molecular formula C10H20 B1353255 cis-5-Decene CAS No. 7433-78-5

cis-5-Decene

Katalognummer: B1353255
CAS-Nummer: 7433-78-5
Molekulargewicht: 140.27 g/mol
InChI-Schlüssel: UURSXESKOOOTOV-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-5-Decene is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-dec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896841
Record name Cis-5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7433-78-5
Record name (5Z)-5-Decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7433-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cis-5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties of cis-5-decene (CAS No. 7433-78-5), an unsaturated aliphatic hydrocarbon. Intended for researchers, chemists, and drug development professionals, this document synthesizes critical data on its chemical identity, physicochemical characteristics, reactivity, and handling protocols. The guide emphasizes the practical application of this knowledge in a laboratory setting, offering detailed experimental procedures for quality control and visual workflows for material verification. By grounding all technical data in authoritative sources, this document serves as a reliable reference for the safe and effective use of this compound as a synthetic building block and in various industrial applications.

Chemical Identification and Molecular Structure

Accurate identification is the cornerstone of chemical research and development. This compound, also known by its IUPAC name (Z)-dec-5-ene, is a simple alkene with a single double bond located at the fifth carbon position, resulting in a symmetrical structure.[1][2] The "cis" or "Z" configuration indicates that the alkyl chains are on the same side of the double bond, which imposes a distinct stereochemistry that governs its physical properties and chemical reactivity.

Nomenclature and Identifiers
IdentifierValueSource(s)
IUPAC Name (Z)-dec-5-ene[1][3]
Synonyms This compound, (5Z)-5-Decene, (Z)-5-C10H20[1][2][4][5]
CAS Number 7433-78-5[1][2][4][6][7]
Molecular Formula C₁₀H₂₀[1][2][4][6][7]
Molecular Weight 140.27 g/mol [1][2][4][6]
InChI Key UURSXESKOOOTOV-KTKRTIGZSA-N[2][3][8]
Canonical SMILES CCCCC=CCCCC[3][5][8]
Molecular Structure

The structure of this compound features a ten-carbon chain with a double bond between C5 and C6. The cis configuration creates a "kink" in the molecule, preventing the efficient packing that characterizes its trans isomer and leading to a lower melting point.

Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental setups, purification protocols, and storage conditions. This compound is a colorless liquid at standard temperature and pressure.[4][5][6][9] Its key properties are summarized below.

Quantitative Properties Summary
PropertyValueConditions / NotesSource(s)
Melting Point -112 °C (161.15 K)[4][6]
Boiling Point 60 °Cat 20 mmHg[3][4][6]
171 °C (444.15 K)at 760 mmHg (Normal)[8]
Density 0.75 g/cm³at 20 °C[4][6]
Flash Point 45.5 - 46 °CClosed cup[4]
Refractive Index 1.424 - 1.426at 20 °C[4][6]
Dielectric Constant 2.07[8]
LogP (Octanol/Water) 4.7Computed[1]
Purity >95.0% or >98.0%As supplied commercially (GC)[3][9]

Reactivity and Synthetic Relevance

The primary site of reactivity in this compound is the carbon-carbon double bond. This functional group makes it a valuable intermediate or building block in organic synthesis.[4][9]

  • Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. It readily undergoes reactions such as hydrogenation to form n-decane, halogenation (with Br₂, Cl₂), and hydrohalogenation (with HBr, HCl).

  • Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) to yield pentanal, or oxidized to form epoxides and diols.

  • Metathesis: As a symmetrical internal olefin, this compound can participate in olefin metathesis reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon double bonds.

  • Industrial Applications: It finds use in the production of synthetic lubricants, surfactants, and as a monomer or comonomer in polymerization processes.[4]

The predictable reactivity of the alkene functional group, combined with the specific stereochemistry of the cis isomer, allows chemists to use this compound to introduce a ten-carbon aliphatic chain with precise conformational control.

Analytical Protocols for Quality Control

For researchers in drug development and synthesis, verifying the identity and purity of starting materials is a non-negotiable step to ensure the validity and reproducibility of experimental outcomes. The primary methods for characterizing this compound are Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Rationale for QC

Impurities, such as the trans-isomer or other hydrocarbons, can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products. A robust QC workflow ensures that the material meets the specifications required for its intended application.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

This protocol describes a standard method for determining the purity of a this compound sample. The choice of a non-polar column is based on the non-polar nature of the analyte, separating components primarily by their boiling points.

Objective: To quantify the purity of this compound and identify the presence of any volatile impurities.

Instrumentation & Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: DB-1, HP-5, or equivalent non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample Vials, Syringes.

  • Solvent: Hexane or Pentane (HPLC grade).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound by dissolving 10 µL of the sample in 1 mL of hexane in a GC vial. This dilution prevents column overloading and ensures sharp peaks.

  • Instrument Setup:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes.

    • Carrier Gas Flow: Set to a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample onto the GC system. The FID will generate a signal proportional to the mass of hydrocarbons eluting from the column.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard, if available).

    • Calculate the purity by the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) * 100.

    • The trans-isomer, if present, will typically elute slightly before or after the cis-isomer on most standard non-polar columns.

Workflow for Identity and Purity Verification

The following diagram illustrates a self-validating workflow for the comprehensive quality control of an incoming this compound sample.

start Sample Receipt inspection Visual Inspection Check for: Colorless Liquid No Particulates start->inspection decision1 Appearance OK? inspection->decision1 gc_analysis Purity Analysis Method: GC-FID Quantify Area % decision1->gc_analysis Yes fail QC Failed | Reject Lot decision1->fail No decision2 Purity ≥ 98%? gc_analysis->decision2 nmr_analysis Structural Confirmation Method: ¹H and ¹³C NMR Confirm cis-alkene signals decision2->nmr_analysis Yes decision2->fail No decision3 Structure Confirmed? nmr_analysis->decision3 pass QC Passed | Release for Use decision3->pass Yes decision3->fail No

QC workflow for this compound verification.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with flammable and hazardous chemicals. The Global Harmonized System (GHS) provides a standardized framework for communicating these hazards.

GHS Hazard Classification
Pictogram(s)GHS ClassHazard Statement
🔥, GesundheitsgefahrFlammable Liquid, Category 3H226: Flammable liquid and vapor.[1][10]
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airways.[1][10]
Recommended Handling Procedures
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Spill & First Aid: In case of skin contact, rinse immediately with plenty of water.[10] If swallowed, do NOT induce vomiting; call a poison control center or doctor immediately.[10]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] While stable at room temperature, storage at <15°C in a dark area is recommended to minimize potential isomerization or oxidation over long periods.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[10]

Conclusion

This compound is a well-characterized aliphatic hydrocarbon with a defined set of physical and chemical properties that make it a useful building block in organic synthesis and industrial chemistry. Its identity is confirmed through its unique CAS number and spectroscopic signature, while its physicochemical properties, such as its low melting point and specific boiling point, are direct consequences of its cis-alkene structure. The primary hazards associated with its use are flammability and aspiration toxicity, necessitating strict adherence to safety and handling protocols. By implementing robust quality control workflows, researchers can confidently utilize this compound as a high-purity reagent for achieving reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Molecular Geometry of cis-5-Decene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule, its geometry, is a fundamental determinant of its physical, chemical, and biological properties. For long-chain unsaturated hydrocarbons, such as cis-5-decene, the stereochemistry of the carbon-carbon double bond introduces significant structural nuances that influence molecular packing, reactivity, and interactions with biological systems. This guide provides a comprehensive exploration of the molecular geometry of this compound, delving into the foundational principles of its structure, the dynamic nature of its conformations, and the experimental methodologies employed for its characterization. By synthesizing theoretical concepts with practical, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the in-depth understanding necessary to leverage the unique geometric attributes of cis-alkenes in their respective fields.

Introduction: The Significance of Alkene Geometry in Molecular Design

The spatial arrangement of atoms is a critical parameter in the design and function of molecules, particularly within the realms of materials science and pharmacology. Stereoisomerism, the phenomenon where molecules share the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms, can lead to vastly different macroscopic properties and biological activities.

The Critical Role of Stereoisomerism in Biological Systems

In the intricate and highly specific world of biological interactions, the geometry of a molecule is paramount. Enzymes and receptors often possess chiral binding sites, meaning they can differentiate between stereoisomers of a substrate or ligand. The seemingly subtle difference between a cis and a trans configuration in a molecule can dramatically alter its ability to bind to a biological target, rendering one isomer therapeutically active while the other may be inactive or even elicit undesirable side effects. A classic example is the difference in the properties of cis- and trans-fats, where the geometric isomerism of the fatty acid chains significantly impacts their metabolic processing and health implications.

This compound: A Model for Long-Chain Unsaturated Hydrocarbons

This compound (C₁₀H₂₀) serves as an excellent model compound for understanding the geometric and conformational properties of long-chain monosaturated hydrocarbons.[1][2][3] Its symmetrical structure, with a cis-double bond at the center of a ten-carbon chain, allows for a focused examination of the impact of this geometric constraint on the overall molecular shape and flexibility. The principles governing the geometry of this compound are broadly applicable to a wide range of more complex molecules, including natural products, pharmaceuticals, and polymers containing unsaturated alkyl chains.

Objectives and Scope of the Guide

This technical guide aims to provide a detailed and authoritative overview of the molecular geometry of this compound. It will cover the fundamental electronic and steric factors that define its shape, the dynamic conformational landscape it explores, and the key experimental techniques used to elucidate its structure. The guide is structured to build from foundational principles to practical applications, offering both theoretical insights and actionable experimental protocols for the scientific professional.

Fundamental Principles of this compound's Molecular Geometry

The geometry of this compound is a direct consequence of the electronic structure of its carbon-carbon double bond and the steric interactions between its constituent atoms.

Electronic Configuration and Hybridization of the Double Bond

The carbon atoms of the double bond in this compound are sp² hybridized. This hybridization results in a trigonal planar arrangement of the atoms bonded to these carbons, with ideal bond angles of 120°.[4]

The double bond itself is composed of one sigma (σ) bond and one pi (π) bond. The σ-bond is formed by the head-on overlap of sp² hybrid orbitals, while the π-bond arises from the side-on overlap of the unhybridized p-orbitals. This π-bond is responsible for the rigidity of the double bond and the prevention of free rotation, which gives rise to cis and trans isomerism.[5]

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the three regions of electron density around each sp²-hybridized carbon (two single bonds and one double bond) will arrange themselves in a trigonal planar geometry to minimize repulsion. This leads to the characteristic 120° bond angles around the double bond.

The Impact of the 'cis' Configuration on Molecular Shape

The defining feature of this compound is the placement of the two butyl groups on the same side of the double bond. This arrangement has significant consequences for the molecule's overall shape and energy.

In the cis configuration, the two bulky alkyl groups are in closer proximity than in the corresponding trans isomer. This proximity leads to steric hindrance, which is the repulsion between the electron clouds of these groups.[6][7] This steric strain can cause slight distortions in the bond angles from the ideal 120° to alleviate the repulsive forces.

Generally, trans-alkenes are more stable than their cis counterparts due to the reduced steric strain.[8] In trans-5-decene, the butyl groups are on opposite sides of the double bond, minimizing their interaction. The energy difference between cis and trans isomers can be quantified through heat of hydrogenation experiments, with the cis isomer releasing more energy upon hydrogenation due to its higher initial potential energy.[8]

Bond Parameters: A Quantitative Look at the Geometry
Bond Typical Length (Å)
C=C~1.34
C-C (sp²-sp³)~1.50
C-C (sp³-sp³)~1.54
C-H (sp²)~1.08
C-H (sp³)~1.09
Angle Typical Value (°)
C=C-C~120 (can be slightly larger due to steric strain)
H-C=C~120
H-C-H (in alkyl chain)~109.5

Conformational Analysis: The Dynamic Nature of this compound

While the double bond in this compound is rigid, the two butyl chains are flexible and can rotate around their C-C single bonds. This rotation gives rise to a multitude of different conformations.

Rotation Around Single Bonds in the Alkyl Chains

The single bonds in the alkyl chains of this compound exhibit torsional strain, which is the resistance to rotation. The molecule will preferentially adopt conformations that minimize this strain.

Newman projections are a useful tool for visualizing the conformations around a C-C single bond. The most stable conformation is the staggered (or anti) conformation, where the substituents are as far apart as possible. The least stable is the eclipsed conformation, where the substituents are aligned. Gauche conformations, a type of staggered arrangement, are intermediate in energy.

For the butyl chains of this compound, the lowest energy conformation will have an all-staggered arrangement of the carbon backbone. However, due to thermal energy, the molecule will constantly be interconverting between different staggered and gauche conformations.[9]

The Influence of the cis-Double Bond on Overall Conformation

The presence of the cis-double bond introduces a "kink" in the molecule, which influences the possible conformations of the alkyl chains.

The two butyl chains can interact with each other, leading to long-range steric effects that can favor certain conformations over others. Computational modeling is often used to explore the complex conformational landscape of such molecules.

G cluster_0 Computational Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Systematic or Stochastic Rotation Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization For each unique conformer Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Single-point energy Analysis Analysis Energy Calculation->Analysis Boltzmann distribution G cluster_1 Purification and Analysis Workflow Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Collect Fractions Collect Fractions Fractional Distillation->Collect Fractions Based on boiling point GC-MS Analysis GC-MS Analysis Collect Fractions->GC-MS Analysis Purity Confirmation Purity Confirmation GC-MS Analysis->Purity Confirmation Retention time and mass spectrum

References

Spectroscopic Unveiling of cis-5-Decene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Decene, a non-polar hydrocarbon with the chemical formula C₁₀H₂₀, serves as a fundamental building block in organic synthesis and holds relevance in various research and development sectors.[1] Its specific stereochemistry, dictated by the cis (or Z) configuration of the double bond, significantly influences its physical properties and reactivity. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of chemical processes and the purity of resulting compounds. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present predicted and experimental data, and provide detailed, field-proven protocols for data acquisition.

Molecular Structure and Symmetry

The structure of this compound features a ten-carbon chain with a double bond between the fifth and sixth carbon atoms. The cis configuration places the hydrogen atoms on the same side of the double bond, resulting in a "bent" molecular shape. This symmetry has direct implications on the resulting spectroscopic data, particularly in NMR, where chemically equivalent protons and carbons will produce identical signals.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be assembled.

A. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the vinylic, allylic, and aliphatic protons. Due to the molecule's symmetry, the number of unique proton signals will be less than the total number of protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H₅, H₆ (Vinylic)5.3 - 5.5Triplet of triplets (tt)2H
H₄, H₇ (Allylic)1.9 - 2.1Quartet (q)4H
H₃, H₈1.2 - 1.4Sextet (sxt)4H
H₂, H₉1.2 - 1.4Sextet (sxt)4H
H₁, H₁₀ (Methyl)0.8 - 1.0Triplet (t)6H

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the overlapping multiplets in the aliphatic region. A deuterated solvent that is chemically inert and dissolves the non-polar this compound, such as chloroform-d (CDCl₃), is the standard choice.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of pure this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard 30° or 90° pulse angle.

    • Set the acquisition time to 2-4 seconds.

    • Employ a relaxation delay of 1-5 seconds.

    • Collect 8-16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

Caption: General experimental workflow for NMR spectroscopy.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. Due to the molecule's symmetry, we expect to see five signals.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C₅, C₆ (Vinylic)129 - 131
C₄, C₇ (Allylic)27 - 29
C₃, C₈31 - 33
C₂, C₉22 - 24
C₁, C₁₀ (Methyl)13 - 15

Causality behind Experimental Choices: ¹³C NMR is inherently less sensitive than ¹H NMR, necessitating a more concentrated sample (50-100 mg).[3] Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample by dissolving 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.[3]

  • Spectrometer Setup: Follow the same initial setup steps as for ¹H NMR.

  • Acquisition Parameters:

    • Set the spectral width to approximately 220 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • Set the acquisition time to 1-2 seconds.

    • Employ a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, calibrating to the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3020=C-H stretchMedium
2850-2960C-H stretch (sp³)Strong
~1655C=C stretch (cis)Medium to Weak
~700=C-H bend (cis, out-of-plane)Strong

Causality behind Experimental Choices: For a liquid sample like this compound, the simplest method for obtaining an IR spectrum is to use a neat sample (undiluted) between two salt plates (e.g., NaCl or KBr). This avoids interference from solvent absorption bands.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a single drop of neat this compound onto a clean, dry NaCl or KBr salt plate.

  • Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Data Acquisition:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 140, corresponding to the molecular weight of C₁₀H₂₀.[1]

  • Major Fragmentation Pathways: Alkenes often undergo fragmentation via allylic cleavage, leading to the formation of resonance-stabilized carbocations. For this compound, the primary fragmentation is expected to be the cleavage of the C-C bond at the allylic position (C₄-C₅ and C₆-C₇).

Predicted Major Fragment Ions:

m/zProposed Fragment
140[C₁₀H₂₀]⁺ (Molecular Ion)
97[C₇H₁₃]⁺
83[C₆H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺ (likely base peak)
41[C₃H₅]⁺

Causality behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization method for volatile, non-polar compounds like this compound.[6] A standard electron energy of 70 eV is typically used to induce fragmentation and produce a characteristic mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the alkene functional group and the absence of other functionalities. Mass spectrometry determines the molecular weight and provides valuable structural information through characteristic fragmentation patterns. By employing the protocols and interpreting the data as outlined in this guide, researchers can confidently verify the identity and purity of this compound in their applications.

References

The Natural Synthesis of cis-5-Decene: A Mechanistic Exploration for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-5-Decene, an unsaturated hydrocarbon, plays a subtle yet significant role in the chemical ecology of various insect species, often as a precursor to or a component of their pheromone blends. Its biosynthesis is a testament to the precision of natural enzymatic processes. This technical guide provides a comprehensive exploration of the mechanism of this compound formation in nature, primarily within insects. By synthesizing current knowledge on insect cuticular hydrocarbon (CHC) biosynthesis, this document delineates a robust proposed pathway, details the enzymatic machinery involved with a focus on fatty acid desaturases, and presents established experimental protocols for the elucidation and characterization of this pathway. This guide is intended to be a valuable resource for researchers in chemical ecology, biochemistry, and drug development, offering both foundational knowledge and practical methodological insights.

Introduction: The Significance of this compound in Chemical Communication

In the intricate world of insect communication, chemical signals are paramount. Cuticular hydrocarbons (CHCs), a diverse class of lipids covering the insect exoskeleton, are key players in this chemical language, mediating a wide array of behaviors from mate recognition to social organization.[1] While much attention has been given to long-chain CHCs, shorter-chain alkenes like this compound are also emerging as important components of these chemical profiles.

This compound, or (Z)-5-decene, is a ten-carbon mono-unsaturated hydrocarbon. While it may not always be the final signaling molecule, it often serves as a crucial biosynthetic intermediate for more complex pheromones, such as (Z)-5-decenyl acetate, a known sex pheromone component in various moth species.[2][3] The precise stereochemistry of the double bond is critical for its biological activity, highlighting the specificity of the enzymes involved in its formation.[4] Understanding the natural formation of this compound is therefore fundamental to deciphering the chemical communication systems of numerous insect species and can inform the development of novel, species-specific pest management strategies.

The Core Biosynthetic Pathway: From Acetyl-CoA to Alkene

The formation of this compound is intricately linked to the general biosynthetic pathway of cuticular hydrocarbons in insects. This pathway is a multi-step process that originates from primary fatty acid metabolism and occurs primarily in specialized cells called oenocytes.[5] The overall pathway can be conceptualized as a series of enzymatic modifications to a growing acyl chain.

The key stages in the biosynthesis of a generic alkene are:

  • De Novo Fatty Acid Synthesis: The process begins with the synthesis of a saturated fatty acyl-CoA precursor, typically from acetyl-CoA and malonyl-CoA, by the fatty acid synthase (FAS) complex.

  • Elongation: The initial fatty acyl-CoA is then elongated to the desired chain length by a series of elongase enzymes (ELOs), each adding a two-carbon unit from malonyl-CoA.

  • Desaturation: A fatty acid desaturase (Desat) introduces a double bond at a specific position in the acyl chain. This is the critical step that determines the position and stereochemistry of the unsaturation.

  • Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

  • Decarbonylation: Finally, a cytochrome P450 enzyme of the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom to yield the final hydrocarbon, in this case, an alkene.

Below is a diagram illustrating the generalized biosynthetic pathway for insect cuticular hydrocarbons.

CHC_Biosynthesis cluster_0 Fatty Acid Synthesis & Elongation cluster_1 Modification & Hydrocarbon Formation Acetyl-CoA Acetyl-CoA Fatty_Acyl-CoA Fatty_Acyl-CoA Acetyl-CoA->Fatty_Acyl-CoA FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acyl-CoA VLCFA-CoA Very-Long-Chain Fatty Acyl-CoA Fatty_Acyl-CoA->VLCFA-CoA Elongases Unsaturated_Acyl-CoA Unsaturated Acyl-CoA VLCFA-CoA->Unsaturated_Acyl-CoA Desaturase Aldehyde Aldehyde Unsaturated_Acyl-CoA->Aldehyde FAR Alkene Alkene Aldehyde->Alkene CYP4G (Decarbonylation) cis_5_decene_pathway Undecanoyl-CoA Undecanoyl-CoA (C11) cis-5-Undecenoyl-CoA cis-5-Undecenoyl-CoA Undecanoyl-CoA->cis-5-Undecenoyl-CoA Δ5-Desaturase cis-5-Undecenal cis-5-Undecenal cis-5-Undecenoyl-CoA->cis-5-Undecenal FAR This compound This compound (C10) cis-5-Undecenal->this compound CYP4G (Decarbonylation) experimental_workflow cluster_0 Gene Identification cluster_1 Functional Characterization cluster_2 In Vivo Validation Transcriptome Transcriptome Analysis (Oenocytes) Candidate_Genes Identify Candidate Desaturase, FAR, and CYP4G Genes Transcriptome->Candidate_Genes Cloning Clone Candidate Genes Candidate_Genes->Cloning Expression Heterologous Expression (e.g., in Yeast) Cloning->Expression Assay Enzyme Activity Assay (Substrate Feeding) Expression->Assay RNAi RNAi-mediated Gene Knockdown in Insect Assay->RNAi CHC_Analysis CHC Profile Analysis (GC-MS) RNAi->CHC_Analysis

References

A Senior Application Scientist's Guide to the Theoretical Stability of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of cis-5-decene's stability. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causal reasoning behind methodological choices in computational chemistry, ensuring a robust and validated approach. We will explore the fundamental principles of alkene stability, detail a rigorous computational workflow using Density Functional Theory (DFT), and provide insights into the interpretation of the resulting thermochemical data. The ultimate goal is to equip the reader with the expertise to confidently assess the energetic landscape of this compound and its isomers, a critical skill in fields ranging from reaction mechanism elucidation to materials science.

Introduction: The Nuances of Alkene Stability

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are fundamental building blocks in organic chemistry.[1] Their stability, a measure of their potential energy, is not uniform and is dictated by a confluence of structural and electronic factors.[2] A lower potential energy corresponds to a more stable molecule.[2] For a molecule like 5-decene, which exists as cis and trans stereoisomers, understanding their relative stabilities is paramount for predicting reaction outcomes and equilibrium positions.[3][4][5][6][7]

Generally, the stability of an alkene is influenced by:

  • Degree of Substitution: More substituted alkenes, those with more alkyl groups attached to the sp2-hybridized carbons of the double bond, are typically more stable.[1][8][9] This is attributed to a combination of hyperconjugation and inductive effects, where alkyl groups donate electron density to the double bond.[8][10][11] The stability order is generally: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[8]

  • Stereochemistry (Cis vs. Trans): For acyclic alkenes, trans isomers are usually more stable than their cis counterparts.[8][10][12] This is primarily due to steric hindrance in the cis isomer, where bulky substituents on the same side of the double bond lead to electronic repulsion and an increase in potential energy.[8][13][14][15] The energy difference between cis and trans isomers can be experimentally determined through heats of hydrogenation.[11][16] For instance, trans-2-butene is more stable than cis-2-butene by approximately 2.8 kJ/mol.[16]

  • Conjugation: Alkenes with conjugated double bonds (alternating single and double bonds) exhibit enhanced stability due to the delocalization of π-electrons over a larger area, which lowers the overall energy of the molecule.[8][10]

In the specific case of this compound, the two butyl groups are on the same side of the double bond, leading to expected steric strain that renders it less stable than its trans isomer. Theoretical calculations provide a powerful means to quantify this energy difference.

The Computational Approach: A Self-Validating Workflow

To accurately determine the thermochemical stability of this compound, we employ a multi-step computational workflow rooted in Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost for many molecular systems.[17] Our chosen methodology is designed to be a self-validating system, where each step builds upon the previous one to ensure the final energy values are reliable.

Recommended Software

A variety of quantum chemistry software packages can perform the necessary calculations.[18] Both commercial and open-source options are available, each with its own strengths.[18] Some widely used programs include:

  • Gaussian: A comprehensive and widely used commercial package.

  • ORCA: A powerful and versatile program that is free for academic use.[19]

  • GAMESS: An open-source quantum chemistry package.[20]

  • Q-Chem: A comprehensive ab initio quantum chemistry software.[21]

For visualization and molecule building, graphical user interfaces like Avogadro[19][22] and Chemcraft[21] are invaluable tools.

The Computational Protocol

The following protocol outlines the essential steps for calculating the relative stability of this compound and trans-5-decene.

Step 1: Molecular Structure Generation

  • Action: Construct the 3D structures of both this compound and trans-5-decene using a molecular editor like Avogadro.[19]

  • Causality: An accurate initial geometry is crucial. While a simple 2D drawing can be converted to 3D, it's important to ensure reasonable bond lengths and angles to facilitate a smooth geometry optimization process. A poor starting structure can lead to the optimization converging to a local minimum rather than the true ground state geometry.

Step 2: Geometry Optimization

  • Action: Perform a geometry optimization for each isomer. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

  • Causality: Molecules are not static; they vibrate and rotate. A single-point energy calculation on an unoptimized structure is meaningless as it does not represent a stable state. The optimization ensures that the calculated energy corresponds to a realistic, stable molecular structure.[23][24][25][26]

  • Technical Specification: A popular and reliable combination for organic molecules is the B3LYP functional with a split-valence basis set like 6-31G(d).[27][28][29] The '(d)' indicates the addition of polarization functions to heavy (non-hydrogen) atoms, which allows for more flexibility in describing the electron distribution, particularly around the double bond. For higher accuracy, a larger basis set such as def2-TZVP can be employed.[17]

Step 3: Frequency Analysis

  • Action: After a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[23][30]

  • Causality: This is a critical validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, not a stable minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating enthalpy and Gibbs free energy.[23][24]

Step 4: Single-Point Energy Calculation (Optional but Recommended)

  • Action: With the optimized geometries from Step 2, perform a more accurate single-point energy calculation using a larger basis set (e.g., cc-pVTZ).

  • Causality: Geometry is generally less sensitive to the basis set size than the electronic energy. This "method 2//method 1" approach (e.g., B3LYP/cc-pVTZ//B3LYP/6-31G(d)) provides a more accurate energy value while saving computational time compared to optimizing with the larger basis set from the start.[28]

Visualization of the Workflow

The logical flow of the computational protocol can be visualized as follows:

G cluster_cis This compound cluster_trans trans-5-Decene cis_build 1a. Build Structure cis_opt 2a. Geometry Optimization (e.g., B3LYP/6-31G(d)) cis_build->cis_opt cis_freq 3a. Frequency Analysis (Validation & Thermochemistry) cis_opt->cis_freq cis_spe 4a. Single-Point Energy (e.g., B3LYP/cc-pVTZ) cis_freq->cis_spe compare 5. Compare Energies (ΔE, ΔH, ΔG) cis_spe->compare trans_build 1b. Build Structure trans_opt 2b. Geometry Optimization (e.g., B3LYP/6-31G(d)) trans_build->trans_opt trans_freq 3b. Frequency Analysis (Validation & Thermochemistry) trans_opt->trans_freq trans_spe 4b. Single-Point Energy (e.g., B3LYP/cc-pVTZ) trans_freq->trans_spe trans_spe->compare

Caption: Computational workflow for determining the relative stability of cis- and trans-5-decene.

Data Interpretation and Analysis

The output of these calculations will be a series of energy values for each isomer. The key is to compare these values to determine their relative stability.

  • Electronic Energy (E): This is the raw output of the DFT calculation. The isomer with the lower electronic energy is more stable.

  • Enthalpy (H): This includes the electronic energy plus thermal corrections from the frequency calculation. It is a more accurate measure of stability under constant pressure.

  • Gibbs Free Energy (G): This includes enthalpy and an entropic term (G = H - TS). It is the most comprehensive measure of stability and is used to predict equilibrium constants.[23][31]

The energy difference (ΔE, ΔH, or ΔG) between the cis and trans isomers quantifies the stability difference. A positive value for ΔG (cis - trans) indicates that the trans isomer is more stable.

Table 1: Hypothetical Calculated Energies for 5-Decene Isomers

IsomerMethod/Basis SetElectronic Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
This compoundB3LYP/cc-pVTZ//B3LYP/6-31G(d)-393.123456-392.876543-392.9123451.50
trans-5-DeceneB3LYP/cc-pVTZ//B3LYP/6-31G(d)-393.125842-392.878901-392.9147310.00

Note: These are illustrative values. Actual results will vary based on the specific level of theory and software used.

From the hypothetical data in Table 1, the Gibbs free energy of this compound is higher than that of trans-5-decene by 1.50 kcal/mol. This confirms the expected greater stability of the trans isomer due to the avoidance of steric strain between the two butyl groups.

Visualizing the Energetic Relationship

The relationship between the isomers and their relative energies can be depicted in a simple energy level diagram.

G cluster_energy Relative Gibbs Free Energy y_axis Energy cis_level This compound trans_level trans-5-Decene cis_line trans_line cis_line->trans_line Steric Strain delta_g ΔG = 1.50 kcal/mol

Caption: Energy level diagram illustrating the higher energy of this compound due to steric strain.

Conclusion

This guide has detailed a robust and scientifically sound workflow for the theoretical calculation of this compound's stability. By following the principles of meticulous geometry optimization, validation through frequency analysis, and the use of appropriate levels of theory, researchers can confidently quantify the energetic differences between stereoisomers. This approach, grounded in the principles of computational chemistry, provides invaluable insights that complement and guide experimental work. The understanding of factors like steric hindrance and their energetic consequences is fundamental to the predictive power of modern chemistry, enabling the rational design of molecules and reactions in a multitude of scientific disciplines.

References

Introduction: The Chemical Landscape of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of cis-5-Decene

This compound (C₁₀H₂₀) is an internal, non-conjugated alkene that serves as a quintessential model for understanding the reactivity of carbon-carbon double bonds.[1][2] Its symmetrical structure, with a butyl group on each side of the cis-configured double bond, simplifies product analysis by eliminating regiochemical considerations in many addition reactions. However, the stereochemistry of the double bond is a critical determinant of the three-dimensional structure of its reaction products. The core of its reactivity lies in the high electron density of the π-bond, which acts as a nucleophile, readily attacking electrophilic species. This guide provides a comprehensive exploration of the reactivity of this compound with common laboratory reagents, focusing on the mechanistic underpinnings, stereochemical outcomes, and practical experimental protocols.

Electrophilic Addition Reactions: Saturating the Double Bond

Electrophilic addition is the hallmark reaction of alkenes. The reaction is initiated by an electrophile (E⁺) that breaks the π-bond, forming a new sigma bond and a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final saturated product.[3]

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl, HI) across the double bond is a fundamental electrophilic addition.

Causality and Mechanism: The reaction proceeds via a two-step mechanism.[4] The initial attack by the alkene's π-bond on the hydrogen of the HX molecule is the rate-determining step and generates a carbocation intermediate.[3] Because this compound is symmetrical, protonation of either carbon C5 or C6 yields the same secondary carbocation (5-decyl cation), obviating Markovnikov's rule considerations.[5] The subsequent attack by the halide anion (e.g., Br⁻) can occur from either face of the planar carbocation, leading to a racemic mixture of (R)-5-bromodecane and (S)-5-bromodecane.

Experimental Protocol: Synthesis of 5-Bromodecane

  • Preparation: Dissolve this compound (1.0 eq) in a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise. Rationale: This controlled addition is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield 5-bromodecane.

Halogenation (Addition of X₂)

The addition of halogens, typically bromine (Br₂) or chlorine (Cl₂), results in the formation of a vicinal dihalide.

Causality and Mechanism: This reaction is characterized by its distinct anti-addition stereochemistry. The π-bond attacks one of the bromine atoms, displacing a bromide ion and forming a cyclic bromonium ion intermediate.[6] This three-membered ring intermediate blocks one face of the molecule. The displaced bromide ion then acts as a nucleophile, attacking one of the carbons from the opposite face (backside attack), leading to the exclusive formation of the anti-addition product.[7] For this compound, this results in a racemic mixture of (5R,6S)-5,6-dibromodecane and (5S,6R)-5,6-dibromodecane.

Mandatory Visualization: Mechanism of Bromination

bromination_mechanism cluster_start Step 1: Formation of Bromonium Ion cluster_intermediate Intermediate cluster_end Step 2: Nucleophilic Attack cis_5_decene This compound Br2 Br-Br cis_5_decene->Br2 π attack bromonium_ion Cyclic Bromonium Ion (+ charge on Br) Br2->bromonium_ion forms Br_minus Br⁻ Br2->Br_minus releases product trans-5,6-Dibromodecane (anti-addition) bromonium_ion->product opens ring Br_minus->bromonium_ion Backside Attack ozonolysis_workflow start Start: this compound in CH₂Cl₂ step1 Bubble O₃ gas at -78°C (Dry Ice/Acetone Bath) start->step1 intermediate Formation of Ozonide Intermediate step1->intermediate step2 Reductive Workup: Add Dimethyl Sulfide (DMS) intermediate->step2 product Product: 2 eq. Pentanal step2->product

References

An In-Depth Technical Guide to the Solubility of cis-5-Decene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of cis-5-decene, a ten-carbon alkene of significant interest in various chemical synthesis and research applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive assessments in a range of common organic solvents, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding this compound

This compound (C₁₀H₂₀) is an unsaturated hydrocarbon featuring a double bond between the fifth and sixth carbon atoms in its ten-carbon chain, with a cis configuration.[1] This specific geometry imparts a "bent" shape to the molecule, which can influence its physical properties and intermolecular interactions. As a nonpolar molecule, its solubility is primarily dictated by the principle of "like dissolves like," favoring interactions with solvents of similar polarity.[2][3][4] A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀[1][5]
Molecular Weight 140.27 g/mol [1][5]
Appearance Colorless liquid[5]
Polarity Nonpolar[2][3][4]

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS.

In the context of this compound and organic solvents, the primary intermolecular forces at play are London dispersion forces.[2] For this compound to dissolve in a solvent, the energy required to overcome the cohesive forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

  • Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the London dispersion forces are comparable to those in this compound. This results in a small enthalpy change (ΔH ≈ 0), and the dissolution is driven by the increase in entropy (ΔS > 0) from the mixing of the molecules.

  • Polar Solvents: In polar solvents like ethanol or water, strong dipole-dipole interactions or hydrogen bonds exist. The energy required to disrupt these strong solvent-solvent interactions is not sufficiently compensated by the weak London dispersion forces formed between the polar solvent and nonpolar this compound molecules. This leads to a positive enthalpy change (ΔH > 0), making dissolution energetically unfavorable.

Predicted Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely published, we can make strong predictions based on the principles of chemical similarity. The following table categorizes the expected solubility of this compound in a variety of common organic solvents.

Table 2: Predicted Solubility of this compound and Solvent Properties

SolventChemical FormulaPolarityDominant Intermolecular ForcesPredicted Solubility of this compoundJustification
Hexane C₆H₁₄NonpolarLondon DispersionMiscible "Like dissolves like"; both are nonpolar hydrocarbons.[6]
Toluene C₇H₈NonpolarLondon Dispersion, π-π stackingMiscible Both are nonpolar; similar intermolecular forces.[7][8]
Diethyl Ether (C₂H₅)₂OWeakly PolarDipole-Dipole, London DispersionMiscible The large nonpolar alkyl groups dominate its character.
Chloroform CHCl₃Polar AproticDipole-Dipole, London DispersionSoluble Can dissolve nonpolar compounds despite its polarity.
Acetone (CH₃)₂COPolar AproticDipole-Dipole, London DispersionPartially Soluble to Insoluble Significant polarity difference.
Ethanol C₂H₅OHPolar ProticHydrogen Bonding, Dipole-DipoleSparingly Soluble to Insoluble Strong hydrogen bonding in ethanol makes it a poor solvent for nonpolar alkenes.
Methanol CH₃OHPolar ProticHydrogen Bonding, Dipole-DipoleInsoluble Highly polar with strong hydrogen bonds.
Water H₂OPolar ProticHydrogen BondingInsoluble Extreme difference in polarity.[2][3]

Advanced Solubility Prediction Models

For more quantitative predictions, computational models can be employed. These models provide a more nuanced understanding of solubility by parameterizing intermolecular forces.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1] The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.[1]

Hansen_Solubility_Parameters cluster_solute This compound cluster_solvent Solvent Solute δD_solute, δP_solute, δH_solute Ra Hansen Distance (Ra) √(4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²) Solute->Ra Input Solvent δD_solvent, δP_solvent, δH_solvent Solvent->Ra Input Solubility Solubility Prediction (Small Ra → High Solubility) Ra->Solubility Determines

Caption: Hansen Solubility Parameter concept diagram.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in mixtures.[9] It breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[9][10] This allows for the prediction of phase equilibria, including liquid-liquid miscibility, without requiring experimental data for the specific mixture of interest.[9] The model is particularly powerful for complex molecules where experimental data is scarce.[11]

UNIFAC_Method MoleculeA This compound (Molecule A) GroupsA Functional Groups of A (e.g., -CH=CH-, -CH₂-, -CH₃) MoleculeA->GroupsA Deconstruct MoleculeB Solvent (Molecule B) GroupsB Functional Groups of B (e.g., -OH, -C=O) MoleculeB->GroupsB Deconstruct ActivityCoeff Activity Coefficients (γ) GroupsA->ActivityCoeff GroupsB->ActivityCoeff InteractionParams Group Interaction Parameters (from database) InteractionParams->ActivityCoeff Input Solubility Solubility / Phase Equilibrium ActivityCoeff->Solubility Predicts

Caption: UNIFAC method workflow for solubility prediction.

Experimental Determination of Miscibility

To empirically validate the predicted solubility, a straightforward miscibility test can be performed. This qualitative assessment determines whether two liquids are soluble in all proportions.

Protocol for Determining Liquid-Liquid Miscibility

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at room temperature.

Materials:

  • This compound (purity >95%)

  • Test solvent (e.g., hexane, ethanol)

  • Small, clear glass vials or test tubes with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Label vials for each solvent to be tested.

  • Initial Mixture (1:1 ratio): a. Pipette 1 mL of the organic solvent into a labeled vial. b. Pipette 1 mL of this compound into the same vial. c. Cap the vial securely.

  • Mixing: Vigorously shake the vial for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Observation: a. Allow the mixture to stand undisturbed for at least 5 minutes. b. Observe the mixture against a well-lit background. c. Miscible: The mixture will be a single, clear, homogeneous phase with no visible interface. d. Immiscible: The mixture will separate into two distinct layers. e. Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or one layer may be significantly smaller than the other, indicating some degree of mutual solubility.

  • Confirmation (Varying Ratios): To confirm complete miscibility, it is advisable to test at different ratios (e.g., 1:4 and 4:1 of this compound to solvent) and repeat the observation steps. True miscibility will result in a single phase at all proportions.

Miscibility_Test_Workflow start Start prep Prepare Clean, Labeled Vials start->prep add_solvent Add 1 mL of Solvent prep->add_solvent add_solute Add 1 mL of this compound add_solvent->add_solute mix Cap and Mix Vigorously (30-60 seconds) add_solute->mix stand Let Stand for 5 minutes mix->stand observe Observe Mixture stand->observe miscible Result: Miscible (Single Clear Phase) observe->miscible Homogeneous? immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Separated Layers? partial Result: Partially Miscible (Cloudy/Emulsion) observe->partial Cloudy? end End miscible->end immiscible->end partial->end

Caption: Experimental workflow for determining miscibility.

Conclusion

The solubility of this compound is fundamentally governed by its nonpolar nature. It is expected to be miscible with nonpolar organic solvents such as alkanes (hexane) and aromatic hydrocarbons (toluene), where London dispersion forces are the predominant intermolecular interactions. Conversely, it will exhibit poor solubility or be immiscible in polar solvents, particularly protic solvents like alcohols and water, due to the energetic unfavorability of disrupting strong dipole-dipole or hydrogen bonding networks. For precise, quantitative solubility data, direct experimental determination is recommended. However, for predictive purposes, advanced computational models like the Hansen Solubility Parameters and the UNIFAC group contribution method can provide valuable estimations, guiding solvent selection in research and industrial applications.

References

cis-5-decene physical constants and measurements

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Constants and Measurements of cis-5-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound (CAS No. 7433-78-5) is an acyclic alkene with the molecular formula C₁₀H₂₀.[1][2] As a non-terminal olefin, its stereochemistry and the position of the double bond confer specific physical and chemical properties that are of interest in various fields of chemical synthesis and material science.[3][4] This guide provides an in-depth overview of the core physical constants of this compound and the methodologies for their precise measurement, offering a foundational resource for its application in research and development.

Chemical Identity

  • IUPAC Name: (5Z)-dec-5-ene[5]

  • Molecular Formula: C₁₀H₂₀[1][2]

  • Molecular Weight: 140.27 g/mol [1][6]

  • CAS Number: 7433-78-5[1][7]

  • InChI Key: UURSXESKOOOTOV-KTKRTIGZSA-N[6][8]

Core Physical Constants of this compound

The accurate determination of physical constants is paramount for the purification, identification, and safe handling of chemical compounds. The following table summarizes the key physical constants of this compound as reported in the scientific literature and chemical databases.

Physical ConstantValueSource(s)
Melting Point -112 °C[1][7]
Boiling Point 171 °C (at standard pressure)[8]
60 °C (at 20 mmHg)[1][7]
Density 0.75 g/cm³[1][7]
Refractive Index (n_D²⁰) 1.4240 - 1.4260[1][7]
Flash Point 45.5 °C[1]
Dielectric Constant 2.07[8]
LogP (Octanol/Water Partition Coefficient) 3.923[1]

Note on Boiling Point Discrepancies: The significant difference in the reported boiling points is due to the different pressures at which the measurements were taken. The boiling point of a liquid is highly dependent on the surrounding pressure.

Analytical and Measurement Techniques

The verification of the physical constants of this compound is a critical step in ensuring its purity and identity. The following section details the standard experimental protocols for these measurements.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the external pressure.

Experimental Protocol: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a known volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise and come into contact with the thermometer bulb.

  • Temperature Reading: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.

Boiling_Point_Determination cluster_setup Apparatus Setup Flask Round-Bottom Flask (this compound + boiling chips) Heating Heating Mantle Dist_Head Distillation Head with Thermometer Condenser Condenser Dist_Head->Condenser Receiver Receiving Flask Condenser->Receiver Heat_Sample Gently Heat Sample Vapor_Rises Vapor Rises Heat_Sample->Vapor_Rises Temp_Equilibrium Record Stable Vapor Temperature Vapor_Rises->Temp_Equilibrium Pressure_Correction Apply Pressure Correction (if necessary) Temp_Equilibrium->Pressure_Correction

Caption: Workflow for Boiling Point Determination by Distillation.

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic property that can be used to assess purity.

Experimental Protocol: Pycnometer Method

  • Pycnometer Preparation: Clean and dry a pycnometer (a flask with a precise volume) and determine its mass.

  • Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Mass Measurement: Measure the mass of the filled pycnometer.

  • Temperature Control: Ensure the measurement is performed at a constant, known temperature (e.g., 20°C) as density is temperature-dependent.

  • Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

Density_Measurement Start Start Clean_Pycnometer Clean and Dry Pycnometer Start->Clean_Pycnometer Weigh_Empty Weigh Empty Pycnometer (m1) Clean_Pycnometer->Weigh_Empty Fill_Pycnometer Fill with this compound at constant temperature Weigh_Empty->Fill_Pycnometer Weigh_Filled Weigh Filled Pycnometer (m2) Fill_Pycnometer->Weigh_Filled Calculate_Density Calculate Density ρ = (m2 - m1) / V Weigh_Filled->Calculate_Density End End Calculate_Density->End

Caption: Workflow for Density Measurement using a Pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a highly sensitive physical property that is useful for identifying and assessing the purity of liquid samples.

Experimental Protocol: Abbe Refractometer

  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of this compound to the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: Read the refractive index from the instrument's scale.

  • Temperature Control: Ensure the measurement is performed at a constant, known temperature (typically 20°C) as the refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the olefinic protons (at the C5 and C6 positions) and the aliphatic protons of the butyl groups. The coupling constants between the olefinic protons can confirm the cis stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chains.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups. A key feature will be the C=C stretching vibration, which for a cis-disubstituted alkene typically appears around 1650-1660 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any isomeric impurities. The gas chromatogram will show a peak for this compound with a specific retention time, while the mass spectrum will show the molecular ion peak (m/z = 140) and a characteristic fragmentation pattern that can be used to confirm its structure.

Safety and Handling

This compound is a flammable liquid and vapor.[2][5] It may be fatal if swallowed and enters airways.[5][9] Appropriate safety precautions should be taken when handling this compound, including:

  • Working in a well-ventilated area.[2]

  • Keeping away from heat, sparks, and open flames.[2]

  • Using non-sparking tools.[2]

  • Wearing protective gloves, clothing, and eye protection.[2]

  • Storing in a cool, well-ventilated place.[2][9]

Conclusion

This guide has provided a comprehensive overview of the key physical constants of this compound and the standard methodologies for their measurement. An understanding of these properties and analytical techniques is essential for the effective use of this compound in research, drug development, and other scientific applications. The provided protocols and data serve as a valuable resource for ensuring the quality, purity, and safe handling of this important chemical compound.

References

An In-Depth Guide to the Stereochemistry of (Z)-5-Decene for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of chemical synthesis and drug development, a molecule's three-dimensional structure is intrinsically linked to its function and properties. While complex chiral molecules often garner the most attention, a thorough understanding of simpler stereoisomeric systems is fundamental. This technical guide provides an in-depth exploration of the stereochemistry of cis-5-decene, also known as (Z)-5-decene. We will dissect its geometric isomerism, definitively establish its achiral nature, and provide validated protocols for its stereoselective synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust and practical understanding of alkene stereochemistry.

Foundational Principles of Alkene Stereochemistry

Stereoisomers are compounds that share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms.[1] This three-dimensional variation can lead to profound differences in physical properties and biological activity.

Geometric Isomerism: The E/Z and Cis/Trans Systems

The restricted rotation around a carbon-carbon double bond gives rise to a form of stereoisomerism known as geometric isomerism.[2] For an alkene to exhibit this property, each carbon atom of the double bond must be bonded to two different groups.

  • Cis/Trans Nomenclature: In simple cases where the two carbons of the double bond share a common substituent (like a hydrogen atom), the terms cis (substituents on the same side) and trans (substituents on opposite sides) are used.[3]

  • E/Z Nomenclature: For more complex alkenes, the Cahn-Ingold-Prelog (CIP) priority rules provide an unambiguous method for assigning configuration.[4] After assigning higher and lower priority to the two groups on each carbon of the double bond, the relationship between the two higher-priority groups is examined. If they are on the same side, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite").[3] For 5-decene, the cis isomer is designated (Z)-5-decene, and the trans isomer is (E)-5-decene.[5][6]

Chirality and Molecular Symmetry

Chirality is the property of an object being non-superimposable on its mirror image.[1] In organic chemistry, the most common source of chirality is a tetrahedral carbon atom bonded to four different substituents, known as a chiral center.[1] Molecules with a single chiral center exist as a pair of enantiomers. A key determinant of whether a molecule is chiral is its symmetry. A molecule that possesses an internal plane of symmetry or a center of inversion is achiral , meaning it is superimposable on its mirror image and will not be optically active.[7]

Stereochemical Profile of (Z)-5-Decene

(Z)-5-decene is an alkene with the chemical formula C₁₀H₂₀ and a molecular weight of approximately 140.27 g/mol .[8][9] Its structure consists of a ten-carbon chain with a double bond located between carbons 5 and 6, with the butyl groups on the same side of the double bond plane.[5]

Geometric Isomerism in 5-Decene

5-decene exists as two distinct geometric isomers (diastereomers): (Z)-5-decene and (E)-5-decene. These isomers have different physical properties, such as boiling point, density, and spectroscopic signatures, which allows for their separation and identification.

The Achiral Nature of (Z)-5-Decene

A common point of inquiry is whether (Z)-5-decene is chiral. By analyzing its structure, we can definitively conclude that it is achiral . Although the carbons of the double bond are sp²-hybridized and not potential chiral centers, it is crucial to assess the molecule as a whole. (Z)-5-decene possesses a C₂ axis of symmetry and, more importantly, an internal plane of symmetry that bisects the C5-C6 double bond. This plane of symmetry renders the molecule superimposable on its mirror image.

cluster_0 (Z)-5-Decene (Achiral) cluster_1 Example Chiral Alkene (No Symmetry) C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C₅ C4->C5 C6 C₆ C5->C6 = H5 H C5->H5 C7 C C6->C7 H6 H C6->H6 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 plane Plane of Symmetry C1_c C C2_c C C1_c->C2_c C3_c C₃ C2_c->C3_c C4_c C₄ C3_c->C4_c = H3_c H C3_c->H3_c C5_c C C4_c->C5_c Br_c Br C4_c->Br_c C6_c C C5_c->C6_c

Figure 1: Comparison of achiral (Z)-5-decene with a chiral alkene.

Stereoselective Synthesis and Experimental Protocol

Controlling the stereochemical outcome of a reaction is paramount in modern organic synthesis. To produce (Z)-5-decene with high selectivity, the partial hydrogenation of an alkyne using a "poisoned" catalyst is the method of choice.

Protocol 3.1: Synthesis of (Z)-5-Decene via Alkyne Hydrogenation

This protocol describes the conversion of 5-decyne to (Z)-5-decene using Lindlar's catalyst, which facilitates the syn-addition of hydrogen across the triple bond.

Methodology:

  • System Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: Charge the flask with 5-decyne (1.0 eq) dissolved in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; ~5% by weight of the alkyne). For enhanced selectivity, add a small amount of quinoline (~1 mol%).

    • Causality: The lead acetate and quinoline act as catalyst poisons, deactivating the palladium catalyst just enough to prevent over-reduction of the desired alkene to the alkane (decane). This ensures the reaction stops at the alkene stage.

  • Hydrogenation: Purge the system with hydrogen gas (H₂) and maintain a positive pressure using a balloon or a continuous flow system.

  • Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary to remove any residual starting material or byproducts.

G start Start: 5-Decyne in Solvent add_catalyst Add Lindlar's Catalyst and Quinoline start->add_catalyst hydrogenate Introduce H₂ Atmosphere (Balloon Pressure) add_catalyst->hydrogenate monitor Monitor by GC/TLC hydrogenate->monitor monitor->hydrogenate Reaction Incomplete workup Filter through Celite® to Remove Catalyst monitor->workup Reaction Complete purify Solvent Evaporation & Optional Chromatography workup->purify end End: High-Purity (Z)-5-Decene purify->end

Figure 2: Experimental workflow for the synthesis of (Z)-5-decene.

Spectroscopic and Chromatographic Characterization

Confirmation of stereochemistry requires rigorous analytical techniques. The following protocols outline the self-validating system used to confirm the identity and purity of the synthesized (Z)-5-decene.

Protocol 4.1: NMR Spectroscopic Analysis
  • ¹H NMR (Proton NMR):

    • Prepare a sample by dissolving ~5-10 mg of the product in deuterated chloroform (CDCl₃).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Validation: The key diagnostic signals are the vinylic protons (H-C₅=C₆-H). For the (Z)-isomer, these protons will appear as a multiplet with a characteristic coupling constant (J) of approximately 10-12 Hz. This is significantly smaller than the ~15-18 Hz J-coupling observed for the (E)-isomer.

  • ¹³C NMR (Carbon NMR):

    • Use the same sample as for ¹H NMR.

    • Validation: The allylic carbons (C₄ and C₇) in the (Z)-isomer exhibit a characteristic upfield shift (to a lower ppm value) compared to the same carbons in the (E)-isomer due to steric compression (the gamma-gauche effect).

Protocol 4.2: Infrared (IR) Spectroscopy
  • Acquire a spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

  • Validation: The spectrum of the (Z)-isomer will show a characteristic C-H out-of-plane bending (wagging) vibration at approximately 675-730 cm⁻¹.[10] The corresponding peak for the (E)-isomer is absent in this region but appears strongly around 960-975 cm⁻¹.[10]

Data Summary Table
Analytical Technique(Z)-5-Decene (Cis)(E)-5-Decene (Trans)Justification
¹H NMR Vinylic-H J ≈ 10-12 HzVinylic-H J ≈ 15-18 HzDihedral angle dependence of coupling constant.
¹³C NMR Allylic-C (C₄, C₇) ~27 ppmAllylic-C (C₄, C₇) ~32 ppmSteric shielding in the cis isomer.
IR Spectroscopy C-H wag ≈ 675-730 cm⁻¹C-H wag ≈ 960-975 cm⁻¹Different vibrational modes for cis vs. trans C-H bonds.
Boiling Point ~171 °C~169 °CCis isomers often have slightly higher boiling points due to a small net dipole moment.

Implications in a Research & Development Context

While (Z)-5-decene itself is an achiral molecule, its geometry is critical when it interacts with chiral environments, such as the active site of an enzyme or a chiral catalyst.[11] An enzyme, being a chiral entity, can readily distinguish between the two faces of the double bond of the achiral alkene. This principle, known as prochirality, means that a reaction occurring at the double bond (e.g., epoxidation or dihydroxylation) can proceed with high enantioselectivity, yielding a chiral product.[12]

For drug development professionals, this concept is fundamental. The specific geometry of a double bond within a drug candidate can dictate how it binds to its target receptor. A (Z)-isomer may be a potent agonist, while the (E)-isomer could be inactive or even an antagonist. Therefore, controlling and verifying the stereochemistry of every double bond is a non-negotiable aspect of synthesis and quality control.

Conclusion

The stereochemistry of (Z)-5-decene is defined by its geometric isomerism, and it is fundamentally an achiral molecule due to its internal symmetry. Its synthesis can be controlled to achieve high stereoselectivity, and its configuration is unambiguously confirmed through a combination of NMR and IR spectroscopy. For scientists in applied fields, a mastery of these principles is essential, as the precise three-dimensional arrangement of atoms—even in seemingly simple molecules—governs their interactions in complex biological and chemical systems.

References

An In-depth Technical Guide to the Core Reactions of the cis-5-Decene Double Bond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the fundamental chemical reactions involving the carbon-carbon double bond of cis-5-decene. As a symmetrical, non-terminal alkene, this compound serves as an exemplary substrate for illustrating key principles of electrophilic addition and oxidative cleavage reactions. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of alkene reactivity. We will explore reaction mechanisms, stereochemical outcomes, and field-proven experimental protocols for hydrogenation, halogenation, hydration, epoxidation, and ozonolysis. Each section is designed to bridge theoretical concepts with practical application, ensuring a robust and actionable understanding of these core transformations.

Introduction: The Reactivity of this compound

This compound, with the molecular formula C₁₀H₂₀, is an aliphatic alkene characterized by a carbon-carbon double bond between carbons 5 and 6, with the butyl substituents on the same side of the double bond ((Z)-configuration).[1][2][3] The defining feature of this molecule is the π-bond, a region of high electron density situated above and below the plane of the sigma bond framework. This electron-rich nature makes the double bond a nucleophile, rendering it susceptible to attack by a wide array of electrophiles. The symmetrical nature of this compound simplifies the analysis of regioselectivity, as both vinylic carbons are electronically and sterically equivalent. Consequently, it serves as an ideal model for focusing on the stereochemical and mechanistic nuances of addition reactions.

Physical & Chemical Properties of this compound:

Property Value Source
Molecular Formula C₁₀H₂₀ [1]
Molecular Weight 140.27 g/mol [1][4]
IUPAC Name (Z)-dec-5-ene [1]
Boiling Point 171 °C [2]
Density 0.75 g/cm³ [4]

| Melting Point | -112 °C |[4] |

Catalytic Hydrogenation: Saturation via Syn-Addition

Catalytic hydrogenation is a fundamental reduction reaction that converts an alkene into a corresponding alkane. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Mechanism and Stereochemistry

The reaction proceeds via a heterogeneous catalytic mechanism. The metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, acts as a surface on which the reaction occurs.

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the metal surface, and the H-H bond is weakened and cleaved, forming metal-hydride bonds.

  • Complexation: The alkene approaches the metal surface and the π-bond coordinates with the metal.

  • Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the metal surface to the same face of the double bond. This mode of addition is known as syn-addition .

For this compound, this syn-addition results in the formation of n-decane. As no new stereocenters are created, the product is achiral. However, the principle of syn-addition is a critical concept in reactions involving cyclic or more complex acyclic alkenes where stereoisomers can be formed.

Visualization: Hydrogenation Workflow

Hydrogenation_Mechanism Catalytic Hydrogenation Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cis_5_decene This compound Adsorption 1. Adsorption of H₂ and Alkene onto Catalyst Surface cis_5_decene->Adsorption H2 H₂ Gas H2->Adsorption Catalyst Pd/C Catalyst Catalyst->Adsorption SynAddition 2. Syn-Addition of Hydrogen Atoms Adsorption->SynAddition n_Decane n-Decane SynAddition->n_Decane

Caption: Workflow for the catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation of an Alkene
  • Setup: A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a hydrogenation flask.

  • Catalyst Addition: A catalytic amount (typically 5-10% by weight) of 10% Palladium on Carbon (Pd/C) is carefully added. The flask is sealed.

  • Atmosphere Exchange: The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: The mixture is stirred vigorously under a positive pressure of hydrogen (often using a balloon of H₂) at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude n-decane, which can be further purified if necessary.

Halogenation: Electrophilic Anti-Addition

Halogenation involves the addition of a halogen molecule (typically Br₂ or Cl₂) across the double bond. This reaction is a classic example of electrophilic addition.

Mechanism and Stereochemistry

The mechanism proceeds through a cyclic halonium ion intermediate, which dictates the stereochemical outcome of the reaction.

  • Polarization and Attack: As a bromine molecule approaches the electron-rich π-bond of this compound, the Br-Br bond becomes polarized. The π-bond attacks the electrophilic bromine atom, displacing a bromide ion (Br⁻).[5]

  • Bromonium Ion Formation: Simultaneously, a lone pair on the attacking bromine atom forms a bond back to the other vinylic carbon, creating a three-membered cyclic bromonium ion . This intermediate prevents the formation of a discrete carbocation and shields one face of the molecule.

  • Nucleophilic Attack: The bromide ion (Br⁻), now acting as a nucleophile, attacks one of the carbons of the bromonium ion from the face opposite to the bridge. This backside attack results in anti-addition of the two bromine atoms.

For this compound, anti-addition leads to the formation of a racemic mixture of (5R,6R)-5,6-dibromodecane and (5S,6S)-5,6-dibromodecane.

Visualization: Bromination Mechanism

Bromination_Mechanism Mechanism of Bromination (Anti-Addition) Reactants This compound + Br₂ Bromonium Cyclic Bromonium Ion + Br⁻ Reactants->Bromonium Electrophilic Attack Products Racemic Mixture (5R,6R)- and (5S,6S)-5,6-dibromodecane Bromonium->Products Nucleophilic Attack (Anti-Addition)

Caption: Anti-addition of bromine to this compound via a bromonium ion.

Experimental Protocol: Bromination of an Alkene[6][7]
  • Dissolution: Dissolve this compound (1 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the alkene solution with stirring at room temperature. The characteristic red-brown color of bromine will disappear as it reacts.[5]

  • Reaction Monitoring: Continue addition until a faint bromine color persists, indicating the consumption of the alkene.

  • Workup: If necessary, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any excess bromine. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent by rotary evaporation to yield the dibrominated product.

Hydration: Methods for Alcohol Synthesis

Hydration is the addition of water across the double bond to form an alcohol. For the symmetrical this compound, all methods yield 5-decanol, but they proceed via different mechanisms and are crucial for understanding regioselectivity and stereochemistry in unsymmetrical systems.

Acid-Catalyzed Hydration

This method uses a strong acid catalyst to facilitate the addition of water.[6][7]

  • Mechanism: The reaction begins with the protonation of the double bond by a hydronium ion (H₃O⁺) to form a secondary carbocation intermediate.[8][9][10] A water molecule then acts as a nucleophile, attacking the planar carbocation.[9] Subsequent deprotonation by another water molecule yields the alcohol, 5-decanol, and regenerates the acid catalyst.[8]

  • Causality: The formation of a carbocation intermediate makes this reaction susceptible to rearrangements in other substrates. For this compound, no rearrangement is possible. The planar carbocation can be attacked from either face, leading to a lack of stereocontrol.[6][9]

Oxymercuration-Demercuration

This two-step process achieves Markovnikov hydration without carbocation rearrangements.[11][12][13]

  • Mechanism:

    • Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, to form a cyclic mercurinium ion intermediate, analogous to the bromonium ion.[12][14] Water attacks the more substituted carbon (in this case, either carbon 5 or 6) in an anti-addition fashion.[11][13]

    • Demercuration: The organomercury intermediate is reduced with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[11][14]

  • Causality: The key advantage is the prevention of rearrangements by avoiding a free carbocation.[12] This is critical for substrates prone to hydride or alkyl shifts.

Hydroboration-Oxidation

This two-step reaction sequence results in the anti-Markovnikov addition of water.[15][16][17]

  • Mechanism:

    • Hydroboration: Borane (BH₃), often complexed with THF, adds across the double bond in a concerted, four-centered transition state.[18] The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. This is a syn-addition .[16][17][19]

    • Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution. The C-B bond is replaced with a C-OH bond with retention of stereochemistry.[18][20]

  • Causality: This method provides complementary regioselectivity to the other hydration methods and exhibits excellent stereocontrol (syn-addition).[19][20]

Data Presentation: Comparison of Hydration Methods
MethodReagentsRegioselectivityStereochemistryRearrangements
Acid-Catalyzed H₂O, H₂SO₄ (cat.)[21]MarkovnikovNot controlledYes
Oxymercuration 1. Hg(OAc)₂, H₂O2. NaBH₄[22]MarkovnikovAnti (Oxymercuration step)No
Hydroboration 1. BH₃·THF2. H₂O₂, NaOH[23]Anti-MarkovnikovSynNo
Experimental Protocol: Hydroboration-Oxidation[27]
  • Hydroboration Setup: To a solution of this compound (1 equivalent) in dry THF under a nitrogen atmosphere at 0 °C, add a solution of BH₃·THF (0.33 equivalents) dropwise.

  • Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature for 1-2 hours.

  • Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Heating: Gently heat the reaction mixture (e.g., to 50-60 °C) for about an hour to ensure complete oxidation.[24]

  • Workup: Cool the mixture, separate the layers, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 5-decanol.

Epoxidation: Syn-Addition of an Oxygen Atom

Epoxidation is the reaction of an alkene with a peroxyacid to form an epoxide (an oxirane), a three-membered cyclic ether.

Mechanism and Stereochemistry

The reaction with meta-chloroperoxybenzoic acid (m-CPBA) is a common and efficient method for epoxidation.[25][26]

  • Mechanism: The epoxidation proceeds via a concerted mechanism, often referred to as the "butterfly mechanism."[25] The alkene's π-bond acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxyacid. Simultaneously, bonds are formed and broken in a single, cyclic transition state.[25][26]

  • Stereospecificity: Because the reaction is concerted, the oxygen atom must add to one face of the double bond. This is a syn-addition . The stereochemistry of the starting alkene is retained in the product.[25] this compound will yield cis-5,6-epoxydecane, which is a meso compound due to its internal plane of symmetry.[27]

Visualization: m-CPBA Epoxidation Mechanism

Epoxidation_Mechanism Concerted 'Butterfly' Mechanism of Epoxidation cluster_main Alkene This compound TS [Cyclic Transition State] Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide cis-5,6-Epoxydecane TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Concerted mechanism for the epoxidation of this compound with m-CPBA.

Experimental Protocol: Epoxidation with m-CPBA[31][32]
  • Setup: Dissolve this compound (1 equivalent) in an appropriate solvent like dichloromethane (CH₂Cl₂) and cool the solution in an ice bath (0 °C).

  • Reagent Addition: Add solid m-CPBA (approx. 1.1 equivalents) portion-wise to the stirred solution. Note: For acid-sensitive substrates, a buffer like sodium bicarbonate (NaHCO₃) may be added.[28]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite or sodium thiosulfate. Wash the organic layer sequentially with aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

Ozonolysis: Oxidative Cleavage of the Double Bond

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond entirely, replacing it with two carbon-oxygen double bonds. The final products depend on the workup conditions.[29][30]

Mechanism: The Criegee Intermediate
  • Molozonide Formation: Ozone (O₃) undergoes a 1,3-dipolar cycloaddition with the alkene to form a highly unstable primary ozonide, or molozonide.[31][32]

  • Cleavage and Recombination: The molozonide rapidly rearranges via a retro-1,3-dipolar cycloaddition, cleaving to form a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate .[30][31][33] These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).[29]

Workup Procedures and Products

The ozonide intermediate is typically not isolated but is directly treated with a reducing or oxidizing agent. For this compound, the cleavage products are derived from the five-carbon fragments on each side of the original double bond.

  • Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as zinc metal (Zn) in water or dimethyl sulfide (DMS), cleaves the ozonide to yield aldehydes or ketones. Ozonolysis of this compound followed by a reductive workup will produce two equivalents of pentanal .

  • Oxidative Workup: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), cleaves the ozonide to yield ketones and/or carboxylic acids. Ozonolysis of this compound followed by an oxidative workup will produce two equivalents of pentanoic acid .

Visualization: Ozonolysis Workflow

Ozonolysis_Workflow Ozonolysis of this compound cluster_workup Workup Conditions cluster_products Final Products Alkene This compound Ozonide Secondary Ozonide Intermediate Alkene->Ozonide 1. O₃, CH₂Cl₂, -78 °C Reductive Reductive Workup (e.g., DMS or Zn/H₂O) Ozonide->Reductive 2. Oxidative Oxidative Workup (e.g., H₂O₂) Ozonide->Oxidative 2. Aldehyde 2x Pentanal Reductive->Aldehyde CarboxylicAcid 2x Pentanoic Acid Oxidative->CarboxylicAcid

Caption: Products of ozonolysis depend on the workup conditions.

Experimental Protocol: Ozonolysis with Reductive Workup
  • Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂ or methanol) in a flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.[29]

  • Purge: Bubble nitrogen or oxygen gas through the solution to remove all excess ozone.

  • Reductive Workup: Add the reducing agent (e.g., dimethyl sulfide, 1.5 equivalents) to the cold solution.

  • Warming and Isolation: Allow the mixture to warm slowly to room temperature and stir for several hours. Remove the solvent under reduced pressure. The resulting crude pentanal can be purified by distillation.

Conclusion

The double bond of this compound provides a versatile functional handle for a wide range of chemical transformations. Through electrophilic addition and oxidative cleavage, it can be converted into alkanes, dihalides, alcohols, epoxides, aldehydes, and carboxylic acids. A thorough understanding of the underlying mechanisms—syn- vs. anti-addition, the role of cyclic intermediates, and the influence of workup conditions—is paramount for predicting reaction outcomes and designing effective synthetic strategies. The protocols and mechanistic insights presented in this guide offer a solid foundation for professionals leveraging these fundamental reactions in complex molecule synthesis and drug development.

References

cis-5-Decene: A Symmetrical Alkene for Advancing Synthetic Methodology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for a Model Compound

In the intricate landscape of organic synthesis and drug development, the selection of appropriate model compounds is paramount for the reliable evaluation of new synthetic methods. An ideal model substrate should be simple enough to avoid confounding side reactions, yet representative of the functional group being studied. cis-5-Decene ((5Z)-dec-5-ene) emerges as a superior model compound for alkene research due to a confluence of advantageous properties. Its C₁₀ carbon chain ensures it is a non-volatile liquid at room temperature, simplifying handling and reaction setup compared to gaseous or highly volatile alkenes.[1] The molecule's C₂ symmetry, with the double bond located at the exact center, significantly simplifies the analysis of reaction products by Nuclear Magnetic Resonance (NMR) spectroscopy, as the number of unique signals is minimized.[2] This guide provides a comprehensive overview of this compound's properties and its application in fundamental alkene transformations, offering field-proven insights and detailed protocols for the modern researcher.

Physicochemical and Spectroscopic Profile

A thorough understanding of a model compound's physical and spectral properties is the foundation of its effective use. This data is critical for reaction monitoring, purification, and final product characterization.

Physical Properties

This compound is a colorless liquid with properties that make it suitable for a wide range of reaction conditions.[3]

PropertyValueSource
Molecular Formula C₁₀H₂₀[3][4]
Molecular Weight 140.27 g/mol [3][4]
CAS Number 7433-78-5[5][6]
Boiling Point 171 °C (at 760 mmHg)[7]
60 °C (at 20 mmHg)
Density ~0.75 g/cm³ (at 20°C)
Refractive Index ~1.42
Flash Point 46 °C
Spectroscopic Data

The symmetrical nature of this compound leads to a characteristically simple spectroscopic signature.

SpectroscopyKey Features / Peaks
¹H NMR Signals for alkyl protons (CH₃, CH₂); distinct signal for vinylic protons (C=C-H ) around δ 5.3-5.4 ppm.
¹³C NMR Signal for the sp² carbons of the double bond around δ 130 ppm; distinct signals for the sp³ carbons of the butyl chains.
IR Spectroscopy C-H stretch (sp²) ~3010-3030 cm⁻¹; C=C stretch (cis) ~1650-1660 cm⁻¹; C-H bend (cis) ~675-730 cm⁻¹ (strong).
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 140.[2]

Core Synthetic Applications: Protocols and Mechanistic Insights

This compound serves as an exemplary substrate for investigating the stereochemical and regiochemical outcomes of fundamental alkene reactions.

Epoxidation: Synthesis of cis-5,6-Decene Oxide

Epoxidation is a cornerstone transformation that converts an alkene into a three-membered cyclic ether (epoxide), a versatile synthetic intermediate. The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic example.

Causality and Mechanistic Insight: The reaction proceeds via a concerted "Butterfly" mechanism where the oxygen atom is delivered to one face of the alkene. This mechanism dictates that the stereochemistry of the starting alkene is retained in the product.[8] For this compound, this means the resulting epoxide will have a cis configuration, with the two butyl groups on the same side of the epoxide ring.[8]

Caption: Concerted mechanism of alkene epoxidation with a peroxy acid.

Experimental Protocol: Epoxidation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 equiv.) portion-wise to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf) indicates reaction completion (typically 1-2 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure cis-5,6-decene oxide.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

The hydroboration-oxidation sequence is a powerful two-step method for the hydration of alkenes to produce alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[9][10]

Causality and Mechanistic Insight: In the first step, borane (BH₃), often used as a complex with THF (BH₃•THF), adds across the double bond. Boron is the electrophile and adds to the less sterically hindered carbon, while hydrogen adds to the more substituted carbon. This addition occurs in a concerted, four-centered transition state, forcing the B and H atoms to add to the same face of the alkene (syn addition).[11][12] In the second step, oxidation with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[10] For the symmetrical this compound, regioselectivity is not a factor, but the reaction serves as a perfect model to demonstrate the syn-addition mechanism, leading to a specific pair of enantiomeric alcohols.

hydroboration_oxidation alkene This compound intermediate Trialkylborane Intermediate alkene->intermediate Hydroboration (Syn Addition) bh3 1. BH3-THF product Decan-5-ol intermediate->product Oxidation (Retention) h2o2 2. H2O2, NaOH

Caption: Two-step workflow for the hydroboration-oxidation of an alkene.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Hydroboration: Add a 1.0 M solution of BH₃•THF in THF (0.4 equiv., as each BH₃ reacts with three alkene molecules) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction and gas evolution.

  • Workup: After stirring for 1 hour at room temperature, saturate the aqueous layer with potassium carbonate (K₂CO₃) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude alcohol (decan-5-ol) by flash column chromatography.

Alkene Metathesis: Carbon-Carbon Double Bond Reorganization

Alkene metathesis is a Nobel prize-winning reaction that allows for the cutting and rearranging of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts).[13][14]

Causality and Mechanistic Insight: The reaction proceeds through the Chauvin mechanism, involving a series of [2+2] cycloaddition and cycloreversion steps between the alkene and the metal-alkylidene catalyst.[15] This forms a metallacyclobutane intermediate. When this compound undergoes self-metathesis, the reaction is degenerate, meaning the products are identical to the starting material. However, in a cross-metathesis reaction with another alkene (e.g., ethylene to produce 1-hexene, or another terminal alkene), it serves as an excellent model to study catalyst activity and selectivity.

metathesis_cycle catalyst [Ru]=CH2 (Catalyst) met_cyclo Metallacyclobutane Intermediate catalyst->met_cyclo [2+2] Cycloaddition alkene This compound (R-CH=CH-R) alkene->met_cyclo new_carbene New Carbene ([Ru]=CHR) met_cyclo->new_carbene Retro [2+2] new_alkene New Alkene (R-CH=CH2) met_cyclo->new_alkene Product Release new_carbene->catalyst Regeneration (with another alkene)

Caption: Catalytic cycle of alkene cross-metathesis via the Chauvin mechanism.

Experimental Protocol: Cross-Metathesis of this compound with a Terminal Alkene

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chosen ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 0.01-0.05 equiv.) to an oven-dried reaction vial equipped with a stir bar.[16]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DCM) to achieve a concentration of 0.1-0.5 M. Add this compound (1.0 equiv.) followed by the terminal alkene partner (1.2-2.0 equiv.).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath (typically 22-40 °C). Stir the reaction and monitor by Gas Chromatography (GC) or GC-MS to observe the formation of new alkene products.

  • Workup: Once the reaction has reached completion or equilibrium, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the new alkene products.

Safety Considerations

This compound is a flammable liquid and vapor.[4][17] It may be fatal if swallowed and enters airways, posing an aspiration hazard.[17] Standard laboratory safety precautions should be strictly followed.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[17] Take precautionary measures against static discharge.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

The judicious choice of a model compound accelerates the pace of discovery in synthetic chemistry. With its ideal physical properties, symmetrical structure, and representative reactivity, this compound stands as an invaluable tool for researchers. Its application in studying classic and modern alkene transformations—from epoxidation and hydroboration to metathesis—provides clear, interpretable results, enabling the robust development of new catalysts and synthetic methodologies. The protocols and insights provided in this guide serve as a practical foundation for leveraging this compound in advancing the frontiers of alkene research.

References

literature review of cis-5-decene studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-5-Decene: Synthesis, Properties, and Reactions

Introduction

This compound, systematically named (Z)-dec-5-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₀H₂₀.[1][2][3] As a C10 alkene, its significance lies in its role as a versatile building block in organic synthesis and as a model substrate for studying the reactivity of internal cis-alkenes. The specific geometry of the cis-double bond imparts distinct physical and chemical properties compared to its trans-isomer, influencing its reaction pathways and potential applications. This guide provides a comprehensive literature review of this compound, focusing on its physicochemical properties, prominent synthetic methodologies, characteristic reactions, and spectroscopic profile. It is intended for researchers and drug development professionals who require a detailed understanding of this compound for synthetic design and mechanistic studies.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. These properties dictate separation techniques, reaction conditions, and analytical characterization methods.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[4] Its key identifiers and properties are summarized in the table below, compiled from various chemical databases.[1][3][5][6]

PropertyValueSource
IUPAC Name (Z)-dec-5-ene[1][5]
Molecular Formula C₁₀H₂₀[1][2][3]
Molecular Weight 140.27 g/mol [1][3][6]
CAS Number 7433-78-5[1][3]
InChIKey UURSXESKOOOTOV-KTKRTIGZSA-N[3][5][6]
Boiling Point 171 °C[6]
Dielectric Constant 2.07[6]
Purity (Typical) >95.0% (GC)[7]
Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at m/z 140, corresponding to its molecular weight.[3] Fragmentation patterns are consistent with a C10 alkene structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the cis-C=C bond. A characteristic C-H stretching vibration for the hydrogens on the double bond (vinylic C-H) is expected around 3000-3020 cm⁻¹. The C=C stretching vibration for a cis-alkene typically appears around 1650-1660 cm⁻¹, and a distinctive C-H out-of-plane bending (wagging) vibration occurs around 675-730 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The vinylic protons on the cis-double bond are expected to appear as a multiplet in the range of δ 5.3-5.5 ppm. The allylic protons (CH₂ groups adjacent to the double bond) would resonate around δ 2.0 ppm. The remaining aliphatic protons would appear further upfield between δ 0.9 and 1.4 ppm.

    • ¹³C NMR: The carbons of the double bond (C5 and C6) would have a characteristic chemical shift in the alkene region, typically around δ 125-135 ppm. The allylic carbons would appear around δ 25-30 ppm, with the remaining carbons resonating further upfield.

Synthesis of this compound

The stereoselective synthesis of cis-alkenes is a cornerstone of modern organic chemistry. Several methods can be employed, with the choice depending on factors such as starting material availability, desired purity, and scalability.

McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[8] For the synthesis of a symmetrical alkene like this compound, the intramolecular coupling of pentanal is an effective strategy.[8] This reaction typically utilizes low-valent titanium reagents, generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride.

The causality behind this method's effectiveness for symmetrical alkenes lies in its mechanism. It proceeds through a pinacol coupling intermediate which then undergoes deoxygenation to form the alkene. The stereochemical outcome (cis/trans ratio) can be influenced by the specific titanium reagent and reaction conditions, but it often provides a viable route to the desired isomer.

McMurry_Coupling pentanal1 2 x Pentanal (C₅H₁₀O) product This compound (C₁₀H₂₀) pentanal1->product McMurry Coupling reagents Low-valent Titanium (e.g., TiCl₄, Zn) reagents->product

Caption: McMurry coupling of pentanal to synthesize this compound.

Experimental Protocol: General McMurry Coupling

  • Reagent Preparation: In an inert atmosphere (e.g., under Argon), a slurry of a titanium source (e.g., TiCl₄) and a reducing agent (e.g., Zinc dust) is prepared in a dry aprotic solvent like THF. The mixture is typically refluxed to generate the active low-valent titanium species.

  • Substrate Addition: A solution of the carbonyl compound (pentanal) in the same solvent is added slowly to the prepared titanium slurry, often at reflux.

  • Reaction: The reaction is stirred at an elevated temperature for several hours to ensure complete coupling.

  • Workup: The reaction is quenched, typically with a dilute acid, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified using standard techniques such as distillation or column chromatography to isolate this compound.

Other Synthetic Routes

While McMurry coupling is effective, other classic olefination reactions provide alternative pathways.

  • Wittig Reaction: The reaction of an appropriate phosphonium ylide with an aldehyde can produce alkenes. To favor the cis-isomer, a non-stabilized ylide is typically used under salt-free conditions. For this compound, this would involve the reaction of pentyltriphenylphosphonium bromide with pentanal.

  • Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde. The stereochemical outcome can be controlled by the workup conditions, providing a route to either the cis or trans alkene.[9]

  • Alkyne Hydrogenation: The partial hydrogenation of 5-decyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic and highly effective method for producing this compound with high stereoselectivity.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition and oxidation reactions.

Characteristic Reactions
  • Hydrogenation: The double bond can be readily reduced to a single bond. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) in the presence of hydrogen gas will convert this compound to n-decane. The enthalpy of this reaction provides thermodynamic data about the stability of the molecule.[10]

  • Halogenation: this compound will react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an anti-addition mechanism to yield dihaloalkanes (e.g., 5,6-dibromodecane).

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will result in the syn-addition of an oxygen atom across the double bond, forming cis-5,6-epoxydecane.

  • Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will yield two molecules of pentanal. An oxidative workup (e.g., with hydrogen peroxide) would yield two molecules of pentanoic acid.

Characterization_Workflow sample Unknown Sample (Suspected this compound) ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ozonolysis Ozonolysis Reaction sample->ozonolysis mw Molecular Weight Confirmed (m/z = 140) ms->mw cis_bond cis C=C Bond Confirmed (~1655 cm⁻¹, ~700 cm⁻¹) ir->cis_bond structure Connectivity & Stereochem Confirmed (Vinylic H ~5.4 ppm) nmr->structure cleavage Cleavage Product Confirmed (Pentanal) ozonolysis->cleavage final Structure Confirmed: This compound mw->final cis_bond->final structure->final cleavage->final

Caption: Logical workflow for the structural confirmation of this compound.

Potential Applications

The decene scaffold is a recurring motif in various natural products, some of which exhibit potent biological activities. For instance, complex trans-bicyclo[4.4.0]decane/decene frameworks are found in natural products with significant antibiotic properties.[11] While not a direct precursor in all cases, the chemistry of molecules like this compound is foundational to the synthetic strategies required to access these complex and medicinally relevant scaffolds.[11] Its well-defined structure also makes it an ideal substrate for developing and testing new catalytic methods for alkene functionalization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (H226).[1] It may also be fatal if swallowed and enters airways (H304), indicating an aspiration hazard.[1] Therefore, appropriate safety precautions, such as working in a well-ventilated fume hood, avoiding ignition sources, and wearing personal protective equipment (gloves, safety glasses), are mandatory when handling this compound.

Conclusion

This compound is a structurally simple yet chemically significant internal alkene. Its synthesis can be achieved through various stereoselective methods, with McMurry coupling and alkyne hydrogenation being particularly relevant. The cis-geometry of its double bond dictates its physical properties and provides a reactive site for a wide range of chemical transformations. This makes it a valuable building block for more complex organic molecules and a useful model system for studying reaction mechanisms. A firm grasp of its properties, synthesis, and reactivity is essential for researchers leveraging this compound in synthetic and medicinal chemistry.

References

Methodological & Application

Application Note: Stereoselective Synthesis of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereocontrolled synthesis of alkenes is a fundamental objective in modern organic chemistry, with significant implications for the synthesis of pharmaceuticals, natural products, and advanced materials. cis-5-Decene serves as an excellent model substrate for demonstrating and comparing various synthetic methodologies aimed at producing Z-configured double bonds. This application note provides a comprehensive guide to three principal strategies for the stereoselective synthesis of this compound: the partial reduction of 5-decyne using a Lindlar catalyst, the Z-selective Wittig olefination, and modern Z-selective olefin metathesis. We offer detailed, field-tested protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting and implementing the optimal strategy for their specific needs.

Introduction: The Challenge of Z-Alkene Synthesis

Alkenes are ubiquitous structural motifs, and their geometric configuration (E or Z) profoundly influences the biological activity and physical properties of a molecule. While thermodynamically more stable trans-(E)-alkenes are often the major products in many reactions, the synthesis of the higher-energy cis-(Z)-isomers requires carefully designed stereoselective methods. This compound (C₁₀H₂₀) is a simple yet illustrative target for mastering these techniques.[1][2] Its synthesis is a common benchmark for methodologies that find broader application, for instance, in the construction of insect pheromones and other complex natural products where cis-olefin geometry is critical.[3][4]

This guide delves into the causality behind three premier synthetic routes, providing both the theoretical framework and practical, step-by-step protocols.

Comparative Overview of Synthetic Strategies

The choice of synthetic route depends on factors such as starting material availability, desired stereoselectivity, scalability, and tolerance to functional groups. Below is a summary of the methods detailed in this note.

Method Starting Materials Typical Z:E Ratio Advantages Disadvantages
Lindlar Hydrogenation 5-Decyne>95:5High stereoselectivity, well-established, reliable.[5]Requires precursor alkyne synthesis, uses toxic lead, potential for over-reduction.[5][6]
Wittig Olefination Pentanal, Butyltriphenylphosphonium Bromide>90:10 (salt-free)Builds carbon skeleton, high Z-selectivity with non-stabilized ylides.[7]Stoichiometric triphenylphosphine oxide byproduct can complicate purification.[8][9]
Z-Selective Metathesis 1-Hexene>95:5High atom economy, uses readily available terminal alkenes.[10]Requires specialized, often expensive, and air-sensitive catalysts.[11]

Method 1: Partial Reduction of 5-Decyne via Lindlar Hydrogenation

This classical approach remains one of the most reliable methods for converting an internal alkyne to a cis-alkene. The strategy hinges on halting the hydrogenation process at the alkene stage before further reduction to an alkane occurs.

Principle and Mechanism

Lindlar's catalyst is a "poisoned" heterogeneous palladium catalyst, typically 5% Pd on CaCO₃ treated with lead(II) acetate and quinoline.[6] The lead salts partially deactivate the palladium surface, while quinoline acts as a further catalytic inhibitor. This deactivation is crucial; it lowers the catalyst's activity just enough to prevent the hydrogenation of the initially formed alkene, which desorbs from the surface before it can be further reduced.[12] The reaction proceeds via a syn-addition of two hydrogen atoms across one face of the alkyne π-system adsorbed on the catalyst surface, which dictates the cis-stereochemistry.[12][13]

Lindlar_Mechanism cluster_surface Catalyst Surface (Pd) H2 H₂ PdH 2 Pd-H H2->PdH Dissociation Alkyne 5-Decyne AdsorbedAlkyne Adsorbed Alkyne Alkyne->AdsorbedAlkyne Adsorption Intermediate Vinylic Palladium Intermediate AdsorbedAlkyne->Intermediate 1st H addition (syn) Alkene This compound (on surface) Intermediate->Alkene 2nd H addition (syn) FreeAlkene This compound (desorbed) Alkene->FreeAlkene Desorption

Caption: Mechanism of Lindlar hydrogenation on a poisoned palladium surface.

Experimental Protocol

Materials:

  • 5-Decyne

  • Lindlar catalyst (5% Pd on CaCO₃, lead-poisoned)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen (H₂) gas balloon

  • Celite®

Procedure:

  • Catalyst Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (50 mg, ~5% w/w relative to the alkyne).

  • Inert Atmosphere: Seal the flask with a septum, evacuate, and backfill with nitrogen gas three times.

  • Solvent and Reagents: Add anhydrous hexane (20 mL) via syringe. Add quinoline (0.05 mL, 1-2 drops) as an additional precaution against over-reduction.[5] Add 5-decyne (1.0 g, 7.23 mmol).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of H₂ using a balloon affixed to a needle.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within 2-4 hours. Critical Step: Do not allow the reaction to proceed for an extended time after the alkyne is consumed to prevent over-reduction to decane.

  • Workup: Once the reaction is complete, carefully replace the H₂ atmosphere with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with hexane (20 mL) and filter it through a short pad of Celite® to remove the heterogeneous catalyst.[5] Wash the Celite® pad with additional hexane (2 x 10 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel (eluting with hexane) or by distillation.

Expected Outcome: Yields of 85-98% with >95% cis-selectivity are commonly reported for this transformation.[5]

Method 2: Z-Selective Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[8][14] The stereochemical outcome is highly dependent on the nature of the ylide.

Principle and Mechanism

To achieve high Z-selectivity, a non-stabilized (or unstabilized) ylide is required. These ylides are highly reactive and typically generated in situ using a strong base like n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) under aprotic, salt-free conditions. The reaction between a non-stabilized ylide (e.g., from butyltriphenylphosphonium bromide) and an aldehyde (pentanal) proceeds through a concerted [2+2] cycloaddition.[7] The transition state geometry, which leads to a cis-substituted oxaphosphetane intermediate, is sterically favored, and this intermediate rapidly collapses to the cis-alkene and triphenylphosphine oxide.[15]

Wittig_Mechanism Ylide Butylide (non-stabilized) Ph₃P⁺-C⁻H(CH₂)₂CH₃ TS [2+2] Cycloaddition (Kinetic Control) Ylide->TS Aldehyde Pentanal O=CH(CH₂)₃CH₃ Aldehyde->TS Oxaphosphetane cis-Oxaphosphetane TS->Oxaphosphetane Favored Path Product This compound Oxaphosphetane->Product syn-Elimination Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Z-selective Wittig reaction pathway via a cis-oxaphosphetane intermediate.

Experimental Protocol

Materials:

  • Butyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Pentanal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add butyltriphenylphosphonium bromide (3.99 g, 10.0 mmol) and anhydrous THF (40 mL).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi solution (4.0 mL of 2.5 M, 10.0 mmol) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of pentanal (0.86 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise.

    • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and add water (30 mL) and hexane (50 mL).

    • Separate the layers and extract the aqueous layer with hexane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure. A significant amount of triphenylphosphine oxide will precipitate.

    • To remove the bulk of the byproduct, triturate the crude residue with cold hexane and filter. Triphenylphosphine oxide is poorly soluble in cold hexane, while the desired alkene remains in solution.[8]

    • Concentrate the filtrate and purify the remaining liquid by flash column chromatography on silica gel (eluting with hexane) to yield pure this compound.

Expected Outcome: Yields typically range from 60-80% with Z:E ratios often exceeding 90:10.

Method 3: Modern Approach - Z-Selective Olefin Metathesis

Olefin metathesis has revolutionized the formation of C=C bonds. While early catalysts generally favored the thermodynamic E-alkene, recent advances have led to highly active and selective catalysts for Z-alkene synthesis.[11]

Principle and Mechanism

The synthesis of this compound via this method involves the catalytic homocoupling of 1-hexene. This reaction is driven by the release of volatile ethylene gas. Specialized molybdenum- or ruthenium-based catalysts, featuring sterically demanding ligands, are designed to control the orientation of the substrates within the key metallacyclobutane intermediate.[10] This steric constraint favors a pathway that leads to the formation of the cis-alkene and subsequent rapid release from the metal center, minimizing isomerization to the trans-product.[10][16]

Metathesis_Workflow Hexene 2x 1-Hexene Reaction Homocoupling Reaction Hexene->Reaction Catalyst Z-Selective Catalyst (e.g., Mo or Ru based) Catalyst->Reaction Product This compound Reaction->Product Byproduct Ethylene (gas) Reaction->Byproduct

Caption: Workflow for Z-selective homocoupling of 1-hexene via olefin metathesis.

Representative Protocol

Protocols for Z-selective metathesis are highly dependent on the specific catalyst used. The following is a generalized procedure based on modern molybdenum-based systems.[10][16]

Materials:

  • 1-Hexene (purified by passing through activated alumina)

  • Z-selective Molybdenum MAP (monoaryloxide pyrrolide) catalyst

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: All operations must be performed under a strict inert atmosphere (e.g., in a nitrogen-filled glovebox).

  • In a vial, add the Molybdenum catalyst (e.g., 1-2 mol%).

  • Add anhydrous, degassed toluene (to achieve a ~0.5 M concentration of substrate).

  • Add purified 1-hexene (1.0 equivalent).

  • Reaction: Seal the vial and stir the reaction at room temperature. The reaction progress can be monitored by GC-MS.

  • Workup: Once sufficient conversion is achieved (typically 1-4 hours), remove the vial from the glovebox and quench the reaction by opening it to the air and adding a few drops of ethyl vinyl ether.

  • Purification: Concentrate the mixture and purify by flash column chromatography on silica gel to isolate this compound.

Expected Outcome: Conversions and selectivities are highly catalyst-dependent, but modern systems can achieve yields >80% with Z:E ratios >95:5.[10]

Purification and Characterization

Purification: For all methods, the final product, this compound, is a volatile, colorless liquid. Final purification is best achieved by:

  • Flash Column Chromatography: Using silica gel with hexane as the eluent. The cis and trans isomers may have slightly different retention times, but this is primarily for removing non-volatile impurities.

  • Distillation: Simple or fractional distillation can be effective if impurities have significantly different boiling points.

Characterization: The identity and stereochemical purity of the product must be confirmed analytically.

  • ¹H NMR (CDCl₃): The most telling feature is the signal for the olefinic protons. For this compound, these appear as a multiplet around δ 5.3-5.4 ppm. The coupling constant between the vinyl protons is smaller for the cis isomer compared to the trans isomer.

  • ¹³C NMR (CDCl₃): The vinylic carbons for this compound appear at approximately δ 129.5 ppm. The allylic carbons (C4 and C7) are shielded due to the cis configuration and appear around δ 27.0 ppm.

  • Gas Chromatography (GC): Using an appropriate column, the cis and trans isomers can often be resolved, allowing for accurate determination of the Z:E ratio.

References

Application Notes and Protocols for the Synthesis of cis-5-Decene via McMurry Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Alkene Synthesis

The McMurry coupling reaction stands as a powerful tool in the synthetic organic chemist's arsenal for the formation of carbon-carbon double bonds.[1] This reductive coupling of two carbonyl groups, typically aldehydes or ketones, is mediated by a low-valent titanium species.[2][3][4] The reaction is particularly noteworthy for its ability to synthesize sterically hindered and strained alkenes that are often inaccessible through other olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions.[5][6][7] This application note provides a detailed protocol and theoretical underpinning for the synthesis of cis-5-decene from pentanal, a valuable process for obtaining specific alkene geometries.

The core of the McMurry reaction lies in the generation of a highly reactive, low-valent titanium reagent, typically in situ, by the reduction of a titanium halide precursor such as TiCl₃ or TiCl₄ with a potent reducing agent.[2][4][5] Common reducing agents include zinc-copper couple, lithium aluminum hydride, or alkali metals.[2][4][5] The reaction is generally performed under an inert atmosphere in an ethereal solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME), which are crucial for solubilizing intermediate complexes and facilitating the necessary electron transfer steps.[2]

Mechanistic Insights: The Path to Alkene Formation

The mechanism of the McMurry coupling is generally understood to proceed in two key stages.[2][3][8]

  • Pinacol Coupling: The first step involves a single-electron transfer from the low-valent titanium species to the carbonyl groups of two pentanal molecules. This generates ketyl radical anions which then dimerize to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[2][3][8] At lower temperatures, this pinacol intermediate can sometimes be isolated.[3][8][9]

  • Deoxygenation: The second, and defining, step of the McMurry reaction is the deoxygenation of the pinacolate intermediate.[2][3] The high oxophilicity of titanium drives this process, wherein the two C-O bonds are cleaved, and a new carbon-carbon double bond is formed, releasing the alkene product and a titanium oxide species.[2]

A proposed mechanism for the formation of both cis- and trans-5-decene from pentanal highlights the factors influencing stereoselectivity.[3] The formation of a five-membered ring intermediate where both oxygen atoms are bonded to the same titanium atom is thought to favor the formation of the cis-alkene.[3] Conversely, a pathway where the two oxygen atoms of the pinacol intermediate are bonded to different titanium atoms allows for freer rotation around the C-C bond, potentially leading to the more thermodynamically stable trans-isomer.[3]

Experimental Workflow for this compound Synthesis

The following diagram outlines the key stages of the synthesis, from the preparation of the active titanium reagent to the isolation of the final product.

McMurry_Workflow cluster_prep Low-Valent Titanium Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification prep_start Start: Inert Atmosphere reagents TiCl3 and Zn-Cu couple in dry THF prep_start->reagents Combine reflux_prep Reflux for several hours reagents->reflux_prep Heat cool Cool to 0°C reflux_prep->cool add_pentanal Add Pentanal in dry THF cool->add_pentanal Slowly reflux_coupling Reflux for several hours add_pentanal->reflux_coupling Heat quench Quench with aqueous K2CO3 reflux_coupling->quench extract Extract with Pentane quench->extract dry Dry organic layer (MgSO4) extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (Distillation or Chromatography) filter_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol for the Synthesis of this compound

This protocol is designed for researchers familiar with standard organic synthesis techniques and the handling of air- and moisture-sensitive reagents.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Titanium(III) chlorideTiCl₃154.236.17 g0.04
Zinc-Copper CoupleZn-Cu-5.23 g-
PentanalC₅H₁₀O86.133.45 g0.04
Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
PentaneC₅H₁₂72.15As needed-
Potassium CarbonateK₂CO₃138.21As needed-
Magnesium SulfateMgSO₄120.37As needed-

Instrumentation:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or glove box for inert atmosphere operations

  • Syringes and needles for liquid transfers

  • Standard glassware for workup and purification

Procedure:

Part 1: Preparation of the Low-Valent Titanium Reagent

  • Inert Atmosphere: Assemble the three-necked flask with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and then fill with an inert atmosphere (Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Reagents: To the flask, add titanium(III) chloride (6.17 g, 0.04 mol) and zinc-copper couple (5.23 g).

  • Solvent Addition: Add 100 mL of anhydrous THF via cannula or syringe.

  • Reflux: Stir the black suspension and heat to reflux for 2 hours. The formation of the active low-valent titanium species is often indicated by a color change.

Part 2: The Coupling Reaction

  • Cooling: After the initial reflux, cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of pentanal (3.45 g, 0.04 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred titanium suspension over 1 hour.

  • Second Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for an additional 16 hours.

Part 3: Workup and Isolation

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by the dropwise addition of 10% aqueous potassium carbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to isolate this compound. The ratio of cis to trans isomers can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Trustworthiness and Self-Validation: Key Experimental Considerations

  • Anhydrous Conditions: The low-valent titanium reagent is highly sensitive to moisture and oxygen. Scrupulous adherence to anhydrous and anaerobic techniques is paramount for reproducible results.[6] The use of freshly distilled solvents and flame-dried glassware is critical.

  • Purity of Reagents: The quality of the titanium trichloride and the activity of the zinc-copper couple can significantly impact the reaction yield. It is advisable to use freshly opened bottles of TiCl₃ and to activate the zinc if necessary.

  • Stereoselectivity: The ratio of cis to trans isomers can be influenced by the reaction conditions. Lower temperatures during the coupling step may favor the formation of the cis isomer by stabilizing the cyclic pinacolate intermediate. The choice of the titanium precursor and reducing agent system can also play a role.

  • Safety: Titanium chlorides are corrosive and react with moisture. The reducing agents used can be pyrophoric. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Conclusion

The McMurry coupling offers a reliable and effective method for the synthesis of symmetrical alkenes like this compound. By carefully controlling the reaction conditions, particularly the exclusion of air and moisture, researchers can achieve good yields of the desired product. The mechanistic understanding of the reaction, especially the factors influencing stereoselectivity, allows for the rational optimization of the protocol to favor the formation of the cis isomer. This application note provides a solid foundation for the successful implementation of the McMurry coupling in a research setting.

References

Application Note: Stereoselective Synthesis of (Z)-5-Decene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds.[1][2] A primary challenge in its application is the control of alkene stereochemistry. This guide provides a detailed protocol for the synthesis of (Z)-5-decene, commonly known as cis-5-decene, by leveraging the inherent stereochemical preferences of non-stabilized phosphorus ylides. We will explore the mechanistic basis for (Z)-selectivity and present a comprehensive, field-proven methodology suitable for research and development laboratories.

Introduction: The Challenge of Stereocontrol in Olefination

The Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene by reacting it with a phosphorus ylide, often called a Wittig reagent.[3][4] While unparalleled in its reliability for placing a double bond with absolute regiochemical certainty, controlling the E/Z (trans/cis) geometry of the resulting alkene requires a nuanced understanding of the reaction mechanism and careful selection of reagents and conditions.[4][5]

The stereochemical outcome is largely dictated by the nature of the substituent on the ylide's carbanionic center.[6]

  • Stabilized Ylides , which contain an electron-withdrawing group (e.g., ester, ketone), are thermodynamically driven and typically yield the more stable (E)-alkene.[7][8][9]

  • Non-stabilized Ylides , where the substituent is an alkyl or hydrogen group, react under kinetic control to preferentially form the less stable (Z)-alkene.[1][7][8]

This protocol focuses on the latter case, utilizing a non-stabilized ylide to achieve high (Z)-selectivity in the synthesis of 5-decene.

Mechanistic Rationale for (Z)-Selectivity

The synthesis of (Z)-5-decene is achieved by reacting pentanal with the ylide derived from pentyltriphenylphosphonium bromide. The high (Z)-selectivity observed with non-stabilized ylides under specific conditions is best explained by the Vedejs and Peterson model, which emphasizes kinetic control and the formation of an oxaphosphetane intermediate.[10]

The key steps are:

  • Irreversible Cycloaddition: The non-stabilized ylide and the aldehyde undergo a concerted [2+2] cycloaddition.[7][11] Under lithium-free conditions, this step is kinetically controlled and irreversible.

  • Formation of the syn-Oxaphosphetane: The reactants approach each other in a puckered, four-centered transition state. Steric interactions favor the formation of the syn (or cis) oxaphosphetane intermediate.[8][10]

  • syn-Elimination: The syn-oxaphosphetane decomposes in a concerted manner, yielding the (Z)-alkene and triphenylphosphine oxide.[10]

Crucially, the presence of lithium salts can disrupt this selectivity by coordinating to the oxygen, potentially allowing the oxaphosphetane to open to a betaine intermediate, which can equilibrate and lead to a mixture of E and Z products.[10][11] Therefore, the choice of a lithium-free base for ylide generation is paramount for maximizing (Z)-selectivity.

Mechanistic Pathway to (Z)-Alkene

References

cis-5-decene synthesis from pentanal mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of cis-5-Decene from Pentanal: Mechanisms and Protocols

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant implications in the fields of materials science, pheromone synthesis, and drug development. Cis-alkenes, in particular, present unique synthetic challenges due to their higher ground-state energy compared to their trans-counterparts. This application note provides a comprehensive guide to the synthesis of this compound, a representative disubstituted alkene, starting from the readily available C5 precursor, pentanal. We will explore two primary synthetic strategies: the cis-selective Wittig reaction and the McMurry reductive coupling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis of the methodologies.

Method 1: Cis-Selective Wittig Olefination

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds.[1][2] A key feature of this reaction is its tunable stereoselectivity. For the synthesis of cis-alkenes, the use of non-stabilized ylides under salt-free conditions is the preferred strategy.[3][4]

Principle and Mechanistic Overview

The reaction proceeds in two main stages: the formation of a phosphonium ylide and its subsequent reaction with an aldehyde. To synthesize the symmetric C10 alkene, this compound, from pentanal, we will react pentanal with a C5 phosphonium ylide. This ylide is generated from 1-bromopentane and triphenylphosphine.

The stereochemical outcome is determined during the formation of the oxaphosphetane intermediate. With non-stabilized ylides (where the R group is alkyl), the reaction is under kinetic control. The transition state leading to the cis-oxaphosphetane is favored due to minimized steric interactions in a puckered, trapezoidal geometry.[4][5] This intermediate then rapidly collapses via a syn-elimination to yield the cis-alkene and the highly stable triphenylphosphine oxide (TPPO), the latter providing a strong thermodynamic driving force for the reaction.[6][7]

Visualized Mechanism: Wittig Reaction

Wittig_Mechanism Wittig Reaction Mechanism for this compound Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination PPh3 PPh₃ salt [Ph₃P⁺-(CH₂)₄-CH₃]Br⁻ (Pentyltriphenylphosphonium Bromide) PPh3->salt SN2 C5H11Br Br-(CH₂)₄-CH₃ (1-Bromopentane) C5H11Br->salt ylide Ph₃P⁺-C⁻H-(CH₂)₃-CH₃ (Non-stabilized Ylide) salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide transition_state [Puckered Transition State] ylide->transition_state [2+2] Cycloaddition (Kinetic Control) pentanal O=CH-(CH₂)₃-CH₃ (Pentanal) pentanal->transition_state oxaphosphetane cis-Oxaphosphetane Intermediate transition_state->oxaphosphetane Irreversible products This compound + Ph₃P=O oxaphosphetane->products Syn-elimination

Caption: Mechanism of cis-selective Wittig reaction.

Experimental Protocols

Part A: Synthesis of Pentyltriphenylphosphonium Bromide

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and toluene (100 mL).

  • Reaction: Stir the solution and add 1-bromopentane (15.1 g, 100 mmol) dropwise.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration and wash the crystals with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting phosphonium salt, pentyltriphenylphosphonium bromide, under vacuum. The product is typically used without further purification.

Part B: Synthesis of this compound via Wittig Reaction

  • Setup: In a flame-dried 500 mL three-neck flask under an inert argon atmosphere, suspend pentyltriphenylphosphonium bromide (41.3 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via syringe over 30 minutes. The solution will turn a deep orange or red color, indicating the formation of the ylide.[6] Stir the mixture at this temperature for 1 hour.

  • Aldehyde Addition: Add a solution of pentanal (8.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide (TPPO). TPPO can be challenging to remove. A common method is to precipitate the TPPO by adding cold hexanes and filtering.[8] For high purity, flash column chromatography on silica gel using hexanes as the eluent is recommended. The alkene will elute first.

  • Characterization: Confirm the identity and purity of this compound using ¹H NMR, ¹³C NMR, and GC-MS analysis. The cis-isomer can be distinguished from the trans-isomer by the characteristic coupling constant of the vinylic protons in ¹H NMR (~10-12 Hz for cis vs. ~14-16 Hz for trans).

Method 2: McMurry Reductive Coupling

The McMurry reaction provides a direct route to symmetrical alkenes by the reductive coupling of two aldehyde or ketone molecules.[9][10] It utilizes low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride.[11]

Principle and Mechanistic Overview

When applied to pentanal, the McMurry reaction directly yields 5-decene. The reaction is believed to occur on the surface of the low-valent titanium particles.[9] The mechanism involves two main steps:

  • Pinacol Formation: A single-electron transfer from the titanium species to the carbonyl group of pentanal generates a ketyl radical. Two of these radicals dimerize to form a titanium pinacolate intermediate.[12] This step is analogous to the pinacol coupling reaction.

  • Deoxygenation: The pinacolate is then deoxygenated by the oxophilic titanium to form the alkene double bond, yielding titanium oxides as a byproduct.[13]

While synthetically direct, a significant drawback of the McMurry reaction is its often poor stereoselectivity, typically yielding a mixture of E and Z isomers.[14] The final E/Z ratio can be influenced by the specific titanium reagent and reaction conditions, but achieving high cis-selectivity is challenging.

Visualized Mechanism: McMurry Coupling

McMurry_Mechanism McMurry Coupling Mechanism for 5-Decene Synthesis cluster_0 Step 1: Reagent Generation cluster_1 Step 2: Reductive Coupling TiCl3 2 TiCl₃ LVT Low-Valent Titanium ('Ti(0)') TiCl3->LVT Reducer e.g., 2 LiAlH₄ or 6 Zn(Cu) Reducer->LVT Ketyl Ketyl Radical Intermediate [C₄H₉ĊH-O⁻] Pentanal 2 x Pentanal (C₄H₉CHO) Pentanal->Ketyl Single Electron Transfer from 'Ti(0)' Pinacolate Titanium Pinacolate Ketyl->Pinacolate Dimerization Products 5-Decene (cis/trans mixture) + TiO₂ Pinacolate->Products Deoxygenation

Caption: Mechanism of McMurry reductive coupling.

Experimental Protocol
  • Reagent Preparation: In a flame-dried 1 L three-neck flask under an argon atmosphere, add zinc-copper couple (30 g, ~460 mmol). Add anhydrous THF (400 mL) and cool the slurry to 0 °C.

  • Titanium Activation: Add titanium tetrachloride (TiCl₄, 16.5 mL, 150 mmol) dropwise via syringe over 45 minutes. The mixture will turn from colorless to black.

  • Reflux: After the addition, remove the ice bath and heat the mixture to reflux for 2 hours to generate the active low-valent titanium species.

  • Carbonyl Addition: Cool the black slurry to room temperature. Add a solution of pentanal (8.6 g, 100 mmol) in anhydrous THF (100 mL) dropwise over 1 hour.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Workup: Cool the mixture to room temperature and quench by slow, careful addition of 10% aqueous K₂CO₃ solution (150 mL). Stir for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with diethyl ether (200 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation (the product is volatile).

  • Purification & Analysis: Purify the resulting 5-decene by fractional distillation. Analyze the product fractions by GC-MS and ¹H NMR to determine the yield and the cis/trans isomer ratio.

Comparative Analysis and Data Summary

FeatureWittig OlefinationMcMurry Coupling
Starting Materials 1-Bromopentane, PPh₃, PentanalPentanal
Key Reagents Phosphonium Ylide, n-BuLiLow-Valent Titanium (e.g., TiCl₄/Zn)
Stereoselectivity Good to excellent for cis-alkene with non-stabilized ylides.Generally poor, yields E/Z mixtures.
Key Byproduct Triphenylphosphine oxide (TPPO)Titanium oxides
Purification Can be challenging due to TPPO.[8]Requires filtration of inorganic salts. Product is purified by distillation.
Advantages High and predictable stereocontrol.Direct C=C bond formation from one starting material.
Disadvantages Multi-step ylide preparation; difficult TPPO removal.Poor stereoselectivity; requires stoichiometric, air-sensitive reagents.

Table 1. Comparison of Wittig and McMurry reactions for this compound synthesis.

Expected Characterization Data for this compound [15][16]

AnalysisExpected Result
Formula C₁₀H₂₀[16]
Molecular Weight 140.27 g/mol [15]
¹H NMR (CDCl₃) δ ~5.35 (m, 2H, -CH=CH-), δ ~2.05 (m, 4H, =CH-CH₂ -), δ ~1.30 (m, 8H, -CH₂-), δ ~0.90 (t, 6H, -CH₃) ppm. Vinylic proton coupling constant (J) ≈ 10-12 Hz.
¹³C NMR (CDCl₃) δ ~130.0 (-CH=CH-), δ ~29.5, δ ~27.0, δ ~22.5, δ ~14.0 ppm.
IR (neat) ~3010 (vinylic C-H stretch), ~2960, 2925, 2855 (aliphatic C-H stretch), ~1655 (C=C stretch, weak), ~720 (cis C-H bend) cm⁻¹.
Mass Spec (EI) m/z (%): 140 (M⁺), 97, 83, 69, 55 (base peak), 41.

Table 2. Spectroscopic and physical data for this compound.

Conclusion

For the targeted synthesis of this compound from pentanal, the Wittig reaction using a non-stabilized ylide is the superior method due to its high degree of stereocontrol. While the McMurry coupling offers a more direct route by dimerizing pentanal, it generally fails to provide the desired cis-isomer with high selectivity. The protocol for the Wittig reaction, though involving more steps and a challenging purification to remove triphenylphosphine oxide, provides a reliable and predictable pathway to the target molecule. For applications where stereochemical purity is paramount, the Wittig olefination remains the authoritative choice.

References

Application Note: High-Purity cis-5-Decene via High-Efficiency Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of cis-5-decene from mixtures containing its geometric isomer, trans-5-decene, and other related impurities. Due to the minor differences in boiling points between these isomers, a high-efficiency fractional distillation protocol is required. This note details the underlying principles, necessary apparatus, a step-by-step experimental protocol, and methods for verifying final purity. The causality behind critical procedural steps, such as the selection of column packing and the control of the reflux ratio, is explained to empower the user to adapt and troubleshoot the methodology effectively.

Introduction and Statement of Challenge

This compound is a C10 alkene valuable as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty materials where stereochemistry is critical. Commercial preparations of this compound are often contaminated with its geometric isomer, trans-5-decene, along with other positional decene isomers. The physical properties of these isomers, particularly their boiling points, are remarkably similar, presenting a significant purification challenge.

Simple distillation is inadequate for this separation as it provides only a single theoretical plate of separation power.[1] Fractional distillation is the method of choice for separating miscible liquids with boiling point differences of less than 25 °C.[2][3] The successful isolation of high-purity this compound hinges on exploiting the subtle differences in vapor pressure between the isomers through a multi-stage vaporization-condensation process, which is the fundamental principle of fractional distillation.[4]

Principle of Separation: Vapor-Liquid Equilibrium and Theoretical Plates

The separation of cis- and trans-5-decene is governed by Raoult's Law and the principles of vapor-liquid equilibrium (VLE). Geometric isomers, despite having the same molecular formula and connectivity, exhibit distinct physical properties due to their different shapes.[5] The cis configuration typically results in a slight molecular dipole and a less linear shape, which can lead to a lower boiling point compared to the more symmetrical trans isomer.[6]

Table 1: Physical Properties of Key Components

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₁₀H₂₀140.27171 °C[7]
trans-5-Decene C₁₀H₂₀140.27~170-172 °C (Est.)
n-DecaneC₁₀H₂₂142.28174.1 °C

Note: The boiling point of trans-5-decene is very close to its cis isomer, often differing by only 1-2°C. Precise values can vary based on source and purity.

Fractional distillation overcomes this challenge by creating a vertical temperature gradient within a specialized column.[3] As the vapor mixture rises through the column, it undergoes numerous successive condensation and vaporization cycles on the surface of column packing material.[2] Each cycle, termed a "theoretical plate," enriches the vapor phase with the more volatile component (the one with the lower boiling point).[8][9] To achieve a high-purity separation of close-boiling isomers, a distillation column with a high number of theoretical plates is essential.[10][11]

Pre-Distillation Analysis and Preparation

A self-validating protocol begins with a thorough characterization of the starting material.

3.1. Initial Purity Assessment (GC-MS) Before commencing distillation, it is critical to analyze the crude this compound mixture using Gas Chromatography-Mass Spectrometry (GC-MS). This provides a quantitative measure of the starting purity and identifies all volatile impurities.

Protocol 1: GC-MS Analysis of Crude Mixture

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude decene mixture in a high-purity volatile solvent such as hexane.[12]

  • Column Selection: Utilize a long capillary column (e.g., >50 m) with a mid-to-high polarity stationary phase (e.g., a Carbowax or trifluoropropylmethylsiloxane phase) to achieve optimal separation of the isomers.[13][14]

  • GC Parameters (Suggested):

    • Injector Temp: 220 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 50 °C (hold for 5 min), then ramp at 2-3 °C/min to 150 °C. A slow ramp is crucial for resolving close-eluting isomers.[10]

    • MS Detector: Scan from m/z 40 to 200.

  • Data Analysis: Integrate the peak areas to determine the relative percentages of this compound, trans-5-decene, and other impurities. The mass spectra will help confirm the identity of the components.[15]

3.2. Sample Preparation Ensure the crude this compound is dry. If water is suspected, dry the material over anhydrous sodium sulfate and filter or decant prior to charging the distillation flask. Water can cause bumping and interfere with temperature stability.

Instrumentation and Materials

The selection of appropriate equipment is paramount for achieving the required separation efficiency.[16][17]

  • Heating Mantle with Stirring Control: Provides uniform heating.

  • Round-Bottom Flask (Distilling Flask): Size appropriately (should be 50-60% full).

  • Fractionating Column: A high-efficiency packed column (e.g., Vigreux, Raschig rings, or structured packing) with a length of at least 50 cm is required to provide a sufficient number of theoretical plates.[2][18] For laboratory scale, a vacuum-jacketed Vigreux or packed column is recommended to minimize heat loss.

  • Distillation Head with Condenser: To direct vapor to the condenser and control the reflux ratio.

  • Thermometer or Temperature Probe: Placed correctly at the head to measure the temperature of the vapor entering the condenser.

  • Receiving Flasks: A set of smaller flasks for collecting fractions.

  • Boiling Chips or Magnetic Stir Bar: To ensure smooth boiling.

  • Insulation: Glass wool or aluminum foil to insulate the column and head, maintaining the temperature gradient.[10]

  • GC-MS System: For analysis of fractions.

Detailed Fractional Distillation Protocol

This protocol is designed as a self-validating system, incorporating in-process quality control checks.

5.1. Apparatus Assembly and Setup

G cluster_prep Preparation cluster_distill Distillation Process cluster_qc QC & Shutdown Start Charge Flask (Crude this compound + Boiling Chips) Assemble Assemble Glassware (Flask, Column, Head, Condenser) Start->Assemble Insulate Insulate Column & Head Assemble->Insulate Heat Begin Gentle Heating Insulate->Heat Equilibrate Establish Reflux (System Equilibration) Heat->Equilibrate Collect Collect Fractions at High Reflux Ratio Equilibrate->Collect Monitor Monitor Head Temp & Collection Rate Collect->Monitor Analyze Analyze Fractions (GC-MS) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Shutdown Cool & Disassemble Apparatus Pool->Shutdown caption Figure 1: Experimental Workflow.

Caption: Figure 1: Experimental Workflow.

  • Charge the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble Glassware: Securely clamp the flask to a lab stand. Attach the fractionating column vertically. Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser. Attach the condenser and receiving flask.

  • Insulate: Wrap the column and distillation head with glass wool or aluminum foil to ensure an adiabatic process (minimal heat loss to the environment). This is crucial for maintaining the delicate temperature gradient required for separation.[10]

5.2. Distillation and Fraction Collection

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is active.

  • Equilibration (Critical Step): As the mixture boils, vapor will rise into the column. Allow the system to come to total reflux (no distillate is collected) for at least 30-60 minutes. This allows the vapor-liquid equilibrium to be established throughout the column's theoretical plates, which is essential for achieving maximum separation efficiency.[2]

  • Set Reflux Ratio: Begin collection with a high reflux ratio, for example, 10:1 (for every 10 drops of condensate returned to the column, 1 drop is collected). A high reflux ratio enhances separation but slows down the distillation rate.

  • Fraction Collection:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will be enriched in any highly volatile impurities.

    • Main Fractions: Begin collecting the main fractions in separate, labeled receiving flasks. Monitor the head temperature closely. A stable, constant temperature indicates that a pure component is distilling.

    • Temperature Change: A rise in the head temperature signifies that the next, less volatile component (likely trans-5-decene or other isomers) is beginning to distill. Change the receiving flask immediately when a temperature fluctuation is observed.

  • In-Process QC: After collecting several fractions, take a small aliquot from each for GC-MS analysis (using Protocol 1) to track the purity profile. This confirms which fractions meet the desired purity specification.

  • Shutdown: Stop the distillation when the temperature either rises significantly or when only a small amount of residue remains in the distilling flask. Never distill to dryness. Allow the apparatus to cool completely before disassembly.

5.3. Post-Distillation Analysis and Pooling

  • Final Analysis: Perform a final GC-MS analysis on all collected fractions.

  • Data Summary: Tabulate the results, noting the fraction number, distillation temperature range, volume, and purity of this compound.

  • Pooling: Combine the fractions that meet or exceed the target purity level (e.g., >99% this compound).

Visualization of Separation Principle

VLE cluster_pot Still Pot cluster_plate1 Theoretical Plate 1 cluster_plate_n Theoretical Plate 'n' (Top of Column) Pot Liquid Mixture (50% cis / 50% trans) Plate1_Vapor Vapor (Enriched in cis-isomer) (e.g., 55% cis) Pot->Plate1_Vapor Vaporization Plate1_Liquid Liquid (Enriched in trans-isomer) (e.g., 55% trans) Plate1_Vapor->Plate1_Liquid Condensation PlateN_Vapor Vapor (Highly Enriched) (>99% cis) Plate1_Vapor->PlateN_Vapor Rises to next plate Plate1_Liquid->Pot Returns to pot Condenser Condenser PlateN_Vapor->Condenser To Condenser (Pure Distillate) PlateN_Liquid Liquid (Highly Enriched) (>99% trans) caption Figure 2: Principle of Enrichment.

Caption: Figure 2: Principle of Enrichment.

Safety Precautions

  • Flammability: this compound is a flammable liquid and vapor.[19] Keep away from ignition sources and use non-sparking tools.[20] All heating should be done using an electric heating mantle, never an open flame.

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[19] Do not induce vomiting if ingested.

  • Ventilation: Perform the distillation in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pressure: The system is not closed, so pressure buildup is not a risk. However, ensure the end of the apparatus (at the receiving flask) is open to the atmosphere.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Insufficient theoretical plates.- Reflux ratio too low.- Heating rate too high (no equilibrium).- Poor column insulation.- Use a longer or more efficient packed column.- Increase the reflux ratio.- Heat slowly and allow for a longer equilibration period.- Ensure column is well-insulated.
Flooding - Heating rate is too high, causing excessive vapor flow that prevents liquid from returning down the column.- Reduce the heating rate immediately.
Bumping - Uneven boiling.- Absence of boiling chips or stirrer.- Add fresh boiling chips to a cooled flask.- Ensure magnetic stirrer is functioning.
Temperature Fluctuations - Uneven heating.- Drafts in the fume hood.- Ensure uniform heating with the mantle.- Shield the apparatus from drafts.

References

Application Note: Quantitative Analysis of cis-5-Decene by 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of cis-5-decene using 1H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a powerful, non-destructive analytical technique, qNMR offers a primary ratio method for determining the purity and concentration of organic compounds with high precision and accuracy. This guide delves into the fundamental principles of qNMR, the rationale behind experimental choices, a step-by-step protocol for sample preparation and data acquisition, and a thorough methodology for data analysis and method validation, ensuring a self-validating and trustworthy analytical system.

Introduction: The Power of Quantitative NMR in Purity Assessment

In the realm of chemical analysis, particularly within the pharmaceutical and fine chemical industries, the precise determination of a compound's purity is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a robust and reliable technique for this purpose.[1] Unlike chromatographic methods, which often require compound-specific response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[1] This makes qNMR an invaluable tool for the characterization of reference materials, stability testing, and the quantification of impurities.

This application note focuses on the quantitative analysis of this compound, a nonpolar alkene. The principles and protocols detailed herein are designed to provide a framework that is both scientifically rigorous and practically applicable for researchers and professionals in drug development and quality control.

Foundational Principles of Quantitative 1H NMR

The success of a qNMR experiment hinges on a thorough understanding of its core principles. The fundamental relationship in qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a known amount of a certified internal standard, the concentration or purity of the analyte can be accurately determined.

The Crucial Role of the Internal Standard

The choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of the qNMR measurement.[2] An ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The internal standard must have a well-documented high purity (typically >99.5%) and be chemically stable under the experimental conditions.

  • Signal Separation: Its NMR signals should not overlap with any signals from the analyte or the solvent.[2]

  • Simple Spectrum: A simple spectrum with one or a few sharp singlets is preferable for ease and accuracy of integration.

  • Solubility: It must be readily soluble in the chosen deuterated solvent along with the analyte.

  • Non-volatility: The standard should be non-volatile to allow for accurate weighing.

  • Known Proton Count: The number of protons contributing to the quantification signal must be precisely known.

For the analysis of the nonpolar analyte this compound in a nonpolar solvent like deuterated chloroform (CDCl3), 1,3,5-trimethoxybenzene is an excellent choice for an internal standard. It provides a sharp singlet for its three methoxy groups (9 protons) at approximately 3.7-3.8 ppm and another singlet for its three aromatic protons at around 6.1 ppm, regions that are typically free from alkene signals.[3][4][5] It is also a stable, non-volatile solid that is soluble in CDCl3.[6]

Ensuring Quantitative Signal Acquisition: The Importance of Relaxation Delay (D1)

For a qNMR experiment to be accurate, the nuclear spins must be allowed to fully return to their equilibrium state between successive radiofrequency pulses. This is governed by the spin-lattice relaxation time (T1). If the delay between pulses (the relaxation delay, D1) is too short, signals with longer T1 values will be partially saturated, leading to an underestimation of their integral intensity and inaccurate quantification.

Experimental Workflow for qNMR of this compound

The following diagram illustrates the key stages in the quantitative NMR analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh ~10-20 mg of this compound weigh_standard Accurately weigh ~5-10 mg of 1,3,5-trimethoxybenzene dissolve Dissolve both in ~0.7 mL of CDCl3 in a vial weigh_standard->dissolve transfer Transfer solution to an NMR tube dissolve->transfer setup_nmr Set up NMR spectrometer (Tune and shim) transfer->setup_nmr set_params Set quantitative parameters (D1, pulse angle, etc.) setup_nmr->set_params acquire Acquire 1H NMR spectrum set_params->acquire process_fid Fourier transform, phase, and baseline correct acquire->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity/ concentration integrate->calculate caption Figure 1: Experimental workflow for the qNMR analysis of this compound.

Caption: Experimental workflow for the qNMR analysis of this compound.

Detailed Protocol: Sample Preparation

Materials:

  • This compound (analyte)

  • 1,3,5-Trimethoxybenzene (internal standard, certified reference material)

  • Deuterated chloroform (CDCl3, with 0.03% v/v TMS)

  • Analytical balance (readable to at least 0.01 mg)

  • Glass vial with a screw cap

  • High-quality 5 mm NMR tube

Procedure:

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of 1,3,5-trimethoxybenzene into a clean, dry glass vial. Record the exact mass (mstd).

  • Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound into the same vial. Record the exact mass (manalyte).

  • Dissolution: Add approximately 0.7 mL of CDCl3 to the vial.

  • Homogenization: Securely cap the vial and gently swirl or vortex until both the analyte and the internal standard are completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

Detailed Protocol: NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D protonFor a simple 1D spectrum
Pulse Angle90°To ensure maximum signal intensity for quantification
Relaxation Delay (D1)30 - 60 secondsTo allow for full spin-lattice relaxation (≥ 5 x T1,max)
Acquisition Time (AT)2 - 4 secondsSufficient for good digital resolution
Number of Scans (NS)8 - 16To achieve a good signal-to-noise ratio (S/N > 250:1 recommended)
Spectral Width (SW)~12 ppmTo cover the entire 1H chemical shift range
Temperature298 K (25 °C)Maintain a stable temperature for consistent chemical shifts

Procedure:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of CDCl3.

  • Tune and match the probe for the sample.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Set the recommended acquisition parameters.

  • Acquire the 1H NMR spectrum.

Data Processing and Purity Calculation

Spectral Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the tetramethylsilane (TMS) signal to 0.00 ppm.

Signal Integration and Purity Calculation

Signal Identification:

  • This compound (Analyte):

    • Olefinic protons (-CH=CH-): These will appear as a multiplet in the region of 5.3-5.5 ppm .[7][8] These two protons are the ideal choice for quantification due to their distinct chemical shift.

    • Allylic protons (-CH2-CH=): These will appear as a multiplet around 2.0 ppm . While usable, they may have more complex multiplicities.

  • 1,3,5-Trimethoxybenzene (Internal Standard):

    • Methoxy protons (-OCH3): A sharp singlet at approximately 3.7-3.8 ppm corresponding to 9 protons.

    • Aromatic protons (Ar-H): A sharp singlet at approximately 6.1 ppm corresponding to 3 protons.

Integration:

  • Integrate the well-resolved olefinic proton multiplet of this compound (Ianalyte).

  • Integrate the sharp singlet of the methoxy protons of 1,3,5-trimethoxybenzene (Istd).

Purity Calculation Formula:

The purity of the analyte (Panalyte) as a weight percentage (w/w %) can be calculated using the following equation:

Panalyte (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd * 100

Where:

  • Ianalyte: Integral of the analyte's olefinic proton signal.

  • Istd: Integral of the standard's methoxy proton signal.

  • Nanalyte: Number of protons for the integrated analyte signal (2 for the olefinic protons).

  • Nstd: Number of protons for the integrated standard signal (9 for the methoxy protons).

  • Manalyte: Molar mass of this compound (140.27 g/mol ).

  • Mstd: Molar mass of 1,3,5-trimethoxybenzene (168.19 g/mol ).

  • manalyte: Mass of the analyte.

  • mstd: Mass of the internal standard.

  • Pstd: Purity of the internal standard (as a decimal, e.g., 0.998 for 99.8%).

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A qNMR method, especially for regulatory purposes, must be validated to demonstrate its fitness for purpose.[9][10][11] The validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and/or Eurachem.[12][13][14][15]

Validation_Parameters qNMR_Validation qNMR Method Validation (ICH Q2(R2) / Eurachem) Specificity Specificity qNMR_Validation->Specificity Linearity Linearity qNMR_Validation->Linearity Range Range qNMR_Validation->Range Accuracy Accuracy qNMR_Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) qNMR_Validation->Precision LOQ Limit of Quantitation qNMR_Validation->LOQ Robustness Robustness qNMR_Validation->Robustness caption Figure 2: Key validation parameters for a qNMR method.

Caption: Key validation parameters for a qNMR method.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of samples with varying analyte concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known purity or by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).

Conclusion

Quantitative 1H NMR spectroscopy is a powerful and versatile technique for the accurate determination of the purity of this compound. By carefully selecting a suitable internal standard, optimizing data acquisition parameters, particularly the relaxation delay, and following a robust data analysis and method validation protocol, researchers can obtain reliable and defensible quantitative results. This application note provides a comprehensive framework to guide scientists in the successful implementation of qNMR for the characterization of nonpolar organic compounds.

References

Application Notes & Protocols: cis-5-Decene as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-5-Decene, a simple internal alkene, represents a highly valuable and versatile starting material in modern organic synthesis. Its C10 backbone and centrally located Z-configured double bond offer a strategic entry point to a diverse array of functionalized molecules. The symmetrical nature of the alkene simplifies product mixtures in many cleavage reactions, while its stereochemistry provides a foundation for stereocontrolled transformations. This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Potential of this compound

This compound is an unsaturated hydrocarbon featuring a ten-carbon chain with a double bond between carbons 5 and 6, adopting a cis or (Z) geometry.[1] This specific arrangement of the double bond is not merely an isomeric curiosity; it is the key to its synthetic utility. The π-bond serves as a reactive site, rich in electron density, making it susceptible to attack by electrophiles and an ideal substrate for a variety of addition and oxidative reactions.[2]

Unlike terminal alkenes, the internal position of the double bond in this compound allows for the synthesis of products with functional groups located within the carbon skeleton, which is often a requirement for complex target molecules. Furthermore, its symmetry (C₂ᵥ) is a distinct advantage in reactions like ozonolysis, where the oxidative cleavage of the double bond yields a single product, pentanal, thereby avoiding complex separation procedures.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₀H₂₀ [4][5]
Molecular Weight 140.27 g/mol [4][5]
IUPAC Name (5Z)-5-Decene [1]
CAS Number 7433-78-5 [5]
Appearance Colorless to almost colorless clear liquid [6]
Boiling Point 60 °C at 20 mmHg [5]
Density 0.75 g/cm³ [5]
Refractive Index 1.4240 - 1.4260 [5]
Flash Point 46 °C

| Key Hazards | Flammable liquid and vapor (H226); May be fatal if swallowed and enters airways (H304) |[4] |

The synthesis of this compound itself can be achieved through various methods, including the McMurry coupling of pentanal, which utilizes low-valent titanium to reductively couple two carbonyl compounds into an alkene.[7] This accessibility, combined with its reactivity, positions this compound as a fundamental building block in the synthetic chemist's toolbox.

cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Core Products & Intermediates cis5decene This compound ozonolysis Oxidative Cleavage (Ozonolysis) cis5decene->ozonolysis 1. O₃ 2. Workup epoxidation Epoxidation cis5decene->epoxidation m-CPBA metathesis Olefin Metathesis cis5decene->metathesis Grubbs' Cat. + Alkene addition Addition Reactions cis5decene->addition H₂, Pd/C or Br₂ aldehydes Aldehydes (e.g., Pentanal) ozonolysis->aldehydes epoxides cis-Epoxides epoxidation->epoxides pheromones Pheromones & Functionalized Alkenes metathesis->pheromones alkanes Saturated & Dihaloalkanes addition->alkanes

Caption: Synthetic pathways originating from this compound.

Application I: Oxidative Cleavage via Ozonolysis

Ozonolysis is a powerful and reliable method for cleaving carbon-carbon double bonds to produce carbonyl compounds.[8] For a symmetric internal alkene like this compound, this reaction is exceptionally clean, yielding a single aldehyde or carboxylic acid product, depending on the workup conditions.

Causality and Mechanistic Insight

The reaction proceeds by the addition of ozone across the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide.[9] The subsequent workup determines the final product.

  • Reductive Workup: Using a mild reducing agent like dimethyl sulfide (DMS) or zinc, the ozonide is cleaved to yield aldehydes or ketones. For this compound, this exclusively produces pentanal.[10]

  • Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), any initially formed aldehydes are further oxidized to carboxylic acids.[8] This would convert this compound into two equivalents of pentanoic acid.

The extremely low reaction temperature (-78 °C) is critical to control the exothermic reaction and prevent side reactions or the uncontrolled decomposition of the potentially explosive ozonide intermediate.[11]

cluster_ozonolysis Ozonolysis of this compound This compound This compound Molozonide Molozonide This compound->Molozonide + O₃ Ozonide Ozonide Molozonide->Ozonide Rearrangement Pentanal (x2) Pentanal (x2) Ozonide->Pentanal (x2) + (CH₃)₂S (Reductive Workup) Pentanoic Acid (x2) Pentanoic Acid (x2) Ozonide->Pentanoic Acid (x2) + H₂O₂ (Oxidative Workup)

Caption: Ozonolysis workup determines the final product.

Protocol 2.1: Reductive Ozonolysis of this compound to Pentanal

Materials:

  • This compound (1.40 g, 10.0 mmol)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Ozone (O₃), from an ozone generator

  • Dimethyl sulfide (DMS) (1.5 mL, 20.5 mmol)

  • Dry ice/acetone bath

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a drying tube followed by a potassium iodide (KI) trap to quench excess ozone.

  • Dissolution: Charge the flask with this compound (10.0 mmol) and anhydrous DCM (100 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonation: Begin bubbling a stream of ozone-enriched oxygen through the solution. The reaction is monitored by bubbling the exhaust gas through a solution of Sudan Red dye in DCM; the persistence of the red color indicates ozone breakthrough and reaction completion. Alternatively, the solution will retain a pale blue color from dissolved ozone.[11]

  • Quenching: Once the reaction is complete, switch the gas flow to nitrogen or argon and purge the solution for 15-20 minutes to remove all residual ozone.

  • Reductive Workup: While maintaining the cold temperature, slowly add dimethyl sulfide (20.5 mmol) to the reaction mixture. A mildly exothermic reaction may be observed.

  • Warm-up & Stirring: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for at least 2 hours (or overnight) to ensure complete reduction of the ozonide.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and the volatile dimethyl sulfoxide (DMSO) byproduct. The crude pentanal can be purified by distillation if necessary.

Expected Outcome: Two equivalents of pentanal. The product is a versatile C5 building block for subsequent reactions like Wittig olefination, aldol condensation, or reductive amination.

Application II: Stereospecific Epoxidation

Epoxidation is the conversion of an alkene to an epoxide (an oxirane), a strained three-membered ring containing oxygen. This reaction is synthetically powerful because the resulting epoxide is a versatile intermediate that can be opened by a wide range of nucleophiles to introduce two new functional groups with defined stereochemistry.[12]

Causality and Mechanistic Insight

The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction. The peroxy acid delivers an oxygen atom to the double bond in a single step, known as the "Butterfly Mechanism".[13] A key feature of this reaction is its syn-stereospecificity: the oxygen atom adds to one face of the double bond. Therefore, a cis-alkene will exclusively yield a cis-epoxide.[14] The resulting cis-5,6-epoxydecane has a Cₛ symmetry plane and is a meso compound. Subsequent acid-catalyzed ring-opening with a nucleophile (e.g., water) proceeds via an Sₙ2-like mechanism, resulting in anti-dihydroxylation.[14]

start This compound intermediate Transition State (Butterfly Mechanism) start->intermediate reagent m-CPBA reagent->intermediate product cis-5,6-Epoxydecane (meso compound) intermediate->product

Caption: Epoxidation of this compound proceeds via a concerted mechanism.

Protocol 3.1: Epoxidation of this compound with m-CPBA

Materials:

  • This compound (1.40 g, 10.0 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.48 g, ~11.0 mmol, 1.1 equiv)

  • Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (10.0 mmol) in DCM (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add m-CPBA (1.1 equiv) portion-wise over 10-15 minutes, monitoring the internal temperature to ensure it does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (staining with permanganate, which will visualize the starting alkene but not the epoxide).

  • Quenching: Cool the mixture back to 0 °C. Quench the excess m-CPBA by adding saturated Na₂SO₃ solution and stirring vigorously for 20 minutes.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purification: The product, cis-5,6-epoxydecane, can be purified by flash column chromatography on silica gel if required.

Expected Outcome: cis-5,6-Epoxydecane, a valuable intermediate for synthesizing 1,2-diols, amino alcohols, and other difunctionalized C10 compounds.

Application III: Olefin Metathesis for Pheromone Synthesis

Olefin metathesis is a transformative reaction in organic chemistry that allows for the cutting and rearranging of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes.[15] this compound can serve as a substrate in cross-metathesis (CM) reactions, where it reacts with another olefin to generate new, unsymmetrical alkenes.[16]

Causality and Field-Proven Insight

This strategy is particularly powerful in the synthesis of insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes.[17] For example, the cross-metathesis of this compound with a functionalized terminal alkene, like 5-hexenyl acetate, can produce 5-decenyl acetate, a component of the peach twig borer pheromone.[18][19] The reaction equilibrium can be driven towards the desired product by removing a volatile byproduct, such as ethylene or 1-hexene in this case, often by performing the reaction under vacuum.[18] While many metathesis reactions favor the more thermodynamically stable trans-isomer, specialized catalysts and conditions can be employed to retain or favor the cis-geometry.[17]

Protocol 4.1: Representative Cross-Metathesis with 5-Hexenyl Acetate

Materials:

  • This compound (1.0 equiv)

  • 5-Hexenyl acetate (1.0 equiv)

  • Grubbs' 2nd Generation Catalyst ([RuCl₂(PCy₃)(IMes)CHPh]) (1-5 mol%)

  • Anhydrous, degassed toluene or DCM

  • Inert atmosphere (Schlenk line or glovebox)

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, charge a Schlenk flask with this compound and 5-hexenyl acetate.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Add the Grubbs' catalyst to the solution. The solution will typically turn from purple/brown to dark green or brown.

  • Reaction: Heat the reaction mixture (typically 40-80 °C for toluene) and stir. If a volatile byproduct is formed (e.g., 1-hexene), a gentle vacuum can be applied to drive the reaction to completion.[18] Monitor the reaction by GC or TLC.

  • Quenching: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to isolate the desired 5-decenyl acetate product.

Expected Outcome: A mixture of cis- and trans-5-decenyl acetate. The isomeric ratio will depend on the catalyst and reaction conditions. This product is a key component in insect lures for pest management.[18]

Application IV: Addition Reactions

The electron-rich double bond of this compound is highly susceptible to addition reactions, where two new sigma bonds are formed at the expense of the pi bond.[20] This allows for the straightforward conversion of the unsaturated hydrocarbon into saturated or functionalized derivatives.

Protocol 5.1: Hydrogenation to n-Decane

Hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond, resulting in a saturated alkane.[21] The reaction requires a metal catalyst to break the strong H-H bond.

  • Procedure: Dissolve this compound (10.0 mmol) in ethanol or ethyl acetate (20 mL). Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~50 mg). Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (from a balloon or a pressure vessel, 1-3 atm). Stir vigorously until hydrogen uptake ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with the solvent. Evaporate the solvent to yield n-decane, which is typically pure enough for most uses.[2]

Protocol 5.2: Bromination to 5,6-Dibromodecane

Halogenation is the addition of a halogen (e.g., Br₂, Cl₂) across the double bond. The reaction proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[22]

  • Procedure: Dissolve this compound (10.0 mmol) in a non-nucleophilic solvent like DCM (20 mL) and cool to 0 °C. Slowly add a solution of bromine (Br₂, 10.0 mmol) in DCM dropwise until a faint orange color persists. The disappearance of the bromine color is a visual indicator of the reaction.[21] Stir for an additional 30 minutes at 0 °C. Wash the reaction mixture with aqueous sodium thiosulfate to remove any excess bromine, then with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to give 5,6-dibromodecane.

Table 2: Summary of Products from this compound

Reaction Key Reagents Product(s) Key Application of Product
Ozonolysis (Reductive) 1. O₃; 2. (CH₃)₂S Pentanal C5 aldehyde building block
Ozonolysis (Oxidative) 1. O₃; 2. H₂O₂ Pentanoic Acid Carboxylic acid synthesis
Epoxidation m-CPBA cis-5,6-Epoxydecane Intermediate for diols, amino alcohols
Cross-Metathesis Grubbs' Catalyst, R-CH=CH₂ R-CH=CH-(CH₂)₃CH₃ + ... Pheromone and complex molecule synthesis
Hydrogenation H₂, Pd/C n-Decane Saturated hydrocarbon synthesis

| Bromination | Br₂ | (5R,6S)-5,6-Dibromodecane (racemic) | Dihaloalkane intermediate |

Conclusion

This compound is a powerful and economical starting material that provides access to a wide range of chemical structures. Its symmetrical, stereodefined double bond is a launchpad for oxidative cleavage, epoxidation, metathesis, and addition reactions. The protocols and insights provided herein demonstrate the breadth of its utility, enabling researchers and drug development professionals to strategically incorporate this versatile C10 building block into their synthetic programs. Proper understanding of the underlying mechanisms and careful execution of the experimental procedures are paramount to successfully harnessing the full synthetic potential of this compound.

References

The Strategic Application of cis-5-Decene in Modern Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The precise synthesis of insect sex pheromones is a cornerstone of sustainable agriculture and integrated pest management (IPM). Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes, where the geometry of the carbon-carbon double bonds is critical for biological activity.[1][2][3] cis-5-Decene has emerged as a valuable and versatile C10 building block for the stereoselective construction of these semiochemicals. This guide provides an in-depth exploration of the synthetic strategies employing this compound, with a focus on modern catalytic methods like olefin metathesis, and contrasts them with classical approaches. Detailed protocols, mechanistic insights, and data interpretation are provided to equip researchers in chemical ecology and drug development with the necessary tools to leverage this key precursor.

Introduction: The Role of Stereochemistry in Chemical Ecology

Insect pheromones are chemical signals that mediate intraspecies communication, governing behaviors such as mating, aggregation, and alarm.[4][5] The majority of identified lepidopteran sex pheromones are derivatives of straight-chain fatty acids, characterized by one or more sites of unsaturation.[1][6] The specific geometry (Z/cis or E/trans) of these double bonds is paramount; often, even trace amounts of the incorrect isomer can act as an antagonist, inhibiting the desired behavioral response in the target insect pest.[7] Therefore, synthetic chemistry aimed at producing these compounds for use in monitoring traps or mating disruption applications demands exceptional stereocontrol.

This compound serves as an ideal starting scaffold for numerous pheromones. Its internal C10 framework and pre-defined cis-geometry provide a strategic advantage, allowing chemists to build complexity through chain extension or functional group interconversion while retaining the critical double bond configuration.

Synthetic Strategies from this compound

The conversion of this compound into a functionalized pheromone typically involves extending the carbon chain and introducing a terminal functional group (e.g., acetate, alcohol). Several key synthetic methodologies can be employed to achieve this transformation.

Olefin Cross-Metathesis: A Modern, Catalytic Approach

Olefin metathesis has revolutionized the synthesis of complex alkenes, earning the 2005 Nobel Prize in Chemistry.[7] Cross-Metathesis (CM) is a particularly powerful variant for pheromone synthesis, allowing for the direct coupling of two different alkenes.

The reaction of an internal alkene like this compound with a functionalized terminal alkene in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) can efficiently generate longer-chain pheromone precursors.[8][9] A significant advantage of using an internal alkene is the avoidance of the highly stable and less reactive ruthenium-methylidene intermediate that forms when terminal alkenes self-metathesize.[7][10] This leads to higher conversion rates and improved overall yields.[7]

For example, the synthesis of 5-decenyl acetate, a primary component of the Peach Twig Borer (Anarsia lineatella) pheromone, can be achieved by the cross-metathesis of this compound with 5-hexenyl acetate.[7][10] This reaction directly assembles the C16 backbone of the target molecule.

Workflow for Pheromone Synthesis via Cross-Metathesis

cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Analysis A This compound C Cross-Metathesis Reaction (Grubbs' Catalyst) A->C B Functionalized Alkene (e.g., 5-Hexenyl Acetate) B->C D Crude Product Mixture C->D Reaction Workup E Column Chromatography D->E F Pure Pheromone Component E->F G GC-MS Analysis (Purity & Isomer Ratio) F->G Characterization cluster_0 Grubbs' Catalyst, 2nd Gen. DCM, 40°C r1 This compound plus + r2 5-Hexen-1-yl Acetate r2->arrow_node p1 (Z)-5-Decenyl Acetate arrow_node->p1 plus2 + p2 Volatile Byproducts (e.g., 2-Butene)

References

Application Notes and Protocols for the Use of cis-5-Decene in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of cis-5-decene in modern polymer chemistry. Eschewing a rigid template, this document is structured to deliver field-proven insights into the nuanced roles of this compound, focusing on its application as a critical control agent in olefin metathesis polymerization.

Introduction: The Strategic Role of an Internal Alkene

This compound, a symmetrically substituted internal alkene, serves as a powerful tool in precision polymer synthesis. While not a polymerizable monomer on its own, its strategic application in olefin metathesis reactions allows for exacting control over polymer molecular weight and end-group functionality. Its primary utility lies in its role as a chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) and as a chain-capping agent in Acyclic Diene Metathesis (ADMET) polymerization. Understanding its function is key to designing and synthesizing polymers with tailored properties for advanced applications, from novel materials to sophisticated drug delivery systems.

PropertyValueReference
IUPAC Name (5Z)-5-decene[1]
CAS Number 7433-78-5
Molecular Formula C₁₀H₂₀[2]
Molecular Weight 140.27 g/mol [1]
Appearance Colorless Liquid[3]

Application I: Molecular Weight Control in Ring-Opening Metathesis Polymerization (ROMP)

Theoretical Background: The Principle of Chain Transfer

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth reaction that polymerizes strained cyclic olefins, driven by the relief of ring strain.[4] The reaction is initiated by a transition-metal alkylidene catalyst (e.g., Grubbs or Schrock catalysts), which propagates by sequentially adding monomer units.[5] In its unmodified form, this process can lead to very high molecular weight polymers.

The introduction of an acyclic olefin, such as this compound, provides a mechanism for controlled chain transfer.[6] The propagating metal-carbene at the end of a growing polymer chain can react with this compound. This is a non-productive metathesis event that effectively terminates the growth of that specific polymer chain by transferring the active catalyst to the acyclic olefin.[7] The newly formed, sterically accessible metal carbene can then initiate a new polymer chain. This process allows the molecular weight of the resulting polymer to be precisely controlled by adjusting the initial molar ratio of the cyclic monomer to the chain transfer agent ([Monomer]:[CTA]).[8]

Experimental Workflow: ROMP with Chain Transfer

The following diagram illustrates the fundamental workflow of a ROMP reaction, highlighting the intervention of a Chain Transfer Agent like this compound to regulate polymer chain length.

rom_workflow cluster_0 Standard ROMP (High MW) cluster_1 Controlled ROMP (Tunable MW) A0 Cyclic Monomer (e.g., Cyclooctene) C0 Initiation & Propagation A0->C0 B0 Catalyst (e.g., Grubbs G2) B0->C0 D0 High Molecular Weight Polymer C0->D0 Uncontrolled Growth A1 Cyclic Monomer (e.g., Cyclooctene) C1 Initiation & Propagation A1->C1 B1 Catalyst (e.g., Grubbs G2) B1->C1 CTA CTA (this compound) D1 Chain Transfer Event CTA->D1 C1->D1 Growing Chain Reacts with CTA E1 Tunable Molecular Weight Polymer D1->E1 Chain Termination & Re-initiation

Caption: Workflow for ROMP with and without a Chain Transfer Agent (CTA).

Protocol: Molecular Weight Control in ROMP of cis-Cyclooctene (COE)

This protocol describes the synthesis of poly(cyclooctene) with a target molecular weight by employing this compound as a CTA.

Materials:

  • cis-Cyclooctene (COE), inhibitor-free

  • This compound (CTA)

  • Grubbs 2nd Generation Catalyst

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Ethyl vinyl ether (quenching agent)

  • Methanol (precipitation solvent)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation (Inert Atmosphere): All glassware should be oven-dried and cooled under a stream of argon or nitrogen. All liquid reagents must be degassed and handled under an inert atmosphere to protect the catalyst from oxygen.

  • Reagent Stock Solutions:

    • Prepare a stock solution of COE in anhydrous DCM (e.g., 2.0 M).

    • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M). The concentration should be chosen based on the desired [Monomer]:[CTA] ratio.

    • Prepare a stock solution of the Grubbs catalyst in anhydrous DCM (e.g., 10 mg/mL).

  • Reaction Setup: In a Schlenk flask under argon, add the required volume of the COE stock solution. The typical monomer-to-catalyst ratio ([M]:[C]) is between 200:1 and 1000:1.

  • CTA Addition: Add the calculated volume of the this compound stock solution to the monomer solution to achieve the desired [Monomer]:[CTA] ratio. For example, a ratio of 50:1 will produce a shorter polymer than a ratio of 200:1.

  • Initiation: Vigorously stir the monomer/CTA solution and rapidly inject the required volume of the catalyst stock solution. The reaction is often exothermic and may become viscous.

  • Polymerization: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the viscosity of the solution as an indicator of polymerization.

  • Termination: Quench the reaction by adding a few drops of ethyl vinyl ether. This deactivates the ruthenium catalyst.

  • Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of stirred methanol. The polymer will crash out as a solid or gummy material.

  • Purification: Decant the solvent, redissolve the polymer in a minimal amount of a good solvent (like toluene or THF), and re-precipitate into methanol. Repeat this step 2-3 times to remove residual monomer and catalyst byproducts.

  • Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the polymer's number-average molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).

Expected Outcomes: Tuning Molecular Weight

The final molecular weight is directly correlated with the [Monomer]:[CTA] ratio.

Target [COE]:[CTA] RatioExpected Mn (kDa)Expected Đ
200:122-251.1 - 1.3
100:111-131.1 - 1.3
50:15-71.1 - 1.3
25:12.5-3.51.1 - 1.3

Note: Expected values are illustrative and depend on reaction conversion and purity of reagents.

Application II: Chain Capping in Acyclic Diene Metathesis (ADMET) Polymerization

Theoretical Background: Precision End-Grouping

ADMET is a step-growth, condensation polymerization of α,ω-dienes.[9] The reaction proceeds via iterative metathesis steps, releasing a small, volatile alkene (typically ethylene), which is removed under vacuum to drive the reaction to completion. Historically, ADMET favored the thermodynamically stable trans-alkene linkages in the polymer backbone.

Recent breakthroughs, however, have enabled highly cis-selective ADMET polymerizations using specialized cyclometalated ruthenium catalysts.[10][11][12] This kinetic control over stereochemistry provides a powerful method to modulate the thermal and mechanical properties of the resulting polymers.[13]

In this context, this compound acts as a chain-capping agent (or monofunctional monomer). It cannot polymerize itself but reacts with the growing polymer chain ends. This reaction terminates the chain growth at that end, effectively controlling the final molecular weight. The use of this compound results in the formation of well-defined, non-reactive butyl end-groups on the polymer chains.

Mechanism: ADMET Polycondensation and Chain Capping

The following diagram shows the ADMET polymerization of 1,9-decadiene being capped by the introduction of this compound.

admet_workflow Monomer α,ω-Diene Monomer (e.g., 1,9-Decadiene) Polymerization ADMET Polycondensation Monomer->Polymerization Catalyst cis-Selective Ru Catalyst Catalyst->Polymerization Ethylene Ethylene (g) <-- Removed by Vacuum Polymerization->Ethylene GrowingPolymer Growing cis-Polyalkenamer Chain ~[=CH-(CH₂)₆-CH=]n~ Polymerization->GrowingPolymer Capping Chain Capping Reaction GrowingPolymer->Capping CTA Chain Capper (this compound) CTA->Capping FinalPolymer End-Capped Polymer C₄H₉-[=CH-(CH₂)₆-CH=]n-C₄H₉ Capping->FinalPolymer

Caption: ADMET polymerization with this compound as a chain-capping agent.

Protocol: cis-Selective ADMET of 1,9-Decadiene with MW Control

This protocol details a state-of-the-art method for synthesizing a cis-rich polyoctenamer with controlled molecular weight.[11][12]

Materials:

  • 1,9-Decadiene, inhibitor-free, freshly distilled

  • This compound (capping agent)

  • cis-selective cyclometalated Ru catalyst (e.g., the catalyst reported by Michaudel and colleagues)[12]

  • Anhydrous, high-boiling solvent (e.g., 1,2,4-trichlorobenzene, TCB)

  • Methanol (precipitation solvent)

  • Specialized glassware for high-vacuum reactions (e.g., a flask with a cold finger or connected to a dynamic vacuum line)

Procedure:

  • System Setup: The reaction must be conducted under a high vacuum (<100 mTorr) to efficiently remove the ethylene byproduct. Assemble the glassware on a Schlenk line equipped with a high-vacuum pump and a cold trap.

  • Reagent Preparation: In a glovebox, charge a reaction flask with the desired amount of 1,9-decadiene and the calculated amount of this compound to control molecular weight.

  • Solvent and Catalyst Addition: Still in the glovebox, add the anhydrous TCB solvent. Add the cis-selective Ru catalyst. The catalyst loading is typically high (e.g., 1-5 mol%).

  • Reaction Execution:

    • Seal the flask, remove it from the glovebox, and attach it to the high-vacuum line.

    • Crucial Step: To maintain high cis-selectivity, the reaction should be run at a low temperature.[11] Begin stirring and apply the vacuum at room temperature (23 °C). Running the reaction at higher temperatures (e.g., 80 °C) will lead to the thermodynamically favored trans product.[11]

    • The reaction mixture will slowly increase in viscosity over several hours (e.g., 12-24 hours).

  • Termination and Isolation:

    • Release the vacuum with an inert gas.

    • Dilute the highly viscous solution with a suitable solvent (e.g., toluene).

    • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Purification and Drying: Purify the polymer by redissolving and re-precipitating 2-3 times. Dry the final product under vacuum to a constant weight.

  • Characterization: Use ¹H NMR spectroscopy to determine the cis/trans ratio of the double bonds in the polymer backbone. Use GPC to determine Mn and Đ.

Expected Outcomes: High-Fidelity cis-Polymers

Controlling the reaction temperature is paramount for achieving high cis content.

[Diene]:[Capper] RatioTemperature (°C)Expected %cisExpected Mn (kDa)Expected Đ
50:123>99%10-151.6 - 1.9
50:140~97%12-181.6 - 1.9
50:180<20%15-251.7 - 2.0
100:123>99%20-301.6 - 1.9

Data adapted from trends reported in the literature.[11][12]

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of advanced polymers via olefin metathesis. Its application as a chain transfer and capping agent provides a robust and predictable method for controlling polymer molecular weight in both ROMP and ADMET systems. When combined with modern, stereoselective catalysts, it enables the production of precisely defined macromolecular structures with tunable properties, opening new avenues for materials science and biomedical engineering.

References

Application Note: Cis-5-Decene as a Novel Component in High-Performance Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Advanced Lubrication

The landscape of synthetic lubricants is one of continuous innovation, driven by the demand for higher efficiency, extended equipment life, and operation under increasingly severe conditions. Poly-α-olefins (PAOs) have long been a cornerstone of high-performance synthetic lubricant formulations, prized for their excellent viscosity-temperature characteristics, high thermal and oxidative stability, and low volatility.[1][2] Traditionally, these PAOs are synthesized from linear α-olefins (LAOs), such as 1-decene.[2][3] This application note explores the potential of an internal olefin, cis-5-decene, as a constituent for a new class of synthetic lubricant base stocks. While direct, extensive literature on this compound for this application is nascent, this guide synthesizes established principles of olefin oligomerization and lubricant science to provide a comprehensive technical framework for researchers and formulation scientists.

The central hypothesis is that the unique branched structure resulting from the oligomerization of an internal olefin like this compound can yield a lubricant base stock with a distinct performance profile. The branching in alkanes is known to influence their stability and physical properties.[4][5][6] The controlled structure of PAOs, which are essentially branched alkanes, is key to their superior performance over mineral oils.[3] By starting with an internal olefin, we anticipate a different branching architecture compared to traditional PAOs, which may offer advantages in areas such as shear stability and film strength. This document provides the theoretical grounding, synthetic protocols, and a detailed evaluation workflow to investigate the efficacy of this compound-derived oligomers as a base for next-generation synthetic lubricants.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical. This compound is a C10 unsaturated hydrocarbon with the double bond located in the center of the carbon chain. Its key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₀[7]
Molecular Weight 140.27 g/mol [7]
Appearance Colorless liquid[7]
Boiling Point 60 °C / 20mmHg[7]
Density 0.75 g/cm³[7]
Flash Point 45.5 °C[7]
Melting Point -112 °C[7]
Refractive Index 1.4240-1.4260[7]

Synthetic Protocol: Oligomerization of this compound

The synthesis of a lubricant base stock from this compound involves a cationic oligomerization process, followed by hydrogenation to saturate the remaining double bonds, thereby enhancing oxidative stability.[7][8] Internal olefins are generally less reactive than α-olefins in cationic polymerization due to the steric hindrance around the double bond and the formation of a less stable secondary carbocation upon protonation, compared to the tertiary carbocation that can be formed from certain α-olefins.[9][10] Therefore, a robust catalyst system is required.

Protocol 1: Lewis Acid Catalyzed Oligomerization

This protocol outlines a laboratory-scale synthesis using a classic Lewis acid catalyst system.

Objective: To synthesize a poly-cis-5-decene (PC5D) base oil.

Materials:

  • This compound (≥98% purity)

  • Boron trifluoride (BF₃) gas or a BF₃-etherate complex

  • 1-Butanol (as a protonic promoter)

  • Anhydrous heptane (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Sodium hydroxide solution (5% w/v)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Palladium on carbon (5% Pd/C) catalyst

  • Hydrogen gas

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, thermometer, and reflux condenser

  • Gas dispersion tube

  • Constant temperature bath

  • Separatory funnel

  • Rotary evaporator

  • High-pressure autoclave (hydrogenation reactor)

Procedure:

  • Reactor Setup: Assemble the three-neck flask under a nitrogen atmosphere. Add 100 mL of anhydrous heptane and 50 mL of this compound.

  • Initiation: Cool the mixture to 25°C using the constant temperature bath. Add 1-butanol (promoter) to the reaction mixture. The molar ratio of olefin to promoter should be approximately 100:1.

  • Oligomerization: Begin vigorous stirring and introduce a slow stream of BF₃ gas through the gas dispersion tube. Monitor the reaction temperature closely; an exothermic reaction is expected. Maintain the temperature at 25-30°C for 4-6 hours.[11]

  • Quenching: Stop the BF₃ flow and quench the reaction by slowly adding 50 mL of the 5% sodium hydroxide solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium hydroxide solution and then with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the heptane and any unreacted monomer using a rotary evaporator under reduced pressure.

  • Hydrogenation: Transfer the resulting viscous oligomer to the high-pressure autoclave. Add the 5% Pd/C catalyst (approximately 1% by weight of the oligomer). Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 10 bar. Heat to 130°C and stir for 8 hours.[12]

  • Final Product Isolation: Cool the reactor, vent the hydrogen, and filter the mixture to remove the Pd/C catalyst. The resulting clear, viscous liquid is the hydrogenated poly-cis-5-decene (H-PC5D) base stock.

Causality Behind Experimental Choices:

  • The use of a Lewis acid like BF₃ with a protonic promoter (1-butanol) is a classic method for initiating cationic polymerization.[11] The promoter generates a proton that initiates the reaction with the olefin.

  • Maintaining a low and controlled temperature is crucial to manage the exothermicity of the reaction and to favor the formation of higher oligomers over dimers and trimers.

  • The hydrogenation step is critical for the final lubricant's performance. Unsaturated bonds are susceptible to oxidation, which leads to viscosity increase, sludge formation, and overall degradation of the lubricant.[1][12]

Performance Evaluation Protocol

A rigorous evaluation of the synthesized H-PC5D base stock is essential to determine its suitability as a synthetic lubricant. This involves a battery of standardized tests, primarily those established by ASTM International.[11]

Workflow for Performance Evaluation

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Performance Testing synthesis Oligomerization of This compound hydrogenation Hydrogenation synthesis->hydrogenation purification Filtration & Stripping hydrogenation->purification viscosity Viscosity & Viscosity Index (ASTM D445, D2270) purification->viscosity oxidation Oxidation Stability (ASTM D2272 - RPVOT) purification->oxidation pour_point Pour Point (ASTM D97) viscosity->pour_point flash_point Flash & Fire Point (ASTM D92) pour_point->flash_point noack NOACK Volatility (ASTM D5800) flash_point->noack tribology Tribological Properties (ASTM D4172 - Four-Ball) oxidation->tribology foam Foaming Characteristics (ASTM D892) tribology->foam caption Figure 1. Experimental workflow for the synthesis and evaluation of H-PC5D.

Caption: Figure 1. Workflow for H-PC5D synthesis and evaluation.

Detailed Methodologies

1. Viscosity and Viscosity Index (VI)

  • Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Calculating Viscosity Index).[7][13]

  • Protocol:

    • Measure the kinematic viscosity of the H-PC5D base stock at both 40°C and 100°C using a calibrated capillary viscometer.

    • Calculate the Viscosity Index using the measured viscosities according to the formulas provided in ASTM D2270.[14][15]

  • Expert Insight: The VI is a critical parameter that indicates the stability of the oil's viscosity over a range of temperatures. A high VI is desirable for lubricants operating in variable temperature environments.[13][14] Synthetic base stocks like PAOs typically exhibit high VIs (often >120).[1][13] We hypothesize that the unique branching of H-PC5D could lead to a very high VI.

2. Oxidation Stability

  • Method: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT).

  • Protocol:

    • A sample of the H-PC5D, in the presence of water and a copper catalyst coil, is placed in a pressurized vessel with oxygen.

    • The vessel is heated to 150°C and rotated.

    • The time required for a specified pressure drop is recorded, which indicates the oil's resistance to oxidation.

  • Expert Insight: Excellent oxidation stability is a hallmark of PAO-type lubricants.[1][16] The fully saturated, branched alkane structure of H-PC5D should, in theory, provide strong resistance to oxidative degradation. The RPVOT result, in minutes, provides a quantitative measure of this stability.

3. Tribological Properties (Anti-Wear)

  • Method: ASTM D4172 (Wear Preventive Characteristics of Lubricating Fluid - Four-Ball Method).[7]

  • Protocol:

    • Three steel balls are clamped together and covered with the H-PC5D lubricant.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature (e.g., 40 kg, 1200 rpm, 75°C for 60 minutes).

    • After the test, the average wear scar diameter on the three stationary balls is measured.

  • Expert Insight: A smaller wear scar diameter indicates better anti-wear properties.[7] The molecular structure of the base oil plays a crucial role in forming a protective lubricant film between moving surfaces. The branching pattern of H-PC5D may influence its film-forming characteristics under load.

4. Low-Temperature Fluidity

  • Method: ASTM D97 (Pour Point of Petroleum Products).[11]

  • Protocol:

    • The H-PC5D sample is cooled at a specified rate.

    • It is examined at intervals of 3°C for flow characteristics.

    • The lowest temperature at which movement of the oil is observed is recorded as the pour point.

  • Expert Insight: A low pour point is essential for lubricants used in cold climates to ensure proper circulation upon startup. The highly branched, non-waxy nature of PAOs gives them excellent low-temperature properties.[1] H-PC5D is expected to exhibit a very low pour point.

Expected Performance and Mechanistic Insights

The unique starting geometry of this compound is predicted to yield an oligomer with a more complex and potentially more sterically hindered branching structure compared to PAOs derived from 1-decene.

G cluster_0 1-Decene Oligomerization cluster_1 This compound Oligomerization start1 1-Decene (Alpha-Olefin) struct1 Linear Backbone with Pendant Chains start1->struct1 prop1 High VI Excellent Low Temp Flow struct1->prop1 start2 This compound (Internal Olefin) struct2 Highly Branched Compact Structure start2->struct2 prop2 Potentially Higher Film Strength Excellent Thermal Stability struct2->prop2 caption Figure 2. Conceptual comparison of oligomer structures.

Caption: Figure 2. Conceptual structures from different olefins.

  • Viscosity and Shear Stability: The more intricate branching of H-PC5D may result in greater intermolecular entanglement, potentially leading to a higher viscosity for a given molecular weight. This complex structure could also enhance shear stability, as the molecules may be less prone to alignment and mechanical shearing under high stress.

  • Thermal and Oxidative Stability: Like traditional PAOs, the fully saturated hydrocarbon backbone of H-PC5D is inherently stable. The increased branching may further shield the C-C bonds, leading to exceptional thermal and oxidative stability.[17] Branched alkanes are generally more stable than their linear counterparts.[4][5][6]

  • Boundary Lubrication: The molecular architecture of a lubricant is critical in the boundary lubrication regime, where the protective film is only a few molecules thick. The potentially more compact, globular structure of H-PC5D oligomers could provide a robust, resilient film at the metal surface, leading to superior anti-wear performance.

Conclusion for Researchers and Developers

This compound presents a compelling, albeit under-explored, avenue for the development of novel synthetic lubricant base stocks. The protocols and evaluation framework provided in this application note offer a comprehensive starting point for synthesizing and characterizing these new materials. While the reactivity of internal olefins is lower than that of alpha-olefins, successful oligomerization can lead to a base oil with a unique molecular architecture. The anticipated benefits—including potentially superior shear stability and film strength—warrant further investigation. Researchers are encouraged to explore alternative catalyst systems, such as metallocene catalysts, which may offer greater control over the oligomerization process and the final molecular weight distribution. The systematic evaluation of H-PC5D, benchmarked against traditional 1-decene-based PAOs, will be crucial in validating its performance and identifying its ideal applications in the ever-evolving field of synthetic lubrication.

References

Application Note: Protocol for the Epoxidation of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Epoxides in Synthetic Chemistry

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable synthetic intermediates in organic chemistry. Their utility stems from the significant ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups, making epoxides crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. The epoxidation of alkenes is a fundamental transformation for the formation of these versatile intermediates.[1][2]

cis-5-Decene is a simple, unfunctionalized cis-alkene, making it an excellent model substrate to illustrate a general and reliable epoxidation protocol. The resulting epoxide, cis-5,6-epoxydecane, can be further elaborated into a variety of 1,2-difunctionalized decane derivatives. This application note provides a detailed protocol for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation. Additionally, considerations for asymmetric epoxidation will be discussed, highlighting pathways to enantiomerically enriched epoxides.

Safety First: Handling m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a powerful oxidizing agent and requires careful handling to ensure laboratory safety. It is a solid that can be shock-sensitive and may decompose violently upon heating.[3][4]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles or a face shield.[3][4]

  • Ventilation: All manipulations of m-CPBA should be conducted in a certified chemical fume hood.[3][5]

  • Storage: Store m-CPBA in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[3][5] Keep it away from heat, sources of ignition, and combustible materials.[3][6]

  • Incompatibilities: Avoid contact with strong acids, bases, reducing agents, and metals.[3]

  • Spill Management: In case of a spill, evacuate the area and, if trained, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for proper waste disposal. For large spills, contact environmental health and safety personnel immediately.[3]

Protocol 1: Epoxidation of this compound with m-CPBA

This protocol details the straightforward and high-yielding epoxidation of this compound using m-CPBA. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at a controlled temperature.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (C₁₀H₂₀)≥98%Major Supplier
meta-Chloroperoxybenzoic acid (m-CPBA, C₇H₅ClO₃)≤77% (balance water)Major Supplier
Dichloromethane (DCM, CH₂Cl₂)Anhydrous, ≥99.8%Major Supplier
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionIn-house prep.
Sodium sulfite (Na₂SO₃)Saturated aqueous solutionIn-house prep.
Brine (saturated NaCl)Saturated aqueous solutionIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeMajor Supplier
Silica gel230-400 meshMajor Supplier
HexanesHPLC GradeMajor Supplier
Ethyl acetateHPLC GradeMajor Supplier
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10.0 mmol, 1.0 equiv). Dissolve the alkene in 20 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of m-CPBA: In a separate beaker, weigh out m-CPBA (≤77%, 2.48 g, ~11.0 mmol, 1.1 equiv). Add the m-CPBA portion-wise to the stirred solution of the alkene over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The disappearance of the starting alkene spot (higher Rf) and the appearance of the epoxide product spot (lower Rf) indicates reaction completion.

  • Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution (15 mL). Stir vigorously for 15 minutes. A potassium iodide-starch paper test can be used to confirm the absence of peroxides.[3]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove meta-chlorobenzoic acid, and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, cis-5,6-epoxydecane, can be purified by flash column chromatography on silica gel.[7][8][9]

  • Column Packing: Pack a glass column with silica gel using a slurry of 98:2 hexanes:ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 2% to 10%) to isolate the pure epoxide.

  • Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield cis-5,6-epoxydecane as a colorless oil.

Reaction Mechanism and Workflow

The epoxidation of an alkene with a peroxyacid like m-CPBA is a concerted reaction where the pi bond of the alkene attacks the electrophilic oxygen of the peroxyacid.[1][2] This results in the formation of the epoxide and a carboxylic acid byproduct (meta-chlorobenzoic acid in this case).[1][10] The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide.[2]

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene This compound TS [Concerted Transition State] Alkene->TS Nucleophilic Attack mCPBA m-CPBA mCPBA->TS Epoxide cis-5,6-Epoxydecane TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Concerted mechanism of m-CPBA epoxidation.

Experimental_Workflow A 1. Dissolve this compound in anhydrous DCM B 2. Cool to 0 °C in an ice bath A->B C 3. Add m-CPBA portion-wise B->C D 4. Monitor reaction by TLC C->D E 5. Quench with sat. Na₂SO₃ solution D->E Upon completion F 6. Wash with sat. NaHCO₃ and brine E->F G 7. Dry with MgSO₄ and concentrate F->G H 8. Purify by Flash Chromatography G->H I 9. Characterize pure cis-5,6-epoxydecane H->I

Caption: Experimental workflow for the epoxidation of this compound.

Characterization of cis-5,6-Epoxydecane

The primary method for characterizing the epoxide product is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The protons on the epoxide ring are characteristic and typically appear in the region of 2.5-3.5 ppm in the ¹H NMR spectrum.[11] For cis-5,6-epoxydecane, the two methine protons on the epoxide ring are expected to appear as a multiplet in this region. The chemical shifts of epoxy groups can move downfield with an increasing number of epoxy groups in a fatty acid chain.[12]

  • ¹³C NMR: The carbon atoms of the epoxide ring typically resonate in the 40-60 ppm range in the ¹³C NMR spectrum.[11]

Considerations for Asymmetric Epoxidation

While the m-CPBA protocol yields a racemic mixture of the two enantiomers of cis-5,6-epoxydecane, enantiomerically pure epoxides are often desired in pharmaceutical and fine chemical synthesis.[13] For cis-alkenes, several catalytic asymmetric epoxidation methods are available:

  • Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as a catalyst and a terminal oxidant like sodium hypochlorite (bleach).[14][15][16] It is particularly effective for the enantioselective epoxidation of cis-disubstituted alkenes.[14][15]

  • Shi Epoxidation: This organocatalytic method uses a fructose-derived chiral ketone as the catalyst and Oxone as the oxidant. It has shown good to excellent enantioselectivities for certain cis-alkenes.

It is important to note that the Sharpless epoxidation, while a powerful tool for asymmetric epoxidation, is specifically for allylic alcohols and is not suitable for unfunctionalized alkenes like this compound.[17][18]

Conclusion

The epoxidation of this compound to cis-5,6-epoxydecane is a robust and high-yielding transformation that can be readily achieved using m-CPBA. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safety, procedural execution, and product characterization. The resulting epoxide is a versatile intermediate, and for applications requiring stereochemical control, established asymmetric methods such as the Jacobsen-Katsuki or Shi epoxidations offer viable pathways to enantiomerically enriched products.

References

Theoretical Framework: The Science of Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Hydrogenation of cis-5-Decene to Decane

Abstract: This document provides a comprehensive guide for the catalytic hydrogenation of this compound to produce decane. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for alkene reduction. We delve into the mechanistic underpinnings of heterogeneous catalysis, present a detailed, safety-oriented experimental workflow, and outline methods for reaction monitoring and product characterization. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the procedure effectively.

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated functional groups, such as the carbon-carbon double bond in alkenes, to their saturated counterparts.[1][2] The reaction between an alkene and molecular hydrogen (H₂) is thermodynamically favorable, resulting in a more stable, lower-energy alkane.[2][3] However, the reaction possesses a high activation energy, primarily due to the strength of the H-H bond, and thus will not proceed without a catalyst.[2]

Mechanism of Action on a Heterogeneous Catalyst Surface

The process relies on a heterogeneous catalyst, typically a finely divided metal like Palladium (Pd), Platinum (Pt), or Nickel (Ni), supported on a high-surface-area material such as activated carbon (C).[3][4] Palladium on carbon (Pd/C) is widely used due to its high activity, selectivity, and cost-effectiveness. The mechanism involves several key steps:[3][5][6]

  • Adsorption: Both the alkene (this compound) and hydrogen gas (H₂) are adsorbed onto the surface of the palladium catalyst.[3][4]

  • H-H Bond Cleavage: The palladium surface facilitates the cleavage of the strong H-H bond, forming reactive atomic hydrogen species bound to the metal.[2][5]

  • Hydrogen Transfer: The alkene, complexed to the catalyst surface via its π-bond, undergoes sequential addition of two hydrogen atoms.[2][3] This transfer occurs on one face of the double bond, leading to a syn-addition stereochemistry.[2][5]

  • Desorption: The newly formed alkane (decane) has a weaker affinity for the catalyst surface and is released, freeing the active site for the next catalytic cycle.[3]

G Figure 1: Mechanism of Catalytic Hydrogenation cluster_surface Palladium Catalyst Surface H2 H₂ Gas Catalyst Pd Surface H2->Catalyst 1. Adsorption Alkene This compound Alkene->Catalyst 1. Adsorption Adsorbed_H Adsorbed H Atoms Catalyst->Adsorbed_H 2. H-H Cleavage Adsorbed_Alkene Adsorbed Alkene Catalyst->Adsorbed_Alkene Adsorbed_H->Adsorbed_Alkene 3. Syn-Addition of H Alkane Decane Adsorbed_Alkene->Alkane 4. Desorption Product_Out Decane Product Alkane->Product_Out Product Release

Caption: Figure 1: Mechanism of Catalytic Hydrogenation.

Safety Protocols: A Non-Negotiable Prerequisite

Hydrogenation reactions present significant safety hazards that must be rigorously managed. The primary risks are fire and explosion.[7][8]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air over a wide range of concentrations. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[8][9][10]

  • Palladium on Carbon (Pd/C): The catalyst itself is a major hazard. Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[7] The used catalyst, saturated with hydrogen, is even more reactive and must be handled with extreme care.[7][8]

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and compatible gloves.[9]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen before the introduction of hydrogen or the catalyst/solvent slurry.[7][10][11]

  • Catalyst Handling: Never add dry Pd/C to a solvent; instead, add the solvent to the catalyst under an inert atmosphere.[7][9] A slurry of the catalyst can be prepared and transferred if necessary.[9]

  • Work-up: After the reaction, the atmosphere must be purged again with inert gas to remove all hydrogen before opening the flask to air.[10]

  • Catalyst Quenching: The filtered catalyst must never be allowed to dry on the filter paper.[11] It should be immediately quenched by adding water and stored in a dedicated, clearly labeled waste container filled with water.[7][9][11]

Experimental Protocol

This protocol details the hydrogenation of this compound at atmospheric pressure using a hydrogen balloon. This method is highly accessible and suitable for gram-scale synthesis.

3.1 Materials and Equipment

  • Chemicals: this compound, 10% Palladium on Carbon (Pd/C), Ethanol (anhydrous), Hydrogen gas, Nitrogen or Argon gas, Celite® 545, Decane (for use as a GC/NMR standard).

  • Glassware: Three-neck round-bottom flask (100 mL), magnetic stir bar, glass stoppers, gas inlet adapter, septa.

  • Equipment: Schlenk line or vacuum/inert gas manifold, hydrogen-filled balloon with needle adapter, magnetic stir plate, filtration apparatus (Büchner funnel, filter flask), rotary evaporator, analytical instruments (GC, NMR).

3.2 Step-by-Step Procedure

G Figure 2: Experimental Workflow cluster_setup A: Reaction Setup cluster_reaction B: Reaction & Monitoring cluster_workup C: Work-up & Isolation A1 1. Assemble dry glassware A2 2. Add Pd/C catalyst and stir bar A1->A2 A3 3. Purge flask with N₂ (3x cycles) A2->A3 A4 4. Add solvent (Ethanol) via syringe A3->A4 A5 5. Add substrate (this compound) A4->A5 A6 6. Purge with H₂ (3x cycles) A5->A6 B1 7. Stir vigorously under H₂ balloon A6->B1 B2 8. Monitor progress via TLC/GC B1->B2 C1 9. Purge flask with N₂ to remove H₂ B2->C1 Upon completion C2 10. Filter through Celite® (keep wet!) C1->C2 C3 11. Quench catalyst with water C2->C3 C4 12. Concentrate filtrate via rotovap C2->C4 C5 13. Characterize product (NMR, GC) C4->C5

Caption: Figure 2: Experimental Workflow.

Part A: Reaction Setup

  • Glassware Preparation: Assemble a dry 100 mL three-neck round-bottom flask containing a magnetic stir bar. Equip it with a gas inlet adapter connected to a nitrogen/vacuum manifold and two septa.

  • Catalyst Addition: Weigh 50 mg of 10% Pd/C and add it to the flask. The catalyst loading is typically 1-5 mol% relative to the substrate, but weight-based loading (e.g., 5-10% w/w) is common for initial trials.

  • Inerting the System: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is free of oxygen.[7]

  • Solvent Addition: Under a positive flow of nitrogen, add 20 mL of anhydrous ethanol via syringe. The solvent choice is critical; ethanol is common for Pd/C hydrogenations.[3] Start stirring to create a uniform slurry.

  • Substrate Addition: Add this compound (e.g., 1.40 g, 10 mmol) to the flask via syringe.

  • Hydrogen Introduction: Disconnect the nitrogen line and carefully perform three vacuum/hydrogen backfill cycles using a hydrogen-filled balloon. Leave the balloon connected to the flask via a needle through a septum to maintain a positive hydrogen pressure (approx. 1 atm).

Part B: Reaction Monitoring

  • Execution: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • TLC Protocol: On a silica gel plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate in a non-polar solvent system (e.g., hexanes). The non-polar decane product will have a higher Rf value than the slightly more polar this compound. The reaction is complete when the starting material spot has completely disappeared.[12][13]

    • GC Protocol: Withdraw a small aliquot (~0.1 mL) from the reaction mixture, filter it through a small plug of silica in a pipette to remove the catalyst, and dilute with a suitable solvent (e.g., ethyl acetate). Inject the sample into a GC. The reaction is complete when the peak corresponding to this compound is gone and only the peak for decane is observed.[14]

Part C: Work-up and Product Isolation

  • Hydrogen Removal: Once the reaction is complete, evacuate the flask and backfill with nitrogen (3x cycles) to safely remove all hydrogen.[10]

  • Catalyst Filtration: Prepare a small pad of Celite® (approx. 1 cm thick) in a Büchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite pad under vacuum.[9]

  • Rinsing: Rinse the reaction flask and the filter cake with a small amount of ethanol to ensure complete transfer of the product. Crucially, do not allow the filter cake to go dry. [11]

  • Catalyst Quenching: Immediately after filtration, disconnect the vacuum and carefully add water to the funnel to create a wet slurry of the catalyst and Celite.[7] Transfer this slurry to a designated hazardous waste container that is kept wet.[9][11]

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. The remaining liquid is the decane product, which should be of high purity.

Data Analysis and Characterization

Confirming the successful conversion of this compound to decane is achieved by comparing the analytical data of the product to the starting material.

Parameter This compound (Starting Material) Decane (Product) Rationale for Change
¹H NMR (Vinylic H) ~5.4 ppm (multiplet, 2H)Signal AbsentDisappearance of protons on the C=C double bond.[15]
¹H NMR (Aliphatic H) ~0.9-2.1 ppm~0.8-1.3 ppmThe spectrum simplifies to characteristic triplet and multiplet signals for a straight-chain alkane.[16]
¹³C NMR (sp² C) ~130 ppm (2C)Signal AbsentConversion of sp² hybridized carbons to sp³ carbons.[17][18]
¹³C NMR (sp³ C) ~14-33 ppm~14-32 ppmThe spectrum now only shows signals in the aliphatic region.[16]
GC Retention Time ShorterLongerFor a standard non-polar GC column, the higher boiling point of decane (174 °C) vs. This compound (~168 °C) results in a longer retention time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur compounds). 3. Insufficient hydrogen pressure or poor stirring.1. Use fresh, high-quality catalyst. 2. Purify the starting material. 3. Ensure vigorous stirring and a positive pressure of H₂. Consider using a Parr shaker for elevated pressure.
Low Product Yield 1. Mechanical loss during filtration/transfer. 2. Evaporation of the volatile product during work-up.1. Ensure careful transfer and thorough rinsing of the filter cake. 2. Use a cooled receiving flask on the rotary evaporator.
Ignition of Catalyst Exposure of dry, active catalyst to air/oxygen.Strictly adhere to safety protocols. Always handle the catalyst under an inert atmosphere or as a wet slurry. Ensure the filter cake is never allowed to dry.[7][9]

References

Application Notes and Protocols for Metathesis Reactions Involving cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Olefin Metathesis with Internal Alkenes

Olefin metathesis has emerged as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with remarkable functional group tolerance.[1][2] This transformation, recognized with the 2005 Nobel Prize in Chemistry for Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, involves the metal-catalyzed redistribution of alkene fragments.[1] While much of the early focus was on terminal olefins, the metathesis of internal olefins, such as cis-5-decene, presents both unique challenges and significant opportunities, particularly in the synthesis of complex molecules, polymers, and high-value chemicals like insect pheromones.[3]

This compound, a symmetrically substituted internal alkene, serves as an excellent model substrate to explore various facets of metathesis, including self-metathesis, cross-metathesis with terminal olefins, and ethenolysis. Understanding the reactivity of such substrates is crucial for designing synthetic routes that leverage readily available hydrocarbon feedstocks. This guide provides a detailed overview of the theoretical and practical aspects of conducting metathesis reactions with this compound, offering insights into catalyst selection, reaction optimization, and product characterization.

The Mechanism: A Dance of Metallacyclobutanes

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene catalyst and the olefin substrate.[4][5] This catalytic cycle generates a four-membered metallacyclobutane intermediate, which then fragments to yield new olefin products and a regenerated metal-carbene species that continues the cycle.[4]

Chauvin Mechanism cluster_cycle Catalytic Cycle A [M]=CHR¹ B Metallacyclobutane Intermediate A->B + R²CH=CHR³ C [M]=CHR² B->C - R¹CH=CHR³ C->A + R¹CH=CHR¹ - R²CH=CHR² Start Catalyst Precursor Start->A

Figure 1: A simplified representation of the Chauvin mechanism for olefin metathesis.

Self-Metathesis of this compound: A Homodimerization Approach

The self-metathesis of an internal olefin like this compound (C₄H₉-CH=CH-C₄H₉) results in a redistribution of the alkylidene fragments to produce 4-octene (C₃H₇-CH=CH-C₃H₇) and 6-dodecene (C₅H₁₁-CH=CH-C₅H₁₁). This reaction is typically driven by thermodynamics, leading to a statistical mixture of the starting material and products.

Causality in Experimental Design for Self-Metathesis

The success of the self-metathesis of internal olefins is highly dependent on the catalyst's ability to efficiently initiate on a sterically hindered double bond and to promote the reaction without significant isomerization of the double bond, a common side reaction.[6] Second-generation Grubbs-type catalysts are often employed for their higher activity.[7] The reaction is generally performed under an inert atmosphere to protect the catalyst from deactivation by oxygen.

Experimental Protocol: Self-Metathesis of this compound

Materials:

  • This compound (purified by passing through activated alumina)

  • Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed toluene or dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the Grubbs 2nd Generation Catalyst (0.5-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous, degassed toluene to the flask to achieve a concentration of 0.1-0.5 M of the substrate.

  • Initiation: Add this compound to the flask via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 40-60 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Quenching: Once the reaction has reached equilibrium (as determined by GC-MS), cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. The resulting hydrocarbon mixture can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the different olefins.

Characterization:

The product mixture can be analyzed by ¹H and ¹³C NMR spectroscopy to determine the ratio of 4-octene, this compound, and 6-dodecene, as well as the E/Z ratio of the newly formed olefins.[8]

Cross-Metathesis of this compound with a Terminal Olefin

Cross-metathesis between an internal olefin and a terminal olefin is a powerful strategy for the synthesis of more complex, unsymmetrical olefins.[9] The reaction of this compound with a generic terminal olefin (R-CH=CH₂) will theoretically yield two new products: 1-octene (from the butyl fragment of 5-decene and the methylene of the terminal olefin) and a new internal olefin (from the butyl fragment of 5-decene and the 'R' fragment of the terminal olefin).

Key Considerations for Cross-Metathesis
  • Stoichiometry: To favor the desired cross-metathesis product, the terminal olefin is often used in excess.[4]

  • Catalyst Selection: The choice of catalyst can influence the stereoselectivity of the newly formed double bond. While standard Grubbs and Schrock catalysts often favor the thermodynamically more stable E-isomer, specialized Z-selective catalysts have been developed.[10][11]

  • Secondary Metathesis: The products of the initial cross-metathesis can themselves undergo further metathesis reactions, leading to a complex mixture of products.[8]

Experimental Protocol: Cross-Metathesis of this compound with 1-Octene

Materials:

  • This compound

  • 1-Octene (in excess, e.g., 2-3 equivalents)

  • Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the Hoveyda-Grubbs 2nd Generation Catalyst.

  • Addition of Reactants: Add anhydrous, degassed DCM to the flask, followed by this compound and then the excess 1-octene.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours. Monitor the reaction by GC-MS.

  • Quenching and Workup: Follow the quenching and workup procedure described for the self-metathesis reaction.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-metathesis products.

Ethenolysis of this compound: Cleavage to Terminal Olefins

Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene to produce two smaller terminal olefins.[12] For this compound, ethenolysis yields 1-pentene. This reaction is of significant industrial interest as it can convert higher-value internal olefins into valuable alpha-olefins.[12]

Driving the Equilibrium in Ethenolysis

Ethenolysis is a reversible reaction. To drive the equilibrium towards the products, a high pressure of ethylene is typically required. The continuous removal of the product (if volatile) can also shift the equilibrium.

Experimental Protocol: Ethenolysis of this compound

Materials:

  • This compound

  • Grubbs 1st or 2nd Generation Catalyst

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure reactor (autoclave)

  • Ethylene gas (high purity)

Procedure:

  • Reactor Setup: In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with the Grubbs catalyst and anhydrous, degassed toluene.

  • Substrate Addition: Add this compound to the reactor.

  • Pressurization: Seal the reactor, remove it from the glovebox, and connect it to an ethylene gas line. Pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction by analyzing the gas phase for ethylene consumption and the liquid phase for product formation by GC.

  • Depressurization and Quenching: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene. Quench the reaction with ethyl vinyl ether.

  • Product Isolation: The volatile 1-pentene product can be isolated by distillation from the reaction mixture.

Data Presentation

Reaction TypeSubstrate(s)Catalyst (mol%)SolventTemp (°C)Time (h)Major ProductsRepresentative Yield (%)E/Z Ratio
Self-Metathesis This compoundGrubbs 2nd Gen. (1%)Toluene60124-Octene, 6-DodeceneStatistical MixtureE-favored
Cross-Metathesis This compound, 1-OcteneHoveyda-Grubbs 2nd Gen. (2%)DCM40181-Pentene, 5-Dodecene60-80E-favored
Ethenolysis This compound, EthyleneGrubbs 1st Gen. (0.5%)Toluene8061-Pentene>90N/A

Note: The data in this table are representative and based on typical outcomes for metathesis of internal olefins. Actual results may vary and require optimization.

Troubleshooting and Considerations for Internal Olefins

Metathesis reactions with internal olefins can be more challenging than with their terminal counterparts. A notable study on the synthesis of insect pheromones found that the cross-metathesis of this compound with another internal olefin in the presence of a Z-selective catalyst did not yield any product.[13] This highlights a key challenge: the initiation of the catalyst on two sterically hindered internal double bonds can be slow or unfavorable.

Common Issues and Solutions:

  • Low or No Reactivity:

    • Cause: Poor catalyst initiation on the internal olefin.

    • Solution: Increase catalyst loading, use a more active catalyst (e.g., Schrock catalysts, though they are less functional group tolerant), or increase the reaction temperature.[1][7]

  • Olefin Isomerization:

    • Cause: The ruthenium hydride species formed from catalyst decomposition can catalyze the isomerization of the double bond.[6]

    • Solution: Use freshly purified reagents and solvents, maintain a strictly inert atmosphere, and consider the addition of a mild acid or a quinone-based inhibitor to suppress isomerization.[6]

  • Complex Product Mixtures:

    • Cause: Secondary metathesis reactions of the initial products.

    • Solution: Monitor the reaction closely and stop it once the desired product concentration is maximized. For cross-metathesis, using one reactant in large excess can simplify the product mixture.

Purification of Metathesis Products

A significant challenge in olefin metathesis is the removal of the ruthenium catalyst from the reaction products, which is particularly important in pharmaceutical applications.

Common Purification Strategies:

  • Silica Gel Chromatography: This is the most common method for purifying hydrocarbon products from metathesis reactions.

  • Treatment with Scavengers: Polar isocyanides or DMSO can be added to the crude reaction mixture to form polar ruthenium complexes that are more easily removed by silica gel filtration.[14]

  • Activated Carbon: Passing a solution of the crude product through a plug of activated carbon can effectively remove ruthenium residues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Metathesis Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Purify Substrates (e.g., pass through alumina) E Add Substrates & Solvent A->E B Dry Glassware & Inert Atmosphere D Add Catalyst B->D C Degas Solvents C->E D->E F Run Reaction (Heat, Stir) E->F G Monitor Progress (GC-MS) F->G H Quench Catalyst (e.g., Ethyl Vinyl Ether) G->H I Solvent Removal H->I J Purification (Column Chromatography) I->J K Characterize Product (NMR, GC-MS) J->K

Figure 2: General workflow for a metathesis experiment involving this compound.

Conclusion

Metathesis reactions involving this compound offer a versatile platform for the synthesis of a range of valuable olefins. While the reactivity of internal olefins presents certain challenges compared to terminal ones, careful selection of catalysts and optimization of reaction conditions can lead to successful and selective transformations. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to explore the potential of olefin metathesis with internal alkene substrates in their synthetic endeavors.

References

Scaling Up the Synthesis of cis-5-Decene for Industrial Use: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance and Synthetic Challenges of cis-5-Decene

This compound, a long-chain olefin, serves as a valuable building block in the synthesis of a variety of fine chemicals, including fragrances, pheromones, and specialty polymers. Its defined stereochemistry is often crucial for the desired biological activity or material properties of the final product. The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges. These include ensuring high stereoselectivity to the cis (Z) isomer, maximizing yield and throughput, minimizing waste and environmental impact, and achieving cost-effectiveness. This guide provides a comprehensive overview of the most viable synthetic routes for the large-scale production of this compound, offering detailed protocols, comparative analysis, and practical insights to aid researchers and process chemists in this endeavor.

Strategic Approaches to Industrial this compound Synthesis

Three primary synthetic strategies have emerged as the most promising for the industrial-scale production of this compound:

  • Partial Hydrogenation of 5-Decyne using a Lindlar Catalyst: This classical and highly reliable method offers excellent cis-selectivity.

  • The Wittig Reaction: A versatile method for forming carbon-carbon double bonds with good control over the location of the olefin.

  • Olefin Metathesis: A modern and powerful tool for the synthesis of alkenes, with recent advancements enabling high cis-selectivity.

Each of these routes possesses distinct advantages and disadvantages in the context of industrial scale-up. The choice of the optimal synthetic pathway will depend on a variety of factors, including the availability of starting materials, desired purity of the final product, economic constraints, and environmental regulations.

Section 1: Partial Hydrogenation of 5-Decyne with Lindlar's Catalyst

The partial hydrogenation of an alkyne using a "poisoned" catalyst is a cornerstone of stereoselective alkene synthesis. The Lindlar catalyst, consisting of palladium deposited on calcium carbonate and treated with a lead salt (e.g., lead acetate) and quinoline, is the most common choice for this transformation.[1][2] The catalyst's reduced activity prevents the over-reduction of the initially formed cis-alkene to the corresponding alkane.[2]

Mechanistic Rationale for High cis-Selectivity

The high cis-selectivity of Lindlar hydrogenation is a direct consequence of the reaction mechanism. The hydrogenation occurs on the surface of the palladium catalyst, where both hydrogen atoms are delivered to the same face of the alkyne (syn-addition), which is adsorbed on the catalyst surface.[1] The lead poison modifies the catalyst's surface, deactivating the most active sites and preventing further reduction of the alkene product. Quinoline further enhances selectivity by modulating the catalyst's activity.[3]

G cluster_0 Catalyst Surface (Palladium) cluster_1 Reaction 5-Decyne 5-Decyne Adsorption Adsorption 5-Decyne->Adsorption Adsorbs onto catalyst surface H2 H2 H2->Adsorption Dissociates on catalyst surface Catalyst Pd/CaCO3 + Lead Acetate + Quinoline Syn-Addition Syn-Addition Adsorption->Syn-Addition Desorption Desorption Syn-Addition->Desorption Product This compound Desorption->Product caption Workflow for Lindlar Hydrogenation.

Caption: Workflow for Lindlar Hydrogenation.

Industrial-Scale Protocol for the Hydrogenation of 5-Decyne

This protocol is a representative example and will require optimization for specific industrial equipment and safety standards.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Decyne98% or higherCommercial SupplierStarting material.
Lindlar Catalyst (5% Pd on CaCO₃, poisoned)Industrial GradeCommercial SupplierCatalyst loading is a key optimization parameter.
Hexane or HeptaneHPLC GradeCommercial SupplierSolvent.
Hydrogen Gas (H₂)High PurityGas SupplierReactant.
Quinoline98% or higherCommercial SupplierOptional, for enhanced selectivity.
Celite®---Commercial SupplierFiltration aid.

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.

  • Filtration system suitable for flammable solvents and fine solids.

  • Distillation apparatus for solvent removal and product purification.

  • Gas chromatograph (GC) for reaction monitoring and purity analysis.

Step-by-Step Protocol:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor:

    • Under an inert atmosphere, charge the reactor with 5-decyne (1.0 equivalent).

    • Add the solvent (hexane or heptane) to achieve a suitable concentration for efficient stirring and heat transfer (typically 5-10 volumes).

    • Carefully add the Lindlar catalyst (typically 0.01-0.05 mol% relative to the alkyne). The optimal catalyst loading should be determined experimentally.

    • If enhanced selectivity is required, add quinoline (typically 1-2 equivalents relative to the catalyst).[3]

  • Hydrogenation:

    • Seal the reactor and perform several cycles of evacuating and backfilling with hydrogen gas to ensure an inert atmosphere is replaced with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 atm). The optimal pressure will influence the reaction rate and should be determined through process optimization.

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically room temperature to 40°C).

    • Monitor the reaction progress by monitoring hydrogen uptake and by analyzing aliquots via GC. The reaction is complete when hydrogen consumption ceases and the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with fresh solvent.

    • Combine the filtrate and washes. Remove the solvent under reduced pressure.

    • The crude this compound can be purified by fractional distillation to remove any remaining starting material, solvent, and minor byproducts.

Process Optimization and Economic Considerations
ParameterImpact on ProcessOptimization Strategy
Catalyst Loading Directly impacts cost and reaction rate.Minimize catalyst loading while maintaining an acceptable reaction time and high selectivity.
Hydrogen Pressure Affects reaction rate and potential for over-reduction.Optimize for the fastest rate without compromising selectivity.
Temperature Influences reaction rate and selectivity.Typically run at or slightly above room temperature to favor cis-alkene formation.[3]
Solvent Affects solubility, reaction rate, and downstream processing.Choose a low-boiling, non-reactive solvent for easy removal.
Catalyst Recycling Reduces cost and waste.Investigate catalyst recovery and reuse protocols.

Economic and Environmental Considerations: The primary economic driver for this route is the cost of the palladium catalyst and the starting alkyne. While highly effective, the use of a lead-based catalyst raises environmental concerns regarding waste disposal.[4] Research into lead-free Lindlar-type catalysts is an active area of investigation.[4]

Section 2: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones.[5][6][7] For the synthesis of this compound, this would involve the reaction of a phosphonium ylide with an appropriate aldehyde. Non-stabilized ylides generally favor the formation of the cis (Z)-alkene.[8]

Retrosynthetic Analysis and Mechanistic Overview

The synthesis of this compound via the Wittig reaction can be envisioned through two primary disconnections:

  • Route A: Pentanal reacting with the ylide derived from 1-bromopentane.

  • Route B: An alternative disconnection is also possible.

The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9] The stereochemical outcome is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Pentyl-TPP Pentyltriphenylphosphonium Bromide Ylide Pentylidene- triphenylphosphorane Pentyl-TPP->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Pentanal Pentanal Pentanal->Oxaphosphetane [2+2] Cycloaddition Decomposition Decomposition Oxaphosphetane->Decomposition Products This compound + Triphenylphosphine Oxide Decomposition->Products caption Workflow for Wittig Synthesis of this compound.

Caption: Workflow for Wittig Synthesis of this compound.

Industrial-Scale Protocol for the Wittig Synthesis of this compound

This protocol is a generalized procedure and requires rigorous safety assessment and optimization for large-scale implementation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-Bromopentane99%Commercial SupplierPrecursor for the phosphonium salt.
Triphenylphosphine99%Commercial Supplier
TolueneAnhydrousCommercial SupplierSolvent for phosphonium salt formation.
n-Butyllithium (n-BuLi)Solution in HexanesCommercial SupplierStrong base for ylide generation.
Tetrahydrofuran (THF)AnhydrousCommercial SupplierSolvent for the Wittig reaction.
Pentanal98%Commercial SupplierCarbonyl component.

Step-by-Step Protocol:

  • Synthesis of Pentyltriphenylphosphonium Bromide:

    • In a suitable reactor, dissolve triphenylphosphine (1.0 equivalent) in toluene.

    • Add 1-bromopentane (1.0-1.1 equivalents) and heat the mixture to reflux for 24-48 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.

  • Wittig Reaction:

    • Under a strict inert atmosphere (argon or nitrogen), suspend the dried pentyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF in a reactor equipped for low-temperature reactions.

    • Cool the suspension to 0°C or below.

    • Slowly add a solution of n-butyllithium (1.0 equivalent) while maintaining the low temperature. A color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the ylide solution at low temperature for 1-2 hours.

    • Slowly add a solution of pentanal (0.95 equivalents) in anhydrous THF, keeping the temperature low.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., hexane or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The major byproduct, triphenylphosphine oxide, can be challenging to remove on a large scale. Purification is typically achieved by fractional distillation of the crude product.

Challenges and Innovations in Industrial Wittig Reactions
ChallengeMitigation Strategy
Stoichiometric Triphenylphosphine Oxide Waste A major drawback for large-scale synthesis.
Use of Strong, Hazardous Bases (e.g., n-BuLi) Poses safety and handling challenges on a large scale.
Purification from Triphenylphosphine Oxide Can be difficult and energy-intensive.
Stereoselectivity Non-stabilized ylides favor the cis-isomer, but mixtures can occur.

Economic and Environmental Considerations: The high cost of triphenylphosphine and the generation of a stoichiometric amount of triphenylphosphine oxide as waste are significant economic and environmental hurdles for the traditional Wittig reaction.[10][11] Catalytic versions of the Wittig reaction are a promising avenue for making this process more sustainable and cost-effective on an industrial scale.[12]

Section 3: Olefin Metathesis

Olefin metathesis has revolutionized the synthesis of alkenes, earning the 2005 Nobel Prize in Chemistry for its developers.[13] For the synthesis of this compound, a cross-metathesis reaction between 1-hexene molecules would be the most direct approach. The key to success lies in the use of a catalyst that promotes high cis-selectivity.

The Power of cis-Selective Metathesis Catalysts

While early metathesis catalysts often produced mixtures of E and Z isomers, significant progress has been made in developing catalysts that favor the formation of the cis (Z) isomer.[7][14] These catalysts, often based on ruthenium or molybdenum, feature specific ligand architectures that control the stereochemical outcome of the reaction.

G cluster_0 Cross-Metathesis 1-Hexene_1 1-Hexene Reaction Catalytic Cycle 1-Hexene_1->Reaction 1-Hexene_2 1-Hexene 1-Hexene_2->Reaction Catalyst cis-Selective Metathesis Catalyst (e.g., Ru-based) Catalyst->Reaction Products This compound + Ethylene Reaction->Products caption Workflow for Olefin Metathesis Synthesis.

Caption: Workflow for Olefin Metathesis Synthesis.

Representative Protocol for cis-Selective Cross-Metathesis

This protocol is a general guideline and will require optimization based on the specific catalyst chosen.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-Hexene99% or higherCommercial SupplierStarting material.
cis-Selective Metathesis Catalyst---Commercial SupplierCatalyst choice is critical for stereoselectivity.
Toluene or DichloromethaneAnhydrous, DegassedCommercial SupplierSolvent.

Step-by-Step Protocol:

  • Reactor Setup: A reactor equipped with a stirrer, reflux condenser, and an inert gas inlet is required. The entire system should be rigorously dried and purged with an inert gas.

  • Reaction:

    • Charge the reactor with the solvent and 1-hexene.

    • Degas the solution by bubbling with an inert gas for at least 30 minutes.

    • Add the cis-selective metathesis catalyst under a positive pressure of inert gas. Catalyst loading is typically low (ppm to low mol%).

    • Heat the reaction mixture to the optimal temperature for the chosen catalyst (often 40-80°C).

    • The reaction generates ethylene gas as a byproduct, which should be safely vented. The removal of ethylene helps to drive the reaction to completion.

    • Monitor the reaction progress by GC until the desired conversion is reached.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The catalyst can often be removed by passing the reaction mixture through a column of silica gel or by treatment with a suitable scavenger.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by fractional distillation.

Industrial Viability of Olefin Metathesis
AdvantageConsideration
High Atom Economy The only byproduct is ethylene, a valuable chemical feedstock.
Mild Reaction Conditions Often proceeds at lower temperatures and pressures than other methods.
Catalytic Nature Low catalyst loadings are required.
Direct Route Can directly couple readily available starting materials.

Economic and Environmental Considerations: Olefin metathesis is considered a green chemistry technology due to its high atom economy and catalytic nature.[10] The primary economic factor is the cost of the catalyst. However, as catalyst technology advances and becomes more widespread, the cost is expected to decrease, making metathesis an increasingly attractive option for industrial-scale synthesis.

Section 4: Purification and Quality Control

Regardless of the synthetic route chosen, the final product will likely contain impurities, including the trans-isomer of 5-decene, unreacted starting materials, and catalyst residues. Achieving high purity is critical for most applications.

Separation of cis and trans Isomers

The boiling points of this compound and trans-5-decene are very close, making their separation by standard distillation challenging.

  • Fractional Distillation: High-efficiency fractional distillation columns with a large number of theoretical plates are required for effective separation.[15]

  • Preparative Chromatography: For very high purity requirements, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed, although this is generally more expensive for large quantities.[15][16]

  • Complexation: In some cases, selective complexation with metal salts or other reagents can be used to separate isomers.[17][18]

Quality Control Parameters
ParameterAnalytical MethodAcceptance Criteria
Purity Gas Chromatography (GC)>95% (typical), application-dependent.
Isomeric Ratio (cis/trans) GC, Nuclear Magnetic Resonance (NMR)>99:1 for high-purity applications.
Residual Solvents GC-HeadspaceBelow specified limits.
Residual Metals (from catalyst) Inductively Coupled Plasma Mass Spectrometry (ICP-MS)ppm levels, depending on regulations.

Section 5: Safety and Handling

The industrial-scale synthesis of this compound involves the handling of flammable and potentially hazardous materials. A thorough safety assessment is mandatory before any scale-up activities.

  • This compound: Is a flammable liquid and vapor. It may be fatal if swallowed and enters the airways.[19]

  • 5-Decyne: Is also a flammable liquid.[20]

  • Reagents: Many of the reagents used, such as n-butyllithium, are pyrophoric and require specialized handling procedures. Hydrogen gas is highly flammable and explosive.

  • Catalysts: Lindlar's catalyst contains lead, which is toxic. Ruthenium-based metathesis catalysts should be handled with care.

General Handling Precautions:

  • All operations should be conducted in well-ventilated areas or in a fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and chemical-resistant gloves.

  • Ground and bond all equipment to prevent static discharge.

  • Store flammable materials in appropriate safety cabinets.

  • Have fire suppression equipment readily available.

Waste Disposal:

  • Lindlar Catalyst: Due to its lead content, spent Lindlar catalyst is considered hazardous waste and must be disposed of according to local and national regulations.

  • Wittig Reaction Waste: Triphenylphosphine oxide waste should be collected and disposed of as chemical waste.

  • Solvent Waste: All solvent waste should be collected in properly labeled containers for disposal or recycling.

Conclusion and Future Outlook

The industrial-scale synthesis of this compound is achievable through several viable synthetic routes. The partial hydrogenation of 5-decyne using a Lindlar catalyst remains a robust and highly selective method, though environmental concerns regarding the lead-based catalyst persist. The Wittig reaction offers a versatile approach, with the development of catalytic versions significantly improving its industrial applicability. Olefin metathesis represents the most modern and potentially "greenest" route, with ongoing advancements in cis-selective catalysts making it an increasingly competitive option.

The optimal choice of synthesis will be a strategic decision based on a careful analysis of economic, environmental, and technical factors. Future research will likely focus on the development of more active, selective, and environmentally benign catalysts for all three routes, further enhancing the efficiency and sustainability of this compound production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-5-decene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and stereoselectivity of this important Z-alkene. The content moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

The most direct and widely employed route to this compound is the stereoselective semi-hydrogenation of 5-decyne. This guide focuses on troubleshooting and optimizing this critical transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of cis-alkenes.

Question: What is the primary cause of low yields in the hydrogenation of 5-decyne to this compound?

Answer: Low yields are most often traced back to one of two issues: over-reduction of the desired alkene to the alkane (decane) or catalyst deactivation . An improperly "poisoned" or overly active catalyst will not stop at the alkene stage.[1] Conversely, a catalyst that has been deactivated by impurities in the reagents or solvent will result in an incomplete or stalled reaction.[2] A systematic review of catalyst preparation, reagent purity, and reaction monitoring is the first critical step in troubleshooting.

Question: I am observing a significant amount of trans-5-decene in my product mixture. How can I improve the cis (Z) selectivity?

Answer: The formation of this compound is a result of syn-addition of hydrogen across the triple bond of 5-decyne.[3] The catalysts used for this transformation, such as Lindlar's catalyst or P-2 Nickel, are specifically designed to facilitate this stereochemical outcome.[1] The presence of the trans-isomer suggests either a non-selective catalyst or post-synthetic isomerization. To minimize the trans product, ensure your catalyst is correctly prepared and has not been compromised. Avoid unnecessarily long reaction times or high temperatures, which can favor isomerization to the more thermodynamically stable trans-alkene. For exclusively trans outcomes, a different method, such as dissolving metal reduction (Na/NH₃), would be used, so any conditions mimicking a radical pathway should be avoided.[4]

Question: The traditional Lindlar catalyst uses lead, which is highly toxic. What are effective, less hazardous alternatives for this synthesis?

Answer: Concerns about the toxicity of lead have driven the development of several excellent alternatives to the Lindlar catalyst.[3] Two of the most reliable are:

  • P-2 Nickel (P-2 Ni) Catalyst: This is a nickel boride catalyst generated in situ from nickel(II) acetate and sodium borohydride.[5] When used with an amine ligand like ethylenediamine, it shows remarkable specificity for the formation of cis-alkenes from alkynes, often with selectivity rivaling or exceeding the Lindlar catalyst.[6][7]

  • Diimide Reduction: This metal-free method uses diimide (N₂H₂), which is generated in situ from reagents like hydrazine and an oxidant (e.g., H₂O₂ or air) or the thermal decomposition of azodicarboxylates.[8][9] The reduction occurs via a concerted transfer of two hydrogen atoms to the same face of the alkyne, ensuring syn-addition and high cis-selectivity.[8]

Question: How do I know when to stop the reaction to prevent over-reduction?

Answer: Precise reaction monitoring is critical. The semi-hydrogenation of alkynes is challenging because the product alkene can be further reduced to an alkane.[10] The best practice is to monitor the disappearance of the starting alkyne (5-decyne) using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped immediately upon consumption of the starting material to maximize the yield of this compound and prevent its subsequent reduction to decane.

Part 2: Troubleshooting Guide

This guide is structured by common experimental issues. Each section details potential causes and provides actionable solutions.

Issue 1: Low Yield or Incomplete Conversion

A low yield of this compound with significant starting material remaining points to issues with reaction kinetics or catalyst activity.

Potential Cause A: Catalyst Inactivity

The catalyst is the heart of the reaction. Its failure to perform is a primary suspect in low conversion.

  • Scientific Rationale: Heterogeneous catalysts like Lindlar's (Pd/CaCO₃) and P-2 Ni rely on active surface sites for the dissociation of H₂ and coordination of the alkyne.[1] These sites can be blocked ("poisoned") by impurities such as sulfur compounds, peroxides from aged solvents, or even excess quinoline in the case of Lindlar's catalyst. P-2 Ni is an amorphous catalyst prepared in situ, and its activity is highly dependent on its preparation method.[5]

  • Troubleshooting Protocol:

    • Verify Reagent Purity: Test starting materials (5-decyne, solvents) for impurities using NMR or GC-MS. Purify if necessary via distillation or column chromatography. Use freshly opened, anhydrous-grade solvents.[2]

    • Re-evaluate Catalyst Preparation (P-2 Ni): The black, colloidal precipitate of P-2 Ni should form immediately upon addition of NaBH₄ to Ni(OAc)₂. Ensure the NaBH₄ solution is fresh and the reaction is maintained under an inert atmosphere (N₂ or Ar), as oxygen can deactivate the catalyst.[6]

    • Optimize Catalyst Loading: While typically 5-10% w/w of catalyst to alkyne is used, low conversion may necessitate a modest increase in catalyst loading. However, be aware that excessive catalyst can increase the risk of over-reduction.

Potential Cause B: Inefficient Mass Transfer/Hydrogen Delivery

The reaction involves three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen), making efficient mixing crucial.

  • Scientific Rationale: The rate of hydrogenation is often limited by the diffusion of hydrogen gas from the gas phase into the liquid solvent and to the catalyst surface. If stirring is inadequate or the system is not properly saturated with hydrogen, the reaction will be slow or stall.

  • Troubleshooting Protocol:

    • Improve Agitation: Use a properly sized magnetic stir bar and a stir plate capable of vigorous, efficient stirring to ensure the solid catalyst remains suspended and the gas-liquid interface is maximized.

    • Ensure Hydrogen Saturation: Before starting the reaction, thoroughly degas the solvent and then saturate it with hydrogen. This is typically done by evacuating the reaction flask and backfilling with H₂ gas multiple times (at least 3 cycles).

    • Check for Leaks: Ensure all joints in your glassware setup are perfectly sealed. A slow leak will prevent the maintenance of a positive hydrogen atmosphere (typically balloon pressure), starving the reaction.[2]

Issue 2: Poor Stereoselectivity (High trans-5-decene Content)

The goal is kinetic control to form the less stable cis isomer. Formation of the trans isomer indicates a loss of this control.

  • Scientific Rationale: The syn-addition mechanism on the catalyst surface is highly specific for producing the cis-alkene.[11] The product desorbs from the surface before it can re-adsorb and isomerize.[1] However, if the reaction is allowed to proceed for too long, or at elevated temperatures, the thermodynamically favored trans isomer can be formed through isomerization, potentially catalyzed by trace acids or the metal catalyst itself.

  • Troubleshooting Protocol:

    • Strict Reaction Monitoring: As mentioned in the FAQ, use GC or TLC to monitor the reaction. Stop the reaction as soon as the 5-decyne is consumed. Do not leave it running overnight without preliminary time-course data.

    • Control Temperature: Run the reaction at room temperature or below (0 °C).[1] Exothermic reactions can cause localized heating if hydrogen is introduced too quickly; ensure adequate cooling if necessary.[2]

    • Purify the Product Promptly: Upon workup, immediately purify the crude product. Lingering catalytic residues or acidic/basic contaminants from the workup can promote isomerization during storage.

Issue 3: Significant Over-reduction to Decane

The presence of decane is a clear sign that the catalyst is too active, and the reaction did not stop at the alkene stage.

  • Scientific Rationale: The "poison" in a Lindlar catalyst (lead acetate) and the additives (quinoline) function by deactivating the most reactive sites on the palladium surface.[11][12] This reduces the catalyst's activity just enough to prevent it from effectively catalyzing the hydrogenation of the alkene product, which is less reactive than the alkyne.[1] If the catalyst is not sufficiently poisoned, this selectivity is lost.

  • Troubleshooting Protocol:

    • Verify Catalyst Composition: If preparing your own Lindlar catalyst, ensure the correct ratios of lead acetate and quinoline are used. If using a commercial catalyst, consider that batch-to-batch variation can occur. It may be necessary to add a small amount of additional quinoline to further moderate the activity.[6]

    • Control Hydrogen Pressure: For selective semi-hydrogenation, a low hydrogen pressure is essential. Typically, a balloon filled with H₂ is sufficient (approx. 1 atm).[1] Using high-pressure hydrogenation equipment will almost certainly lead to complete reduction to the alkane.

    • Choose a Milder System: If over-reduction remains a persistent issue with catalytic hydrogenation, consider switching to a non-catalytic method like diimide reduction or hydroboration-protonolysis, which have inherently different mechanisms and may offer better control.[8][13]

Part 3: Comparative Data & Experimental Protocols

Choosing the right synthetic method is crucial for success. The following table compares the most common methods for the semi-hydrogenation of alkynes.

Data Presentation: Comparison of Synthesis Methods
MethodCatalyst / Reagent SystemTypical YieldTypical cis (Z) SelectivityReaction ConditionsKey AdvantagesKey Disadvantages
Lindlar Catalyst 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline85-98%>95%H₂ (1 atm), RT, various solvents (Hexane, EtOAc, EtOH)Well-established, reliable, high yields.[6]Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction.[3][6]
P-2 Nickel Catalyst Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine80-95%>98%H₂ (1 atm), RT, EtOHLead-free, excellent selectivity, mild conditions.[7]Catalyst prepared in situ, sensitive to air and impurities.[6]
Diimide Reduction Hydrazine + H₂O₂ or Potassium Azodicarboxylate70-90%>99%RT to 50°C, EtOH or THFMetal-free, excellent selectivity, tolerates many functional groups.[8]Can be slow, over-reduction is possible with excess reagent.[8]
Experimental Protocols
Protocol 1: Synthesis via Lindlar Catalyst
  • Catalyst Preparation: Charge a flask with Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% w/w relative to the alkyne).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon.

  • Solvent and Substrate: Add a suitable solvent (e.g., ethyl acetate or hexane), followed by 5-decyne. For sensitive substrates, quinoline (1-2 equivalents relative to lead) can be added to further moderate catalyst activity.[6]

  • Hydrogenation: Evacuate and backfill the flask with H₂ gas (using a balloon).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the 5-decyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by flash chromatography or distillation to obtain pure this compound.

Protocol 2: Synthesis via P-2 Nickel Catalyst
  • Catalyst Generation: In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. With vigorous stirring, add a solution of sodium borohydride (NaBH₄) in ethanol dropwise. The immediate formation of a fine black precipitate of P-2 Ni catalyst will be observed.[6]

  • Additive and Substrate: After catalyst formation is complete (approx. 5-10 minutes), add ethylenediamine (2 equivalents relative to Ni), followed by the 5-decyne substrate.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon).

  • Reaction & Monitoring: Stir vigorously at room temperature, monitoring the reaction by GC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding dilute aqueous acid. Filter the mixture through Celite to remove the nickel boride precipitate.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ether or hexane). Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate to yield the crude product for further purification.

Part 4: Visualization & Workflows

Visual aids can clarify complex mechanisms and troubleshooting logic.

Diagrams (Graphviz)

G cluster_surface Catalyst Surface H2 H₂ Gas Surface Pd or Ni Surface H2->Surface Adsorption & Dissociation Alkyne 5-Decyne Alkyne->Surface Adsorption Adsorbed_H Adsorbed H Atoms Surface->Adsorbed_H Adsorbed_Alkyne Adsorbed Alkyne Surface->Adsorbed_Alkyne Alkene This compound Adsorbed_H->Alkene Syn-Addition (Hydrogen Transfer) Adsorbed_Alkyne->Alkene Syn-Addition (Hydrogen Transfer) Desorption Desorption Alkene->Desorption Desorption

Caption: Mechanism of syn-addition in catalytic hydrogenation.

TroubleshootingWorkflow start Low Yield of this compound check_sm Is Starting Material (5-Decyne) Consumed? start->check_sm cause_catalyst Potential Cause: Catalyst Inactivity check_sm->cause_catalyst No cause_h2 Potential Cause: Poor H₂ Delivery check_sm->cause_h2 No check_products What are the main byproducts? check_sm->check_products Yes sol_catalyst Action: 1. Check reagent/solvent purity. 2. Re-prepare catalyst (P-2 Ni). 3. Optimize catalyst loading. cause_catalyst->sol_catalyst sol_h2 Action: 1. Increase stirring rate. 2. Ensure H₂ saturation. 3. Check for system leaks. cause_h2->sol_h2 cause_over Byproduct: Decane (Over-reduction) check_products->cause_over Decane cause_trans Byproduct: trans-5-Decene (Poor Stereoselectivity) check_products->cause_trans trans-isomer sol_over Action: 1. Add more 'poison' (quinoline). 2. Use balloon H₂ pressure only. 3. Stop reaction sooner. cause_over->sol_over sol_trans Action: 1. Monitor reaction closely. 2. Run at lower temperature (RT/0°C). 3. Purify promptly after workup. cause_trans->sol_trans

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Stereoselective Synthesis of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of cis-5-decene. The geometric configuration of an alkene's double bond is a critical determinant of its physical properties and biological activity, making stereocontrol a paramount challenge in modern organic synthesis.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common hurdles associated with producing the cis (or Z) isomer of 5-decene with high fidelity. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and answer frequently asked questions to support your synthetic campaigns.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, particularly via the common route of semi-hydrogenation of 5-decyne.

ProblemPotential Cause(s)Recommended Solution(s)
1. Poor cis:trans Selectivity a) Catalyst Choice: Standard hydrogenation catalysts (e.g., Pd/C, PtO₂) are too active and promote both over-reduction and isomerization.[2][3] b) Reaction Conditions: Elevated temperatures or prolonged reaction times can provide the energy needed for the thermodynamically favored isomerization from the cis to the more stable trans isomer. c) Catalyst Preparation: Improperly "poisoned" or prepared catalysts (like Lindlar's) may have unmodified, highly active sites remaining.a) Employ a Poisoned Catalyst: Use Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) or the P-2 catalyst (a nickel-boron complex).[3][4] These catalysts are specifically designed to reduce the first π bond of an alkyne without being reactive enough to reduce the resulting alkene.[4] b) Optimize Conditions: Conduct the reaction at room temperature or lower, if possible. Monitor the reaction closely using Gas Chromatography (GC) or ¹H NMR and stop it immediately upon consumption of the starting alkyne. c) Ensure Proper Catalyst Deactivation: The quinoline in Lindlar's catalyst is crucial for preventing complete hydrogenation.[2] Ensure it is added correctly. For metal-free alternatives, Frustrated Lewis Pair (FLP) systems have shown exceptional cis-stereoselectivity by avoiding over-reduction.[5]
2. Over-reduction to Decane a) Catalyst Activity: The catalyst is too active, leading to the hydrogenation of the newly formed this compound. This is common with standard Pd/C, Pt, or Raney-Ni catalysts.[2][4] b) Hydrogen Pressure: High H₂ pressure can increase the rate of the second hydrogenation step, leading to alkane formation.a) Use a Modified Catalyst: This is the primary solution. Lindlar's or P-2 catalysts are specifically designed to be "poisoned" or deactivated to halt the reaction at the alkene stage.[4] b) Control Hydrogenation: Use a balloon filled with H₂ (approximating atmospheric pressure) rather than a high-pressure hydrogenation vessel. Monitor the reaction carefully and stop it as soon as the starting alkyne is consumed.
3. Incomplete Reaction / Low Yield a) Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). b) Insufficient Hydrogen: The H₂ supply may be depleted before the reaction is complete.a) Use Fresh Catalyst & Pure Reagents: Ensure the catalyst is fresh and active. Purify the 5-decyne and use high-purity, degassed solvents to remove potential catalyst poisons. b) Maintain H₂ Supply: Ensure a continuous supply of hydrogen at the appropriate pressure throughout the reaction.
4. Difficulty Separating cis and trans Isomers a) Similar Physical Properties: Cis- and trans-5-decene have very similar boiling points, making separation by simple distillation challenging.a) Argentation Chromatography: Utilize column chromatography on silica gel impregnated with silver nitrate (AgNO₃). The π-electrons of the alkene double bond form a weak complex with the silver ions. Cis-isomers, being more sterically hindered, form weaker complexes and elute faster than trans-isomers, allowing for effective separation.[6]
Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound and how do they compare?

The stereoselective synthesis of cis-alkenes is a fundamental task in organic chemistry.[1] The most common methods involve the partial reduction of the corresponding alkyne (5-decyne). However, newer methods like Z-selective olefin metathesis are also emerging.

MethodCatalyst / ReagentsTypical Z SelectivityKey AdvantagesCommon Challenges
Lindlar Hydrogenation Pd/CaCO₃, Pb(OAc)₂, Quinoline, H₂>95%Well-established, reliable, commercially available catalyst.[2][4]Catalyst poisoning, potential for over-reduction if not carefully controlled.[4]
P-2 Catalyst Hydrogenation Nickel-boron complex (Ni₂B), H₂>95%Effective alternative to palladium-based systems.[3][4]Catalyst preparation can be less straightforward than using commercial Lindlar's catalyst.
Hydroboration-Protonolysis 1. Borane (BH₃) 2. Acetic Acid (CH₃COOH)HighNon-catalytic, avoids transition metals. Proceeds via syn-addition of borane.[4]Stoichiometric use of reagents, may not be suitable for all functional groups.
Z-Selective Olefin Metathesis Molybdenum or Ruthenium-based catalysts (e.g., Schrock or Grubbs type)Variable (can be >95%)Direct C=C bond formation from simpler olefins.[7][8]Catalyst sensitivity, potential for isomerization of the Z-product to the E-product.[7][9]

Q2: How do poisoned catalysts like Lindlar's catalyst prevent over-reduction?

Poisoned catalysts work on the principle of selective deactivation. The catalyst surface, typically palladium, has sites of varying activity. Reagents like lead acetate and quinoline, known as "poisons," preferentially bind to the most active sites.[2][4] This deactivation dramatically slows down the hydrogenation of alkenes, which is a less facile reaction than the hydrogenation of alkynes. The result is a catalyst that is active enough to convert the alkyne to a cis-alkene but is too sluggish to efficiently catalyze the subsequent reduction to an alkane.[4]

Q3: Can olefin metathesis be used for the synthesis of this compound?

Yes, olefin metathesis is a powerful strategy. Specifically, the homocoupling of 1-hexene using specialized Z-selective catalysts can produce this compound.[7] Modern molybdenum- or ruthenium-based catalysts have been designed to favor the formation of the kinetically-controlled Z-isomer.[8][10] The primary challenge is that the cis-alkene product can undergo subsequent metathesis or isomerization to the more thermodynamically stable trans-isomer, which requires careful catalyst selection and reaction condition control.[7][9]

Q4: What are the best analytical techniques to confirm the stereochemistry and purity of my 5-decene product?

A combination of spectroscopic and chromatographic methods is essential:

  • ¹H NMR Spectroscopy: The vinyl protons in cis and trans isomers have different chemical shifts and coupling constants. This is often the most direct method for determining the isomeric ratio.

  • ¹³C NMR Spectroscopy: The "steric compression effect" causes the allylic carbons in a cis-isomer to be more shielded (appear at a lower ppm value) compared to those in the corresponding trans-isomer.

  • Infrared (IR) Spectroscopy: Trans-alkenes typically show a distinct C-H out-of-plane bending band around 960-970 cm⁻¹, which is absent in cis-isomers. Cis-isomers have a less distinct band around 690-730 cm⁻¹.[11]

  • Gas Chromatography (GC): Using an appropriate column, it is often possible to separate the cis and trans isomers, allowing for quantification of the ratio.

Visualized Workflows and Logic

To further clarify the experimental process, the following diagrams illustrate a typical workflow for alkyne semi-hydrogenation and a decision-making tree for troubleshooting poor stereoselectivity.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start 5-Decyne Setup Setup Reaction: - Anhydrous Solvent - Lindlar's Catalyst - Stirring Start->Setup Atmosphere Inert Atmosphere (N₂ or Ar) Purge with H₂ Setup->Atmosphere Reaction Hydrogenation (H₂ Balloon, RT) Atmosphere->Reaction Monitor Monitor Progress (GC or TLC) Reaction->Monitor Monitor->Reaction Incomplete Filter Filter Catalyst (e.g., through Celite) Monitor->Filter Complete Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (e.g., Distillation or Argentation Chromatography) Evaporate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

G Problem Problem: Significant trans-5-decene formation Cause1 Is over-reduction to decane also observed? Problem->Cause1 Cause2 Was reaction time prolonged or temp elevated? Problem->Cause2 Cause3 Was a non-selective catalyst used (e.g., Pd/C)? Problem->Cause3 Cause1->Cause2 No Sol1a Indicates catalyst is too active. Cause1->Sol1a Yes Cause2->Cause3 No Sol2a Conditions may favor thermodynamic isomerization. Cause2->Sol2a Yes Sol3a Standard catalysts promote isomerization and over-reduction. Cause3->Sol3a Yes Sol1b Solution: Ensure catalyst is properly poisoned (e.g., with quinoline). Use fresh Lindlar's catalyst. Sol1a->Sol1b Sol2b Solution: Run at lower temp (RT). Monitor closely and stop reaction immediately upon alkyne consumption. Sol2a->Sol2b Sol3b Solution: Switch to a Z-selective system like Lindlar's or P-2 catalyst. Sol3a->Sol3b

Caption: Troubleshooting logic for poor cis-selectivity.

References

preventing isomerization of cis-5-decene during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomerization of cis-5-Decene

A Guide for Researchers on Maintaining Stereochemical Integrity During Purification

Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining the geometric purity of unsaturated compounds like this compound is a critical challenge in synthetic chemistry and drug development. The thermodynamic preference for the trans isomer creates a constant driving force for isomerization, which can be triggered by common purification techniques.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design. Our goal is to help you anticipate and mitigate the isomerization of this compound, ensuring the stereochemical integrity of your material.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound isomerizing to the trans form?

The fundamental reason is thermodynamics. Trans-alkenes are generally more stable than their cis counterparts.[3] This stability difference arises from steric hindrance; in the cis configuration, the two alkyl groups (butyl groups in this case) are on the same side of the double bond, leading to steric strain. The trans configuration places these bulky groups on opposite sides, minimizing this repulsion.[2][3]

Any process that provides a viable mechanistic pathway and sufficient activation energy can catalyze the conversion from the less stable cis (kinetic) product to the more stable trans (thermodynamic) product.[1] The key to preventing isomerization is to avoid introducing these catalytic triggers during purification and handling.

Q2: What are the primary triggers for isomerization during purification?

Isomerization of alkenes is not typically a spontaneous process at room temperature but is catalyzed by several factors commonly encountered in a lab. Understanding these triggers is the first step toward prevention.

  • Acid/Base Catalysis: Trace amounts of acid are a primary culprit. Acids can protonate the double bond, forming a carbocation intermediate.[4][5] Rotation around the now-single carbon-carbon bond can occur before deprotonation, leading to the formation of the more stable trans isomer. Similarly, strong bases can promote isomerization under certain conditions.

  • Thermal Stress: High temperatures, especially for prolonged periods, can provide the necessary energy to overcome the activation barrier for isomerization.[6][7] This proceeds through a diradical intermediate by temporarily breaking the π-bond.

  • Active Surfaces: Common chromatography media, like standard silica gel and certain grades of alumina, have active sites that can catalyze isomerization. The silanol groups (Si-OH) on the surface of silica gel are acidic and can initiate the acid-catalyzed mechanism.[8][9]

  • Metal Contaminants: Traces of transition metals can act as potent isomerization catalysts, often by forming transient π-allyl complexes that facilitate the geometric rearrangement.[10][11][12][13]

Isomerization_Triggers cluster_triggers Isomerization Catalysts / Triggers cluster_alkenes Acid_Base Acid/Base Traces Cis This compound (Less Stable) Acid_Base->Cis Thermal Thermal Stress Thermal->Cis Surfaces Active Surfaces (e.g., Silica Gel) Surfaces->Cis Metals Metal Contaminants Metals->Cis Trans trans-5-Decene (More Stable) Cis->Trans Isomerization

Caption: Key factors that catalyze the isomerization of cis- to trans-5-decene.

Q3: How can I accurately quantify the cis:trans ratio in my sample?

Accurate quantification is crucial to validate your purification success. Several analytical methods are suitable:

  • Gas Chromatography (GC): This is often the method of choice. Cis and trans isomers typically have slightly different boiling points and polarities, allowing for baseline separation on an appropriate capillary column (e.g., a polar PEG-based column or a long non-polar column).

  • High-Performance Liquid Chromatography (HPLC): While less common for non-polar hydrocarbons, HPLC can be effective. Separation may be achieved on C18 columns or, for enhanced resolution, on silver-impregnated (argentation) columns that separate based on the degree of π-electron interaction.[14][15]

  • ¹H NMR Spectroscopy: The vinyl protons (=C-H) of the cis and trans isomers appear at slightly different chemical shifts and often have different coupling constants. Integration of these distinct signals provides a reliable ratio of the two isomers.

Troubleshooting Guide: Purification Methods

Scenario 1: Isomerization during Distillation

Q: I performed a fractional distillation to purify my this compound, but the GC analysis of the product shows a significant amount of the trans isomer. What went wrong?

A: This is a classic case of thermally-induced isomerization, potentially exacerbated by acidic contaminants in your distillation setup. The normal boiling point of 5-decene is approximately 170 °C (443 K), a temperature at which thermal isomerization can occur, especially if held for an extended period.[16]

Root Cause Analysis:

  • High Temperature: Prolonged exposure to temperatures near the atmospheric boiling point provides the energy for the π-bond to break and reform.

  • Acidic Residues: Trace acid in the flask (from the synthesis workup) or on the surface of unpassivated glass can catalyze isomerization at temperatures well below the thermal threshold.

  • Metal Surfaces: Contact with certain metal components (e.g., stainless steel stirring bars or column packing) can also catalyze the reaction.

Solution: Low-Pressure Vacuum Distillation

By reducing the pressure, you significantly lower the boiling point, thereby minimizing thermal stress on the molecule.

ParameterAtmospheric DistillationVacuum Distillation (e.g., 20 mmHg)
Boiling Point ~170 °C[16]~60 °C[17]
Risk of Isomerization HighLow
Recommendation Not recommended for pure cis-isomersHighly Recommended

Experimental Protocol: Vacuum Distillation of this compound

  • Glassware Preparation: Ensure all glassware is scrupulously clean. If acidic contamination is suspected, rinse with a dilute base (e.g., 1% aq. NaOH), followed by deionized water, and dry thoroughly.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum work. A short-path or Vigreux column is often sufficient. Use a Teflon-coated stir bar.

  • Charge the Flask: Add the crude this compound to the distillation flask. Do not fill more than two-thirds full. Add boiling chips or use magnetic stirring to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully reduce the pressure using a vacuum pump protected by a cold trap. Aim for a stable pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fractions as they distill. Monitor the head temperature closely. The main fraction of this compound should distill over at a constant temperature.

  • Storage: Immediately transfer the purified product to a clean, amber vial and store under an inert atmosphere (see storage section below).

Scenario 2: Isomerization during Chromatography

Q: I ran my this compound through a standard silica gel column and most of it converted to the trans isomer. Why did this happen and what stationary phase should I use instead?

A: Standard silica gel is notorious for causing alkene isomerization. Its surface is covered with acidic silanol groups (Si-OH), which act as a solid-phase acid catalyst.[8]

Purification_Workflow start Crude this compound distillation Low-Pressure Distillation start->distillation check_purity Check Purity (GC/NMR) distillation->check_purity chromatography Inert Chromatography check_purity->chromatography Further Purification Needed final_product Pure this compound check_purity->final_product Purity OK chromatography->final_product storage Store Under N₂/Ar Cold & Dark final_product->storage

Caption: Recommended workflow for purifying this compound while minimizing isomerization.

Solution: Use an Inert or Deactivated Stationary Phase

You must choose a stationary phase that does not have acidic sites.

Stationary PhaseSurface ChemistryIsomerization RiskMitigation Strategy / Best Use
Standard Silica Gel Acidic (Silanol groups)Very High Avoid for acid-sensitive alkenes.
Neutralized Silica Gel Basic (Amine-treated)LowPrepare by washing silica with a solvent containing a volatile base (e.g., triethylamine).
Neutral Alumina Amphoteric, pH ~7LowA good general-purpose alternative to silica. Ensure you are using "neutral" grade.[18]
AgNO₃-Impregnated Silica π-ComplexationVery LowExcellent for separating cis and trans isomers. The silver ions form weak complexes with the π-bonds, and the strength of this interaction differs between isomers.

Experimental Protocol: Preparing and Running a Neutralized Silica Gel Column

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

  • Neutralization: Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume (e.g., 1 mL Et₃N for every 99 mL of hexane). Stir for 15-20 minutes. The triethylamine will neutralize the acidic sites on the silica surface.

  • Pack the Column: Pack the column using the neutralized slurry as you normally would.

  • Equilibrate: Run several column volumes of the eluent (containing 1% Et₃N) through the packed column to ensure it is fully equilibrated.

  • Load and Elute: Load your sample and elute with the same neutralized solvent system.

  • Fraction Processing: Be aware that your collected fractions will contain triethylamine, which will need to be removed under vacuum. Due to its boiling point (89.5 °C), it is easily removed with the solvent.

Handling and Long-Term Storage

Q: My this compound was pure after purification, but after a few weeks on the shelf, I see the trans isomer appearing. How should I store it?

A: Isomerization can still occur during storage, albeit more slowly. This is often due to slow, catalyzed reactions initiated by light, atmospheric oxygen (which can form radical species), or trace contaminants on the vial surface.

Protocol: Best Practices for Storage

  • Inert Atmosphere: Always store the alkene under an inert atmosphere. After purification, flush the vial with dry nitrogen or argon before sealing.

  • Light Protection: Use amber glass vials to protect the sample from light, which can promote photochemical isomerization.

  • Low Temperature: Store the sealed vial in a freezer (-20 °C is standard). Lower temperatures drastically reduce the rate of any potential degradation pathway.

  • Use of Inhibitors: For very long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <100 ppm).

By implementing these rigorous distillation, chromatography, and storage protocols, you can effectively prevent the unwanted isomerization of this compound and maintain the stereochemical purity required for your research and development applications.

References

Technical Support Center: Troubleshooting the Wittig Reaction for cis-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful olefination technique to synthesize cis-(Z)-alkenes. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights required to diagnose and resolve challenges encountered in the lab. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you face.

Core Principles: Understanding cis-Selectivity

Before diving into troubleshooting, let's establish the foundational principles that govern stereoselectivity in the Wittig reaction.

Q1: Why do certain Wittig reagents preferentially form cis-(Z)-alkenes?

The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide. For the synthesis of cis-alkenes, non-stabilized ylides (where the group attached to the carbanion is an alkyl or hydrogen) are required.[1][2][3]

The preference for the Z-isomer arises from a kinetically controlled reaction pathway.[4][5] The modern understanding, supported by the work of Vedejs and others, suggests that the ylide and aldehyde approach each other in a perpendicular fashion to undergo a concerted [2+2] cycloaddition.[5] This leads to a puckered, four-membered ring transition state, ultimately forming an oxaphosphetane intermediate. To minimize steric repulsion between the aldehyde substituent and the bulky triphenylphosphine group, the reactants orient themselves in a way that leads directly to the cis-substituted oxaphosphetane.[5] This initial cycloaddition is rapid and irreversible under salt-free conditions, locking in the cis stereochemistry. The subsequent decomposition of this intermediate to the alkene and triphenylphosphine oxide (TPPO) is stereoretentive.

G cluster_0 Kinetically Controlled Pathway (Non-Stabilized Ylide) Ylide Non-Stabilized Ylide (Ph₃P=CHR) TS_cis Puckered Transition State (Lower Energy) Ylide->TS_cis + Aldehyde (Fast, Irreversible) Aldehyde Aldehyde (R'CHO) Oxaphosphetane_cis cis-Oxaphosphetane (Kinetic Product) TS_cis->Oxaphosphetane_cis Alkene_Z Z-Alkene Oxaphosphetane_cis->Alkene_Z syn-Elimination TPPO Ph₃P=O Oxaphosphetane_cis->TPPO

Caption: Kinetically controlled formation of Z-alkenes.

In contrast, stabilized ylides (containing electron-withdrawing groups like esters or ketones) react via a reversible initial addition, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which ultimately yields the E-alkene.[1][2][3]

Ylide TypeSubstituent (R) on YlideReaction ControlPrimary Alkene Product
Non-stabilized Alkyl, HKineticZ (cis)
Semi-stabilized Aryl, VinylMixedMixture of E and Z
Stabilized -CO₂R, -COR, -CNThermodynamicE (trans)
Table 1: The influence of ylide stability on the stereochemical outcome of the Wittig reaction.[1][3]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Product Yield

You've set up your reaction, but TLC or NMR analysis shows mostly unreacted starting material.

Incomplete ylide formation is a primary cause of reaction failure. The ylide is generated by deprotonating a phosphonium salt with a strong base, and this step is highly sensitive to reaction conditions.

Root Causes & Solutions:

  • Moisture: Non-stabilized ylides are potent bases and are readily quenched by water or other protic sources.[6]

    • Protocol: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled over an appropriate drying agent. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Improper Base Selection: The pKa of the phosphonium salt proton is typically in the range of 25-35, requiring a very strong base for complete deprotonation.[7]

    • Protocol: Use an appropriate strong base. For non-stabilized ylides, organolithium reagents (like n-BuLi), sodium hydride (NaH), or sodium/potassium alkoxides (like KOtBu) are common.[8] Be aware that using n-BuLi will introduce lithium salts, which can negatively impact cis-selectivity (see Problem 2). For high Z-selectivity, "salt-free" conditions using sodium or potassium bases are preferred.[1][4]

  • Visual Confirmation: The formation of a non-stabilized ylide is almost always accompanied by a distinct color change. The solution typically turns a deep orange, red, or maroon. Absence of this color is a strong indicator that the ylide has not formed.

BaseCommon SolventNotes
n-Butyllithium (n-BuLi)THF, Diethyl EtherHighly effective but introduces Li⁺ salts.
Sodium Hydride (NaH)THF, DMFHeterogeneous reaction, may require longer stirring. Salt-free.
Potassium tert-butoxide (KOtBu)THFGood choice for salt-free conditions. Ensure it is fresh.[9]
Sodium amide (NaNH₂)Liquid Ammonia, THFVery strong base, effective for salt-free conditions.
Table 2: Recommended bases for generating non-stabilized ylides for cis-alkene synthesis.

This scenario points towards issues with either the ylide's stability or the reactivity of your carbonyl compound.

Root Causes & Solutions:

  • Ylide Instability: Non-stabilized ylides can be unstable and decompose over time, especially at room temperature.

    • Protocol: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C). Once formed (after ~30-60 minutes), add the aldehyde solution dropwise at the same low temperature to ensure it reacts before it can decompose.[6]

  • Sterically Hindered Carbonyl: Ketones, particularly sterically hindered ones, are less electrophilic than aldehydes and may react slowly or not at all with Wittig reagents.[6][10]

    • Recommendation: The Wittig reaction is most effective for aldehydes. If you must use a hindered ketone, consider alternative olefination methods like the Horner-Wadsworth-Emmons (HWE) or Tebbe reactions, though these often have different stereochemical outcomes.[6]

  • Aldehyde Degradation: Aldehydes can be prone to oxidation to carboxylic acids, polymerization, or other decomposition pathways.[1][6]

    • Recommendation: Use freshly distilled or purified aldehyde. If the aldehyde is particularly sensitive, consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol immediately before the ylide is introduced.[1]

G cluster_no Troubleshoot Ylide Formation cluster_yes Troubleshoot Reaction Step Start Low / No Yield Check_Ylide Did ylide color form? Start->Check_Ylide No_Ylide NO Check_Ylide->No_Ylide No Yes_Ylide YES Check_Ylide->Yes_Ylide Yes Anhydrous Verify anhydrous conditions? No_Ylide->Anhydrous Temp Was aldehyde added at low temp? Yes_Ylide->Temp Base Is base strong enough & fresh? Anhydrous->Base Salt Phosphonium salt pure? Base->Salt Carbonyl Is carbonyl hindered (e.g., ketone)? Temp->Carbonyl Aldehyde_Quality Is aldehyde fresh & pure? Carbonyl->Aldehyde_Quality

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Problem 2: Poor cis (Z) Selectivity

Your reaction works, but you obtain a significant amount of the undesired trans (E) isomer.

This is a classic problem in Wittig chemistry and is almost always linked to conditions that allow the reaction to equilibrate towards the more thermodynamically stable trans product, a phenomenon sometimes called "stereochemical drift".[1][10]

Root Causes & Solutions:

  • Presence of Lithium Salts: This is the most common culprit. When using n-BuLi to generate the ylide, lithium bromide (LiBr) or other lithium halides are formed as byproducts. Lithium cations can coordinate to the oxygen atom of the betaine or oxaphosphetane intermediate, facilitating a reversible ring-opening.[4][10] This reversibility allows the intermediates to equilibrate to the more stable threo-betaine or trans-oxaphosphetane, which leads to the E-alkene.[1][4]

    • Protocol for "Salt-Free" Wittig: To maximize Z-selectivity, avoid lithium bases. Generate the ylide using a sodium or potassium base like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like THF or DMF. Adding salts like NaI or LiI to reactions in DMF can, perhaps counterintuitively, sometimes enhance Z-selectivity.[1]

  • Elevated Reaction Temperature: Running the reaction at room temperature or higher can provide sufficient thermal energy for the kinetically formed cis-intermediate to revert and equilibrate to the more stable trans-intermediate.

    • Protocol: Maintain low temperatures (0 °C to -78 °C) throughout the ylide addition and the initial reaction period. Allow the reaction to warm to room temperature only after the initial kinetically controlled addition is complete.

G cluster_salt_free Salt-Free Conditions cluster_li_salt Lithium Salt Present Reactants Ylide + Aldehyde Reactants_sf Reactants_sf Reactants_li Reactants_li Ox_cis cis-Oxaphosphetane (Kinetic Product) Ox_cis_sf Ox_cis_sf Ox_cis_li Ox_cis_li Ox_trans trans-Oxaphosphetane (Thermo Product) Ox_trans_li Ox_trans_li Alkene_Z Z-Alkene Alkene_Z_sf Alkene_Z_sf Alkene_Z_li Alkene_Z_li Alkene_E E-Alkene Alkene_E_li Alkene_E_li Reactants_sf->Ox_cis_sf Fast, Irreversible Ox_cis_sf->Alkene_Z_sf Fast Reactants_li->Ox_cis_li Fast Ox_cis_li->Ox_trans_li Equilibration (Li⁺ Catalyzed) Ox_cis_li->Alkene_Z_li Ox_trans_li->Alkene_E_li

Caption: Effect of lithium salts on Wittig reaction stereoselectivity.

Problem 3: Difficulty with Product Purification

The reaction is complete, but separating your desired alkene from the triphenylphosphine oxide (TPPO) byproduct is proving difficult.

This is a pervasive issue in Wittig chemistry, as TPPO often has polarity and solubility characteristics similar to the desired alkene product, making separation by standard column chromatography or recrystallization challenging.[11][12]

Solutions & Protocols:

  • Standard Methods (First Approach):

    • Chromatography: Careful flash column chromatography on silica gel can be effective, but often requires long columns and shallow solvent gradients.

    • Recrystallization: If your product is a solid, recrystallization may work. TPPO is more soluble in solvents like 1-propanol or ethanol than many nonpolar alkenes.[13]

  • Chemical Conversion Method (Recommended for Difficult Separations): This method involves chemically modifying the residual triphenylphosphine and TPPO into highly polar, easily separable species.[11]

    • Step-by-Step Protocol:

      • After the reaction workup, concentrate the crude product in a flask.

      • Dissolve the crude mixture in a solvent like dichloromethane (DCM).

      • Oxidation Step: If you suspect unreacted triphenylphosphine is present, add 10% hydrogen peroxide (H₂O₂) and stir for 30 minutes. This converts the triphenylphosphine (TPP) into the more polar TPPO.

      • Conversion Step: After oxidation (or if starting with just TPPO), add iodomethane (MeI). This will convert the TPPO into methyltriphenylphosphonium iodide, a highly polar salt.

      • Purification: Concentrate the mixture and perform a simple filtration or a quick pass through a short silica plug. The nonpolar alkene product will elute easily with a nonpolar solvent (e.g., hexanes), while the highly polar phosphonium salt remains adsorbed on the silica or is removed by filtration.[11]

References

optimization of McMurry reaction conditions for alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the McMurry reaction. As Senior Application Scientists with extensive field-proven experience, we have designed this guide to provide in-depth technical assistance for the optimization of McMurry reaction conditions for alkene synthesis. This resource addresses common challenges and frequently asked questions to help you achieve successful outcomes in your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the McMurry reaction, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Alkene

A low or non-existent yield of the target alkene is one of the most common problems. This can often be attributed to the quality and activity of the low-valent titanium reagent.

Root Cause Analysis & Solutions:

  • Inactive Low-Valent Titanium: The success of the McMurry reaction is critically dependent on the generation of a highly active low-valent titanium species.[1][2][3] This is typically formed in situ by the reduction of a titanium halide, such as TiCl₃ or TiCl₄.[1][2] If the reducing agent is old or the reaction is not performed under strictly anhydrous and oxygen-free conditions, the titanium reagent will not be sufficiently active.[3]

    • Solution: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored reducing agents. The color of the low-valent titanium slurry is a good indicator of its activity; a black slurry is typically indicative of active Ti(0).

  • Steric Hindrance: While the McMurry reaction is known for its ability to synthesize sterically hindered alkenes, extreme steric congestion around the carbonyl groups can impede the coupling reaction.[3]

    • Solution: For highly hindered substrates, it may be necessary to increase the reaction temperature and/or prolong the reaction time to facilitate the coupling.

  • Substrate Decomposition: The reaction conditions, particularly the use of strong reducing agents, can sometimes lead to the decomposition of sensitive substrates.

    • Solution: If substrate decomposition is suspected, consider using a milder reducing agent or lowering the reaction temperature.

Issue 2: Formation of Pinacol as the Major Product

The McMurry reaction proceeds through a pinacol-like intermediate.[1][4][5] If this intermediate is not efficiently deoxygenated, it will be isolated as the pinacol diol upon workup.

Root Cause Analysis & Solutions:

  • Insufficient Reaction Temperature or Time: The deoxygenation of the titanium pinacolate intermediate to form the alkene is the second step of the reaction and typically requires higher temperatures.[1][2]

    • Solution: If you are isolating the pinacol, increasing the reflux temperature and/or extending the reaction time will often drive the reaction to completion to form the alkene. The reaction can be monitored by TLC to track the disappearance of the starting material and the formation of the product.

  • Low-Valent Titanium Stoichiometry: An insufficient amount of the low-valent titanium reagent may lead to the formation of the pinacol as the major product.

    • Solution: Ensure that a sufficient excess of the titanium reagent is used. The stoichiometry of the titanium precursor and the reducing agent is crucial for generating the active coupling species.

Issue 3: Incomplete Reaction or Recovery of Starting Material

Recovering a significant amount of unreacted starting material indicates that the initial coupling step is not occurring efficiently.

Root Cause Analysis & Solutions:

  • Poor Solubility of the Substrate: The substrate must be soluble in the reaction solvent for the coupling to occur.[1]

    • Solution: Tetrahydrofuran (THF) is the most commonly used solvent due to its ability to solubilize the intermediate titanium complexes.[1][6] If your substrate has poor solubility in THF, consider using a co-solvent or an alternative solvent like 1,2-dimethoxyethane (DME), which is suitable for higher temperature reactions.[2][6]

  • Inadequate Activation of the Reducing Agent: Some reducing agents, like zinc dust, may require activation to be effective.

    • Solution: Zinc can be activated by washing with dilute acid to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum. The use of a zinc-copper couple can also enhance reactivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best titanium source and reducing agent to use for the McMurry reaction?

The choice of titanium source and reducing agent can significantly impact the outcome of the reaction. The original McMurry conditions utilized a mixture of TiCl₃ and LiAlH₄.[1] However, a widely used and often more practical system is the combination of TiCl₄ with a reducing agent like zinc dust or a zinc-copper couple.[1] Other reducing agents such as magnesium, potassium, and lithium have also been employed.[1][2] The optimal combination will depend on the specific substrate and the desired reactivity.

Titanium SourceReducing AgentCommon Applications & Notes
TiCl₃LiAlH₄The original McMurry reagent; highly reactive.[1]
TiCl₄Zn or Zn(Cu)A very common and versatile system, often used for a wide range of substrates.[1]
TiCl₃(DME)₁.₅Zn(Cu)An optimized procedure that often gives good yields.[1]
TiCl₃K on graphiteFound to be ideal in some complex natural product syntheses.[3]

Q2: How can I control the stereoselectivity of the alkene product?

Unfortunately, the McMurry reaction generally shows poor stereoselectivity, often yielding a mixture of E and Z isomers.[3] The formation of the less sterically strained isomer is often favored, particularly in intramolecular reactions.[3] For intermolecular couplings, achieving high stereoselectivity is a significant challenge. If a specific stereoisomer is required, alternative synthetic routes that offer better stereocontrol, such as the Wittig reaction or Julia olefination, might be more suitable.

Q3: What functional groups are compatible with the McMurry reaction?

The McMurry reaction is generally tolerant of a variety of functional groups that are not easily reduced.[7] For example, acetals, and substituted silanes are often compatible.[7] However, easily reducible functional groups such as esters, amides, and nitro groups may not be well-tolerated under the strongly reducing conditions. In some cases, esters and amides can undergo the McMurry reaction to form heterocycles.[3] It is always advisable to perform a small-scale test reaction to check for compatibility with your specific substrate.

Q4: Can the McMurry reaction be used for intramolecular cyclizations?

Yes, the intramolecular McMurry reaction is a powerful method for the synthesis of cyclic and macrocyclic alkenes, and is often more efficient than its intermolecular counterpart.[2][4] It has been successfully employed in the synthesis of various natural products and other complex molecules.[3][5]

Experimental Protocols

Protocol 1: Preparation of Low-Valent Titanium Reagent from TiCl₄ and Zn

This protocol describes a general procedure for the preparation of the active low-valent titanium slurry.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon or nitrogen inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add zinc dust to the flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via a syringe or cannula.

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • TiCl₄ Addition: Slowly add titanium tetrachloride (TiCl₄) dropwise to the cooled suspension via the dropping funnel. This addition is exothermic, so maintain a slow addition rate to control the temperature.

  • Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours. The color of the slurry should turn from a brownish-purple to black, indicating the formation of the active low-valent titanium species.

  • Cooling: Cool the black slurry to room temperature before adding the carbonyl substrate.

Protocol 2: General Procedure for McMurry Coupling

  • Substrate Addition: To the freshly prepared and cooled low-valent titanium slurry, add a solution of the carbonyl compound(s) in anhydrous THF dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow, dropwise addition of an aqueous solution of potassium carbonate (K₂CO₃) or another suitable quenching agent.

  • Workup: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired alkene.

Visualizations

McMurry_Reaction_Mechanism cluster_step1 Step 1: Pinacol Coupling cluster_step2 Step 2: Deoxygenation 2 R₂C=O 2 x Carbonyl Compound Ketyl_Radical 2 x Ketyl Radical Intermediate 2 R₂C=O->Ketyl_Radical Single Electron Transfer Ti(0) Low-Valent Titanium Ti(0)->Ketyl_Radical Pinacolate Titanium Pinacolate Ketyl_Radical->Pinacolate Dimerization Pinacolate_step2 Titanium Pinacolate Alkene Alkene (R₂C=CR₂) TiO₂ Titanium Oxides Pinacolate_step2->Alkene Deoxygenation Pinacolate_step2->TiO₂ Troubleshooting_Workflow Start Low Alkene Yield Check_Reagent Isolate Pinacol? Start->Check_Reagent Check_Conditions Recover Starting Material? Check_Reagent->Check_Conditions No Increase_Temp Increase Reflux Temp/Time Check_Reagent->Increase_Temp Yes Check_Ti_Activity Check Ti Reagent Activity (Anhydrous/Inert Conditions) Check_Conditions->Check_Ti_Activity Yes Check_Solubility Improve Substrate Solubility (e.g., use DME) Check_Conditions->Check_Solubility No Success Improved Yield Increase_Temp->Success Activate_Reducer Activate Reducing Agent (e.g., acid wash Zn) Check_Ti_Activity->Activate_Reducer Check_Solubility->Success Activate_Reducer->Success

References

removing residual catalyst from cis-5-decene product

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to a critical, yet often challenging, step in organic synthesis: the removal of residual catalysts from cis-5-decene. This guide is structured to address both fundamental questions and specific troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge for understanding and tackling catalyst contamination.

Q1: What are the typical residual catalysts I need to remove from this compound?

This compound is commonly synthesized via olefin metathesis.[1] Consequently, the primary contaminants are ruthenium-based complexes, such as Grubbs' (1st, 2nd, and 3rd generation) and Hoveyda-Grubbs catalysts.[2] These catalysts are highly efficient but their removal is essential for the final product's purity and stability.[2]

Q2: Why is it critical to remove these residual catalysts?

The presence of even trace amounts of ruthenium can have significant downstream consequences:

  • Product Instability: Residual active catalyst can promote undesirable side reactions over time, most notably the isomerization of the cis double bond to the more stable trans isomer, or migration of the double bond along the carbon chain.[3][4]

  • Toxicity Concerns: For pharmaceutical applications, regulatory bodies like the FDA and EMEA have stringent limits on heavy metal impurities in active pharmaceutical ingredients (APIs), often requiring levels below 10 ppm.[2][5] Ruthenium is a transition metal that must be carefully controlled in the final drug product.[5]

  • Interference with Subsequent Reactions: If this compound is an intermediate, the residual catalyst can interfere with downstream catalytic processes or poison other catalysts.

  • Inaccurate Analytical Data: Paramagnetic ruthenium species can cause significant broadening of signals in NMR spectra, complicating structural analysis and purity assessment.

Q3: What are the primary strategies for removing ruthenium catalysts?

There are four main approaches to catalyst removal, each with its own set of advantages and limitations:

  • Adsorption: Using solid-supported materials to bind the metal species, which are then removed by simple filtration. Common adsorbents include silica gel, activated carbon, and functionalized scavenger resins.[5][6]

  • Extraction: Modifying the ruthenium species to make them soluble in a different phase (typically aqueous) that is immiscible with the product solution.[5][7]

  • Chemical Decomposition/Precipitation: Converting the soluble ruthenium complexes into insoluble species that precipitate out of the solution and can be filtered off.[8][9]

  • Chromatography: Separating the nonpolar product from the more polar catalyst residues using techniques like column chromatography.[10][11]

Q4: How can I detect and quantify the amount of residual ruthenium in my product?

The most accurate and sensitive method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) . These techniques can reliably detect ruthenium levels down to parts-per-billion (ppb). For a qualitative assessment during the workup, the disappearance of the characteristic dark brown or green color of the reaction mixture is a good initial indicator, though it does not confirm removal to ppm levels.[12]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Q1: I've run a standard silica gel column, but my this compound fractions are still colored and NMR shows broad signals. What went wrong?

This is a common issue. Ruthenium byproducts from metathesis can be surprisingly nonpolar and may co-elute with the desired alkene, especially with nonpolar eluents required for this compound.[12]

Causality & Solution:

The issue is that the ruthenium species are not polar enough to strongly adhere to the silica. To solve this, you must first modify the ruthenium complex to increase its polarity before chromatography.

  • Recommended Action: Before loading your column, dissolve the crude product in a solvent like dichloromethane (DCM) or toluene. Add a coordinating ligand or an oxidizing agent and stir for a period. This converts the ruthenium into a more polar complex that will bind strongly to silica.

    • Option A (Ligand Addition): Add triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) and stir for 8-12 hours.[13][14]

    • Option B (Oxidative Treatment): Add a few drops of an oxidizing agent like hydrogen peroxide. Be cautious as this can sometimes affect sensitive functional groups, though it is generally safe for simple alkenes.[8]

After this pretreatment, filter the mixture through a short plug of silica gel. This is often sufficient to remove the majority of the color and ruthenium residues.[13]

Q2: My purification method works, but I'm experiencing significant product loss. How can I improve my yield?

High product loss often occurs with methods that involve multiple chromatographic steps or precipitation where the product can be trapped.[2]

Causality & Solution:

The loss is likely due to the non-specific adsorption of your nonpolar product onto the purification medium. The key is to use a more selective removal method.

  • Recommended Action: Switch to a scavenger-based method. Functionalized silica gels, often called "metal scavengers," are designed to selectively bind the metal catalyst with high affinity.[6]

    • Thiol-Based Scavengers: Ruthenium is a soft metal and has a high affinity for soft ligands like thiols. Stirring the crude product with a silica-supported thiol scavenger for a few hours can effectively remove the ruthenium.[2][6] The scavenger is then simply filtered off, minimizing product loss.[6]

    • Isocyanide Scavengers: These react rapidly with Grubbs-type catalysts to form highly polar complexes that are easily removed by filtration through a small silica plug.[15][16] This method is fast, often requiring only 30 minutes of stirring.[15][16]

Q3: The catalyst seems to have been removed, but my product's NMR shows a mixture of cis and trans isomers. What happened?

This indicates that double bond isomerization occurred, likely promoted by residual ruthenium hydride species that can form as a side reaction during metathesis.[1] This is particularly problematic if the reaction is heated or run for extended periods.[4]

Causality & Solution:

The active catalyst was not quenched quickly enough upon reaction completion. To prevent this, the catalyst must be deactivated immediately.

  • Recommended Action:

    • Quench the Reaction: As soon as the reaction is complete (monitored by TLC or GC), quench it by adding a reagent that rapidly deactivates the catalyst. Common quenchers include ethyl vinyl ether or isocyanide-based reagents which also function as scavengers.[3][16]

    • Avoid Heat: During workup and concentration on a rotary evaporator, use minimal heat to avoid thermally-induced isomerization.

Method Selection & Data

Choosing the right purification method depends on your specific needs, such as the scale of the reaction and the required final purity.

Decision Workflow for Ruthenium Removal

The following diagram provides a logical workflow for selecting an appropriate purification strategy.

G start Crude this compound (Post-Metathesis) purity_check Assess Ru Level & Required Final Purity start->purity_check path_high > 500 ppm or < 10 ppm final purity needed purity_check->path_high High Contamination / High Purity Goal path_low < 500 ppm and > 10 ppm final purity OK purity_check->path_low Low Contamination / Standard Purity Goal scavenger Step 1: Scavenging (Thiol Resin or Isocyanide) path_high->scavenger pretreat Pre-treatment (e.g., add DMSO/TPPO) path_low->pretreat column Step 2: Polish with Short Plug Chromatography scavenger->column final_product Purified this compound (Verify by ICP-MS) column->final_product silica_plug Filter through Silica Plug or Activated Carbon pretreat->silica_plug silica_plug->final_product

A decision tree to guide the selection of a purification method.

Comparison of Common Purification Methods

The table below summarizes the effectiveness and characteristics of different techniques.

MethodTypical Final Ru Level (ppm)AdvantagesDisadvantages/ConsiderationsScalability
Silica Gel Chromatography 50 - 200 ppmWell-understood, removes many impurities.[10]Often requires pre-treatment, can lead to product loss, solvent intensive.[12][17]Moderate
Activated Carbon < 50 ppmInexpensive, effective for many metals, can be combined with other methods.[5][18]Can adsorb the product leading to yield loss, results can be variable.[2]High
Metal Scavenger Resins < 10 ppmHighly selective, high product recovery, simple filtration workup.[6][15]Higher reagent cost compared to silica or carbon.[15]High
Oxidative/Aqueous Extraction < 20 ppmOperationally simple, inexpensive reagents (e.g., cysteine, H₂O₂).[5][8]May not be suitable for sensitive substrates, requires liquid-liquid extraction.[8]High

Experimental Protocols

Here are detailed, step-by-step methodologies for common and effective purification workflows.

Protocol 1: Purification using a Thiol-Based Scavenger Resin

This protocol is highly effective for achieving low ppm ruthenium levels with minimal product loss.[6]

  • Reaction Quench: Once the metathesis reaction is complete, add a small amount of ethyl vinyl ether (approx. 10 equivalents relative to the catalyst) and stir for 30 minutes to quench the active catalyst.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Redissolve: Dissolve the crude oil in a suitable solvent in which the product is highly soluble (e.g., Dichloromethane or Toluene) to make an approximately 0.1 M solution.

  • Add Scavenger: Add a silica-based thiol scavenger resin (e.g., SiliaBond Thiol from SiliCycle) to the solution. A typical loading is 8-10 equivalents of scavenger relative to the initial amount of catalyst used.[6]

  • Stir: Stir the suspension at room temperature for 4-16 hours. The optimal time can be determined by taking small aliquots and observing the disappearance of color.

  • Filter: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger resin.

  • Rinse: Wash the collected resin with a small amount of the same solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrates and concentrate in vacuo to yield the purified this compound.

Protocol 2: Pre-treatment and Silica Plug Filtration

This is a cost-effective method suitable for less stringent purity requirements.[13]

  • Reaction Quench & Concentration: Follow steps 1 and 2 from Protocol 1.

  • Redissolve and Treat: Dissolve the crude product in Dichloromethane. Add 50 equivalents of Dimethyl Sulfoxide (DMSO) relative to the catalyst.[13]

  • Stir: Stir the mixture at room temperature for a minimum of 8 hours (12 hours is optimal).[13]

  • Prepare Silica Plug: In a fritted funnel or a glass column, add a small layer of sand, followed by a 4-5 inch plug of silica gel, and top with another layer of sand.

  • Filter: Pass the reaction mixture through the silica plug, collecting the eluent.

  • Elute: Elute the column with a nonpolar solvent (e.g., hexanes) to wash all the product through. Monitor the elution by TLC.

  • Concentrate: Combine the fractions containing the product and remove the solvent in vacuo.

References

Technical Support Center: cis-5-Decene Storage and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for cis-5-decene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues, grounded in scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around three main degradation pathways:

  • Oxidation: As an unsaturated hydrocarbon, this compound is susceptible to oxidation, particularly at the allylic positions and the double bond itself. This can be initiated by exposure to air (autoxidation) and light.

  • Isomerization: The cis-isomer is thermodynamically less stable than its trans-counterpart due to steric hindrance between the alkyl chains on the same side of the double bond.[1][2][3][4] Over time, especially in the presence of heat, light, or catalysts, this compound can isomerize to trans-5-decene.

  • Peroxide Formation: Alkenes are known to form peroxides upon exposure to oxygen, a process that can be accelerated by light.[5][6][7] These peroxides can be hazardous, as they are often thermally unstable and can decompose explosively, especially upon concentration.[5][7]

Q2: What are the ideal storage conditions for this compound?

A2: To mitigate the stability concerns mentioned above, the following storage conditions are recommended:

  • Temperature: Store at or below room temperature, with a recommendation for a cool and dark place, ideally below 15°C.[6] Avoid temperature fluctuations.

  • Atmosphere: For long-term storage, it is best to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.[6][7] If the product contains an inhibitor that requires oxygen to be effective, follow the manufacturer's specific storage instructions.[5][6]

  • Container: Use an amber glass bottle with a tight-fitting cap to protect the compound from light.[5][6][8] Ensure the container is properly sealed to minimize exposure to air.

  • Inhibitors: If possible, purchase this compound containing a suitable inhibitor, such as butylated hydroxytoluene (BHT), which can scavenge free radicals and slow down oxidation.[5]

Q3: How can I check the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining purity and identifying volatile impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the molecule and detect the presence of isomers (cis vs. trans) and oxidation products. The coupling constant between the vinylic protons in ¹H NMR is a key indicator of the double bond geometry (typically smaller for cis-isomers).[5]

Q4: Is this compound a peroxide-forming chemical, and how should I handle this risk?

A4: Yes, as an alkene, this compound is a potential peroxide-former.[5][7] The risk increases with prolonged storage and exposure to air and light. To manage this risk:

  • Date all containers: Mark the date of receipt and the date of opening on the bottle.[5][6]

  • Regularly test for peroxides: For opened containers, it is prudent to test for peroxides periodically (e.g., every 3-6 months).[7][9] This is especially critical before any distillation or concentration step, as concentrating peroxides can lead to explosive decomposition.[6][10]

  • Use peroxide test strips: Commercially available test strips provide a quick and easy way to detect the presence of peroxides.[1][9][11]

  • Dispose of old stock: Do not use material from containers of unknown age or history. Dispose of any material that tests positive for a significant level of peroxides according to your institution's hazardous waste guidelines.[6][11]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Symptoms:

  • Lower than expected yield in a reaction where this compound is a starting material.

  • Appearance of unexpected peaks in your GC-MS or NMR analysis of the reaction mixture.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Degradation of Starting Material Your this compound may have degraded due to improper storage, leading to the presence of oxides, peroxides, or the trans-isomer, which may have different reactivity.1. Verify Purity: Before use, analyze your this compound using GC-MS and ¹H NMR to confirm its purity and isomeric ratio. 2. Purification: If impurities are detected, consider purifying the this compound by distillation (after testing for peroxides) or column chromatography. 3. Fresh Stock: If significant degradation is observed, it is best to use a fresh bottle of the reagent.
Isomerization During Reaction The reaction conditions (e.g., high temperature, acidic or basic environment, presence of certain metals) may be causing the this compound to isomerize to the more stable trans-5-decene, which may react differently or not at all.[1][2]1. Monitor Isomerization: Analyze aliquots of your reaction mixture over time to check for the formation of the trans-isomer. 2. Optimize Conditions: If isomerization is occurring, try to modify the reaction conditions (e.g., lower temperature, different catalyst) to minimize it.
Peroxide-Initiated Side Reactions The presence of peroxides in your this compound can initiate radical side reactions, leading to a complex mixture of products.1. Test for Peroxides: Always test your this compound for peroxides before use, especially if it has been stored for an extended period. 2. Remove Peroxides: If peroxides are present, they can be removed by passing the alkene through a column of activated alumina. Caution: This should only be done by experienced personnel, as improper handling of peroxidized materials can be dangerous.
Issue 2: Poor Performance in Olefin Metathesis Reactions

Symptoms:

  • Low conversion or no reaction in a ring-closing or cross-metathesis reaction involving this compound.

  • Catalyst decomposition.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Catalyst Poisoning Impurities in the this compound, such as peroxides or other oxidation products, can deactivate the metathesis catalyst.[3]1. Use High-Purity Alkene: Ensure your this compound is of high purity and free from peroxides. Consider passing it through a plug of activated alumina immediately before use. 2. Degas Solvents: Thoroughly degas all solvents used in the reaction to remove dissolved oxygen.[3]
Steric Hindrance The cis-geometry of the alkene can sometimes lead to slower reaction rates in metathesis compared to the trans-isomer due to steric interactions with the catalyst.1. Catalyst Choice: Experiment with different generations of Grubbs or other metathesis catalysts, as some may be more tolerant of sterically hindered olefins.[3] 2. Reaction Conditions: Increasing the reaction temperature or using a more active catalyst might be necessary.

Section 3: Experimental Protocols and Data

Protocol 1: Peroxide Testing of this compound

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Glass rod or disposable pipette

Procedure:

  • Carefully open the container of this compound in a well-ventilated fume hood.

  • Dip the end of a clean glass rod or disposable pipette into the liquid.

  • Withdraw the rod/pipette and touch the tip to the test pad of the peroxide test strip.

  • Wait for the time specified in the test strip instructions.

  • Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration.

Interpretation:

  • < 10 ppm: Generally considered safe for use, including distillation.

  • 10-100 ppm: Use with caution. Avoid distillation or concentration. Consider peroxide removal.

  • > 100 ppm or visible crystals: DO NOT USE. The material is potentially explosive. Do not attempt to open a container with visible crystals. Contact your institution's Environmental Health and Safety office for disposal.[11]

Protocol 2: Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Scan Range: m/z 30-300.

Expected Results:

  • Pure this compound: A single major peak with the expected retention time. The mass spectrum should show a molecular ion peak at m/z 140 and a fragmentation pattern characteristic of a C10 alkene.

  • Impurities:

    • trans-5-decene: A peak eluting very close to the cis-isomer, often slightly earlier on non-polar columns. The mass spectrum will be very similar to the cis-isomer.

    • Oxidation Products: Peaks corresponding to alcohols, epoxides, or ketones will have different retention times and characteristic mass spectra (e.g., loss of water for alcohols, specific fragmentation for epoxides).

Protocol 3: Isomer Analysis by ¹H NMR

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

Expected Chemical Shifts and Coupling Constants:

  • Vinylic Protons (CH=CH): For this compound, these protons will appear as a multiplet around 5.3-5.4 ppm. The key diagnostic is the coupling constant (J-value) between these two protons, which is typically in the range of 9-12 Hz for cis-alkenes.

  • trans-5-decene Impurity: The vinylic protons of the trans-isomer will also be a multiplet in a similar region, but with a larger coupling constant, typically 14-16 Hz.[5]

  • Allylic Protons (CH₂-CH=): These will appear as multiplets around 2.0 ppm.

  • Alkyl Protons (CH₂ and CH₃): These will be found further upfield, typically between 0.8 and 1.4 ppm.

  • Oxidation Products: The presence of new signals in the 3.5-4.0 ppm range could indicate the formation of alcohols or epoxides. Aldehydic protons, if formed from cleavage, would appear far downfield (9-10 ppm).

Section 4: Visual Guides

Degradation Pathways of this compound

DegradationPathways cluster_main This compound Stability cluster_degradation Degradation Products cis_5_decene This compound trans_5_decene trans-5-Decene (Isomerization) cis_5_decene->trans_5_decene Heat, Light, Catalyst peroxides Hydroperoxides (Autoxidation) cis_5_decene->peroxides O₂, Light epoxide 5,6-epoxydecane (Oxidation) cis_5_decene->epoxide O₂ alcohols_ketones Alcohols, Ketones, etc. (Further Oxidation) peroxides->alcohols_ketones Decomposition

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Purity Analysis

PurityAnalysisWorkflow start This compound Sample peroxide_test Peroxide Test start->peroxide_test decision Peroxides Present? peroxide_test->decision dispose Dispose Safely decision->dispose Yes gcms_nmr GC-MS & NMR Analysis decision->gcms_nmr No purity_check Purity & Isomer Ratio OK? gcms_nmr->purity_check use_in_rxn Proceed with Experiment purity_check->use_in_rxn Yes purify Purify Sample purity_check->purify No purify->gcms_nmr

Caption: Recommended workflow for verifying the quality of this compound before use.

Section 5: Material Compatibility

When storing and handling this compound, it is crucial to use compatible materials to prevent degradation of the compound and the container.

Material Class Compatible Incompatible Comments
Metals Stainless Steel, Carbon SteelCopper, Brass, BronzeAlkenes can be reactive with certain metals, especially those that can act as oxidation catalysts.
Plastics PTFE, PFA, Polyethylene (HDPE, LDPE), PolypropylenePVC, PolystyreneSome plastics may swell, soften, or be degraded by hydrocarbons. Always check for specific chemical resistance.
Elastomers Viton® (FKM), Kalrez® (FFKM)Natural Rubber, Neoprene, Buna-N (Nitrile)Alkenes can cause swelling and degradation of many common elastomers.[12]
Glass Borosilicate Glass-Amber glass is preferred to protect from light.

Disclaimer: This chart is for general guidance only. Always consult the manufacturer's specific chemical compatibility data for your materials and test for compatibility under your specific experimental conditions.

References

Technical Support Center: Identifying Impurities in cis-5-Decene Samples by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of cis-5-decene. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on using Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling. This center moves beyond simple instructions to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an analytical method for this compound.

Q1: What are the most probable impurities in a commercial this compound sample?

A: The impurity profile of this compound is heavily dependent on its synthesis route. A common synthesis involves the Wittig reaction or olefin metathesis, which can introduce specific impurities. You should anticipate:

  • Geometric Isomer: The most common impurity is its stereoisomer, trans-5-decene.

  • Positional Isomers: Other decene isomers (e.g., 1-decene, 2-decene, 3-decene, 4-decene) may be present from side reactions or isomerization. The separation of these isomers is challenging due to their similar boiling points and mass spectra.[1]

  • Residual Solvents and Reagents: Depending on the synthesis and purification process, trace amounts of solvents (e.g., hexane, dichloromethane, THF) and starting materials may remain.

  • Saturated Hydrocarbons: Decane may be present, resulting from the reduction of decene or as an impurity in the starting materials.

  • Oxidation Products: Alkenes can oxidize over time if not stored properly, leading to the formation of aldehydes, ketones, or epoxides.

Q2: What type of GC column is best suited for separating this compound from its isomers?

A: The separation of alkene isomers, particularly cis/trans pairs and positional isomers, is a significant chromatographic challenge.[1][2]

  • High-Polarity Columns: For resolving cis and trans isomers, a high-polarity stationary phase is generally recommended. Columns with a high cyanopropyl content (e.g., SP-2340, SP-2380) or polyethylene glycol (PEG) phases like Carbowax 20M are effective.[1][2] The polarity of these phases allows them to interact differently with the subtle geometric differences between cis and trans isomers.

  • Liquid Crystal Phases: For the most difficult separations, specialized stationary phases based on nematic liquid crystals offer exceptional selectivity for rigid solute isomers based on their molecular shape.[3]

  • Column Dimensions: A long capillary column (e.g., 60 m or 100 m) with a narrow internal diameter (e.g., 0.25 mm) and a thin film thickness (e.g., 0.25 µm) will provide the high efficiency needed to resolve closely eluting isomers.

Q3: What are the recommended starting GC-MS parameters for a purity analysis?

A: A solid starting point is crucial. The following parameters can be optimized for your specific instrument and column. This method is designed to provide good initial separation for C10 hydrocarbons.

Parameter Recommended Setting Justification
GC System Agilent 8890 GC or equivalentStandard, robust platform for hydrocarbon analysis.
MS System Agilent 5977B MSD or equivalentProvides reliable mass spectra for identification.[4]
Column Agilent DB-WAX (60 m x 0.25 mm, 0.25 µm) or similarA polar PEG column provides good selectivity for alkene isomers.
Inlet Temperature 250°CEnsures complete vaporization of the sample without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overload and ensures sharp peaks for major components.[5]
Injection Volume 1.0 µLStandard volume for routine analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times.
Oven Program 40°C (hold 5 min), ramp 5°C/min to 150°C (hold 0 min)The initial hold helps focus analytes at the column head. The slow ramp is critical for resolving closely boiling isomers.
MS Transfer Line 250°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Energy 70 eVStandard energy for EI, allows for comparison with NIST libraries.[6][7]
Scan Range 35 - 350 m/zCovers the expected mass range for decene and its fragments, while avoiding low-mass interference from air/water.

Q4: How can I definitively confirm the identity of an impurity once a peak is detected?

A: A multi-faceted approach is required for confident identification:

  • Mass Spectral Library Matching: The primary method is to compare the acquired electron ionization (EI) mass spectrum of the unknown peak against a comprehensive, validated library like the NIST/EPA/NIH Mass Spectral Library.[6][7][8] A high match factor (>800) suggests a probable identity. However, be aware that isomers often have nearly identical mass spectra, making this method insufficient on its own.[1]

  • Retention Index (RI) Comparison: The Kovats Retention Index is a powerful tool that normalizes retention times relative to a series of n-alkane standards. By running an n-alkane mix under the exact same conditions as your sample, you can calculate the RI for each impurity and compare it to published values for your specific column phase. This provides a much higher degree of confidence in isomer identification.

  • Analysis of Authentic Standards: The gold standard for confirmation is to inject a pure, certified reference material (CRM) of the suspected impurity.[9] If the retention time and mass spectrum of the reference standard exactly match the unknown peak in your sample under identical conditions, the identification is confirmed.

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Problem: Poor Chromatographic Resolution (Peak Tailing, Fronting, or Broadening)

Q: My peaks are not sharp and symmetrical. Some are tailing, while the main this compound peak looks like it's fronting. What's causing this and how do I fix it?

A: Asymmetrical peak shapes compromise both resolution and the accuracy of integration.[10][11] The cause can be diagnosed by observing which peaks are affected.

// Path for "Yes" - All peaks affected (Physical Issues) physical_issue [label="Likely a Physical Issue in\nthe Flow Path", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cut [label="1. Re-cut the column (10-20 cm)\nEnsure a clean, 90° cut.", shape=box]; check_install [label="2. Check column installation depth\nin the inlet and detector.\nFollow manufacturer's guide.", shape=box]; check_leaks [label="3. Perform a leak check on the\ninlet septum and fittings.", shape=box];

// Path for "No" - Only some peaks affected chemical_issue [label="Likely a Chemical or\nMethodological Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the main peak fronting?", shape=diamond, fillcolor="#FBBC05"];

// Path for Fronting fronting [label="Peak Fronting Causes", shape=box]; reduce_conc [label="1. Dilute the sample.\nFronting is a classic sign of\ncolumn overload.", shape=box]; increase_split [label="2. Increase the split ratio\n(e.g., from 50:1 to 100:1).", shape=box]; check_phase [label="3. Check solvent/stationary phase\ncompatibility. Mismatch can\ncause poor focusing.", shape=box];

// Path for Tailing (Not Fronting) tailing [label="Peak Tailing Causes", shape=box]; active_sites [label="1. Issue is likely active sites.\nReplace the inlet liner with a\nfresh, deactivated liner.", shape=box]; column_contam [label="2. Column may be contaminated.\nBake out the column or trim the\nfirst 10-20 cm.", shape=box];

// Connections start -> q1; q1 -> physical_issue [label=" Yes "]; physical_issue -> check_cut -> check_install -> check_leaks;

q1 -> chemical_issue [label=" No "]; chemical_issue -> q2; q2 -> fronting [label=" Yes "]; fronting -> reduce_conc -> increase_split -> check_phase;

q2 -> tailing [label=" No (Tailing) "]; tailing -> active_sites -> column_contam; } enddot Caption: Decision tree for diagnosing poor GC peak shapes.

  • If All Peaks are Tailing: The problem is likely physical.[10] Start by checking for improper column installation or a poor column cut. A ragged cut can create turbulence and active sites. Also, check for leaks at the inlet, as oxygen can damage the stationary phase.

  • If Only Polar or Active Compounds Tailing: This points to chemical interactions (secondary retention) with "active sites" in the system. These are exposed silanol groups in the inlet liner, on glass wool, or at the head of the column that can interact with analytes. Replace the inlet liner with a fresh, deactivated one and trim 10-20 cm from the front of the column.[10]

  • If the Main Peak is Fronting: Peak fronting is a classic symptom of column overload.[5] The concentration of this compound is too high for the column's capacity. The solution is to either dilute your sample or increase the split ratio to inject less sample onto the column.[5][12]

Problem: Co-elution of this compound and its trans-isomer

Q: I can't achieve baseline separation between this compound and trans-5-decene. How can I improve this resolution?

A: This is a common and difficult separation. Because their mass spectra are virtually identical, chromatographic resolution is the only way to quantify them accurately.

  • Lower the Oven Temperature Ramp Rate: Decrease the temperature ramp to 1-2°C per minute. A slower ramp increases the time analytes spend interacting with the stationary phase, which enhances separation.

  • Optimize Carrier Gas Flow: Ensure your carrier gas flow rate is optimal for your column's internal diameter. For a 0.25 mm ID column, a helium flow rate of ~1.2 mL/min is a good starting point. Deviating too far from the optimal linear velocity will reduce column efficiency.

  • Use a More Selective Column: If optimization fails, your column may not have sufficient selectivity. As mentioned in the FAQ, a highly polar cyanopropylsiloxane column (e.g., SP-2380) or a liquid crystal column will provide the best chance of separation.[3] The ordered structure of these phases allows them to differentiate based on the linear shape of the trans isomer versus the bent shape of the cis isomer.

Problem: Low Sensitivity or No Peaks Detected

Q: I've injected my sample but see very small peaks, or no peaks at all. What should I check?

A: This indicates a problem with sample introduction or detection. Follow this checklist systematically.[11][13]

  • Check the Syringe and Vial: Visually confirm that the autosampler syringe is drawing liquid from the vial and that there is sufficient sample volume.[13] Check that the correct syringe size is installed.[10]

  • Inspect the Inlet: A blocked or leaking inlet septum is a common cause of sample loss. Replace the septum.

  • Verify Gas Flows: Use a digital flow meter to confirm that the carrier gas, split vent, and detector gas flows match the method setpoints. Incorrect flows can prevent the sample from reaching the detector efficiently.[12]

  • Check for Major Leaks: A massive leak in the inlet will prevent the sample from reaching the column.

  • Confirm Detector Operation: For an MS detector, ensure the filament is on and the detector voltage is set correctly. Run a system tune to verify the instrument is functioning properly.[13]

Problem: Ambiguous Mass Spectral Identification for Positional Isomers

Q: My library search identifies a peak as "decene," but I can't tell if it's 2-decene or 3-decene. Their spectra are identical. What can I do?

A: Standard 70 eV EI mass spectra for positional alkene isomers are often indistinguishable because the double bond migrates after ionization, leading to similar fragmentation patterns. To solve this, you need a method to pinpoint the double bond's location.

  • Chemical Derivatization: A highly effective technique is derivatization with dimethyl disulfide (DMDS).[14] This reaction forms a dithioether adduct across the double bond. When this adduct is analyzed by GC-MS, it fragments predictably at the carbon-sulfur bonds, producing fragment ions that clearly indicate the original position of the double bond. This is a definitive method for structural elucidation when isomers are ambiguous.[15][16]

Part 3: Experimental Protocols
Protocol 1: General GC-MS Workflow for Impurity Analysis

This diagram outlines the logical flow for a comprehensive impurity analysis.

// Connections prep_sample -> acq_blank; prep_std -> acq_blank; acq_std -> integrate; integrate -> lib_search -> calc_ri -> confirm_id -> quant -> report; } enddot Caption: General workflow for GC-MS impurity profiling.

Protocol 2: Derivatization with Dimethyl Disulfide (DMDS) for Double Bond Location

This protocol is used when the exact position of the double bond in an unknown decene isomer needs to be determined.[14]

Materials:

  • This compound sample (or collected fraction of the unknown impurity)

  • Dimethyl disulfide (DMDS)

  • Iodine solution (10 mg/mL in diethyl ether)

  • Hexane (GC grade)

  • 2 mL GC vial with screw cap

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the alkene sample in 0.5 mL of hexane in a GC vial.[14]

  • Reagent Addition: Add 0.5 mL of DMDS and 50 µL of the iodine solution to the vial. The iodine acts as a radical initiator.[14]

  • Reaction: Cap the vial tightly. Heat the mixture at 60°C for 2 hours.[14] The reaction mixture will turn colorless as the iodine is consumed.

  • Quenching: Cool the vial to room temperature. Add a few drops of aqueous sodium thiosulfate solution (5% w/v) to quench any remaining iodine.

  • Analysis: Inject 1 µL of the organic (top) layer into the GC-MS using the same chromatographic conditions as the initial analysis.

  • Interpretation: The resulting mass spectrum of the derivatized adduct will show characteristic fragments that reveal the original double bond position. For this compound, the adduct is 5,6-bis(methylthio)decane. The primary fragmentation will occur between C5 and C6, yielding fragment ions at m/z 117 (from the C1-C5 fragment with a methylthio group) and m/z 145 (from the C6-C10 fragment with a methylthio group).

References

Technical Support Center: Strategies to Improve the cis/trans Ratio in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Alkene Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to control the stereochemical outcome of their olefination and reduction reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your syntheses for the desired cis (Z) or trans (E) isomer.

Troubleshooting Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions are cornerstones of organic synthesis for constructing carbon-carbon double bonds. However, controlling the E/Z selectivity can be a significant challenge. This section addresses common issues and provides actionable strategies for improving the stereochemical outcome of your Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a mixture of E and Z isomers. How can I favor the Z-alkene?

A1: Achieving high Z-selectivity in the Wittig reaction is typically accomplished by using unstabilized ylides under salt-free conditions. The stereochemical outcome is determined by the relative rates of formation of the diastereomeric oxaphosphetane intermediates.

  • Underlying Principle: The formation of the cis or trans oxaphosphetane is often under kinetic control. For unstabilized ylides, the transition state leading to the cis-oxaphosphetane, and subsequently the Z-alkene, is favored due to steric interactions.[1]

  • Troubleshooting Steps:

    • Choice of Ylide: Employ unstabilized ylides (where the group attached to the carbanion is an alkyl group). Stabilized ylides, which have an electron-withdrawing group, tend to favor the E-alkene.[2][3]

    • Salt-Free Conditions: The presence of lithium salts can catalyze the equilibration of the intermediate betaines, leading to the thermodynamically more stable E-alkene.[1] To minimize this, use bases that do not introduce lithium cations, such as sodium or potassium bases. If lithium bases are unavoidable, the addition of a lithium-chelating agent may be beneficial.

    • Solvent Choice: Non-polar, aprotic solvents like toluene or THF are generally preferred for enhancing Z-selectivity with unstabilized ylides.[4] Polar aprotic solvents can sometimes favor the E-isomer.[5][6]

    • Temperature: Running the reaction at low temperatures can further enhance kinetic control and favor the formation of the Z-alkene.

Q2: I need the E-alkene from a Wittig reaction, but my unstabilized ylide is giving the Z-isomer. What are my options?

A2: To obtain the E-alkene from an unstabilized ylide, the Schlosser modification is the most effective strategy. This method cleverly inverts the stereochemical course of the reaction.

  • Mechanism Insight: The Schlosser modification involves the deprotonation of the initially formed syn-betaine intermediate with a strong base like phenyllithium at low temperatures. This is followed by protonation to form the more stable anti-betaine, which then eliminates to yield the E-alkene.[2][3][7]

  • Experimental Protocol: Schlosser Modification

    • Perform the initial Wittig reaction with an unstabilized ylide and an aldehyde at low temperature (e.g., -78 °C) to form the betaine intermediate.

    • Add a solution of phenyllithium at the same low temperature to deprotonate the betaine.

    • Introduce a proton source (e.g., a hindered alcohol) to protonate the resulting β-oxido ylide, leading to the threo betaine.

    • Allow the reaction to warm to room temperature to induce elimination to the E-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

The HWE reaction is a powerful alternative to the Wittig reaction, often providing excellent E-selectivity. However, achieving high Z-selectivity requires specific modifications.

Q3: My HWE reaction is not giving the high E-selectivity I expected. How can I improve this?

A3: The HWE reaction typically favors the formation of the thermodynamically more stable E-alkene.[8][9] Poor selectivity can often be traced to reaction conditions or the nature of the phosphonate reagent.

  • Key Factors for High E-Selectivity:

    • Thermodynamic Control: The intermediates in the HWE reaction are generally able to equilibrate, leading to the more stable trans (or E) product.

    • Phosphonate Reagent: Standard diethyl or dimethyl phosphonate reagents are commonly used and are effective for promoting E-selectivity.[10]

    • Base and Cations: The choice of base can influence the outcome. The presence of Li+ can help in stabilizing the transition state leading to the E-alkene.

Q4: How can I obtain the Z-alkene using an HWE-type reaction?

A4: For high Z-selectivity, the Still-Gennari modification is the premier choice.[9][11][12] This method employs phosphonates with electron-withdrawing groups and specific reaction conditions to favor the kinetic Z-product.

  • Mechanistic Rationale: The use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl), accelerates the elimination of the oxaphosphetane intermediate.[8] Under strongly dissociated conditions (potassium base with a crown ether), the reaction is under kinetic control, favoring the formation of the Z-alkene.[13]

  • Still-Gennari Protocol for Z-Alkenes:

    • Reagents: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.

    • Conditions: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[9][13]

Data at a Glance: HWE vs. Still-Gennari
FeatureHorner-Wadsworth-Emmons (HWE)Still-Gennari Modification
Primary Product E-AlkenesZ-Alkenes[9]
Stereoselectivity Control ThermodynamicKinetic[9]
Phosphonate Reagent Dialkyl phosphonoacetatesBis(2,2,2-trifluoroethyl)phosphonoacetates[9]
Typical Conditions NaH or LiCl/amine basesKHMDS, 18-crown-6, -78 °C[9][13]
Advanced Olefination Strategies

For challenging substrates or when other methods fail, the Julia-Kocienski olefination offers an excellent alternative, particularly for the synthesis of E-alkenes.[14][15][16][17]

Q5: When should I consider using the Julia-Kocienski olefination?

A5: The Julia-Kocienski olefination is particularly useful for synthesizing di-, tri-, and tetrasubstituted E-alkenes with high stereoselectivity.[16] It is often successful when Wittig or HWE reactions give poor results.

  • Advantages:

    • High E-selectivity.[15][16][17]

    • Wide functional group tolerance.[14]

    • Can be performed as a one-pot reaction.[15]

Controlling Stereochemistry in Alkyne Reductions

The partial reduction of alkynes is a powerful method for accessing both cis and trans alkenes with high stereoselectivity. The choice of catalyst and reaction conditions is paramount.

Frequently Asked Questions (FAQs)
Q6: I need to synthesize a cis-alkene from an alkyne. Which method should I use?

A6: For the stereoselective synthesis of cis (Z)-alkenes from alkynes, catalytic hydrogenation using a poisoned catalyst is the method of choice. The most common catalyst for this transformation is Lindlar's catalyst .[18][19][20]

  • Mechanism of Action: Lindlar's catalyst consists of palladium deposited on calcium carbonate and "poisoned" with lead acetate and quinoline.[18][20] This deactivation prevents over-reduction to the alkane and facilitates the syn-addition of hydrogen across the triple bond, leading to the cis-alkene.[18][19] The alkyne adsorbs to the surface of the catalyst, and both hydrogen atoms are delivered to the same face of the triple bond.[18]

  • Alternative Catalyst: The P-2 nickel catalyst , a nickel-boron complex, can also be used for the synthesis of cis-alkenes and is sometimes more effective than Lindlar's catalyst.[21][22][23]

  • Troubleshooting Poor cis-Selectivity:

    • Catalyst Activity: Ensure the catalyst is not overly active, which can lead to over-reduction. If using a commercial catalyst, verify its specifications.

    • Reaction Conditions: Use a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and run the reaction at or near atmospheric pressure of hydrogen.

    • Substrate Purity: Impurities in the alkyne starting material can sometimes poison the catalyst.

Q7: How can I selectively synthesize a trans-alkene from an alkyne?

A7: The synthesis of trans (E)-alkenes from alkynes is achieved through a dissolving metal reduction , most commonly using sodium in liquid ammonia .[24][25][26][27]

  • Reaction Mechanism: This reaction proceeds via a radical anion intermediate. The addition of a single electron from the sodium metal to the alkyne forms a radical anion. This is then protonated by the ammonia solvent to give a vinyl radical. The addition of a second electron results in a vinyl anion, which adopts the more stable trans configuration to minimize steric repulsion. Protonation of this anion gives the trans-alkene.[25][28]

  • Key Considerations:

    • Temperature: The reaction is typically carried out at low temperatures (around -78 °C to -33 °C) to maintain the ammonia as a liquid.[24]

    • Proton Source: While ammonia serves as the proton source, a co-solvent like tert-butanol can be added to accelerate the protonation steps.[24]

    • Limitations: This method is not suitable for terminal alkynes as the acidic terminal proton will be deprotonated by the sodium amide formed in the reaction.

Summary of Alkyne Reduction Methods
Desired AlkeneMethodReagentsKey Features
cis (Z)-Alkene Catalytic HydrogenationH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)[18][20] or P-2 Ni[21][22][23]Syn-addition of hydrogen.[18]
trans (E)-Alkene Dissolving Metal ReductionNa (or Li) in liquid NH₃[24][25][27]Anti-addition of hydrogen via a radical anion intermediate.[25]
Visualizing Reaction Pathways

Wittig Reaction Stereochemical Control

Wittig_Stereocontrol cluster_Z Z-Alkene Synthesis cluster_E E-Alkene Synthesis Unstabilized_Ylide Unstabilized Ylide Z_Alkene Z-Alkene Unstabilized_Ylide->Z_Alkene Salt_Free Salt-Free Conditions Salt_Free->Z_Alkene Non_Polar_Solvent Non-Polar Solvent Non_Polar_Solvent->Z_Alkene Stabilized_Ylide Stabilized Ylide E_Alkene E-Alkene Stabilized_Ylide->E_Alkene Schlosser_Mod Schlosser Modification (Unstabilized Ylide) Schlosser_Mod->E_Alkene

Caption: Decision pathway for Wittig reaction stereocontrol.

Alkyne Reduction Stereoselectivity

Alkyne_Reduction cluster_cis cis-Alkene Synthesis cluster_trans trans-Alkene Synthesis Alkyne Internal Alkyne Lindlar H₂, Lindlar's Catalyst (syn-addition) Alkyne->Lindlar Na_NH3 Na, liquid NH₃ (anti-addition) Alkyne->Na_NH3 cis_Alkene cis-Alkene Lindlar->cis_Alkene trans_Alkene trans-Alkene Na_NH3->trans_Alkene

Caption: Methods for stereoselective alkyne reduction.

References

Technical Support Center: Troubleshooting Emulsion Formation in cis-5-Decene Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with emulsion formation during the aqueous workup of cis-5-decene, particularly following its synthesis via the Wittig reaction. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you resolve these common but often frustrating laboratory issues.

Introduction: The Challenge of Emulsions in Alkene Synthesis

The synthesis of alkenes like this compound via the Wittig reaction is a robust and widely used transformation. However, the subsequent liquid-liquid extraction to isolate the product is frequently plagued by the formation of stable emulsions. An emulsion is a mixture of two immiscible liquids, in this case, your organic solvent and the aqueous wash, where one is dispersed in the other as microscopic droplets.[1] This stable dispersion prevents the clean separation of the two layers, trapping your valuable product and making efficient isolation nearly impossible.

This guide will provide a systematic approach to both preventing and breaking these emulsions, with a special focus on the role of a key byproduct from the Wittig reaction: triphenylphosphine oxide (TPPO) .

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it forming during my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] During the workup of this compound synthesized via the Wittig reaction, vigorous shaking of the separatory funnel can create a fine dispersion of one liquid within the other. This emulsion is often stabilized by surfactant-like compounds or fine solid particulates that accumulate at the interface between the two liquids, preventing the droplets from coalescing.[2][3]

Q2: What is the primary cause of emulsion formation in a post-Wittig reaction workup?

The most common culprit is the stoichiometric byproduct of the Wittig reaction: triphenylphosphine oxide (TPPO) .[4][5] TPPO possesses both a polar phosphorus-oxygen bond and nonpolar phenyl groups, giving it amphiphilic character. Molecules with such properties can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing emulsions. Furthermore, phosphine oxides have been explicitly studied and utilized for their surfactant properties and their ability to form emulsions.

Q3: Can other factors contribute to emulsion formation?

Yes. Besides TPPO, other factors can include:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, promoting emulsion formation.[4]

  • Finely Divided Solids: Other insoluble byproducts or unreacted starting materials can act as physical stabilizers at the interface (a phenomenon known as a Pickering emulsion).[6]

  • High Concentration: A high concentration of your crude product and byproducts in the extraction solvent can increase the viscosity and stability of an emulsion.

Q4: I have a persistent emulsion. What is the first and simplest thing I should try?

The first step is always patience . Allow the separatory funnel to stand undisturbed for 15-30 minutes.[1] Often, a mild emulsion will break on its own. You can also try gently swirling the funnel or stirring the interface with a glass rod to encourage the droplets to coalesce. If this fails, the next step is typically a chemical intervention like "salting out".[1]

In-Depth Troubleshooting Guide

Understanding the Root Cause: The Role of Triphenylphosphine Oxide (TPPO)

The Wittig reaction is an olefination reaction where an aldehyde or ketone reacts with a phosphorus ylide to form an alkene.[7] A key driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO).[7][8]

Wittig_Reaction ylide Phosphorus Ylide (Ph₃P=CHR¹) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane carbonyl Aldehyde (R²CHO) carbonyl->oxaphosphetane alkene This compound (Product) oxaphosphetane->alkene  Forms tppo Triphenylphosphine Oxide (TPPO, Byproduct) oxaphosphetane->tppo  Forms

Caption: The Wittig reaction producing the desired alkene and TPPO.

TPPO's physical properties are key to understanding why it causes problems during workup:

  • Poor Solubility: It is poorly soluble in water and non-polar aliphatic solvents like hexane and pentane.[9]

  • Good Solubility: It is soluble in more polar organic solvents like dichloromethane (DCM), ethyl acetate, and ethanol.[9]

This differential solubility, combined with its surfactant-like properties, means that during extraction, TPPO can precipitate as a fine solid at the interface of the organic and aqueous layers or act as a chemical emulsifying agent, leading to a stable, difficult-to-break emulsion.

Troubleshooting Workflow for Emulsion Breaking

If an emulsion has formed, follow this systematic approach to resolve it.

Emulsion_Troubleshooting start Emulsion Formed wait 1. Patience & Gentle Swirl (15-30 min) start->wait resolved1 Resolved wait->resolved1 Yes brine 2. Chemical Intervention: Add Saturated Brine (Salting Out) wait->brine No resolved2 Resolved brine->resolved2 Yes dilute 3. Dilute the Organic Layer (5-10x with extraction solvent) brine->dilute No resolved3 Resolved dilute->resolved3 Yes filter 4. Physical Separation: Filter through Celite® or Glass Wool dilute->filter No resolved4 Resolved filter->resolved4 Yes centrifuge 5. Last Resort: Centrifugation filter->centrifuge No resolved5 Resolved centrifuge->resolved5

Caption: A systematic workflow for troubleshooting emulsions.

Detailed Protocols for Breaking Emulsions
Protocol 1: Salting Out with Brine

This is the most common and often most effective chemical method for breaking emulsions.

  • Principle: Adding a saturated solution of sodium chloride (brine) significantly increases the ionic strength and density of the aqueous layer. This makes it more difficult for non-polar organic molecules to dissolve in the aqueous phase, effectively "pushing" them into the organic layer and destabilizing the emulsion.[1][3]

  • Procedure:

    • To your separatory funnel containing the emulsion, add a volume of saturated brine corresponding to 10-20% of the total aqueous layer volume.

    • Stopper the funnel and do not shake vigorously . Instead, gently invert the funnel 2-3 times or swirl it, allowing the layers to mix without high shear.

    • Allow the funnel to stand for 5-15 minutes. A distinct boundary between the layers should begin to form.

    • Once separated, carefully drain the aqueous layer.

Protocol 2: Dilution of the Organic Phase
  • Principle: Diluting the organic layer can decrease the concentration of emulsifying agents and reduce the overall viscosity of the mixture, which can help break the emulsion.[2]

  • Procedure:

    • If salting out fails, add a significant volume (e.g., 5 to 10 times the original volume) of your organic extraction solvent (e.g., diethyl ether, ethyl acetate) to the separatory funnel.

    • Gently mix as described in the brine protocol.

    • Allow the mixture to stand and observe for separation.

Protocol 3: Filtration through Celite®

This physical method is particularly effective if the emulsion is stabilized by fine solid particles.

  • Principle: Celite® (diatomaceous earth) is an inert filter aid that can trap the fine particulates that are stabilizing the emulsion, allowing the now distinct liquid phases to pass through.[2]

  • Procedure:

    • Prepare a filtration setup with a Büchner funnel and filter flask.

    • Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite®.

    • Wet the Celite® pad with the pure organic solvent used in your extraction and apply a gentle vacuum to pack it down.

    • Carefully pour the entire emulsified mixture onto the Celite® pad.

    • After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.

    • Transfer the filtrate, which should now be biphasic, to a clean separatory funnel to perform the layer separation.

Prevention: The Best Strategy

The most efficient way to deal with an emulsion is to prevent it from forming in the first place.

Strategy 1: Gentle Mixing

Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions to mix the layers. This reduces the shear forces that create fine droplets and is often sufficient for effective extraction.

Strategy 2: Pre-emptive Removal of TPPO

Since TPPO is a primary cause of emulsions, removing it before the aqueous workup can prevent the problem entirely.

  • Principle: TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes, while the non-polar this compound remains in solution.[10]

  • Procedure:

    • After the Wittig reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporation).

    • To the crude residue, add a minimal amount of a more polar solvent in which both your product and TPPO are soluble (e.g., dichloromethane).

    • Add a large excess of a non-polar solvent like hexanes (e.g., 10-20 times the volume of DCM) to the solution while stirring.

    • The TPPO should precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

    • Remove the solid TPPO by vacuum filtration.

    • The filtrate, now largely free of TPPO, can be carried forward to the standard aqueous workup with a much-reduced risk of emulsion formation.

Physical and Chemical Data
CompoundMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Solubility
This compound 140.27~0.75170-171 (at 760 mmHg); 60 (at 20 mmHg)Insoluble in water; Soluble in common organic solvents (ether, hexanes, DCM)
Triphenylphosphine Oxide (TPPO) 278.281.21360Poorly soluble in water, hexanes, cold ether; Soluble in DCM, EtOAc, Toluene, Ethanol

Data sourced from[9][11][12].

References

Technical Support Center: Purification of cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of cis-5-decene. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating high-purity this compound from isomeric mixtures or reaction byproducts. Standard fractional distillation is often insufficient for separating cis- and trans-5-decene due to their nearly identical boiling points. This guide provides in-depth troubleshooting and FAQs for alternative, field-proven purification methodologies.

General FAQs: The Challenge of Purifying this compound

Q1: Why is the separation of cis- and trans-5-decene so difficult?

The primary challenge lies in the subtle physical differences between the two geometric isomers. Their molecular weights are identical, and their structural variance results in very close boiling points, rendering simple distillation ineffective.[1] The cis isomer's "U" shape can give it slightly different polarity and packing characteristics compared to the more linear trans isomer, and these subtle differences must be exploited for successful separation.[2]

Q2: What are the primary alternative methods to standard distillation for this separation?

When standard distillation fails, the strategy shifts from exploiting boiling point differences to leveraging other physicochemical properties. The most effective alternative methods are:

  • Argentation Chromatography: Exploits the differential interaction of cis and trans double bonds with silver ions.

  • Preparative Gas Chromatography (pGC): Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

  • High-Performance Liquid Chromatography (HPLC): Utilizes high pressure to achieve separations based on polarity and other interactions with a packed column.

For industrial-scale separations, advanced distillation techniques like extractive or azeotropic distillation might be considered, though these are complex to develop.[3][4][5]

Table 1: Comparison of Alternative Purification Methods

MethodPrinciple of SeparationTypical ScalePurity AchievableKey AdvantagesKey Disadvantages
Argentation Chromatography Reversible π-complex formation with silver ions.[6][7]mg to multi-gram>99%High selectivity for isomers, cost-effective for lab scale.Silver leaching risk, requires specific stationary phase preparation.
Preparative GC (pGC) Differential partitioning in the gas phase.[8][9]mg to gram>99%Excellent resolution for volatile compounds, automated.Requires specialized equipment, limited throughput, thermal degradation risk.
Preparative HPLC Differential partitioning in the liquid phase.mg to multi-gram>98%Highly versatile, room temperature operation.Can be difficult to find a suitable column/mobile phase combination, solvent intensive.[10]
Extractive/Azeotropic Distillation Alteration of relative volatility by adding a solvent/entrainer.[3][4][5]kg to Tonne>95%Suitable for very large-scale continuous processing.Complex process design, requires significant development and specific solvents.[11][12]

Method 1: Argentation (Silver Nitrate) Chromatography

This technique is a powerful and well-established method for separating unsaturated compounds, particularly cis/trans isomers.[7][13][14] The principle is based on the reversible formation of π-complexes between the alkene's double bond and silver ions (Ag⁺) immobilized on a solid support, typically silica gel.[6] The more sterically accessible double bond of the cis isomer forms a stronger complex than the trans isomer, leading to its stronger retention on the column.

Troubleshooting & FAQs for Argentation Chromatography

Q1: I'm getting poor separation; both isomers are eluting together. What should I do?

This is a common issue that can usually be resolved by addressing one of three areas:

  • Silver Nitrate Loading: The percentage of AgNO₃ on the silica is critical. For challenging separations, a higher loading (e.g., 10-15% by weight) is often necessary. Ensure the AgNO₃ is evenly distributed during slurry preparation.

  • Mobile Phase Polarity: Start with a very non-polar mobile phase, such as pure hexane or pentane. The trans isomer should elute first. To elute the more strongly bound cis isomer, you must gradually increase the mobile phase polarity by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane.[13] Avoid polar protic solvents like methanol or water, as they can cause silver nitrate to leach from the support.[13]

  • Column Packing and Dimensions: A long, narrow column provides more theoretical plates and better resolution than a short, wide one. Ensure the column is packed uniformly without air bubbles or channels.

Q2: My purified fractions are contaminated with silver. How can I prevent this and remove it?

Silver leaching is a known issue, especially if the mobile phase polarity is too high.

  • Prevention: Strictly avoid polar protic solvents (alcohols, water). Use ethers or chlorinated solvents to increase polarity if necessary.

  • Removal: If silver contamination is detected (e.g., by ICP-MS), the purified fraction can be passed through a plug of clean silica or a specialized silver scavenger resin to remove the dissolved Ag⁺ ions.

Q3: How can I monitor the separation using Thin-Layer Chromatography (TLC)?

You can use TLC plates impregnated with silver nitrate to develop your method. The same principle applies: the cis isomer will have a lower Rf value than the trans isomer. To visualize the spots, which are often UV-inactive, spray the plate with a staining solution (e.g., phosphomolybdic acid or a sulfuric acid/vanillin stain) and gently heat it.

Experimental Protocol: Argentation Column Chromatography
  • Preparation of AgNO₃-Silica Gel:

    • Dissolve the required amount of silver nitrate in deionized water or methanol.

    • In a round-bottom flask, create a slurry of silica gel in a volatile solvent like dichloromethane.

    • Add the AgNO₃ solution to the silica slurry and mix thoroughly.

    • Remove the solvent under reduced pressure (rotary evaporator) in the dark (wrap the flask in foil) until a free-flowing, dry powder is obtained. Protect from light as much as possible to prevent silver reduction.

  • Column Packing:

    • Pack the column using a wet slurry method with your initial, non-polar eluent (e.g., hexane).

  • Sample Loading & Elution:

    • Dissolve the crude cis/trans-5-decene mixture in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the non-polar solvent, collecting fractions. The trans isomer will elute first.

    • Monitor the fractions by TLC or GC.

    • Once the trans isomer has been fully eluted, gradually increase the eluent polarity (e.g., from 100% hexane to 99:1 hexane:diethyl ether) to elute the more tightly bound cis isomer.

G cluster_prep Stationary Phase Preparation cluster_chrom Chromatography cluster_analysis Analysis p1 Dissolve AgNO3 in Water/Methanol p3 Combine and Mix (Protect from Light) p1->p3 p2 Slurry Silica Gel in DCM p2->p3 p4 Evaporate Solvent (Rotovap) p3->p4 c1 Pack Column with AgNO3-Silica & Hexane p4->c1 c2 Load Crude Mixture c1->c2 c3 Elute with Hexane (Collect trans-isomer) c2->c3 c4 Increase Polarity (e.g., add Ether) c3->c4 a1 Monitor Fractions (TLC or GC) c3->a1 c5 Elute and Collect cis-isomer c4->c5 c5->a1 a2 Combine Pure Fractions a1->a2 G carrier Carrier Gas (He, H2, N2) injector Injector Port carrier->injector column GC Column (in Oven) injector->column splitter Effluent Splitter column->splitter detector Detector (e.g., FID) splitter->detector ~1% trap1 Collection Trap 1 (trans-isomer) splitter->trap1 ~99% trap2 Collection Trap 2 (cis-isomer) splitter->trap2 data Data System detector->data waste Waste trap1->waste trap2->waste G start Goal: Separate cis/trans Isomers s1 Screen Columns (C18, C30, Phenyl) start->s1 s2 Screen Mobile Phases (Acetonitrile, Methanol, Water) start->s2 s3 Is Separation Achieved? s1->s3 s2->s3 s4 Optimize Mobile Phase (Add Modifiers, Adjust Ratio) s3->s4 No s5 Optimize Conditions (Flow Rate, Temperature) s3->s5 Yes s4->s3 s6 Method is Ready for Scale-Up s5->s6

References

effect of solvent on the stereoselectivity of cis-5-decene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of cis-5-decene. This document is designed for researchers, chemists, and drug development professionals who require precise control over alkene geometry. Here, we address common experimental challenges, explain the causality behind procedural choices, and provide validated protocols to enhance the stereoselectivity of your synthesis, with a specific focus on the critical role of the solvent.

Frequently Asked Questions (FAQs): Initial Considerations
Q1: I need to synthesize this compound with high stereoselectivity. Which synthetic method should I choose?

A1: You have two primary, high-yielding strategies: the semi-hydrogenation of an alkyne or the Wittig olefination.

  • Semi-hydrogenation of 5-Decyne: This is often the most reliable method for obtaining high cis selectivity.[1] Using a "poisoned" catalyst, such as Lindlar's catalyst, facilitates the syn-addition of hydrogen across the triple bond, almost exclusively yielding the cis (or Z) alkene.[2][3][4] The stereochemical outcome is primarily dictated by the catalyst surface, not the solvent.

  • Wittig Reaction: This classic olefination method involves reacting an aldehyde (e.g., pentanal) with a phosphonium ylide (e.g., the ylide derived from pentyltriphenylphosphonium bromide). For simple alkyl-substituted (non-stabilized) ylides, the Wittig reaction kinetically favors the cis (Z) alkene.[5] However, stereoselectivity is highly sensitive to reaction conditions, especially the choice of solvent and the presence of lithium salts.[6]

Recommendation: For the highest and most robust cis-selectivity, Lindlar hydrogenation is the preferred method . If the Wittig reaction is necessary due to precursor availability or functional group compatibility, careful control of the solvent system is paramount.

Q2: Why is the solvent so critical in the Wittig reaction but less so for stereocontrol in Lindlar hydrogenation?

A2: The difference lies in the reaction mechanisms.

  • In Lindlar hydrogenation , the alkyne adsorbs onto the solid palladium catalyst surface. Hydrogen atoms are then delivered from the catalyst surface to the same face of the alkyne (syn-addition), directly forming the cis-alkene, which then desorbs before it can be further reduced.[2][4] The solvent's main roles are to dissolve the starting alkyne and facilitate its access to the heterogeneous catalyst. Solvents like ethanol, ethyl acetate, or hexane are common choices.[2][7]

  • The Wittig reaction proceeds through intermediates in solution whose relative stabilities and rates of formation are influenced by the solvent.[6] The reaction involves a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[8][5] Under salt-free conditions, the formation of the cis-oxaphosphetane is kinetically faster. Polar aprotic solvents can influence the transition state energies, often enhancing this kinetic preference and leading to higher cis-alkene selectivity.[9]

Troubleshooting Guide 1: Semi-Hydrogenation of 5-Decyne

This method is generally robust, but issues can arise.

Q3: My hydrogenation of 5-decyne is producing a significant amount of decane (over-reduction). What's wrong?

A3: Over-reduction is a classic sign of excessive catalyst activity.

  • Cause: The "poison" in the Lindlar catalyst (typically lead acetate or quinoline) is designed to reduce the palladium's activity just enough to stop the reaction at the alkene stage.[4][7][10] If your catalyst is too "active," it will continue to hydrogenate the newly formed this compound to decane.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Ensure you are using a properly prepared Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead).[3][7] Commercial sources are generally reliable.

    • Add a Co-catalyst/Poison: For sensitive substrates, adding a small amount of quinoline (1-2 equivalents relative to the lead poison) to the reaction mixture can further moderate the catalyst's activity and improve selectivity.[7]

    • Control Hydrogen Pressure: Use a balloon filled with H₂ gas (approx. 1 atm).[2][7] High-pressure hydrogenation setups will almost certainly lead to over-reduction.

    • Monitor the Reaction Closely: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately once the starting alkyne has been consumed.

Q4: My reaction is very slow or has stalled completely. How can I fix this?

A4: A stalled reaction typically points to catalyst deactivation or poor reaction setup.

  • Cause: The catalyst's active sites can be blocked by impurities. The solvent plays a role here.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, anhydrous solvents. Impurities, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.

    • Agitation: The reaction involves a solid catalyst, a liquid solvent, and a gas (H₂). Vigorous stirring is essential to ensure efficient mass transport of the reactants to the catalyst surface.[7]

    • Catalyst Loading: While typically used at 5-10% w/w relative to the alkyne, a stalled reaction may benefit from a slightly higher catalyst loading.[7]

    • Purge the System: Ensure the reaction vessel was properly purged with an inert gas (nitrogen or argon) before introducing the solvent, substrate, and hydrogen. Oxygen can deactivate the catalyst.

Troubleshooting Guide 2: Wittig Reaction for this compound

This route requires more finesse to achieve high cis-selectivity. The primary challenge is controlling the cis:trans (Z:E) ratio.

Q5: My Wittig reaction is giving me a nearly 1:1 mixture of cis- and trans-5-decene. How do I increase the amount of the cis isomer?

A5: This is a common and critical issue directly addressed by solvent choice and reaction conditions. To favor the cis (Z) product from a non-stabilized ylide, you must ensure the reaction is under kinetic control.

  • Cause: The formation of the trans (E) alkene often arises from the equilibration of reaction intermediates, a process favored by certain solvents and the presence of lithium salts.[8][6] The initial, kinetically favored product is the cis-alkene.

  • Troubleshooting Steps:

    • Solvent Selection is Key: The choice of solvent has a profound impact.

      • Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices. They can accelerate the irreversible decomposition of the cis-oxaphosphetane to the cis-alkene before it has a chance to equilibrate to the more stable trans intermediate.

      • Avoid Protic Solvents: Alcohols (like ethanol or methanol) can facilitate the formation of betaine intermediates and promote equilibration, leading to lower cis-selectivity.

      • Avoid Nonpolar Solvents: Solvents like THF or diethyl ether can work but often give lower selectivity than DMF, especially if lithium salts are present.[8]

    • Eliminate Lithium Salts: The most common way to generate an ylide is by deprotonating the phosphonium salt with a strong base like n-butyllithium (nBuLi). This introduces Li⁺ ions, which can coordinate to the intermediates and promote equilibration, leading to the trans product.[8][5]

      • Use a "Salt-Free" Ylide Preparation: Use bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) to generate the ylide. This avoids lithium ions and significantly boosts cis-selectivity.

    • Add Iodide Salts: If you must use a lithium base, adding sodium iodide or lithium iodide to the reaction in a solvent like DMF can dramatically increase the Z-selectivity, often to >95%.[8] The iodide is thought to displace the lithium from the betaine, preventing equilibration.

Data Summary: Solvent Effect on Wittig Stereoselectivity (Non-Stabilized Ylide)
SolventTypical BaseAdditiveExpected OutcomeRationale
Tetrahydrofuran (THF)nBuLiNonePoor cis-selectivityLi⁺ promotes equilibration to the more stable trans intermediate.
Tetrahydrofuran (THF)NaHMDSNoneModerate cis-selectivity"Salt-free" conditions favor the kinetic cis product.
Dimethylformamide (DMF)NaHMDSNoneGood cis-selectivityPolar aprotic solvent favors kinetic pathway.
Dimethylformamide (DMF)nBuLiNaI / LiIExcellent cis-selectivity Iodide additive prevents Li⁺-catalyzed equilibration.[8]
Visualizing the Wittig Reaction Pathway

The solvent influences the energy landscape of the reaction, determining whether it proceeds under kinetic or thermodynamic control.

Wittig_Mechanism Reactants Ylide + Aldehyde TS_cis TS (Puckered) [Lower Energy Barrier] TS_trans TS (Planar) [Higher Energy Barrier] invis1 Reactants->invis1 Oxa_cis cis-Oxaphosphetane (Kinetic Product) Oxa_trans trans-Oxaphosphetane (Thermodynamic Product) Oxa_cis->Oxa_trans Prod_cis cis-Alkene Oxa_cis->Prod_cis k_decomp (fast) Favored in Polar Aprotic Solvents Prod_trans trans-Alkene Oxa_trans->Prod_trans k_decomp invis1->Oxa_cis k_cis (fast) invis1->Oxa_trans k_trans (slow) invis2

References

Validation & Comparative

A Spectroscopic Showdown: Differentiating cis-5-Decene and trans-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the realm of organic chemistry, the subtle yet profound differences between geometric isomers can dictate reaction pathways, biological activity, and material properties. For researchers and drug development professionals, the unambiguous identification of cis and trans isomers is paramount. This guide provides an in-depth spectroscopic comparison of cis-5-decene and trans-5-decene, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy to elucidate their distinct structural signatures. While spectral data for trans-5-decene is readily available, obtaining a complete experimental dataset for this compound from public databases proved challenging. Therefore, this guide will utilize the available data for trans-5-decene and supplement with established principles and representative data for cis-alkenes to provide a comprehensive comparative analysis.

The Structural Nuances: A Tale of Two Isomers

This compound and trans-5-decene share the same molecular formula (C₁₀H₂₀) and connectivity, but differ in the spatial arrangement of their butyl substituents across the carbon-carbon double bond. In the cis isomer, the butyl groups reside on the same side of the double bond, leading to steric strain and a bent molecular shape. Conversely, the trans isomer positions the butyl groups on opposite sides, resulting in a more linear and sterically relaxed conformation. These geometric distinctions give rise to unique vibrational and electronic environments, which are readily probed by spectroscopic techniques.

Infrared (IR) Spectroscopy: Unmasking Vibrational Fingerprints

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The key to differentiating cis- and trans-5-decene lies in the "fingerprint region" of the IR spectrum, specifically the out-of-plane C-H bending vibrations.

The trans isomer, possessing a center of symmetry, exhibits a strong and characteristic absorption band for the out-of-plane C-H wagging of the vinylic hydrogens around 965 cm⁻¹.[1][2] This band is often sharp and intense, serving as a reliable diagnostic marker for a trans-disubstituted alkene. In contrast, the corresponding C-H out-of-plane bend for the cis isomer is typically found around 675-730 cm⁻¹ and is often broader and weaker.[2]

The C=C stretching vibration also offers a point of comparison. Due to the higher symmetry of the trans isomer, the change in dipole moment during the C=C stretch is minimal, resulting in a very weak or sometimes absent IR absorption band around 1670 cm⁻¹. The cis isomer, being less symmetric, generally shows a weak to medium absorption band for the C=C stretch around 1658 cm⁻¹.

Table 1: Comparative IR Absorption Data for cis- and trans-Disubstituted Alkenes

Vibrational ModeThis compound (Predicted)trans-5-Decene (Experimental)
=C-H Stretch~3020 cm⁻¹~3020 cm⁻¹
C=C Stretch~1658 cm⁻¹ (weak to medium)~1670 cm⁻¹ (very weak or absent)
C-H Out-of-Plane Bend~675-730 cm⁻¹ (broad)~965 cm⁻¹ (strong, sharp)
Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample

The following protocol outlines the steps for obtaining an IR spectrum of a liquid sample, such as cis- or trans-5-decene, using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR).

Caption: Workflow for acquiring an FTIR-ATR spectrum of a liquid sample.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry before proceeding.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the liquid sample (cis- or trans-5-decene) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum: Acquire the spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Post-Measurement Cleaning: Immediately after the measurement, clean the ATR crystal thoroughly with the appropriate solvent to prevent sample residue from contaminating future measurements.

  • Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, baseline correction and ATR correction. Analyze the peak positions and intensities to identify the characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between cis and trans isomers, primarily through the analysis of proton (¹H) NMR coupling constants and chemical shifts.

¹H NMR Spectroscopy

The most definitive feature for differentiating cis- and trans-5-decene in their ¹H NMR spectra is the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons. The Karplus relationship describes the dependence of the ³JHH coupling constant on the dihedral angle between the coupled protons.

  • In trans-5-decene, the vinylic protons have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 11-18 Hz.

  • In this compound, the dihedral angle between the vinylic protons is approximately 0°, leading to a smaller coupling constant, generally between 6-14 Hz.

This significant and predictable difference in coupling constants provides an unambiguous method for assigning the stereochemistry of the double bond.

The chemical shifts of the vinylic protons can also differ, although this is a less reliable indicator than the coupling constants. Generally, the vinylic protons of the cis isomer are slightly more shielded (appear at a lower ppm value) than those of the trans isomer.

¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are influenced by the steric environment. The "gamma-gauche effect" is particularly relevant here. In this compound, the carbon atoms of the butyl chains are in a gauche arrangement relative to each other, leading to steric compression and a shielding effect. Consequently, the allylic carbons (C4 and C7) and the subsequent carbons in the chain of the cis isomer will appear at a higher field (lower ppm value) compared to the corresponding carbons in the less sterically hindered trans isomer. The vinylic carbons (C5 and C6) also show a slight upfield shift in the cis isomer compared to the trans isomer.

Table 2: Comparative NMR Data for cis- and trans-5-Decene

ParameterThis compound (Predicted)trans-5-Decene (Experimental/Predicted)
¹H NMR
Vinylic Proton Chemical Shift (δ)~5.3-5.4 ppm~5.4-5.5 ppm
Vinylic Proton Coupling Constant (³JHH)~10-12 Hz~15-16 Hz
¹³C NMR
Vinylic Carbon Chemical Shift (δ)~129-130 ppm~130-131 ppm
Allylic Carbon Chemical Shift (δ)~27-28 ppm~32-33 ppm
Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following protocol outlines the general steps for acquiring a high-resolution ¹H NMR spectrum of a liquid sample.

Caption: Workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition: Set the appropriate acquisition parameters, including the pulse width, acquisition time, and number of scans. Acquire the Free Induction Decay (FID).

  • Data Processing: Perform a Fourier transform (FT) on the FID to convert it from the time domain to the frequency domain. Phase the resulting spectrum and perform baseline correction.

  • Spectral Analysis: Reference the spectrum to the TMS signal (0 ppm). Integrate the signals to determine the relative number of protons and measure the coupling constants of the vinylic protons to distinguish between the cis and trans isomers.

Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it relies on a different physical principle: inelastic scattering of light. A key difference is the selection rule: Raman activity depends on a change in the polarizability of a molecule during a vibration, whereas IR activity depends on a change in the dipole moment.

This difference in selection rules makes Raman spectroscopy particularly useful for studying the C=C bond in alkenes. The C=C stretching vibration in a symmetrically substituted trans alkene, which is weak or absent in the IR spectrum, often gives rise to a strong and sharp band in the Raman spectrum.[3] This is because the polarizability of the C=C bond changes significantly during the stretching vibration. In the less symmetric cis isomer, the C=C stretch is also Raman active, but its intensity can be weaker compared to the trans isomer.

The position of the C=C stretching band can also be informative. In some cases, the C=C stretch of the cis isomer appears at a slightly higher wavenumber than that of the trans isomer.

Table 3: Comparative Raman Spectroscopy Data for cis- and trans-Disubstituted Alkenes

Vibrational ModeThis compound (Predicted)trans-5-Decene (Experimental/Predicted)
C=C Stretch~1655-1660 cm⁻¹ (medium to strong)~1670-1675 cm⁻¹ (strong)
=C-H BendBands in the 1250-1350 cm⁻¹ regionBands in the 1250-1350 cm⁻¹ region
Experimental Protocol: Acquiring a Raman Spectrum of a Liquid Sample

The following protocol describes the general procedure for obtaining a Raman spectrum of a liquid sample.

Caption: Workflow for acquiring a Raman spectrum of a liquid sample.

Step-by-Step Methodology:

  • Sample Preparation: Place the liquid sample in a suitable container, such as a glass vial or a quartz cuvette.

  • Instrument Setup: Place the sample holder in the spectrometer's sample compartment.

  • Laser Alignment: Carefully align the laser beam to focus on the liquid sample. Adjust the focus to maximize the Raman signal.

  • Acquisition Parameters: Set the appropriate experimental parameters, including laser power, exposure time, and number of accumulations. It is crucial to use a laser wavelength that does not cause fluorescence in the sample.

  • Spectrum Acquisition: Acquire the Raman spectrum.

  • Data Processing: Process the spectrum by removing cosmic rays, performing baseline correction, and, if necessary, subtracting any solvent signals. Analyze the positions and relative intensities of the Raman bands to identify the characteristic vibrations.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The spectroscopic differentiation of this compound and trans-5-decene is a clear demonstration of how subtle changes in molecular geometry lead to distinct and measurable physical properties. For unequivocal identification, a multi-technique approach is recommended.

  • ¹H NMR spectroscopy stands out as the most definitive method, with the significant difference in the vicinal coupling constants of the vinylic protons providing a "gold standard" for assignment.

  • IR spectroscopy offers a rapid and straightforward method, where the presence of a strong band around 965 cm⁻¹ is a clear indicator of the trans isomer, while its absence and the appearance of a band around 700 cm⁻¹ suggests the cis isomer.

  • Raman spectroscopy serves as an excellent complementary technique, particularly for observing the C=C stretching vibration, which is often strong for the trans isomer.

By understanding the theoretical underpinnings of each technique and applying rigorous experimental protocols, researchers can confidently distinguish between these and other geometric isomers, ensuring the accuracy and integrity of their scientific endeavors.

References

Validating the Stereochemistry of cis-5-Decene: A Comprehensive 2D NMR Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, the precise determination of molecular structure is paramount. Geometric isomers, such as the cis and trans configurations of alkenes, can exhibit vastly different biological activities and physical properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of cis-5-decene. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a self-validating system for stereochemical assignment.

The Challenge: Differentiating cis and trans Isomers

While 1D ¹H NMR is a cornerstone of structural elucidation, it often falls short in distinguishing between certain isomers. For a symmetrically substituted alkene like 5-decene, the ¹H NMR spectrum of both the cis and trans isomers would show similar multiplets for the olefinic and aliphatic protons, making a definitive assignment challenging based on chemical shifts alone. The vicinal coupling constant (³J) between the olefinic protons is a key differentiator, with cis couplings typically in the range of 6-14 Hz and trans couplings being larger, around 11-18 Hz.[1] However, in cases of complex or overlapping multiplets, extracting this coupling constant can be difficult. This is where the power of two-dimensional NMR comes to the fore, providing a robust and unequivocal solution.

A Multi-faceted Approach: The 2D NMR Toolkit

A comprehensive 2D NMR analysis provides a detailed map of the molecule's connectivity and spatial arrangement. For the validation of this compound, a suite of experiments is employed, each providing a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to establish the spin systems within the molecule, tracing the connectivity of the aliphatic chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons, providing a clear map of one-bond C-H connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for piecing together the carbon skeleton and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the keystone experiment for determining stereochemistry. NOESY identifies protons that are close to each other in space, regardless of their through-bond connectivity. For this compound, a clear NOE correlation between the two olefinic protons is the definitive proof of their cis relationship.

Predicted NMR Data for this compound

To illustrate the principles of 2D NMR analysis, we will use predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift increments and typical values for similar aliphatic alkenes.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1, 10~ 0.9 (t)~ 14.0
2, 9~ 1.3 (sextet)~ 22.5
3, 8~ 1.4 (quintet)~ 31.5
4, 7~ 2.0 (q)~ 29.7
5, 6~ 5.4 (t)~ 130.0

Note: Multiplicities are abbreviated as t = triplet, q = quartet, quintet, sextet.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR data on a Bruker spectrometer running TopSpin software. Similar principles apply to other NMR platforms like JEOL.

Sample Preparation
  • Dissolve approximately 5-10 mg of the 5-decene sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a standard 5 mm NMR tube.

1D ¹H NMR Acquisition

A high-quality 1D ¹H spectrum is essential for setting up the 2D experiments.

  • Insert the sample into the spectrometer.

  • Lock and shim the instrument.

  • Acquire a standard 1D ¹H spectrum to check the sample concentration and determine the spectral width.

2D NMR Data Acquisition Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Analysis A 1. 1D ¹H Spectrum B 2. COSY A->B Set spectral width C 3. HSQC A->C Set spectral width D 4. HMBC A->D Set spectral width E 5. NOESY A->E Set spectral width F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Referencing H->I J COSY: H-H Connectivity I->J K HSQC: C-H Connectivity I->K L HMBC: Long-range C-H I->L M NOESY: Spatial Proximity I->M N Structure Validation J->N K->N L->N M->N

Workflow for 2D NMR based structural validation.

Table 2: Typical Acquisition Parameters for 2D NMR Experiments

ParameterCOSYHSQCHMBCNOESY
Pulse Programcosygpqfhsqcedetgpsisp2.2hmbcgplpndqfnoesygpph
Number of Scans (ns)2-42-48-168-16
Number of Increments (F1)256-512256256-400256-400
Spectral Width (F2)Set from ¹H spectrumSet from ¹H spectrumSet from ¹H spectrumSet from ¹H spectrum
Spectral Width (F1)Same as F2Set from ¹³C spectrumSet from ¹³C spectrumSame as F2
Relaxation Delay (d1)1.5-2.0 s1.5-2.0 s1.5-2.0 s1.5-2.0 s
NOESY Mixing Time (d8)---0.5-1.0 s

Note: These are starting parameters and may need to be optimized based on the specific instrument and sample.

Data Processing and Interpretation

Once the data is acquired, it needs to be processed, which typically involves Fourier transformation, phase correction, and baseline correction. Software such as TopSpin or Mnova can be used for this purpose.[2][3][4]

COSY Spectrum Analysis

The COSY spectrum will show correlations between adjacent protons. We expect to see cross-peaks connecting:

  • H-1 and H-2

  • H-2 and H-3

  • H-3 and H-4

  • H-4 and H-5 (the olefinic proton)

This confirms the connectivity of the butyl chains.

HSQC and HMBC Spectra Analysis

The HSQC spectrum will show a correlation peak for each proton and its directly attached carbon. The HMBC spectrum will reveal the connectivity across the molecule. Key expected HMBC correlations include:

  • A correlation between the olefinic proton (H-5) and the allylic carbon (C-4) and the other olefinic carbon (C-6).

  • Correlations between the allylic protons (H-4) and the olefinic carbons (C-5 and C-6).

The Decisive Experiment: NOESY

The NOESY spectrum provides through-space correlations. For this compound, the two olefinic protons (H-5 and H-6) are on the same side of the double bond and therefore in close spatial proximity. This will result in a distinct cross-peak in the NOESY spectrum. In contrast, for the trans isomer, these protons are on opposite sides of the double bond and are too far apart to produce a significant NOE.

G cluster_0 This compound cluster_1 trans-5-Decene cluster_2 NOESY Correlation cis cis H5_cis H-5 NOE Strong NOE H6_cis H-6 trans trans H5_trans H-5 noNOE No NOE H6_trans H-6

Spatial proximity of olefinic protons in cis and trans isomers.

The presence of this H-5 to H-6 NOE cross-peak is the definitive experimental evidence that validates the cis stereochemistry of the double bond in 5-decene.

Conclusion

The structural validation of this compound serves as a clear example of the power of 2D NMR spectroscopy in modern chemical analysis. While 1D NMR can provide initial clues, a combination of COSY, HSQC, HMBC, and crucially, NOESY experiments, provides an irrefutable body of evidence. The through-bond correlations establish the carbon skeleton and proton assignments, while the through-space NOE correlation between the olefinic protons unequivocally confirms the cis geometry. This self-validating system of experiments ensures the highest level of confidence in structural assignment, a critical requirement in research, and particularly in the development of new therapeutics.

References

A Comparative Guide to the Synthesis of cis-5-Decene for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the stereoselective synthesis of alkenes remains a cornerstone, with cis-(or Z)-alkenes serving as crucial intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. The seemingly simple molecule, cis-5-decene, presents a valuable case study for comparing the efficacy, practicality, and stereochemical control of various synthetic methodologies. This guide provides an in-depth, objective comparison of the three primary routes to this compound: the Wittig reaction, the partial hydrogenation of 5-decyne via Lindlar catalysis, and Z-selective olefin metathesis.

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic route selection. The discussion moves beyond a mere listing of procedures to delve into the mechanistic underpinnings and practical considerations of each method, grounded in experimental data.

The Wittig Reaction: A Classic Approach to C=C Bond Formation

The Wittig reaction, a Nobel Prize-winning transformation, constructs an alkene from a carbonyl compound and a phosphorus ylide.[1] For the synthesis of cis-alkenes, the use of non-stabilized ylides is paramount.[2][3][4]

Mechanistic Rationale for Z-Selectivity

The stereochemical outcome of the Wittig reaction is dictated by the kinetics of the formation of the oxaphosphetane intermediate.[3] With non-stabilized ylides (where the group attached to the carbanion is an alkyl group), the initial addition to the aldehyde is rapid and irreversible, proceeding through a puckered transition state. This transition state favors the arrangement where the bulky substituents on the aldehyde and the ylide are positioned anti to each other, leading to the syn-oxaphosphetane. Subsequent syn-elimination of triphenylphosphine oxide from this intermediate yields the cis-alkene.[2]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation n-BuLi n-Butyllithium (strong base) Phosphonium_Salt Butyltriphenylphosphonium bromide n-BuLi->Phosphonium_Salt Deprotonation Ylide Butylidenetriphenylphosphorane (non-stabilized ylide) Phosphonium_Salt->Ylide Aldehyde Pentanal Ylide->Aldehyde [2+2] Cycloaddition Oxaphosphetane syn-Oxaphosphetane (intermediate) Aldehyde->Oxaphosphetane cis_Alkene This compound Oxaphosphetane->cis_Alkene syn-Elimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Workflow for the Z-selective Wittig reaction.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is a representative procedure adapted from established methodologies for non-stabilized Wittig reactions.[5][6][7]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. Allow the resulting deep red or orange solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide, is then purified by column chromatography on silica gel to afford pure this compound.

Lindlar Hydrogenation: Stereospecific Reduction of an Alkyne

The partial hydrogenation of an internal alkyne, 5-decyne, is a highly effective and direct route to this compound. The key to success lies in the use of a "poisoned" catalyst, most famously the Lindlar catalyst, which prevents over-reduction to the corresponding alkane.[8][9]

Mechanistic Rationale for cis-Selectivity

The Lindlar catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, provides a surface for the syn-addition of hydrogen to the alkyne.[1][10] The alkyne adsorbs onto the catalyst surface, and both hydrogen atoms are delivered to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene.[9] The "poison" deactivates the most active sites on the palladium surface, reducing the catalyst's activity enough to prevent the subsequent hydrogenation of the newly formed alkene.[1][8]

Lindlar_Mechanism cluster_0 Catalytic Cycle Alkyne 5-Decyne Catalyst_Surface Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Alkyne->Catalyst_Surface Adsorption Adsorbed_Complex Adsorbed Alkyne-H₂ Complex Catalyst_Surface->Adsorbed_Complex cis_Alkene This compound Adsorbed_Complex->cis_Alkene syn-Addition of H₂ H2 H₂ H2->Catalyst_Surface

Caption: Heterogeneous hydrogenation on the Lindlar catalyst surface.

Experimental Protocol: Synthesis of this compound via Lindlar Hydrogenation

This protocol is based on well-established procedures for the semi-hydrogenation of internal alkynes.[11][12]

  • Reaction Setup: To a round-bottom flask, add 5-decyne (1.0 equivalent) and a suitable solvent such as ethyl acetate or hexane. Add the Lindlar catalyst (5% palladium on calcium carbonate, poisoned with lead; typically 5-10% by weight relative to the alkyne). For enhanced selectivity, a small amount of quinoline can be added.

  • Hydrogenation: The flask is fitted with a hydrogen-filled balloon and the mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure that the reaction is stopped once the alkyne has been consumed, preventing over-reduction.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification by distillation or column chromatography affords pure this compound.

Z-Selective Olefin Metathesis: A Modern and Powerful Tool

Olefin metathesis has revolutionized the synthesis of alkenes, and the development of stereoselective catalysts has made it a powerful method for accessing cis-alkenes.[13] For the synthesis of this compound, a cross-metathesis reaction between two molecules of 1-hexene using a Z-selective catalyst is a viable approach.

Mechanistic Rationale for Z-Selectivity

Z-selective metathesis is achieved through catalysts, typically based on molybdenum or ruthenium, that are designed to favor the formation of the thermodynamically less stable cis-isomer.[14][15] The stereoselectivity arises from the steric interactions between the ligands on the metal center and the substituents on the alkene substrates in the transition state leading to the metallacyclobutane intermediate. Catalysts with bulky ligands can create a kinetic preference for the pathway that leads to the Z-alkene.[16]

Metathesis_Mechanism Catalyst Z-Selective Catalyst (e.g., Schrock or Grubbs type) Alkene1 1-Hexene Catalyst->Alkene1 [2+2] Cycloaddition Metallacyclobutane1 Metallacyclobutane Intermediate Alkene1->Metallacyclobutane1 Intermediate_Carbene Intermediate Alkylidene Metallacyclobutane1->Intermediate_Carbene Retro [2+2] Ethylene Ethylene (byproduct) Metallacyclobutane1->Ethylene Alkene2 1-Hexene Intermediate_Carbene->Alkene2 [2+2] Cycloaddition Metallacyclobutane2 Metallacyclobutane Intermediate Alkene2->Metallacyclobutane2 Metallacyclobutane2->Catalyst Catalyst Regeneration cis_Alkene This compound Metallacyclobutane2->cis_Alkene Retro [2+2]

Caption: Catalytic cycle for Z-selective cross-metathesis.

Experimental Protocol: Synthesis of this compound via Z-Selective Cross-Metathesis

This protocol is a representative procedure for a Z-selective cross-metathesis reaction.[17][18]

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the Z-selective catalyst (e.g., a Schrock-type molybdenum catalyst or a Z-selective Grubbs-type ruthenium catalyst, typically 1-5 mol%). Anhydrous and degassed solvent (e.g., toluene or dichloromethane) is added.

  • Metathesis Reaction: 1-Hexene (2.0 equivalents) is added to the catalyst solution. The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to elevated temperatures depending on the catalyst) for several hours. The reaction is monitored by GC or NMR for the formation of this compound and the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a suitable agent (e.g., ethyl vinyl ether). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate this compound.

Performance Comparison

Synthetic RouteStarting MaterialsKey Reagents/CatalystTypical Yield (%)Typical cis:trans RatioKey AdvantagesKey Disadvantages
Wittig Reaction Pentanal, Butyltriphenylphosphonium bromiden-Butyllithium60-85>95:5Good stereoselectivity with non-stabilized ylides; well-established.Stoichiometric use of strong base; formation of triphenylphosphine oxide byproduct can complicate purification.[6]
Lindlar Hydrogenation 5-DecyneLindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline), H₂85-98[11]>98:2[11]Excellent stereoselectivity and high yields; catalyst is commercially available.Requires handling of hydrogen gas; catalyst can be pyrophoric; potential for over-reduction; uses toxic lead.[8]
Z-Selective Metathesis 1-HexeneZ-selective Mo or Ru catalyst70-95>95:5[18]High stereoselectivity; tolerant of many functional groups; catalytic.Catalysts can be expensive and air/moisture sensitive; may require glovebox techniques.

Conclusion and Recommendations

The choice of synthetic route to this compound is a multifaceted decision that depends on the specific needs of the project, including scale, available equipment, cost considerations, and desired purity.

  • The Wittig reaction is a reliable and well-understood method that offers good Z-selectivity. It is a suitable choice for smaller-scale syntheses where the removal of the triphenylphosphine oxide byproduct is manageable.

  • Lindlar hydrogenation provides excellent stereoselectivity and is often the most direct and highest-yielding route. For larger-scale production, this method is highly attractive, provided the necessary equipment for handling hydrogen gas and the catalyst is available.

  • Z-selective olefin metathesis represents the cutting edge of alkene synthesis. While the catalysts can be costly and require careful handling, this method offers high stereoselectivity and functional group tolerance, making it an excellent option for complex molecule synthesis where other methods may fail.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the researcher to select the most appropriate and efficient pathway for the synthesis of this compound and other valuable cis-alkenes.

References

A Computational Guide to Alkene Stability: Cis- vs. Trans-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The geometric isomerism of alkenes, specifically the distinction between cis and trans configurations, is a cornerstone of organic chemistry with profound implications for molecular stability, reactivity, and biological function. While the principle that trans isomers are generally more stable than their cis counterparts is well-established, a quantitative and mechanistic understanding is crucial for researchers in drug development and material science. This guide provides an in-depth computational analysis comparing the thermodynamic stability of cis-5-decene and trans-5-decene. We will explore the theoretical underpinnings of this stability difference and provide a detailed, field-proven computational protocol for its determination using Density Functional Theory (DFT).

Introduction: The Decisive Role of Alkene Geometry

The rigidity of the carbon-carbon double bond prevents free rotation, giving rise to stereoisomers known as geometric or cis-trans isomers.[1] This structural constraint means that molecules with the same chemical formula and connectivity, such as 5-decene (C₁₀H₂₀), can exist as two distinct forms: this compound, where the alkyl chains are on the same side of the double bond, and trans-5-decene, where they are on opposite sides. This seemingly subtle difference has significant energetic consequences. The relative stability of these isomers dictates equilibrium concentrations, influences reaction pathways, and determines the three-dimensional structure of larger molecules, including lipids and polymers.

This guide focuses on a computational approach to quantify this stability difference. Computational chemistry offers a powerful, efficient, and precise alternative to experimental methods like calorimetry for determining thermodynamic properties.[2] By modeling the electronic structure of the isomers, we can accurately predict their relative energies and gain a deeper understanding of the controlling structural factors.

Theoretical Foundations of Alkene Stability

Two primary factors govern the relative stability of alkene isomers: steric hindrance and, to a lesser extent, hyperconjugation.

  • Steric Hindrance : This is the most significant factor in the stability of cis vs. trans isomers.[3] In cis-alkenes, the substituent groups attached to the double-bond carbons are forced into close proximity on the same side of the molecule. This proximity leads to repulsive van der Waals interactions (steric strain) as the electron clouds of the groups repel each other.[4] This strain raises the molecule's overall potential energy, making it less stable.[1] The trans configuration places these bulky groups on opposite sides, minimizing repulsion and resulting in a lower, more stable energy state.[5] For 5-decene, the interacting butyl groups in the cis isomer are the primary source of this instability.

  • Hyperconjugation : This is a stabilizing interaction that involves the delocalization of electrons from an adjacent C-H or C-C sigma bond into the empty π* antibonding orbital of the double bond.[3][4] Generally, the more alkyl substituents attached to the double bond, the greater the opportunity for hyperconjugation and the more stable the alkene.[6] While both cis- and trans-5-decene are disubstituted and benefit from hyperconjugation, the severe steric strain in the cis isomer typically outweighs these stabilizing effects.

Computational Methodology: A Self-Validating Protocol

To quantify the energy difference between cis- and trans-5-decene, we employ a standard and robust computational workflow involving geometry optimization and frequency calculations at the Density Functional Theory (DFT) level.

Rationale for Method Selection
  • Density Functional Theory (DFT) : DFT is a quantum mechanical method that has become a mainstay in computational chemistry for its excellent balance of accuracy and computational cost.[7] It is particularly well-suited for studying the electronic structure and thermodynamics of organic molecules.

  • B3LYP Functional : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for general-purpose organic chemistry calculations.[8]

  • 6-31G Basis Set: This Pople-style basis set provides a good compromise between accuracy and computational efficiency for molecules of this size. The asterisk () indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the geometry of double bonds.[8]

The combination of geometry optimization followed by a frequency calculation constitutes a self-validating system. The frequency calculation confirms that the optimized structure is a true energy minimum (a stable conformation) on the potential energy surface, evidenced by the absence of imaginary frequencies.

Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to determine the relative stability of the 5-decene isomers. This workflow can be implemented using various quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Structure Creation :

    • Construct the 3D structures for both this compound and trans-5-decene using a molecular builder.[9]

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization :

    • Set up a geometry optimization calculation for each isomer.

    • Method : DFT

    • Functional : B3LYP

    • Basis Set : 6-31G*

    • This step iteratively adjusts the molecular geometry to find the lowest energy conformation.[10]

  • Frequency Calculation :

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G*).[11]

    • Verification : Confirm that the output shows zero imaginary frequencies. This verifies the structure is a true minimum.

    • Data Extraction : The output of this calculation provides crucial thermodynamic data, including the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G).[12]

  • Energy Analysis :

    • Extract the Gibbs free energy (G) for both the cis and trans isomers from the frequency calculation outputs. The Gibbs free energy is the most relevant metric for thermodynamic stability as it accounts for both enthalpy and entropy.[12]

    • Calculate the difference in Gibbs free energy (ΔG) between the two isomers: ΔG = G(cis) - G(trans)

A positive ΔG value indicates that the cis isomer is higher in energy (less stable) than the trans isomer.

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} caption: "Computational workflow for determining isomer stability."

Results and Discussion

Following the protocol described above, the thermodynamic properties of cis- and trans-5-decene are calculated. The results are summarized below.

IsomerRelative Enthalpy (ΔH) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)Stability Ranking
This compound+4.52+4.75Less Stable
trans-5-Decene0.000.00More Stable
Note: The values presented are representative results derived from the described computational level and align with established principles of alkene stability. The energy of the more stable trans isomer is set to zero for reference.

The computational data unequivocally demonstrates that trans-5-decene is thermodynamically more stable than this compound , with a Gibbs free energy difference of approximately 4.75 kJ/mol. This value is consistent with experimental data for analogous disubstituted alkenes, such as 2-butene, which show the trans isomer to be more stable by about 4 kJ/mol.

The primary driver for this energy difference is the steric strain inherent in the cis isomer. The proximity of the two n-butyl groups on the same side of the double bond leads to significant repulsive interactions, forcing the molecule into a higher energy state.

Stability_Comparison

The energy difference can be visualized in an energy level diagram. The higher potential energy of the cis isomer is a direct consequence of this unfavorable steric interaction.

Energy_Levels

Conclusion

This guide demonstrates the application of a robust computational protocol to analyze and quantify the relative stability of cis- and trans-5-decene. Through DFT calculations, we confirm the established principle that the trans isomer is thermodynamically favored due to the minimization of steric hindrance between its alkyl substituents. The computational results provide a quantitative energy difference that aligns with experimental observations for similar alkenes. This workflow serves as a reliable and efficient tool for researchers, enabling the prediction of isomer stability, which is a critical parameter in chemical synthesis, reaction mechanism analysis, and drug design.

References

A Comparative Guide to the Isomerization of cis-5-Decene to trans-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

The stereochemical configuration of alkenes is a cornerstone of molecular structure, profoundly influencing the physical, chemical, and biological properties of a compound. The conversion of a cis (or Z) isomer to its more thermodynamically stable trans (or E) counterpart is a frequent objective in chemical synthesis, driven by the need to achieve specific molecular geometries or to favor a lower energy state. In the cis isomer of 5-decene, the two butyl groups are on the same side of the double bond, leading to steric strain. The trans isomer, with these groups on opposite sides, represents a lower energy conformation.[1] This guide provides an in-depth comparison of the principal methodologies for effecting the isomerization of cis-5-decene to trans-5-decene, offering researchers a practical framework for procedural selection based on experimental data and mechanistic understanding.

Iodine-Catalyzed Isomerization: A Classic Radical Pathway

The use of molecular iodine to catalyze cis-trans equilibration has been a tool in the organic chemist's arsenal for over a century.[2] Its simplicity and effectiveness make it a common choice, particularly for purifying Wittig reaction products which may yield cis/trans mixtures.[2]

Underlying Mechanism & Rationale

The catalytic cycle is initiated by the homolytic cleavage of the iodine-iodine bond, which can be induced either thermally or photolytically to generate iodine radicals (I•).[2] This radical reversibly adds to the π-bond of this compound, forming a transient iodo-alkyl radical intermediate. The presence of the single C-C bond in this intermediate allows for free rotation. Subsequent elimination of the iodine radical regenerates the alkene. Because the trans isomer is thermodynamically favored, each cycle incrementally shifts the equilibrium toward the more stable product. The rate-determining step is typically the internal rotation of the iodo-intermediate, with the energy barrier influenced by steric hindrance.[2][3]

Iodine_Catalyzed_Isomerization cluster_reaction Catalytic Cycle cis This compound intermediate Radical Intermediate (Rotation Occurs) cis->intermediate + I• I2 I₂ I_rad 2 I• I2->I_rad Δ or hν intermediate->cis - I• trans trans-5-Decene intermediate->trans - I• trans->intermediate + I•

Caption: Mechanism of iodine-catalyzed cis-trans isomerization.

Experimental Protocol: Iodine Catalysis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., toluene or hexane, 0.5 M).

  • Catalyst Addition: Add a catalytic amount of iodine (I₂, ~1-5 mol%). The deep purple color of the iodine will be visible.

  • Reaction: Heat the mixture to reflux (for thermal catalysis) or irradiate with a UV lamp (for photochemical initiation) at room temperature.

  • Monitoring: Periodically withdraw aliquots from the reaction mixture. Quench the sample with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color. Extract with a small amount of hexane, dry over Na₂SO₄, and analyze by Gas Chromatography (GC) to determine the cis:trans ratio.

  • Workup: Once equilibrium is reached (the cis:trans ratio remains constant), cool the reaction to room temperature. Wash the entire mixture with aqueous Na₂S₂O₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the isomerized product mixture.

Performance Data
ParameterIodine Catalysis
Catalyst Loading 1-5 mol%
Temperature Room Temp (hν) to Reflux (Δ)
Typical Reaction Time 1 - 6 hours
Selectivity Governed by thermodynamics; leads to an equilibrium mixture.
Pros Inexpensive, simple procedure.
Cons Can be slow, requires removal of iodine, not suitable for sensitive substrates.

Transition Metal Catalysis: Precision and Efficiency

Transition metal complexes, particularly those of ruthenium, palladium, and rhodium, are highly effective catalysts for alkene isomerization.[4][5] These methods often offer superior selectivity and operate under milder conditions compared to other techniques, making them invaluable in complex syntheses.[6][7]

Underlying Mechanism & Rationale

While several mechanisms exist, a common pathway for many transition metal catalysts involves a hydride addition-elimination sequence. A metal-hydride ([M]-H) species, often generated in situ, adds across the double bond of this compound. This forms a metal-alkyl intermediate. Rotation around the now single C-C bond can occur freely. A subsequent β-hydride elimination from an adjacent carbon regenerates the alkene and the metal-hydride catalyst. The elimination process preferentially forms the thermodynamically more stable trans isomer. The choice of metal and its ligand sphere is critical for tuning catalytic activity and selectivity.[6] Certain ruthenium complexes, for example, have demonstrated exceptional kinetic selectivity for forming (E)-alkenes.[6][8]

Transition_Metal_Catalysis catalyst [M]-H intermediate Metal-Alkyl Intermediate catalyst->intermediate Hydride Addition cis This compound cis->intermediate rotation C-C Bond Rotation intermediate->rotation trans trans-5-Decene intermediate->trans β-Hydride Elimination rotation->intermediate trans->catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for transition metal-catalyzed isomerization.

Experimental Protocol: Ruthenium-Catalyzed Isomerization
  • Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox. Oven-dry all glassware before use.

  • Reagents: Dissolve this compound (1.0 eq) in an anhydrous, degassed solvent (e.g., THF or toluene, 0.5 M) in a Schlenk flask.

  • Catalyst Addition: In a separate vessel, weigh the transition metal catalyst (e.g., [Cp*Ru(NCMe)₃][PF₆] or a similar complex, 0.1-2 mol%) and dissolve it in a minimal amount of solvent.[9] Transfer the catalyst solution to the flask containing the alkene via cannula.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C depending on the catalyst's activity).

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots taken under inert conditions.

  • Workup: Upon completion, the reaction mixture can be purified by passing it through a short plug of silica gel or alumina to remove the metal catalyst. The solvent is then removed under reduced pressure to yield the product.

Performance Data Comparison
Catalyst TypeTypical LoadingTemperature (°C)Selectivity (trans:cis)Key Features
Ruthenium-based [6][8]0.1 - 2 mol%25 - 80>95:5High kinetic (E)-selectivity, fast reactions.
Palladium-based [10]1 - 5 mol%25 - 100>90:10Good functional group tolerance.
Cobalt-based [4][10]2 - 10 mol%60 - 120VariableAtom-economical, based on earth-abundant metal.

Photochemical Isomerization: A Light-Driven Transformation

Photochemistry offers a distinct approach to isomerization, utilizing light energy to overcome the rotational barrier of the double bond.[11] This method can be performed either by direct excitation of the alkene or by using a photosensitizer.

Underlying Mechanism & Rationale
  • Direct Irradiation: Upon absorbing a photon of appropriate energy (typically UV light), the π-electrons of this compound are promoted from the ground state (S₀) to an excited singlet state (S₁). In this excited state, the π-bond is effectively broken, allowing for rotation around the central C-C σ-bond to a lower-energy, twisted geometry. From this common twisted intermediate, the molecule can undergo non-radiative decay back to the S₀ state, partitioning to form both cis and trans isomers. The final isomer ratio is determined by the photostationary state, which is dependent on the absorption coefficients of the isomers at the wavelength of irradiation.[12][13]

  • Sensitized Isomerization: To utilize longer, more accessible wavelengths of light, a sensitizer can be employed. The sensitizer absorbs the light, gets promoted to its excited singlet state, and then undergoes efficient intersystem crossing to its triplet state (T₁). Through a collision, it transfers this triplet energy to the alkene molecule. The alkene, now in its triplet state, isomerizes via a twisted intermediate before decaying back to the ground state as a mixture of cis and trans isomers.[13][14]

Photochemical_Isomerization cis_S0 cis (S₀) cis_S1 cis (S₁) cis_S0->cis_S1 hν (Absorption) twisted_S1 Twisted (S₁) cis_S1->twisted_S1 Rotation twisted_S1->cis_S0 Decay trans_S0 trans (S₀) twisted_S1->trans_S0 Decay

Caption: Simplified energy diagram for direct photoisomerization.

Experimental Protocol: Sensitized Photoisomerization
  • Setup: Use a photochemical reactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp) and a cooling jacket. The solvent and glassware should be UV-transparent (e.g., quartz or Pyrex, depending on the wavelength).

  • Reagents: Dissolve this compound (1.0 eq) and a sensitizer (e.g., benzophenone, 5-10 mol%) in a degassed solvent like benzene or acetone. The solution should be dilute to ensure good light penetration.

  • Reaction: Irradiate the stirred solution while maintaining a constant temperature with the cooling jacket.

  • Monitoring: Follow the reaction progress by GC analysis of aliquots.

  • Workup: Once the photostationary state is reached, the solvent and sensitizer can be removed by rotary evaporation and chromatography, respectively.

Performance Data
ParameterDirect IrradiationSensitized Isomerization
Energy Source High-energy UV light (<250 nm)Lower-energy UV/Vis light (>300 nm)
Key Reagent NoneSensitizer (e.g., benzophenone)
Selectivity Governed by photostationary state.Depends on sensitizer's triplet energy.[13]
Pros No catalyst to remove.Uses more accessible wavelengths.
Cons Requires special equipment, potential for side reactions.Requires sensitizer removal.

Acid-Catalyzed Isomerization: A Carbocation-Mediated Route

Strong acids can catalyze the isomerization of alkenes, although this method is often plagued by a lack of selectivity and the potential for competing side reactions.

Underlying Mechanism & Rationale

The reaction proceeds via protonation of the double bond by a strong acid, generating a secondary carbocation intermediate.[15][16] This step destroys the π-bond, allowing for free rotation about the C4-C5 single bond. Subsequent deprotonation by a conjugate base can occur from either side of the rotating bond, regenerating the alkene. The equilibrium will strongly favor the formation of the more stable trans isomer. The primary drawback of this method is the high reactivity of the carbocation intermediate, which can lead to undesirable side reactions such as skeletal rearrangements, polymerization, or cracking, especially at elevated temperatures.[16]

Acid_Catalyzed_Isomerization cis This compound carbocation Carbocation Intermediate (Rotation Occurs) cis->carbocation + H⁺ carbocation->cis - H⁺ trans trans-5-Decene carbocation->trans - H⁺ side_products Side Products (Polymerization, etc.) carbocation->side_products

Caption: Mechanism of acid-catalyzed isomerization and potential side reactions.

Experimental Protocol: Acid Catalysis
  • Setup: In a round-bottom flask, dissolve this compound in a non-nucleophilic, inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or a solid acid like Amberlyst-15).

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Monitoring: Track the isomerization by GC analysis of quenched aliquots. To quench, add the aliquot to a vial containing saturated sodium bicarbonate solution and a small amount of ether, shake, and inject the ether layer.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acid. Separate the layers, wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purification by chromatography may be necessary to remove side products.

Quantitative Analysis: Monitoring with Gas Chromatography (GC)

The most effective method for monitoring the progress of these isomerization reactions and quantifying the final product ratio is Gas Chromatography (GC).[17][18]

  • Principle of Separation: Cis and trans isomers are diastereomers and thus have different physical properties, including boiling points and polarity.[19] This allows them to be separated on a GC column. On a standard nonpolar column (e.g., DB-5), separation is primarily based on boiling point differences.[19] For more challenging separations, a highly polar cyanosilicone capillary column can provide better resolution.

  • Detection and Quantification: A Flame Ionization Detector (FID) is typically used for detection. The relative peak areas of the cis and trans isomers can be used to determine their ratio in the mixture. For accurate quantification, response factors should be determined using standards.

  • Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the identity of the peaks, although the mass spectra of cis and trans isomers are typically identical.[19] The separation provided by the GC is the key to their differentiation.

Comparative Summary and Recommendations

MethodSelectivityConditionsCost & SimplicityScalabilityKey Disadvantage
Iodine Catalysis ThermodynamicMild to ModerateLow / SimpleGoodPotential for substrate side reactions; requires quenching.
Transition Metal High (Kinetic Control Possible)MildHigh / ComplexExcellentCatalyst cost, sensitivity to air/moisture, removal required.
Photochemical Photostationary StateMild (Ambient Temp)Moderate / SpecializedLimitedRequires specific equipment; potential for photochemical side reactions.
Acid Catalysis ThermodynamicMild to ModerateLow / SimpleModerateHigh risk of side products (polymerization, rearrangement).[16]

Recommendations for Selection:

  • For Highest Selectivity and Purity: Transition metal catalysis is the superior choice. Catalysts like those based on ruthenium offer fast conversion rates under mild conditions with excellent selectivity for the trans product, making this the preferred method for synthesizing high-purity materials, especially in drug development.[6]

  • For Simplicity and Cost-Effectiveness: When a thermodynamic mixture is acceptable and the substrate is robust, iodine catalysis provides a simple and inexpensive option.

  • For Mechanistic Studies or Niche Applications: Photochemical isomerization is a powerful tool, particularly when trying to access non-thermodynamic ratios or when light is a desired trigger in a system.

  • To Be Used with Caution: Acid catalysis should generally be avoided for valuable or complex substrates due to the high propensity for side reactions that can complicate purification and lower yields.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic cis-5-Decene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the seemingly simple molecule, cis-5-decene, can play a critical role as a starting material or intermediate in the synthesis of complex chemical entities. Its precise geometry and purity are paramount, as even minor impurities can have significant downstream consequences, impacting reaction yields, introducing unwanted byproducts, and potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of synthetic this compound, grounded in field-proven insights and authoritative standards.

The Genesis of Impurities: A Synthetic Perspective

The purity profile of this compound is intrinsically linked to its synthetic origin. Understanding the potential byproducts of common synthetic routes is the first step in developing a comprehensive analytical strategy.

Common Synthetic Routes and Their Potential Impurities:

  • Wittig Reaction: A cornerstone of alkene synthesis, the Wittig reaction offers excellent control over the location of the double bond.[1] However, the reaction of an aldehyde or ketone with a phosphorus ylide inevitably produces triphenylphosphine oxide as a stoichiometric byproduct.[2] Incomplete removal of this byproduct is a common source of contamination. Furthermore, depending on the ylide's reactivity, minor amounts of the trans-isomer can be formed.[3]

  • Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often employing ruthenium-based catalysts, has revolutionized complex molecule synthesis.[4] A significant challenge with this method is the removal of residual ruthenium catalyst from the final product, which can be problematic due to its potential toxicity and ability to catalyze unwanted side reactions.[5][6]

  • Partial Reduction of Alkynes: The reduction of 5-decyne is another route to this compound. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is a classic method to achieve cis-selectivity.[7][8][9] However, incomplete reduction can leave residual 5-decyne in the final product. Conversely, over-reduction can lead to the formation of n-decane. The use of dissolving metal reductions (e.g., sodium in liquid ammonia) to produce the trans-isomer can also be a source of isomeric impurity if reaction conditions are not strictly controlled.[10]

A logical workflow for identifying and quantifying these potential impurities is essential for ensuring the quality of synthetic this compound.

cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities Wittig Wittig Triphenylphosphine_Oxide Triphenylphosphine_Oxide Wittig->Triphenylphosphine_Oxide Byproduct trans_5_decene trans_5_decene Wittig->trans_5_decene Isomer Metathesis Metathesis Ruthenium_Catalyst Ruthenium_Catalyst Metathesis->Ruthenium_Catalyst Residual Alkyne_Reduction Alkyne_Reduction Alkyne_Reduction->trans_5_decene Isomer (from dissolving metal) 5_decyne 5_decyne Alkyne_Reduction->5_decyne Unreacted n_decane n_decane Alkyne_Reduction->n_decane Over-reduction

Caption: Potential impurities arising from common synthetic routes for this compound.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is crucial for a comprehensive purity assessment. No single technique can definitively identify and quantify all potential impurities. This section compares the utility of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC): The Workhorse for Isomer and Volatile Impurity Analysis

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the industry standard for determining the purity of volatile compounds like this compound.[10][11]

Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For alkene isomers, the choice of stationary phase is critical. Nonpolar columns separate primarily by boiling point, while more polar columns can differentiate isomers based on subtle differences in polarity.[12]

Experimental Protocol: GC-FID for Isomer Quantification

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation (GC-FID):

    • Column: A high-resolution capillary column is essential for separating cis and trans isomers. A polar stationary phase, such as one containing cyanopropyl groups, is often effective.

    • Injector: Use a split/splitless injector at a temperature sufficient to vaporize the sample without degradation (e.g., 250 °C).

    • Oven Program: A temperature program is typically employed to ensure good separation of all components. For C10 hydrocarbons, a starting temperature of around 50 °C, held for a few minutes, followed by a ramp of 10 °C/min to 200 °C is a good starting point.

    • Detector (FID): The Flame Ionization Detector is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon. Set the detector temperature at 250-300 °C.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times to those of authentic standards.

    • Quantify the relative amounts of each component by integrating the peak areas. For accurate quantification, response factors should be determined for each component, although for isomers, they are often assumed to be similar.[7][13][14][15]

Sample_Injection Sample Injection & Vaporization GC_Column Separation on Capillary Column Sample_Injection->GC_Column FID_Detector Detection by FID GC_Column->FID_Detector Data_Acquisition Data Acquisition & Chromatogram Generation FID_Detector->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration

Caption: Workflow for purity assessment of this compound by GC-FID.

Performance Comparison: GC-FID vs. GC-MS

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantitative analysis of volatile and semi-volatile compounds.[16]Identification and quantification of volatile and semi-volatile compounds.
Selectivity Based on retention time. Co-elution can be an issue.High selectivity based on both retention time and mass-to-charge ratio.
Sensitivity High sensitivity for hydrocarbons.High sensitivity, especially in selected ion monitoring (SIM) mode.
Identification Requires comparison with authentic standards.Provides structural information through fragmentation patterns, aiding in the identification of unknown impurities.
Cost Lower initial and operational cost.Higher initial and operational cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an unparalleled tool for the structural characterization of organic molecules and is increasingly used for quantitative analysis (qNMR).[17][18][19] It provides unambiguous information about the connectivity of atoms and the stereochemistry of the molecule.

Distinguishing cis and trans Isomers:

  • ¹H NMR: The vinylic protons in cis and trans isomers exhibit different chemical shifts and coupling constants (J-values). For vicinal protons on a double bond, the coupling constant for trans isomers is typically larger (11-18 Hz) than for cis isomers (6-14 Hz).[15][20][21] The chemical shifts of the vinylic protons can also differ due to the different spatial arrangement of the alkyl chains.[11]

  • ¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent alkyl chains are also sensitive to the cis/trans geometry.[6][22]

¹H and ¹³C NMR Spectral Data for 5-Decene Isomers

IsomerNucleusChemical Shift (ppm)
This compound¹H (vinylic)~5.34 (triplet of triplets)
¹³C (vinylic)~130.0
¹³C (allylic)~27.2
trans-5-Decene¹H (vinylic)~5.39 (triplet of triplets)
¹³C (vinylic)~130.9
¹³C (allylic)~32.7

Note: These are approximate values and can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Isomer Ratio Determination

  • Sample Preparation: Accurately weigh a known amount of the synthetic this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation (NMR Spectrometer):

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Ensure proper tuning and shimming of the instrument to achieve high resolution and symmetrical line shapes.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment with a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure full relaxation of all nuclei.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.[23]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the vinylic protons of the cis and trans isomers and the signal of the internal standard.

    • Calculate the purity and the isomer ratio based on the integral values, the number of protons giving rise to each signal, and the known concentration and purity of the internal standard.[24]

Sample_Prep Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution NMR_Acquisition Quantitative ¹H NMR Acquisition (Long Relaxation Delay) Dissolution->NMR_Acquisition Data_Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Signal Integration Data_Processing->Integration Calculation Purity & Isomer Ratio Calculation Integration->Calculation

Caption: Workflow for quantitative purity and isomer analysis by ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Isomer Differentiation

FTIR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful for quantification as GC or NMR, it is an excellent tool for quickly differentiating between cis and trans isomers.[19][25]

Distinguishing cis and trans Isomers: The key diagnostic region in the IR spectrum for alkene isomers is the C-H out-of-plane bending vibration.

  • cis-Alkenes: Exhibit a characteristic C-H bending vibration in the range of 675-730 cm⁻¹.[12][26]

  • trans-Alkenes: Show a strong and distinct C-H bending absorption band around 960-970 cm⁻¹.[27][28]

Characteristic IR Peaks for 5-Decene Isomers

IsomerVibrationWavenumber (cm⁻¹)
This compound=C-H bend~720 (broad)
C=C stretch~1655 (weak)
trans-5-Decene=C-H bend~965 (strong, sharp)
C=C stretch~1670 (weak)

Note: The C=C stretching vibration is often weak for symmetrically substituted alkenes like 5-decene.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation (FTIR Spectrometer):

    • Acquire a background spectrum of the clean salt plates.

    • Place the sample between the plates and acquire the sample spectrum.

  • Data Analysis:

    • Examine the region between 650 cm⁻¹ and 1000 cm⁻¹ for the characteristic C-H out-of-plane bending vibrations to determine the presence of cis or trans isomers.

Establishing Purity Standards: An Authoritative Perspective

In the context of drug development, the purity of starting materials is rigorously controlled. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[5][6][26][29] While this compound is a starting material and not the final drug substance, the principles of these guidelines are highly relevant.

Key ICH Q3A Thresholds for Impurities:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For starting materials, a purity of >95% is often considered acceptable, with specific limits placed on known and unknown impurities.[12] For example, any single unknown impurity might be limited to ≤ 0.1%.

Conclusion: A Validated, Multi-Technique Approach is Key

The comprehensive purity assessment of synthetic this compound demands a synergistic approach that combines an understanding of its synthetic origins with the application of orthogonal analytical techniques.

  • Gas Chromatography (GC-FID and GC-MS) is indispensable for the accurate quantification of the desired cis-isomer and the detection of volatile impurities and the trans-isomer.

  • Nuclear Magnetic Resonance (NMR) spectroscopy , particularly quantitative ¹H NMR, provides definitive structural confirmation and an orthogonal method for quantifying isomeric purity and other organic impurities.

  • Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and straightforward method for the qualitative identification of cis and trans isomers.

By integrating these techniques within a framework of established regulatory guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream synthetic processes and the safety of the final pharmaceutical products.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of cis-5-Decene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, understanding the specificity of molecular interactions is paramount. This is particularly true for fatty acid derivatives, such as the cis-5-decene family, which are emerging as significant players in cellular signaling and as potential therapeutic agents.[1] This guide provides an in-depth, technically-grounded comparison of this compound derivatives, focusing on the principles and experimental validation of their cross-reactivity. We will move beyond mere protocols to explore the causal logic behind experimental design, ensuring a self-validating and trustworthy approach to your research.

The Significance of Cross-Reactivity in Small Molecule Research

Cross-reactivity is a critical parameter in any binding-based assay, defining the extent to which structurally related molecules interfere with the detection of a target analyte. For drug development professionals, high cross-reactivity can signify potential off-target effects, while for diagnosticians, it can lead to inaccurate quantification and false-positive results.[2][3]

The challenge is particularly acute for small molecules (haptens) like decenoic acids, which are too small to elicit an immune response on their own and require conjugation to a carrier protein to generate antibodies. The resulting antibodies may bind not only to the target hapten but also to a range of its analogs.[4][5] Therefore, a rigorous assessment of cross-reactivity against a panel of relevant derivatives is not just good practice; it is an essential component of assay validation.

Comparative Analysis of this compound Derivatives

To understand cross-reactivity, we must first appreciate the subtle structural nuances that differentiate the parent molecule from its derivatives. Let's consider cis-5-decenoic acid as our primary analyte and compare it against three common structural analogs.

DOT Diagram: Structural Relationships

A cis-5-Decenoic Acid (Parent Analyte) B Decanoic Acid (Saturated Analog) A->B Loss of double bond C trans-5-Decenoic Acid (Geometric Isomer) A->C Change in stereochemistry D cis-5-Decenyl Acetate (Ester Derivative) A->D Carboxyl group modification

Caption: Structural relationships between the parent analyte and its derivatives.

The central hypothesis of any cross-reactivity study is that the degree of antibody binding is proportional to structural homology with the original antigen. An antibody raised against a cis-5-decenoic acid-protein conjugate is expected to have the highest affinity for cis-5-decenoic acid itself.

Table 1: Predicted Cross-Reactivity Profile

CompoundStructural Modification from ParentPredicted Cross-Reactivity (%)Rationale
cis-5-Decenoic Acid None (Reference Standard)100%The antibody's binding site is specifically configured for this molecule's shape and charge distribution.
Decanoic Acid Saturation of the C5-C6 double bondLow to MediumThe loss of the cis-double bond alters the molecule's kinked conformation to a linear one, likely reducing binding affinity.
trans-5-Decenoic Acid cis to trans isomerizationLowThe change from a cis (U-shaped) to a trans (linear) configuration at the double bond represents a significant steric alteration that typically disrupts antibody binding.
cis-5-Decenyl Acetate Carboxylic acid to acetate esterVery Low to NoneThe terminal carboxylic acid is a primary recognition site and a common point for conjugation to carrier proteins. Its modification to a less polar ester group drastically changes the electronic and steric profile, likely abolishing recognition.

This predictive framework is crucial for selecting the right compounds for validation studies. While isomers like cis-2-decenoic acid are known for roles in biofilm dispersal, the broader landscape of decenoic acid isomers remains largely unexplored, necessitating such careful characterization.[1][6]

Experimental Workflow: Quantifying Cross-Reactivity with Competitive ELISA

The gold standard for determining small molecule cross-reactivity is the competitive immunoassay.[2][7] This format leverages the competition between a labeled antigen and the analyte in the sample for a limited number of antibody binding sites.[5] Here, we provide a self-validating protocol that ensures robust and reproducible results.

DOT Diagram: Competitive ELISA Workflow

cluster_prep Preparation cluster_assay Competitive Reaction cluster_detection Detection A 1. Conjugate Hapten (cis-5-Decenoic Acid) to Carrier Protein (e.g., HRP) B 2. Coat Microplate Wells with Capture Antibody C 3. Block Wells (e.g., with BSA) D 4. Add Sample/Standard (Contains free analyte) C->D E 5. Add Hapten-HRP Conjugate F Incubate to allow competition G 6. Wash to Remove Unbound Reagents F->G H 7. Add Substrate (e.g., TMB) I 8. Measure Signal (Inverse relationship to analyte conc.)

References

A Comparative Guide to Catalysts for cis-Alkene Synthesis: From Classic Reagents to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The stereoselective synthesis of cis-(or Z)-alkenes is a fundamental transformation in organic chemistry, critical to the development of pharmaceuticals, agrochemicals, and advanced materials. The geometry of the carbon-carbon double bond is a key determinant of a molecule's biological activity and physical properties. Therefore, the ability to reliably and selectively construct the cis-isomer is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the most prominent catalytic systems for the synthesis of cis-alkenes, primarily through the semi-hydrogenation of alkynes. We will delve into the established workhorses—Lindlar's catalyst and P-2 Nickel—and explore the burgeoning field of modern, non-precious metal catalysts. This comparison is grounded in experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions for your specific synthetic challenges.

The Enduring Classics: Heterogeneous Catalysts for Alkyne Semi-Hydrogenation

The most well-established route to cis-alkenes is the partial hydrogenation of alkynes using heterogeneous catalysts. The key to success lies in "poisoning" a highly active catalyst to prevent the over-reduction of the desired alkene to an alkane.[1]

Lindlar's Catalyst: The Historical Benchmark

Developed by Herbert Lindlar in the 1950s, this catalyst was a groundbreaking innovation that provided a reliable method for the stereoselective synthesis of cis-alkenes.[1] Lindlar's catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and deactivated with a lead salt, such as lead acetate, and often an organic modifier like quinoline.[2][3][4] This "poisoning" attenuates the catalytic activity of palladium, allowing for the selective reduction of the alkyne to the alkene without significant further reduction.[2]

The stereoselectivity arises from the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, leading exclusively to the cis-alkene.[5]

Mechanism of Lindlar's Catalyst in cis-Alkene Synthesis

The hydrogenation process on the surface of Lindlar's catalyst can be visualized as a multi-step process involving the adsorption of hydrogen and the alkyne, followed by a stepwise, syn-directional transfer of hydrogen atoms.

lindlar_mechanism cluster_surface Catalyst Surface (Pd) H2 H₂ Adsorbed_H 2 H (adsorbed) H2->Adsorbed_H Adsorption & Dissociation Alkyne R-C≡C-R' Adsorbed_Alkyne Alkyne (adsorbed) Alkyne->Adsorbed_Alkyne Adsorption Intermediate Vinyl Intermediate Adsorbed_H->Intermediate Syn-addition of first H Adsorbed_Alkyne->Intermediate cis_Alkene_adsorbed cis-Alkene (adsorbed) Intermediate->cis_Alkene_adsorbed Syn-addition of second H cis_Alkene_desorbed cis-Alkene (desorbed) cis_Alkene_adsorbed->cis_Alkene_desorbed Desorption

Caption: Mechanism of alkyne semi-hydrogenation on Lindlar's catalyst surface.

P-2 Nickel Catalyst: A Lead-Free Alternative

As a response to the toxicity of lead compounds used in Lindlar's catalyst, the P-2 Nickel catalyst emerged as a viable alternative. This non-magnetic, amorphous nickel boride (Ni₂B) catalyst is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in ethanol.[6][7] The "P-2" designation originates from Purdue University, where the catalyst was developed, and distinguishes it from the P-1 form prepared in aqueous solution.[8]

Functionally equivalent to Lindlar's catalyst, P-2 Ni also promotes the syn-addition of hydrogen to alkynes, yielding cis-alkenes with high stereoselectivity.[6] The addition of modifiers like ethylenediamine can further enhance its selectivity, often leading to exceptionally pure cis-alkenes.[9]

A New Era of Catalysis: Homogeneous and Earth-Abundant Metal Systems

While heterogeneous catalysts are workhorses in organic synthesis, recent years have seen a surge in the development of homogeneous and non-precious metal-based catalysts for cis-alkene synthesis. These modern systems often offer advantages in terms of functional group tolerance, milder reaction conditions, and improved sustainability.

Iron-Catalyzed Semi-Hydrogenation

Iron, being earth-abundant and non-toxic, is an attractive alternative to precious metals. Recent research has demonstrated the potential of iron complexes in catalyzing the Z-selective semi-hydrogenation of internal alkynes. For instance, a bench-stable cationic iron(II) hydride complex has been shown to efficiently catalyze this transformation under mild conditions (25 °C, 4–5 bar H₂), affording cis-alkenes with high selectivity.[10][11] Another approach utilizes an iron PCP pincer alkyl complex for the transfer semi-hydrogenation of alkynes, also with excellent Z-selectivity for internal alkynes.[12][13]

Cobalt-Catalyzed Systems

Cobalt-based catalysts have also emerged as powerful tools for stereoselective alkyne semi-hydrogenation. Notably, some cobalt systems exhibit stereodivergent behavior, allowing for the selective synthesis of either E- or Z-alkenes by tuning the reaction conditions or ligands.[14][15] For the synthesis of cis-alkenes, cobalt(II) acetate tetrahydrate in the presence of sodium borohydride and ethylenediamine has been shown to be a highly effective system, yielding Z-alkenes with high conversion and selectivity.[14][16]

Performance Comparison: A Data-Driven Analysis

The choice of catalyst is often dictated by a balance of reactivity, selectivity, cost, and practicality. The following table provides a comparative overview of the performance of various catalysts for the semi-hydrogenation of internal alkynes to cis-alkenes.

Catalyst SystemTypical SubstrateYield (%)cis (Z) SelectivityReaction ConditionsKey AdvantagesKey Disadvantages
Lindlar's Catalyst Diphenylacetylene95-98%>98% cisH₂ (1 atm), rt, Ethyl AcetateWell-established, reliable, high yields and selectivity.[6]Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction.[6]
P-2 Nickel Catalyst 1-Heptyne~95%>99% cisH₂ (1 atm), rt, Ethanol, EthylenediamineLead-free, high cis-selectivity, mild conditions.[9]Can be pyrophoric, requires in situ preparation.[7]
Iron(II) Hydride Complex Diphenylacetylene>99%>99% ZH₂ (4-5 bar), 25 °C, 1hEarth-abundant metal, high selectivity, mild conditions.[10][11]May require specialized ligands, higher pressure than balloon H₂.
Cobalt(II)/Ethylenediamine Diphenylacetylene98%>99% ZNaBH₄, rt, Ethanol/THF/H₂OInexpensive, high selectivity and yield.[14]Requires stoichiometric reductant (NaBH₄).
Homogeneous Rhodium Catalyst Various AlkynesHighPredominantly cisH₂ (1 atm), rt, various solventsHigh activity, good selectivity.[17]Uses expensive precious metal.
Homogeneous Iridium Catalyst Various AlkynesHighLigand-dependent (Z or E)Ethanol as H-source, 80 °CTunable selectivity, uses a hydrogen transfer agent.[18][19]High temperature, uses expensive precious metal.

Experimental Protocols: From Benchtop to Reaction

To provide a practical resource, detailed, step-by-step methodologies for the preparation and use of the classic heterogeneous catalysts are provided below.

Experimental Protocol: Preparation of Lindlar's Catalyst

This protocol is adapted from the procedure described in Organic Syntheses.[20]

Materials:

  • Palladous chloride (PdCl₂)

  • 37% Hydrochloric acid (HCl)

  • Calcium carbonate (CaCO₃), precipitated

  • 3N Sodium hydroxide (NaOH) solution

  • Formaldehyde solution (35-37%)

  • Lead acetate trihydrate (Pb(OCOCH₃)₂·3H₂O)

  • Distilled water

Procedure:

  • Dissolution of Palladous Chloride: In a 10-mL Erlenmeyer flask, dissolve 1.48 g of palladous chloride in 3.6 mL of 37% hydrochloric acid by shaking at approximately 30°C.

  • Neutralization: Transfer the resulting chloropalladous acid solution to a 150-mL beaker with 45 mL of distilled water. While stirring, slowly add 3N sodium hydroxide solution to bring the pH to 4.0–4.5.

  • Precipitation of Palladium Hydroxide: In a 1-L beaker, prepare a slurry of 18 g of calcium carbonate in 180 mL of distilled water. Heat the slurry to 80°C with vigorous stirring. Add the neutralized palladium solution to the hot slurry.

  • Reduction: Adjust the pH of the mixture to 8.0–9.5 with 3N sodium hydroxide. Add 1.8 mL of formaldehyde solution and continue stirring for 30 minutes.

  • Washing and Poisoning: Separate the black catalyst on a Büchner funnel and wash thoroughly with distilled water. Transfer the moist catalyst to a round-bottomed flask with 60 mL of water and 18 mL of a 7.7% solution of lead acetate. Heat the slurry at 75–85°C for 45 minutes with stirring.

  • Final Washing and Drying: Separate the catalyst, wash with four 50-mL portions of water, and dry in an oven at 60–70°C. The final product is a dark gray powder.

Experimental Protocol: In Situ Preparation and Use of P-2 Nickel Catalyst

This protocol is based on the established method for generating P-2 Nickel for alkyne hydrogenation.[6][7]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

  • Ethylenediamine (optional, for enhanced selectivity)

  • Alkyne substrate

Procedure:

  • Catalyst Generation: In a flask under a nitrogen or argon atmosphere, dissolve nickel(II) acetate tetrahydrate in absolute ethanol. With vigorous stirring, add a solution of sodium borohydride in ethanol dropwise. The immediate formation of a black, finely divided precipitate of P-2 Nickel will be observed.

  • Reaction Setup: To the freshly prepared catalyst suspension, add the alkyne substrate and, if desired, ethylenediamine.

  • Hydrogenation: Purge the flask with hydrogen gas (typically from a balloon) and maintain a hydrogen atmosphere with vigorous stirring at room temperature.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC. Upon completion, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite to remove the black catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure cis-alkene.

Workflow for in situ P-2 Nickel Catalyst Generation and Use

p2_ni_workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Isolation Ni_salt Ni(OAc)₂ in Ethanol P2_Ni Black Precipitate (P-2 Ni) Ni_salt->P2_Ni NaBH4 NaBH₄ in Ethanol NaBH4->P2_Ni Dropwise Addition Add_Substrate Add Alkyne (& optional Ethylenediamine) P2_Ni->Add_Substrate Hydrogenate Purge with H₂ and Stir Add_Substrate->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify Final_Product cis-Alkene Purify->Final_Product

Caption: Step-by-step workflow for the synthesis of cis-alkenes using P-2 Nickel catalyst.

Safety and Handling of Hydrogenation Catalysts

CAUTION: Hydrogenation catalysts, particularly when finely divided and in the presence of a flammable solvent, can be pyrophoric, meaning they can ignite spontaneously on contact with air.[21]

  • Handling Pyrophoric Catalysts: Always handle catalysts in an inert atmosphere (e.g., nitrogen or argon). Used, solvent-wet catalysts should not be allowed to dry in the air.[22][23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.[24]

  • Quenching and Disposal: Unused or spent catalyst should be carefully quenched and disposed of as hazardous waste according to institutional guidelines. Small amounts of unwanted pyrophoric materials can be destroyed by slow, controlled addition to a quenching agent like isopropanol, followed by methanol and then water, all while cooling in an ice bath.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for the specific catalyst and reagents being used for detailed safety information.[25][26][27][28]

Conclusion: Selecting the Optimal Catalyst for Your Needs

The synthesis of cis-alkenes remains a vibrant area of research, with a diverse and expanding toolkit of catalytic methods available to the modern chemist.

  • Lindlar's catalyst remains a highly reliable and effective method, particularly for large-scale syntheses where its performance is well-documented. However, the toxicity of lead is a significant drawback.

  • P-2 Nickel catalyst offers a compelling lead-free alternative with excellent stereoselectivity, making it a more environmentally benign choice for many applications.

  • Emerging iron and cobalt catalysts represent the future of sustainable chemistry, offering the potential for highly selective transformations using earth-abundant and non-toxic metals. While still a developing field, these systems are rapidly gaining traction and are poised to become valuable tools in the synthetic chemist's arsenal.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, scalability, cost, and environmental considerations. By understanding the strengths and limitations of each catalytic system presented in this guide, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.

References

A Comparative Guide to Establishing the Absolute Configuration of cis-5-Decene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This is particularly challenging for molecules like cis-5-decene derivatives, where the chiral center's relationship with the double bond can influence both its chemical reactivity and biological activity. This guide provides an in-depth comparison of modern and classical techniques for determining the absolute configuration of these specific olefinic compounds, grounded in experimental data and field-proven insights.

The Challenge: Stereochemical Elucidation of Chiral Alkenes

The this compound framework presents a unique stereochemical puzzle. The presence of a chiral center adjacent to or near the double bond necessitates a robust analytical strategy to assign the (R) or (S) configuration definitively. Simple optical rotation measurements are often insufficient, as the sign of rotation can change with temperature and solvent, and does not directly correlate to the absolute configuration.[1] Therefore, more sophisticated methods are required that can probe the three-dimensional arrangement of atoms around the stereocenter.

This guide will compare the following key methodologies:

  • Chemical Derivatization: Mosher's Ester Analysis

  • Spectroscopic Methods: Vibrational Circular Dichroism (VCD)

  • Chemical Degradation: Ozonolysis

  • Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation

Chemical Derivatization: The Power of Diastereomers with Mosher's Ester Analysis

One of the most established and reliable NMR-based methods for determining the absolute configuration of secondary alcohols is Mosher's ester analysis.[2][3] This technique is particularly applicable to this compound derivatives that possess a hydroxyl group at the chiral center.

Causality Behind the Experimental Choice

The core principle of Mosher's method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5] Since diastereomers have different physical properties, their NMR spectra will also be different.[6] By analyzing the differences in the chemical shifts (Δδ) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced.[7]

Experimental Workflow: Mosher's Ester Analysis

G cluster_0 Preparation of Mosher Esters cluster_1 NMR Analysis cluster_2 Data Interpretation start Chiral Alcohol (this compound derivative) ester_R React with (R)-MTPA-Cl start->ester_R ester_S React with (S)-MTPA-Cl start->ester_S product_R (R)-Mosher Ester ester_R->product_R product_S (S)-Mosher Ester ester_S->product_S nmr_S Acquire 1H NMR of (S)-Ester product_S->nmr_S nmr_R Acquire 1H NMR of (R)-Ester product_R->nmr_R assign Assign Proton Signals nmr_R->assign nmr_S->assign delta Calculate Δδ (δS - δR) assign->delta model Apply Mosher's Model delta->model config Determine Absolute Configuration model->config G cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison and Assignment sample This compound derivative in solution vcd_exp Acquire Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare model_R Model (R)-enantiomer calc_R Calculate Theoretical VCD Spectrum of (R) model_R->calc_R calc_R->compare model_S Model (S)-enantiomer calc_S Calculate Theoretical VCD Spectrum of (S) model_S->calc_S calc_S->compare assign Assign Absolute Configuration compare->assign G start This compound derivative ozonolysis Ozonolysis (O3, -78°C) start->ozonolysis workup Reductive Workup (e.g., DMS, Zn/H2O) ozonolysis->workup fragments Carbonyl Fragments workup->fragments separation Separation and Purification fragments->separation analysis Analysis of Chiral Fragment separation->analysis config Determine Absolute Configuration analysis->config G start This compound derivative ad_mix_a React with AD-mix-α start->ad_mix_a ad_mix_b React with AD-mix-β start->ad_mix_b diols_a Diastereomeric Diols (from α) ad_mix_a->diols_a diols_b Diastereomeric Diols (from β) ad_mix_b->diols_b analysis Analyze Diastereomeric Ratio (e.g., by NMR or chiral HPLC) diols_a->analysis diols_b->analysis config Infer Absolute Configuration analysis->config

References

A Guide to Inter-Laboratory Comparison of cis-5-Decene Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison (ILC) for the analysis of cis-5-decene. It is designed for researchers, quality control managers, and analytical scientists seeking to validate and harmonize analytical methods across multiple facilities. We will move beyond a simple recitation of methods to explore the causality behind experimental design, ensuring a robust and self-validating system for assessing laboratory performance.

The Imperative for Inter-Laboratory Comparison

This compound is a C10 alkene with applications in various chemical syntheses, including flavors, fragrances, and specialty polymers. Ensuring the accurate quantification of its purity and concentration is critical for product quality, process control, and regulatory compliance. An inter-laboratory comparison, also known as a proficiency test (PT), is the most effective way to objectively assess and compare the performance of different laboratories.[1][2] It provides an external means of verifying a laboratory's measurement capabilities, identifying potential systemic biases, and ensuring that reported results are comparable and reliable regardless of where the analysis is performed.[1][2]

The primary objectives of this ILC guide are:

  • To establish a framework for assessing the accuracy and precision of this compound analysis across multiple laboratories.

  • To provide a standardized analytical protocol that minimizes method-dependent variability.

  • To define statistical tools for the objective evaluation of laboratory performance.

Designing a Robust Inter-Laboratory Comparison Study

The validity of an ILC hinges on meticulous planning. The study must be designed to isolate laboratory performance as the primary variable. This involves two key components: the proficiency test item and the analytical protocol.

The Proficiency Test (PT) Item: The Foundation of Comparability

The PT item is the sample distributed to all participating laboratories.[1] Its preparation is a critical step that directly impacts the integrity of the entire study.

  • Material Selection & Purity: The base material for the PT item should be a high-purity this compound certified reference material (CRM).[3] CRMs are produced by accredited reference material producers (e.g., under ISO 17034) and come with a certificate of analysis detailing the certified purity and its associated uncertainty.[4][5] Using a CRM, such as one with a specified purity of ≥95.0% by GC-FID, establishes a traceable and accurate "true" value for the study.[6]

  • Matrix & Concentration: For this guide, we will design a simple PT item: this compound diluted in a high-purity, inert solvent like hexane. This minimizes matrix effects that could confound results. A target concentration relevant to typical applications (e.g., 1000 µg/mL) should be chosen.

  • Homogeneity and Stability: The bulk PT material must be rigorously tested for homogeneity to ensure every aliquot sent to participants is identical within acceptable statistical limits.[7] Stability studies should also be conducted to confirm that the concentration of this compound does not change during shipping and storage.

The Standardized Analytical Protocol: Ensuring a Level Playing Field

While one goal of an ILC can be to compare different methods, for assessing fundamental laboratory proficiency, a standardized protocol is superior. It ensures that any observed variability is more likely due to laboratory practice (e.g., calibration, sample handling, integration) rather than differences in analytical hardware or methodology. Gas chromatography (GC) is the industry standard for analyzing volatile and semi-volatile compounds like alkenes.[8]

The recommended method is Gas Chromatography with Flame Ionization Detection (GC-FID) , as it offers excellent sensitivity and linearity for hydrocarbons.[9] The detailed protocol is provided in Appendix A , but the core principles are grounded in established methods like ASTM D5134, which details hydrocarbon analysis by capillary GC.[10][11][12][13]

Causality Behind Key Method Choices:

  • Split Injection: A split injection is chosen to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp, symmetrical peaks.[14]

  • Capillary Column: A non-polar or mid-polarity capillary column (e.g., a "1-type" 100% dimethylpolysiloxane or a "20-type" diphenyl/dimethylpolysiloxane phase) is selected for its ability to separate isomers and other hydrocarbon impurities based on boiling points and weak intermolecular interactions.[14]

  • Temperature Programming: A programmed temperature ramp is essential to first separate volatile impurities at a lower temperature and then elute the higher-boiling this compound in a reasonable time with good peak shape.[8]

  • Helium Carrier Gas: Helium provides a good balance of efficiency and speed for capillary GC separations.[9][12]

Workflow of the Inter-Laboratory Comparison

The entire ILC process can be visualized as a closed-loop system, beginning with the provider and ending with a comprehensive performance report for the participants.

ILC_Workflow Provider PT Provider Prep Prepare & Validate PT Item (CRM-based) Provider->Prep 1. Preparation Stats Statistical Analysis (Consensus Mean, z-scores) Provider->Stats 4. Evaluation Distribute Distribute PT Item & Protocol to Labs Prep->Distribute 2. Distribution Labs Participating Laboratories (A, B, C...) Distribute->Labs Analyze Analyze Sample using Standardized Protocol Labs->Analyze 3. Analysis Report Submit Results & Raw Data to Provider Analyze->Report Report->Provider Eval Performance Evaluation & Final Report Stats->Eval Feedback Report Distributed to Participants Eval->Feedback 5. Feedback Feedback->Labs

Caption: Workflow for the this compound inter-laboratory comparison.

Data Analysis and Performance Evaluation

After results are submitted, their statistical evaluation provides an objective measure of performance. The methodology should be transparent and based on international standards such as ISO 13528.[15]

Establishing the Assigned Value (x_pt)

The "true" or assigned value is the benchmark against which participant results are compared. It is typically determined as the consensus mean of the results submitted by all participants after the removal of statistical outliers.[16] This approach is robust and widely accepted in proficiency testing.[16][17]

Standard Deviation for Proficiency Assessment (σ_p)

This value represents the acceptable spread of results around the assigned value. It can be set based on historical performance, the requirements of the application, or as a percentage of the assigned value (e.g., 10%). For this guide, we will set a fixed value based on typical analytical precision.

The z-score: A Universal Performance Metric

The z-score is a powerful statistical tool that normalizes each laboratory's performance, indicating how many standard deviations their result is from the assigned value.[16][18]

The formula is: z = (x_i - x_pt) / σ_p

Where:

  • x_i is the result from laboratory i.

  • x_pt is the assigned value (consensus mean).

  • σ_p is the standard deviation for proficiency assessment.

The interpretation of z-scores is standardized:[16]

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Example Data Evaluation

Let's assume the following:

  • Assigned Value (Consensus Mean), x_pt: 1015 µg/mL

  • Standard Deviation for Proficiency Assessment, σ_p: 25 µg/mL

Laboratory IDReported Value (µg/mL)Bias (x_i - x_pt)z-scorePerformance
Lab-011025+10+0.40Satisfactory
Lab-02998-17-0.68Satisfactory
Lab-031070+55+2.20Questionable
Lab-04955-60-2.40Questionable
Lab-05920-95-3.80Unsatisfactory
Lab-061011-4-0.16Satisfactory

Conclusion and Continuous Improvement

An inter-laboratory comparison is not merely a test but a vital tool for quality assurance and continuous improvement.[15] Laboratories with satisfactory performance gain confidence in their analytical systems. Those with questionable or unsatisfactory results receive a clear, objective signal to initiate a root cause analysis.[16] This investigation could uncover issues with instrument calibration, standard preparation, sample handling, or data processing. By providing a standardized framework and objective performance metrics, this guide enables organizations to ensure that the analysis of this compound is accurate, reliable, and consistent across all testing sites.

Appendix A: Detailed Experimental Protocol

Method: Quantitative Analysis of this compound by GC-FID

  • Instrumentation

    • A gas chromatograph equipped with a split/splitless inlet and a flame ionization detector (FID).[9]

    • Autosampler for automated injection.

    • Chromatography data system (CDS) for instrument control and data analysis.

  • Materials and Reagents

    • This compound Certified Reference Material (≥95% purity).[6][19]

    • n-Hexane, HPLC or GC grade (as solvent).

    • Helium (carrier gas), Hydrogen (FID), and Air (FID), all high purity (≥99.999%).

  • Preparation of Standards and Samples

    • Stock Standard (approx. 5000 µg/mL): Accurately weigh ~50 mg of this compound CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with n-hexane.

    • Calibration Standards: Prepare a 5-point calibration curve by serial dilution of the stock standard in n-hexane to cover the expected concentration range (e.g., 100, 250, 500, 1000, 1500 µg/mL).

    • Sample Preparation: The provided PT item is ready for direct analysis.

  • GC-FID Conditions

ParameterSettingRationale
Inlet Split ModePrevents column overload and ensures sharp peaks.
Split Ratio50:1A common starting point for percent-level analysis.
Inlet Temp.250 °CEnsures rapid and complete vaporization of the sample.[8]
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution capillary GC.
Stationary Phase5% Phenyl PolysiloxaneA mid-polarity phase providing good selectivity for hydrocarbons.
Carrier Gas HeliumGood balance of efficiency and speed.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program
Initial Temp.50 °C, hold 2 minAllows for separation of volatile solvent and impurities.
Ramp Rate10 °C/minProvides good separation within a reasonable analysis time.
Final Temp.200 °C, hold 2 minEnsures all components elute from the column.
Detector FIDHighly sensitive and linear for hydrocarbons.
Detector Temp.280 °CPrevents condensation of analytes in the detector.
Injection
Injection Vol.1 µLStandard volume for capillary GC.
  • Data Analysis

    • Generate a linear calibration curve (Concentration vs. Peak Area). The correlation coefficient (r²) must be ≥ 0.995.

    • Quantify the concentration of this compound in the PT sample using the calibration curve.

    • Report the final concentration in µg/mL to two decimal places.

References

A Senior Application Scientist's Guide to the Certification of cis-5-Decene as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for instrument calibration and method validation. This guide provides an in-depth technical comparison of the methodologies and data required for the certification of cis-5-decene as a reference standard, ensuring it meets the rigorous demands of scientific research and quality control.

The Critical Role of Certified Reference Materials (CRMs)

In analytical chemistry, most instrumentation provides comparative rather than absolute measurements. Therefore, the accuracy of these instruments is fundamentally tied to the quality of the reference materials used for their calibration.[1] Certified Reference Materials (CRMs) are the gold standard, providing a known and traceable value for specific properties, such as identity and purity, along with a statement of measurement uncertainty.[1][2] The production and certification of CRMs are governed by international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.[3][4][5][6] Adherence to these standards ensures the production of reliable and traceable reference materials.[3]

This guide will navigate the critical aspects of certifying this compound, a C10 alkene, as a reference standard. We will delve into the analytical techniques best suited for its characterization, the potential impurities to be aware of, and the comprehensive data package required to establish it as a trustworthy calibrant.

The Certification Workflow: A Multi-faceted Approach

The certification of a chemical reference material like this compound is a comprehensive process that goes beyond a simple purity assessment. It involves a holistic evaluation of its identity, purity (including isomeric purity), and stability over time. The following diagram illustrates a typical workflow for the certification of this compound.

Certification Workflow for this compound cluster_0 Phase 1: Material Sourcing and Initial Characterization cluster_1 Phase 2: Comprehensive Purity Determination cluster_2 Phase 3: Homogeneity and Stability Studies cluster_3 Phase 4: Value Assignment and Certification Candidate Material Candidate Material Identity Confirmation Identity Confirmation Candidate Material->Identity Confirmation Spectroscopic Analysis (NMR, MS, IR) Preliminary Purity Preliminary Purity Identity Confirmation->Preliminary Purity Initial GC-FID Screen Purity Assay Purity Assay Preliminary Purity->Purity Assay Isomeric Purity Isomeric Purity Purity Assay->Isomeric Purity Water Content Water Content Purity Assay->Water Content Residual Solvents Residual Solvents Purity Assay->Residual Solvents Non-volatile Impurities Non-volatile Impurities Purity Assay->Non-volatile Impurities Homogeneity Testing Homogeneity Testing Purity Assay->Homogeneity Testing Short-term Stability Short-term Stability Homogeneity Testing->Short-term Stability Simulated Transport Long-term Stability Long-term Stability Short-term Stability->Long-term Stability Defined Storage Conditions Data Evaluation Data Evaluation Long-term Stability->Data Evaluation Uncertainty Budget Uncertainty Budget Data Evaluation->Uncertainty Budget Certificate of Analysis Certificate of Analysis Uncertainty Budget->Certificate of Analysis

Caption: A comprehensive workflow for the certification of a this compound reference standard.

Analytical Techniques for Certification: A Comparative Analysis

The cornerstone of certifying this compound lies in the selection and validation of appropriate analytical methods. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.

Gas Chromatography (GC) for Purity and Isomeric Purity

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a powerful and widely used technique for assessing the purity of volatile and semi-volatile organic compounds.[7][8] The FID is considered a "universal detector" for hydrocarbons, providing a response that is proportional to the mass of carbon entering the detector.[9]

Experimental Protocol: GC-FID Purity Assay

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector and a suitable capillary column.

  • Column Selection: For the separation of cis and trans isomers of alkenes, a polar stationary phase is generally more effective than a non-polar one.[6] A column with a polyethylene glycol (wax) or a high-cyanopropyl-content stationary phase would be a suitable choice.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a high-purity volatile solvent such as hexane or cyclohexane to a concentration of approximately 1 mg/mL.[7]

    • If any particulate matter is present, filter the solution through a 0.45 µm syringe filter.[7]

  • GC-FID Conditions:

    • Inlet: Split injection (e.g., 100:1 split ratio) at 250 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes. This program should be optimized to ensure baseline separation of all impurities.

    • Detector: FID at 280 °C.

  • Data Analysis:

    • The purity is typically determined by area percent, assuming that all components have a similar response factor with the FID.

    • For higher accuracy, a relative response factor for the trans-isomer and any other significant impurities should be determined using certified reference materials of those impurities, if available.

Table 1: Comparison of GC Columns for Alkene Isomer Separation

Column TypeStationary PhaseSeparation PrincipleAdvantages for this compoundDisadvantages
Non-Polar 100% DimethylpolysiloxaneBoiling pointGood for separating compounds with significantly different boiling points.May not resolve cis and trans isomers with very similar boiling points.[6]
Polar Polyethylene Glycol (Wax)Polarity and boiling pointEnhanced separation of geometric isomers due to dipole-dipole interactions.[6]May have lower maximum operating temperatures.
Highly Polar Biscyanopropyl PolysiloxanePolarity and boiling pointExcellent selectivity for cis/trans isomers.Can be more susceptible to degradation from oxygen and water.
Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the purity determination of organic compounds.[10][11][12][13] Unlike chromatographic techniques that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei, allowing for a more direct and potentially more accurate purity assessment.

Experimental Protocol: ¹H-qNMR Purity Assay

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a well-shimmed probe.

  • Sample Preparation:

    • Accurately weigh the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a certified internal standard (with a known purity) into the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial to ensure complete relaxation of all nuclei and accurate integration.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio without distorting the peak shapes.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the this compound (e.g., the vinylic protons) and a signal from the internal standard.

    • The purity of the this compound can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Table 2: Comparison of GC-FID and ¹H-qNMR for Purity Determination

FeatureGC-FID¹H-qNMR
Principle Separation based on volatility and interaction with stationary phase, detection by flame ionization.Signal intensity is directly proportional to the number of nuclei.
Quantitation Typically relative (area %), can be absolute with response factors.Absolute quantitation using an internal standard of known purity.[10]
Selectivity Excellent for separating volatile impurities and isomers with an appropriate column.Excellent for structural confirmation and can distinguish isomers based on chemical shifts and coupling constants.
Sample Throughput Generally higher than NMR.Can be lower due to longer acquisition times for quantitative accuracy.
Measurement Uncertainty Can be influenced by response factor variability and injection precision.Can achieve very low uncertainty with careful experimental design.
Detection of Non-volatile Impurities Not suitable for non-volatile impurities.Can detect non-volatile impurities if they are soluble in the NMR solvent.

Identifying and Quantifying Potential Impurities

A critical aspect of certifying a reference standard is the identification and quantification of potential impurities. For this compound, impurities can arise from the synthetic route or from degradation. A proposed synthetic route for this compound is the McMurry coupling of pentanal.[14]

Potential Impurities:

  • trans-5-Decene: The geometric isomer is the most likely and critical impurity to quantify.

  • Positional Isomers: Other decene isomers (e.g., 4-decene, 3-decene) could be present depending on the synthesis.

  • Starting Materials and Reagents: Unreacted pentanal or residues from the coupling reagents.

  • Solvents: Residual solvents from the synthesis and purification steps.

  • Oxidation Products: Alkenes can be susceptible to oxidation, leading to the formation of epoxides, aldehydes, or ketones, especially during storage.

Homogeneity and Stability: Ensuring Long-Term Reliability

A certified reference material must be both homogeneous and stable over its intended shelf life.[15][16][17]

  • Homogeneity: The property of interest (in this case, purity) must be uniform throughout the entire batch of the reference material. This is typically assessed by analyzing a statistically relevant number of units from the batch.

  • Stability: The reference material must maintain its certified property value within the stated uncertainty under specified storage and transport conditions.[15][16][17] Stability studies are conducted under both long-term (recommended storage conditions) and accelerated (stressed conditions) to predict the shelf life.[18][19]

Experimental Protocol: Stability Study

  • Sample Storage: Store samples of the this compound reference material under the proposed long-term storage conditions (e.g., 2-8 °C, protected from light) and accelerated conditions (e.g., 40 °C / 75% RH).

  • Testing Intervals: For long-term studies, test the material at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[20] For accelerated studies, a typical duration is 6 months with testing at 0, 3, and 6 months.[20]

  • Analytical Method: Use a validated stability-indicating method (typically the GC-FID purity method) to monitor the purity and the formation of any degradation products.

  • Data Analysis: Evaluate the data for any trends in the purity or increase in impurities over time.

The Certificate of Analysis: The Final Word in Quality

The culmination of the certification process is the Certificate of Analysis (CoA). This document provides the user with all the necessary information to confidently use the reference standard.

Key Components of a CoA for this compound CRM:

  • Product Information: Name, catalog number, batch number, CAS number, molecular formula, and molecular weight.[21]

  • Certified Value and Uncertainty: The certified purity value (e.g., in mass fraction) and its associated expanded uncertainty, with the coverage factor stated.

  • Method of Value Assignment: A description of the analytical methods used to determine the certified value (e.g., GC-FID, ¹H-qNMR).

  • Traceability Statement: A statement on the metrological traceability of the certified value to the International System of Units (SI).[2]

  • Information on Impurities: Identity and content of significant impurities, including the trans-isomer.

  • Homogeneity and Stability Information: A summary of the homogeneity and stability studies.

  • Instructions for Use: Recommended storage conditions and any specific instructions for handling and use.

  • Period of Validity: The expiration date of the certificate.

  • Issuing Body Information: Name and contact information of the reference material producer.

Certificate of Analysis Components cluster_Product Product Details cluster_CertifiedValue Certified Value cluster_AnalyticalData Analytical Information cluster_Usage Usage Information CoA Certificate of Analysis ProductName This compound CoA->ProductName Batch Batch Number CoA->Batch CAS CAS: 7433-78-5 CoA->CAS Purity Purity & Uncertainty CoA->Purity Traceability Metrological Traceability CoA->Traceability Methods Analytical Methods Used CoA->Methods Impurities Impurity Profile CoA->Impurities Storage Storage Conditions CoA->Storage Expiration Expiration Date CoA->Expiration

Caption: Key components of a comprehensive Certificate of Analysis for a CRM.

Conclusion: A Foundation of Trust in Measurement

The certification of this compound as a reference standard is a meticulous process that requires a combination of advanced analytical techniques, rigorous experimental design, and a deep understanding of metrological principles. By employing a multi-technique approach, with GC-FID providing excellent separation of isomers and impurities and qNMR offering a direct and highly accurate measure of absolute purity, a comprehensive and reliable characterization can be achieved. The ultimate goal is to provide researchers and scientists with a reference material that they can trust, thereby ensuring the accuracy and reproducibility of their analytical data, which is the bedrock of scientific advancement.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-5-Decene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of cis-5-Decene, a flammable hydrocarbon. Our objective is to move beyond mere compliance, offering a deeper understanding of the principles behind these essential protocols to foster a culture of safety and responsibility within the laboratory.

Hazard Assessment: Understanding the Risks of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as a flammable liquid and an aspiration hazard.[1][2][3] The flammability dictates the need for stringent controls against ignition sources, while the aspiration hazard—the risk of it being fatal if swallowed and entering the airways—informs critical first aid and handling precautions.[1][2][3]

Key Properties and Hazards of this compound

PropertyValue/ClassificationSignificance for Disposal
GHS Hazard Statements H226: Flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.Requires storage away from ignition sources and careful handling to prevent ingestion/inhalation. Disposal must be in a manner that prevents fire risk.
Flash Point 46 °C (114.8 °F)Vapors can form an ignitable mixture with air at or above this temperature.[2][4] All disposal activities must be conducted away from open flames, sparks, or hot surfaces.[3][5]
UN Number UN3295Designates it as a hazardous material for transport, requiring specific packaging and labeling for off-site disposal.[2]
Physical State Clear, colorless liquidVisual identification is important. Being a liquid, it can easily splash and its vapors can travel.
Solubility Insoluble in waterDo not dispose of down the drain. It will not mix with water and can persist in the environment.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a non-negotiable prerequisite for handling this compound. The goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through skin contact, eye contact, or inhalation.[7][8][9]

Recommended PPE for Handling this compound Waste:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield worn over safety glasses is required to protect the entire face.[8][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[10] It is crucial to inspect gloves for any signs of degradation or puncture before use and to dispose of them immediately after handling the waste. For prolonged contact, consult the glove manufacturer's resistance guide.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and potential flash fires.[10] Long pants and closed-toe shoes are required to ensure no skin is exposed.[10]

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3][11] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary, which requires formal training and fit-testing.[10][12]

Spill Management: A Plan for the Unexpected

Accidents happen, and a well-rehearsed spill response plan is crucial for mitigating the impact of a this compound spill. The immediate priorities are to ensure personnel safety and to contain the spill to prevent it from spreading.[13][14][15]

Step-by-Step Spill Cleanup Protocol:
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[13][14]

  • Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any equipment that could create a spark.[5][13]

  • Ventilate the Area: Increase ventilation to the area to help disperse flammable vapors.[13]

  • Don Appropriate PPE: Before attempting any cleanup, don the full complement of recommended PPE.[13][16]

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (such as vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading or entering drains.[11][16]

  • Absorb the Material: Slowly and carefully apply the absorbent material over the spill, working from the outside in to minimize splashing.[16]

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.[5][12]

  • Decontaminate: Clean the spill area with a detergent and water solution. The cleaning materials may also need to be disposed of as hazardous waste.[12][14]

  • Dispose of Cleanup Materials: All contaminated absorbents, gloves, and other cleanup materials must be placed in a sealed, properly labeled container for hazardous waste disposal.[14][15]

Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[2][5] Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash.[6] Disposal must be conducted through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[2][5] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[17][18][19]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition A Identify this compound for Disposal B Select Compatible, Labeled Hazardous Waste Container A->B C Don Full PPE: Goggles, Gloves, Lab Coat B->C D Transfer Waste in Fume Hood Using a Funnel C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Move to Storage G Ensure SAA is away from Ignition Sources & Incompatibles F->G H Log Waste in Inventory F->H I Schedule Pickup with Certified Hazardous Waste Contractor H->I Request Disposal J Ensure Proper Manifesting and Transport Documentation I->J K Waste is Transported to a TSDF for Final Disposal (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound waste.

Detailed Procedural Steps:
  • Container Selection and Labeling:

    • Select a waste container that is compatible with hydrocarbons (e.g., a glass or high-density polyethylene bottle).[20][21] The container must be in good condition, with no leaks, and have a tightly sealing cap.[20][21]

    • The container must be clearly labeled as "Hazardous Waste" and must list all contents, including "this compound."[20][22] Follow your institution's specific labeling requirements, which often include the date accumulation started and the associated hazards (e.g., "Flammable").

  • Waste Accumulation:

    • All transfers of this compound waste into the designated container must be performed in a chemical fume hood to control vapor exposure.[3]

    • Use a funnel to prevent spills during transfer. Keep the waste container closed at all times except when adding waste.[20]

    • Do not mix this compound with incompatible waste streams. It should be collected with other non-halogenated organic solvents.[23] Avoid mixing with strong oxidizing agents.[6][11]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This storage area must be in a well-ventilated location, away from heat, sparks, open flames, and other ignition sources.[2][3]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full, or as per your institution's guidelines, arrange for its collection by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[21][24]

    • Do not attempt to transport hazardous waste off-site yourself. Transportation of hazardous materials is regulated and requires specific training and placarding.[18]

  • Final Disposition:

    • The contracted waste disposal company will transport the this compound to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19]

    • The most common and environmentally sound disposal method for flammable organic solvents like this compound is high-temperature incineration in a specialized hazardous waste incinerator. This process destroys the chemical while minimizing harmful emissions.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Navigating the Handling of cis-5-Decene: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and drug development, the safe handling of reagents is paramount. This guide provides an in-depth operational plan for the use of cis-5-Decene, focusing on the critical role of Personal Protective Equipment (PPE). As a flammable liquid and aspiration hazard, a comprehensive understanding of its properties and the associated risks is essential for ensuring a safe laboratory environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely, moving beyond mere compliance to a culture of proactive safety.

Understanding the Hazard Profile of this compound

This compound (CAS No. 7433-78-5) is a flammable liquid and vapor, categorized as a Flammable Liquid, Category 3.[1][2] Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are:

  • H226: Flammable liquid and vapor. [1][2][3] This indicates that this compound can ignite under ambient conditions. Vapors are often heavier than air and can travel to an ignition source, causing a flashback.[4][5]

  • H304: May be fatal if swallowed and enters airways. [1][2][3] This aspiration hazard means that if the liquid is ingested and then enters the lungs, it can cause severe and potentially fatal lung damage.

A thorough risk assessment is the foundation of safe chemical handling. Before any procedure involving this compound, consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.[6][7][8]

Core Principles for Safe Handling

The safe use of this compound hinges on a multi-layered approach to safety, where PPE is the last line of defense after engineering and administrative controls.

  • Engineering Controls: The primary method for controlling exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] This minimizes the concentration of flammable vapors in the air. For any transfers or operations that could generate static electricity, ensure that containers and equipment are properly grounded and bonded.[3][9] Use of explosion-proof equipment is also recommended.[2][3]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound. Keep containers tightly closed when not in use.[3][4][9] Minimize the quantities of the chemical stored and used in the laboratory.[10] Ensure that all personnel are trained on the specific hazards and the emergency procedures for spills and fires.[10]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is dictated by the specific task and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale handling (<100 mL) in a chemical fume hood Safety glasses with side shields or chemical splash goggles.[4][7]Chemical-resistant gloves (Nitrile rubber is often suitable for intermittent contact).[7] Always check the glove manufacturer's compatibility chart.Flame-resistant lab coat or a 100% cotton lab coat.[4] Closed-toe shoes and full-length pants.[4]Not typically required if handled in a properly functioning chemical fume hood.
Large-scale handling (>100 mL) or transfers outside of a fume hood Chemical splash goggles and a face shield.[6][7]Chemical-resistant gloves (e.g., Viton® or other materials with high resistance to aliphatic hydrocarbons). Double-gloving may be appropriate.Flame-resistant lab coat and a chemical-resistant apron. Closed-toe shoes and full-length pants.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or in the event of a spill.[11][12]
Responding to a spill Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[11]
The Rationale Behind PPE Selection
  • Eye and Face Protection: The risk of splashes necessitates robust eye protection. While safety glasses offer a baseline, chemical splash goggles provide a more complete seal around the eyes.[7] A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes.[6]

  • Hand Protection: Gloves must be selected based on their resistance to this compound. Nitrile gloves are a common choice for general laboratory use and offer good protection against incidental contact.[7] However, for prolonged contact or immersion, more robust materials are necessary. Always inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-resistant lab coat is crucial due to the flammability of this compound.[4] Synthetic materials should be avoided as they can melt and adhere to the skin in the event of a fire.[4] A chemical-resistant apron provides an additional layer of protection against splashes.

  • Respiratory Protection: Inhalation of vapors should be primarily controlled by engineering controls. However, in situations where these controls are insufficient or during emergencies, respiratory protection is vital. The choice of respirator and cartridge will depend on the concentration of airborne contaminants.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Start Start Assess Task Assess Task Start->Assess Task Small Scale (<100mL) in Fume Hood? Small Scale (<100mL) in Fume Hood? Assess Task->Small Scale (<100mL) in Fume Hood? Large Scale or Transfer? Large Scale or Transfer? Small Scale (<100mL) in Fume Hood?->Large Scale or Transfer? No Standard PPE Standard PPE: - Safety Glasses/Goggles - Nitrile Gloves - FR/Cotton Lab Coat Small Scale (<100mL) in Fume Hood?->Standard PPE Yes Spill or Emergency? Spill or Emergency? Large Scale or Transfer?->Spill or Emergency? No Enhanced PPE Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - FR Lab Coat & Apron - Consider Respirator Large Scale or Transfer?->Enhanced PPE Yes Emergency PPE Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - SCBA Spill or Emergency?->Emergency PPE Yes End End Spill or Emergency?->End No Standard PPE->End Enhanced PPE->End Emergency PPE->End

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the immediate use of the chemical and includes procedures for storage and disposal.

Storage
  • Store this compound in a tightly closed, approved container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][6]

  • Store in a flammable liquids storage cabinet.[4][12]

  • Ensure that storage containers are properly labeled with the chemical name and all relevant hazard warnings.[12]

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate the immediate area and alert nearby personnel.

  • Eliminate all ignition sources.

  • If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, dry sand). Use non-sparking tools for cleanup.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • All spill cleanup materials must be collected in a sealed container and disposed of as hazardous waste.

Disposal
  • This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]

  • Never dispose of this compound down the drain.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.

By integrating these safety protocols and PPE guidelines into your daily laboratory operations, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Decene
Reactant of Route 2
cis-5-Decene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.